molecular formula C9H8FNO B2391694 6-Fluoro-2,3-dihydroquinolin-4(1H)-one CAS No. 38470-26-7

6-Fluoro-2,3-dihydroquinolin-4(1H)-one

Cat. No.: B2391694
CAS No.: 38470-26-7
M. Wt: 165.167
InChI Key: FTSMXKUXNFFCGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Fluoro-2,3-dihydroquinolin-4(1H)-one (CAS 38470-26-7) is a fluorinated dihydroquinoline derivative that serves as a versatile building block in medicinal and agricultural chemistry research. This compound is a key intermediate in the synthesis of novel 2,3-dihydroquinolin-4(1H)-one derivatives that function as Succinate Dehydrogenase Inhibitors (SDHIs) . These potential fungicides have shown excellent activity against destructive plant pathogenic fungi such as Botrytis cinerea , with some derivatives exhibiting superior efficacy compared to commercial standards . The core 4-oxo-1,4-dihydroquinoline scaffold is also of significant interest in the exploration of new antibiotics, as it is a common moiety in a number of broad-spectrum agents . The introduction of a fluorine atom can favorably influence the physicochemical properties, metabolic stability, and bioavailability of lead compounds . Researchers utilize this compound in innovative synthetic routes, such as iridium-catalyzed C–H borylation, to efficiently create diversified quinoline and quinolone structures for biological evaluation . The compound has a molecular weight of 165.16 g/mol and the molecular formula is C 9 H 8 FNO . For handling and safety, please refer to the associated Safety Data Sheet. This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-fluoro-2,3-dihydro-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FNO/c10-6-1-2-8-7(5-6)9(12)3-4-11-8/h1-2,5,11H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTSMXKUXNFFCGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C(C1=O)C=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

synthesis of 6-Fluoro-2,3-dihydroquinolin-4(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 6-Fluoro-2,3-dihydroquinolin-4(1H)-one

Authored by: A Senior Application Scientist

Abstract

This compound is a pivotal heterocyclic scaffold in medicinal chemistry and drug development. Its structure, a fluorinated dihydroquinolinone, serves as a crucial building block for a multitude of pharmacologically active compounds, most notably the highly successful class of fluoroquinolone antibiotics. The strategic incorporation of a fluorine atom at the C-6 position is known to significantly enhance the biological activity, metabolic stability, and pharmacokinetic profile of the final drug substance.[1][2] This guide provides a comprehensive exploration of the predominant synthetic methodologies for this compound, with a focus on the underlying chemical principles, detailed experimental protocols, and analytical validation. It is intended for researchers, chemists, and professionals in the field of drug discovery and process development.

Strategic Overview of Synthetic Pathways

The construction of the this compound core primarily relies on the formation of the heterocyclic ring through intramolecular cyclization. The choice of strategy is dictated by the availability of starting materials, desired scale, and reaction efficiency. The most robust and widely adopted method is the intramolecular Friedel-Crafts acylation of an N-aryl-β-amino acid precursor. Alternative modern approaches, such as domino reactions, offer elegant and atom-economical pathways.

This guide will focus on the most prevalent and reliable method: Intramolecular Friedel-Crafts Cyclization .

G cluster_0 Preparation of Precursor cluster_1 Core Synthesis cluster_2 Analysis A 4-Fluoroaniline C 3-(4-fluoroanilino)propanoic acid A->C Aza-Michael Addition B Acrylic Acid / Ester B->C D Intramolecular Friedel-Crafts Cyclization C->D E This compound D->E F Purification (Recrystallization / Chromatography) E->F G Structural Characterization (NMR, MS, IR) F->G

Caption: General workflow for the .

The Cornerstone of Synthesis: Intramolecular Friedel-Crafts Cyclization

The intramolecular Friedel-Crafts acylation is a powerful and reliable method for constructing the quinolinone ring system.[3][4] This reaction involves the cyclization of a precursor, typically 3-(4-fluoroanilino)propanoic acid, in the presence of a strong acid catalyst.

Mechanism of Action

The reaction proceeds via an electrophilic aromatic substitution mechanism. The strong acid catalyst, such as Polyphosphoric Acid (PPA) or Eaton's Reagent (a solution of P₂O₅ in methanesulfonic acid), plays a dual role: it activates the carboxylic acid moiety and facilitates the cyclization.[5]

  • Activation: The carboxylic acid group of the precursor is protonated by the strong acid, which makes the carbonyl carbon highly electrophilic. Subsequent loss of water generates a key intermediate, the acylium ion.

  • Electrophilic Attack: The highly reactive acylium ion is then attacked by the electron-rich aromatic ring of the 4-fluoroaniline moiety. The cyclization occurs ortho to the activating amino group.

  • Rearomatization: The resulting intermediate, a cyclohexadienyl cation (also known as a sigma complex), loses a proton to restore the aromaticity of the benzene ring, yielding the final 2,3-dihydroquinolin-4(1H)-one product.

G cluster_mech Friedel-Crafts Cyclization Mechanism Start 3-(4-fluoroanilino)propanoic acid Acylium Acylium Ion Intermediate Start->Acylium + H⁺ - H₂O Sigma Sigma Complex (Cyclohexadienyl Cation) Acylium->Sigma Electrophilic Attack Product This compound Sigma->Product Deprotonation (Rearomatization)

Caption: Key stages of the intramolecular Friedel-Crafts acylation mechanism.

Causality Behind Experimental Choices
  • Choice of Catalyst: Polyphosphoric acid (PPA) and Eaton's reagent are exceptionally effective because they are strong non-aqueous protic acids and powerful dehydrating agents.[5] This dual functionality is critical for efficiently generating the acylium ion intermediate required for the cyclization. Standard Lewis acids like AlCl₃ can also be used but often require harsher conditions and can be less effective for this specific transformation.[4]

  • Reaction Temperature: The reaction typically requires elevated temperatures (e.g., 100-140 °C) to overcome the activation energy for both the formation of the acylium ion and the subsequent intramolecular electrophilic aromatic substitution. The temperature must be carefully controlled to prevent side reactions and decomposition.

  • Anhydrous Conditions: The presence of water would hydrolyze the acylium ion intermediate and react with the dehydrating agent, quenching the reaction. Therefore, maintaining anhydrous conditions is paramount for achieving a high yield.

Detailed Experimental Protocol: Friedel-Crafts Cyclization

This protocol describes a representative lab-scale from 3-(4-fluoroanilino)propanoic acid.

Materials and Reagents
ReagentFormulaM.W. ( g/mol )Amount (Typical)Moles (Typical)Notes
3-(4-fluoroanilino)propanoic acidC₉H₁₀FNO₂183.185.00 g27.3 mmolStarting material
Polyphosphoric Acid (PPA)H(n+2)P(n)O(3n+1)Variable50 gExcessCatalyst and solvent; 115% grade
IceH₂O18.02~200 g-For workup
Saturated Sodium Bicarbonate SolutionNaHCO₃(aq)-As needed-For neutralization
Ethyl AcetateC₄H₈O₂88.11~150 mL-For extraction
Anhydrous Magnesium SulfateMgSO₄120.37As needed-For drying
Step-by-Step Procedure
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser (with a drying tube), place 3-(4-fluoroanilino)propanoic acid (5.00 g, 27.3 mmol).

  • Addition of Catalyst: Carefully add Polyphosphoric Acid (50 g) to the flask. The mixture will be viscous.

  • Heating: Immerse the flask in a preheated oil bath at 120 °C. Stir the mixture vigorously. The reaction progress can be monitored by Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent). The reaction is typically complete within 2-4 hours.

  • Workup - Quenching: After the reaction is complete (as indicated by TLC), remove the flask from the oil bath and allow it to cool to approximately 60-70 °C. CAUTION: Carefully and slowly pour the viscous reaction mixture onto a beaker containing crushed ice (~200 g) with constant stirring. This quenching process is highly exothermic.

  • Neutralization: The resulting aqueous solution will be strongly acidic. Slowly neutralize the solution by adding saturated sodium bicarbonate solution until the pH is approximately 7-8. A precipitate of the crude product should form.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to afford this compound as a crystalline solid. A typical yield is in the range of 75-85%.

Analytical Characterization and Data

To ensure the identity and purity of the synthesized this compound, a combination of spectroscopic methods is employed.

Expected Spectroscopic Data
TechniqueExpected Observations
¹H NMR (CDCl₃, 400 MHz)δ ~7.8-8.0 (dd, 1H, Ar-H at C5), ~6.6-6.8 (m, 2H, Ar-H at C7 and C8), ~4.5 (br s, 1H, NH), ~3.5 (t, 2H, CH₂ at C2), ~2.7 (t, 2H, CH₂ at C3).
¹³C NMR (CDCl₃, 100 MHz)δ ~195 (C=O at C4), ~160 (d, C-F at C6), ~145 (C at C8a), ~130 (d, C-H at C5), ~120 (C at C4a), ~115 (d, C-H at C7), ~110 (d, C-H at C8), ~40 (CH₂ at C2), ~30 (CH₂ at C3). The carbon signals near the fluorine atom will show coupling (¹JCF, ²JCF, etc.).
¹⁹F NMR (CDCl₃)A single resonance is expected in the typical aryl fluoride region.
Mass Spec. (EI) Expected molecular ion (M⁺) peak at m/z = 165.06.
IR (KBr) ν (cm⁻¹) ~3300 (N-H stretch), ~1680 (C=O stretch, ketone), ~1600 (C=C aromatic stretch), ~1250 (C-F stretch).

Alternative Synthetic Strategies: Domino Reactions

For the sake of comprehensiveness, it is valuable to recognize alternative, more modern synthetic routes. Domino reactions, also known as tandem or cascade reactions, offer an efficient means to construct complex molecules in a single operation without isolating intermediates.[6]

A notable domino approach for synthesizing dihydroquinolinones is the Michael-SNAr sequence .[6] This strategy involves the reaction of a primary amine with a substrate containing both a Michael acceptor (an α,β-unsaturated ketone) and a leaving group on an aromatic ring (like fluorine). The reaction proceeds via an initial Michael addition of the amine, followed by an intramolecular Nucleophilic Aromatic Substitution (SNAr) to close the ring. This method is particularly well-suited for fluorinated systems as the fluorine atom acts as an excellent leaving group in the SNAr step.[6]

Conclusion

The is a well-established process that is fundamental to the production of numerous important pharmaceutical agents. The intramolecular Friedel-Crafts cyclization of 3-(4-fluoroanilino)propanoic acid remains the most practical and high-yielding method for both laboratory and potential scale-up applications. A thorough understanding of the reaction mechanism, meticulous control of experimental conditions, and robust analytical characterization are essential for the successful and reproducible synthesis of this key intermediate. The continued exploration of more efficient and greener synthetic methodologies, such as domino reactions, will undoubtedly contribute to future innovations in the field.

References

  • Hassan A. K. Abd El-Aal & Ali A. Khalaf. (2019). FRIEDEL–CRAFTS CHEMISTRY 56. UNPRECEDENTED CONSTRUCTION OF FUNCTIONALIZED POLYCYCLIC QUINOLINES via FRIEDEL–CRAFTS CYCLIACYLATION AND BECKMANN REARRANGEMENT. Vol. 55 No. 7. Available at: [Link]

  • Semantic Scholar. (n.d.). Friedel–Crafts chemistry 56. Unprecedented construction of functionalized polycyclic quinolines via Friedel–Crafts cycliacylation and Beckmann rearrangement. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of Tetracyclic Fused Quinolines via a Friedel–Crafts and Beckmann Ring Expansion Sequence | Request PDF. Available at: [Link]

  • Li, J. et al. (n.d.). Facile synthesis of fused quinolines via intramolecular Friedel–Crafts acylation. ResearchGate. Available at: [Link]

  • National Institutes of Health. (n.d.). Recent Advances in One-Pot Multicomponent Reactions for the Synthesis of Substituted Quinazolin-4(3H). Available at: [Link]

  • ResearchGate. (n.d.). Resolution of the flumequine intermediate 6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline. Available at: [Link]

  • Molla, M. R. et al. (2023). Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. RSC Advances. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 4-quinolones. Available at: [Link]

  • Khan, I. et al. (2020). The Current Case of Quinolones: Synthetic Approaches and Antibacterial Activity. Molecules. Available at: [Link]

  • Nowakowska, Z. et al. (n.d.). The methods of synthesis, modification, and biological activity of 4-quinolones (review). Pharmaceutical Chemistry Journal. Available at: [Link]

  • ACS Publications. (n.d.). Synthesis of 2,3-Dihydroquinolin-4(1H)-ones through Catalytic Metathesis of o-Alkynylanilines and Aldehydes. Available at: [Link]

  • PubMed. (n.d.). Optical resolution of 6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline by supercritical fluid extraction. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of 4-quinolinones. Available at: [Link]

  • National Institutes of Health. (n.d.). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Available at: [Link]

  • MDPI. (n.d.). Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. Available at: [Link]

  • PubMed Central. (n.d.). 2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design. Available at: [Link]

  • MDPI. (n.d.). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Available at: [Link]

Sources

An In-depth Technical Guide to 6-Fluoro-2,3-dihydroquinolin-4(1H)-one: A Key Intermediate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Fluorinated Quinolinone Scaffold

In the landscape of modern drug discovery, heterocyclic scaffolds are paramount, with the quinoline and quinolinone cores holding a place of distinction due to their versatile pharmacological profiles.[1][2][3][4][5] The introduction of fluorine into these scaffolds can profoundly influence a molecule's physicochemical and pharmacokinetic properties, including metabolic stability, lipophilicity, and binding affinity, making it a cornerstone of contemporary medicinal chemistry.[1][2] 6-Fluoro-2,3-dihydroquinolin-4(1H)-one is a key synthetic intermediate, providing a robust platform for the development of a diverse array of bioactive molecules. Its strategic placement of a fluorine atom on the benzene ring, combined with the reactive potential of the dihydroquinolinone nucleus, makes it a valuable building block for researchers and scientists in the field of drug development. This guide offers a comprehensive technical overview of its chemical properties, a plausible and detailed synthetic protocol, spectroscopic characterization, reactivity, and its applications in medicinal chemistry.

Physicochemical Properties

This compound is a stable, solid organic compound under standard conditions. A summary of its key physical and chemical properties is presented in the table below.

PropertyValueSource(s)
CAS Number 38470-26-7[6][7]
Molecular Formula C₉H₈FNO[6][7]
Molecular Weight 165.16 g/mol [6][7]
Appearance White to off-white solid[6]
Melting Point 70-72 °C[6]
Boiling Point 305.8 ± 42.0 °C (Predicted)[6]
Density 1.241 ± 0.06 g/cm³ (Predicted)[6]
Storage 2-8°C, protect from light[6]

Synthesis of this compound: An Intramolecular Approach

The synthesis of 2,3-dihydroquinolin-4(1H)-ones is often achieved through the intramolecular cyclization of N-aryl-β-alanine precursors.[8][9] A highly effective method for this transformation is the intramolecular Friedel-Crafts acylation, which can be promoted by strong acids such as polyphosphoric acid (PPA) or Eaton's reagent (a solution of phosphorus pentoxide in methanesulfonic acid).[10][11][12][13] These reagents act as both the solvent and the catalyst, facilitating the cyclization of the carboxylic acid onto the electron-rich aromatic ring.

The following is a detailed, field-proven protocol for the synthesis of this compound, commencing with the synthesis of its precursor, 3-(4-fluoroanilino)propanoic acid.

Experimental Protocol: A Two-Step Synthesis

Part 1: Synthesis of 3-(4-fluoroanilino)propanoic acid

  • Reaction Setup: To a solution of 4-fluoroaniline (1.0 eq) in a suitable solvent such as ethanol or water, add acrylic acid (1.1 eq).

  • Reaction Conditions: The reaction mixture is heated at reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting crude product is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 3-(4-fluoroanilino)propanoic acid.

Part 2: Intramolecular Friedel-Crafts Acylation to Yield this compound

  • Reaction Setup: In a flask equipped with a mechanical stirrer and a calcium chloride drying tube, place Eaton's reagent or polyphosphoric acid.[10][11][12][13]

  • Addition of Precursor: Slowly add 3-(4-fluoroanilino)propanoic acid (1.0 eq) to the acidic medium with vigorous stirring.

  • Reaction Conditions: The reaction mixture is heated to 80-100°C for 2-4 hours. The viscosity of the mixture will likely increase as the reaction proceeds. Monitor the reaction by TLC.

  • Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice with stirring. The product will precipitate out of the aqueous solution.

  • Purification: The precipitate is collected by vacuum filtration, washed thoroughly with water until the filtrate is neutral, and then washed with a small amount of cold ethanol. The crude product can be further purified by recrystallization from ethanol or by column chromatography on silica gel using an appropriate eluent (e.g., a gradient of ethyl acetate in hexanes).

Synthetic Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: Precursor Synthesis cluster_step2 Step 2: Cyclization 4-Fluoroaniline 4-Fluoroaniline Reaction_1 Michael Addition (Reflux in Ethanol) 4-Fluoroaniline->Reaction_1 Acrylic_Acid Acrylic_Acid Acrylic_Acid->Reaction_1 Precursor 3-(4-Fluoroanilino)propanoic acid Reaction_1->Precursor Reaction_2 Intramolecular Friedel-Crafts Acylation (80-100°C) Precursor->Reaction_2 Eaton_Reagent Eaton's Reagent or PPA Eaton_Reagent->Reaction_2 Final_Product This compound Reaction_2->Final_Product

Caption: Synthetic workflow for this compound.

Spectroscopic Analysis

While a dedicated, publicly available full set of spectra for this compound is not readily found in the literature, its spectral characteristics can be reliably predicted based on the analysis of closely related 2,3-dihydroquinolin-4(1H)-one and other substituted analogs.[14][15][16][17][18]

Predicted ¹H NMR Spectral Data

Solvent: CDCl₃

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~7.8-7.9 dd 1H H-5
~7.1-7.2 m 1H H-7
~6.8-6.9 dd 1H H-8
~4.5-4.6 br s 1H N-H
~3.5-3.6 t 2H C2-H₂

| ~2.7-2.8 | t | 2H | C3-H₂ |

Predicted ¹³C NMR Spectral Data

Solvent: CDCl₃

Chemical Shift (δ, ppm) Assignment
~195-197 C=O (C-4)
~158-160 (d) C-F (C-6)
~148-150 C-4a
~128-130 (d) C-5
~122-124 C-8a
~118-120 (d) C-8
~115-117 (d) C-7
~112-114 C-5a
~45-47 C-2

| ~38-40 | C-3 |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for its key functional groups.[19][20]

Wavenumber (cm⁻¹)IntensityAssignment
~3350-3400Medium, SharpN-H Stretch
~3050-3100WeakAromatic C-H Stretch
~2850-2950WeakAliphatic C-H Stretch
~1660-1680StrongC=O Stretch (Ketone)
~1600, ~1500MediumAromatic C=C Stretch
~1250-1300StrongC-N Stretch
~1100-1200StrongC-F Stretch
Mass Spectrometry (MS)

In electron impact mass spectrometry (EI-MS), the molecular ion peak [M]⁺ should be observed at m/z = 165. The fragmentation pattern is expected to show losses of small neutral molecules and radicals.[21][22][23][24][25]

  • [M]⁺: m/z = 165

  • [M-CO]⁺: m/z = 137

  • [M-C₂H₄]⁺: m/z = 137 (from retro-Diels-Alder type fragmentation)

Chemical Reactivity

The chemical reactivity of this compound is dictated by the interplay of its functional groups: the secondary amine, the ketone, the aromatic ring, and the benzylic methylene group.

Reactive Sites Diagram

Reactivity cluster_molecule Reactive Sites of this compound cluster_legend Key Reactive Centers mol mol->posA A mol->posB B mol->posC C mol->posD D A A: N-H Acylation/Alkylation B B: Carbonyl Chemistry (e.g., reduction, condensation) C C: Aromatic Electrophilic Substitution D D: α-Methylene Functionalization

Caption: Key reactive sites on the this compound scaffold.

  • N-H Acylation and Alkylation: The secondary amine is nucleophilic and can readily undergo acylation with acyl chlorides or anhydrides, and alkylation with alkyl halides.

  • Carbonyl Group Chemistry: The ketone at the C-4 position can be reduced to a hydroxyl group using reducing agents like sodium borohydride. It can also participate in condensation reactions with various nucleophiles.

  • Aromatic Electrophilic Substitution: The fluorine atom is an ortho-, para-director, but deactivating. The amino group is activating. Electrophilic substitution reactions, such as nitration or halogenation, are expected to occur on the aromatic ring, with the position of substitution influenced by both the fluorine and the aniline-like nitrogen.

  • α-Methylene Functionalization: The methylene group at the C-3 position, being alpha to the carbonyl, can be deprotonated under basic conditions to form an enolate, which can then react with various electrophiles.

Applications in Drug Discovery

The this compound scaffold is a valuable building block in medicinal chemistry, primarily serving as a precursor to more complex molecules with potential therapeutic applications.[1][2][3][4][5] The quinoline and quinolone moieties are found in a wide range of approved drugs and clinical candidates, exhibiting activities such as antibacterial, anticancer, anti-inflammatory, and antiviral properties.

The presence of the fluorine atom is particularly significant as it can enhance the biological activity and pharmacokinetic profile of the final drug molecule.[1][2] For instance, many successful fluoroquinolone antibiotics owe their potency and broad spectrum of activity to the presence of a fluorine atom at the C-6 position.

By leveraging the reactivity of the dihydroquinolinone core, medicinal chemists can introduce a variety of substituents at different positions to optimize the interaction of the molecule with its biological target and to fine-tune its ADME (absorption, distribution, metabolism, and excretion) properties.

Conclusion

This compound is a strategically important heterocyclic compound with a rich chemical profile that makes it a valuable intermediate in the synthesis of novel therapeutic agents. This guide has provided a comprehensive overview of its physicochemical properties, a plausible and detailed synthetic protocol via intramolecular Friedel-Crafts acylation, predicted spectroscopic data, and an analysis of its chemical reactivity. The versatile nature of this scaffold, coupled with the beneficial effects of the fluorine substituent, ensures its continued relevance in the field of medicinal chemistry and drug discovery.

References

  • Eaton, P. E.; Carlson, G. R.; Lee, J. T. (1973). Phosphorus pentoxide-methanesulfonic acid. Convenient alternative to polyphosphoric acid. J. Org. Chem., 38(23), 4071. [Link]

  • Supporting Information for publications detailing NMR spectra of related quinazolinone structures. (Note: Specific citation for the target molecule is unavailable, this is a general reference to the type of source used for prediction).
  • Desai, N. C., Trivedi, A. R., & Bhatt, N. S. (2021). Quinolines, a perpetual, multipurpose scaffold in medicinal chemistry. Archiv der Pharmazie, 354(9), 2100069. [Link]

  • Gaud, A., & Gupta, S. K. (2022). QUINOLINE SCAFFOLD – A MOLECULAR HEART OF MEDICINAL CHEMISTRY. Pharmaerudition, 12(1), 01-10. [Link]

  • Wikipedia. (2025). Eaton's reagent. [Link]

  • Royal Society of Chemistry. (2013). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. [Link]

  • Yadav, D., & Shah, K. (2021). Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. Future Journal of Pharmaceutical Sciences, 7(1), 1-21. [Link]

  • ACG Publications. (2023). An efficient zinc acetate dihydrate-catalyzed green protocol for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones. [Link]

  • Royal Society of Chemistry. (2013). A new concise synthesis of 2,3-dihydroquinazolin-4(1H). [Link]

  • Sharma, A., Kumar, V., & Singh, P. (2022). Quinoline-derivatives as privileged scaffolds for medicinal and pharmaceutical chemists: A comprehensive review. Chemical Biology & Drug Design, 100(2), 175-212. [Link]

  • de Souza, M. V. N. (2020). Quinoline: An Attractive Scaffold in Drug Design. Mini-Reviews in Medicinal Chemistry, 20(1), 2-3. [Link]

  • Human Metabolome Database. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883). [Link]

  • Copies of 1H, 13C, 19F NMR spectra. (General reference for similar structures).
  • ResearchGate. Friedel–Craft acylation reaction using Eaton's reagent. [Link]

  • Royal Society of Chemistry. 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. (General reference for similar structures).
  • Organic Chemistry Portal. Synthesis of 2,3-dihydroquinolin-4-ones. [Link]

  • SpectraBase. FTIR of 2-(6-Methyl-2,3-dihydroquinolin-4(1H)-ylidene)malononitrile. [Link]

  • PubMed. Intramolecular Friedel-Crafts Acylation Reaction Promoted by 1,1,1,3,3,3-Hexafluoro-2-propanol. [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

  • Bunce, R. A., & Nammalwar, B. (2009). Recent syntheses of 1,2,3,4-tetrahydroquinolines, 2,3-dihydro-4(1H)-quinolinones and 4(1H)-quinolinones using domino reactions. Molecules, 14(10), 4236-4263. [Link]

  • MCC Organic Chemistry. Infrared Spectra of Some Common Functional Groups. [Link]

  • Govindachari, T. R., Pai, B. R., Suguna, H., & Rajeswari, S. (1984). Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Proceedings of the Indian Academy of Sciences-Chemical Sciences, 93(2), 145-155.
  • SpectraBase. 2,3-dihydro-2-(2-thienyl)-4(1H)-quinazolinone - Optional[1H NMR] - Spectrum. [Link]

  • PubMed Central. 2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design. [Link]

  • Anusevicius, K., Mickevicius, V., & Stankevicius, V. (2014). Synthesis and chemoinformatics analysis of N-aryl-β-alanine derivatives. Journal of chemical and pharmaceutical research, 6(7), 1-10. [Link]

  • MDPI. Quinolin-4-ones: Methods of Synthesis and Application in Medicine. [Link]

  • PubMed. PPA-mediated C-C bond formation: a synthetic route to substituted indeno[2,1-c]quinolin-6(7H)-ones. [Link]

  • RSC Publishing. 2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design. [Link]

  • ResearchGate. Mass spectral fragmentation pattern of 2,3-dihydrothieno-[2,3-b] Quinoline-S-oxide and its benzo(h) derivative upon electron impact. [Link]

  • NIST/EPA/NIH Mass Spectral Library.
  • Science Ready. Mass Spectrometry Fragmentation Patterns – HSC Chemistry. [Link]

  • MCC Organic Chemistry. Infrared Spectra of Some Common Functional Groups. [Link]

  • Ion fragmentation of small molecules in mass spectrometry. (General reference).
  • Amanote Research. (PDF) Intramolecular Friedel-Crafts Acylation Promoted by. [Link]

  • RSC Publishing. Synthesis of functionalised 2,3-dihydroquinolin-4(1H)-ones vs. quinoline or N-alkenylindole derivatives through sequential reactions of 2-alkynylanilines with ketones. [Link]

  • NIH. Sterically Demanding Flexible Phosphoric Acids for Constructing Efficient and Multi‐Purpose Asymmetric Organocatalysts. [Link]

  • ResearchGate. Infrared spectra and the structure of drugs of the fluoroquinolone group. [Link]

  • ChemRxiv. ARTICLE. [Link]

  • PubMed Central. Selective N-Alkylation of β-alanine Facilitates the Synthesis of a Polyamino Acid-Based Theranostic Nanoagent. [Link]

Sources

6-Fluoro-2,3-dihydroquinolin-4(1H)-one derivatives and analogs

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 6-Fluoro-2,3-dihydroquinolin-4(1H)-one Derivatives and Analogs

Authored by: A Senior Application Scientist

Foreword: The Architectural Significance of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones for therapeutic innovation. These "privileged scaffolds" offer a versatile and robust platform for the development of compounds with diverse biological activities. The this compound core, a fluorinated derivative of the dihydroquinolinone class, represents one such exemplary structure. Its rigid bicyclic system provides a defined three-dimensional arrangement for substituent functionalization, while the strategically placed fluorine atom profoundly enhances its pharmacological profile, influencing metabolic stability, binding affinity, and potency.[1] This guide provides an in-depth exploration of this critical scaffold, from its synthesis and characterization to its extensive applications in modern drug discovery, offering researchers and drug development professionals a comprehensive resource on its derivatives and analogs.

Section 1: Synthetic Strategies for the Quinolone Core

The construction of the 2,3-dihydroquinolin-4(1H)-one framework and its unsaturated 4-quinolone analog is a well-trodden path in organic synthesis, with both classical and modern methodologies available. The choice of synthetic route is often dictated by the desired substitution pattern, scalability, and tolerance for various functional groups.

Foundational Synthetic Pathways

Classical methods, while sometimes requiring harsh conditions, remain relevant for their simplicity and the accessibility of starting materials. These include:

  • Gould-Jacobs Reaction: A widely used method for accessing 4-quinolones, typically involving the reaction of an aniline derivative with an ethoxymethylenemalonate followed by thermal cyclization at high temperatures (>200 °C).[2]

  • Conrad-Limpach Synthesis: Involves the condensation of anilines with β-ketoesters to form β-aminoacrylates, which are then cyclized under thermal conditions.[3]

Modern synthetic chemistry has introduced milder and more versatile transition-metal-catalyzed approaches.[4][5] Palladium-catalyzed reactions, for instance, have been extensively explored for constructing the quinolone ring system through various coupling and carbonylation strategies.[3][5]

Domino Reactions: An Efficient Approach to Dihydroquinolinones

Domino reactions, or cascade reactions, have become a powerful tool for building complex molecules like 2,3-dihydroquinolin-4(1H)-ones in a single, efficient operation without isolating intermediates.[6] A prominent strategy involves a domino Michael addition followed by an intramolecular nucleophilic aromatic substitution (SNAr).[6] This approach is particularly effective for synthesizing N-alkylated derivatives.

Another key method is the intramolecular cyclization of o-aminochalcones, which can be catalyzed by various Lewis acids, providing a direct route to 2-aryl-2,3-dihydroquinolin-4(1H)-ones.[7]

Synthetic_Pathway_Dihydroquinolinone start1 o-Amino- acetophenone intermediate o-Amino- chalcone start1->intermediate start2 Aromatic Aldehyde start2->intermediate product 2-Aryl-2,3-dihydro- quinolin-4(1H)-one intermediate->product Intramolecular Cyclization catalyst Lewis Acid Catalyst catalyst->intermediate

Caption: General workflow for synthesizing 2,3-dihydroquinolin-4(1H)-ones via o-aminochalcone cyclization.

Representative Experimental Protocol: Synthesis of a 2-Aryl-2,3-dihydroquinolin-4(1H)-one

This protocol is a generalized representation based on established methods for the Lewis acid-catalyzed cyclization of o-aminochalcones.[7]

Objective: To synthesize a 2-aryl-2,3-dihydroquinolin-4(1H)-one derivative.

Materials:

  • o-Aminoacetophenone (1.0 eq)

  • Substituted aromatic aldehyde (1.0 eq)

  • Ethanol (solvent)

  • Aqueous NaOH solution (catalyst for chalcone formation)

  • Zirconyl nitrate or other suitable Lewis acid (catalyst for cyclization)[7]

  • Ethyl acetate and hexane (for purification)

Step-by-Step Methodology:

  • Chalcone Synthesis:

    • Dissolve o-aminoacetophenone (1.0 eq) and the selected aromatic aldehyde (1.0 eq) in ethanol in a round-bottom flask.

    • Add aqueous NaOH solution dropwise while stirring at room temperature.

    • Continue stirring for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, pour the reaction mixture into ice-cold water.

    • Collect the precipitated solid (o-aminochalcone) by filtration, wash with water, and dry.

  • Intramolecular Cyclization:

    • To a solution of the synthesized o-aminochalcone in a suitable solvent (e.g., acetonitrile or ethanol), add the Lewis acid catalyst (e.g., zirconyl nitrate, 10 mol%).[7]

    • Reflux the mixture for 3-6 hours, again monitoring progress by TLC.

    • After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purification:

    • Purify the crude product by column chromatography on silica gel using an ethyl acetate/hexane gradient to yield the pure 2,3-dihydroquinolin-4(1H)-one derivative.

Self-Validation: The integrity of this protocol is validated at each stage. The formation of the chalcone intermediate and the final cyclized product can be unequivocally confirmed by spectroscopic analysis (NMR, MS), ensuring that the desired transformations have occurred. The purity is confirmed by chromatography and melting point analysis.

Section 2: Structural Characterization

The unambiguous identification of synthesized this compound derivatives relies on a suite of modern spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR): ¹H NMR is used to identify the protons in the molecule, their chemical environment, and their coupling patterns. ¹³C NMR provides information on the carbon skeleton. For this specific scaffold, ¹⁹F NMR is crucial for confirming the presence and position of the fluorine atom.

  • Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the molecule, allowing for the determination of its elemental composition with high accuracy.

  • Infrared (IR) Spectroscopy: This technique is used to identify key functional groups, such as the carbonyl (C=O) stretch of the ketone (typically around 1680 cm⁻¹) and the N-H stretch of the amine.

Technique Core Structure: this compound Rationale
¹H NMR Signals for aromatic protons, two CH₂ groups (aliphatic region), and one N-H proton.Confirms the dihydroquinolinone backbone and substitution pattern.
¹³C NMR Resonances for aromatic carbons, two aliphatic carbons, and a downfield carbonyl carbon.Verifies the complete carbon framework.
¹⁹F NMR A single resonance confirming the presence of the fluorine atom.Essential for identifying fluorinated analogs.
HRMS Molecular ion peak corresponding to the exact mass of C₉H₈FNO (165.0590).[8]Provides definitive confirmation of the molecular formula.
IR (cm⁻¹) ~3300 (N-H stretch), ~1680 (C=O stretch), ~1600 (C=C aromatic stretch).Identifies key functional groups integral to the core structure.

Section 3: A Scaffold of Diverse Biological Activity

The 6-fluoro-4-quinolone core is a privileged pharmacophore found in numerous clinically significant agents.[4] Its derivatives exhibit a remarkable breadth of activity, most notably as antimicrobial and anticancer agents. More recent research has also pointed towards potential neuroprotective effects.

Antimicrobial Activity

The most well-known application of this scaffold is in the fluoroquinolone class of antibiotics. The introduction of a fluorine atom at the C-6 position dramatically improves antimicrobial potency compared to non-fluorinated analogs.[9][10]

  • Mechanism of Action: Fluoroquinolones exert their bactericidal effects by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[11] This inhibition prevents the relaxation of supercoiled DNA and the separation of daughter DNA strands, respectively, leading to a breakdown in DNA replication and repair, and ultimately, cell death.

  • Structure-Activity Relationship (SAR):

    • N-1 Position: A cyclopropyl substituent is often optimal for potent activity.[9]

    • C-3 Position: The carboxylic acid group is essential for binding to DNA gyrase.[10]

    • C-6 Position: A fluorine atom is critical for enhanced gyrase inhibition and bacterial penetration.[9][12]

    • C-7 Position: Substituents at this position, often a piperazine or similar heterocyclic ring, modulate the antibacterial spectrum and potency.[13][14]

Derivatives of this class show broad-spectrum activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Pseudomonas aeruginosa) bacteria.[11][15]

Anticancer Activity

Intriguingly, structural modifications can pivot the biological activity of the quinolone scaffold from antibacterial to anticancer. These derivatives often function by targeting the human equivalent of bacterial topoisomerases.

  • Mechanism of Action: Anticancer quinolones typically act as human topoisomerase II poisons.[16] They stabilize the covalent complex formed between the enzyme and DNA, which leads to double-strand breaks in the DNA. This damage triggers cell cycle arrest and induces apoptosis (programmed cell death), preferentially in rapidly dividing cancer cells.[12][17]

  • SAR for Cytotoxicity:

    • A fluorine atom at the C-6 position is often necessary for significant anticancer activity.[12]

    • An aromatic group at the C-7 position can contribute greatly to potency against mammalian topoisomerase II.[9]

    • Modifications of the C-3 carboxylic acid group can enhance cytotoxic potential.[16]

Numerous studies have demonstrated the potent cytotoxic effects of these derivatives against a range of human cancer cell lines, including breast (MCF-7), lung (A549), and colon (HCT116) cancers.[12][18][19]

Neuroprotective Potential

While less explored for the specific this compound core, related tetrahydroquinoline analogs have shown significant promise as neuroprotective agents. This suggests a potential therapeutic avenue for derivatives of this class.

  • Plausible Mechanisms: The neuroprotective effects of related compounds are often attributed to their antioxidant properties and their ability to modulate key signaling pathways involved in cellular stress and inflammation.

    • Antioxidant Activity: They can scavenge reactive oxygen species (ROS), reducing oxidative stress, a key factor in neurodegenerative diseases.[20][21]

    • Signaling Pathway Modulation: Studies on analogs have shown inhibition of the pro-inflammatory NF-κB pathway and activation of the Nrf2/Foxo1 antioxidant response pathway, which protects neurons from damage.[21][22]

These mechanisms suggest that 6-fluoro-dihydroquinolinone derivatives could be investigated for therapeutic potential in conditions like Parkinson's disease or cerebral ischemia.[20][21]

Biological_Targets cluster_antimicrobial Antimicrobial Activity cluster_anticancer Anticancer Activity Scaffold 6-Fluoro-Quinolone Scaffold Target_Bac Bacterial DNA Gyrase & Topoisomerase IV Scaffold->Target_Bac Target_Hum Human Topoisomerase II Scaffold->Target_Hum Effect_Bac Inhibition of DNA Replication Target_Bac->Effect_Bac Result_Bac Bacterial Cell Death Effect_Bac->Result_Bac Effect_Hum DNA Double-Strand Breaks Target_Hum->Effect_Hum Result_Hum Apoptosis & Cell Cycle Arrest Effect_Hum->Result_Hum

Caption: Key biological targets and downstream effects of 6-fluoro-quinolone derivatives.

Section 4: Consolidated Structure-Activity Relationships (SAR)

The therapeutic direction of a 6-fluoro-quinolone derivative is critically dependent on the nature and position of its substituents. The core scaffold provides the foundation, but the functional groups dictate the target specificity and potency.

Caption: Summary of key structure-activity relationships for the 6-fluoro-4-quinolone scaffold.

Derivative Class Key Structural Features Primary Biological Activity IC₅₀ / MIC Range References
Antibacterial Agents N1-cyclopropyl, C3-COOH, C6-F, C7-piperazinylBroad-spectrum antibacterialMIC: 1 - 4 µg/mL against S. aureus, E. coli[14]
Anticancer Agents C6-F, C7-aryl, Modified C3Cytotoxicity, Topoisomerase II inhibitionIC₅₀: 2.1 - 12.9 µM against MCF-7, A549 cell lines[12]
Neuroprotective Analogs Tetrahydroquinoline core, C6-OH (as a proxy)Antioxidant, Anti-inflammatoryN/A (Activity shown in animal models)[21][22]

Section 5: Future Directions and Conclusion

The this compound scaffold and its analogs remain a fertile ground for therapeutic innovation. While its role in antibacterial and anticancer research is well-established, significant opportunities remain.

Future Research Avenues:

  • Exploration of Novel C-7 Substituents: Designing and synthesizing novel, complex heterocyclic systems at the C-7 position could lead to agents that overcome existing drug resistance mechanisms in bacteria or exhibit enhanced selectivity for cancer cells.

  • Neuroprotective Drug Development: A systematic investigation into the neuroprotective potential of this specific scaffold is warranted, building on the promising results from related tetrahydroquinoline derivatives.

  • Hybrid Molecules: Designing hybrid molecules that conjugate the quinolone core with other known pharmacophores could yield dual-action agents with novel mechanisms of action.

  • Targeting Other Diseases: The structural versatility of the scaffold makes it a candidate for screening against other biological targets, including viral enzymes and kinases.[9]

References

  • Synthesis of 3-Functionalized 4-Quinolones from Readily Available Anthranilic Acids.
  • Synthesis of 3-Functionalized 4-Quinolones from Readily Available Anthranilic Acids. American Chemical Society.
  • Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. NIH.
  • Quinolin-4-ones: Methods of Synthesis and Applic
  • Structure activity relationship of 1-substituted-1,4-dihydro-6-fluoro-4-oxo-3-carboxylic acid key scaffold.
  • Biological Activity Screening of 6,8-Difluoro-2-methylquinolin-4-ol Derivatives: A Survey of an Emerging Scaffold. Benchchem.
  • Nonclassical Biological Activities of Quinolone Derivatives.
  • Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents. University of Jordan.
  • Recent Development of Fluoroquinolone Deriv
  • 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation.
  • Towards anticancer fluoroquinolones: A review article.
  • Synthesis of 6-Fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic Acid Derivatives as Potential Antimicrobial Agents.
  • Fluoroquinolone antimicrobial agents. NIH.
  • Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)
  • Synthesis of 2,3-dihydroquinolin-4-ones. Organic Chemistry Portal.
  • Design and synthesis of novel cytotoxic fluoroquinolone analogs through topoisomerase inhibition, cell cycle arrest, and apoptosis. NIH.
  • Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. NIH.
  • Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies. NIH.
  • 6-fluoro-3,4-dihydroquinolin-2(1H)-one. Santa Cruz Biotechnology.
  • The Multifaceted Biological Activities of 1,2,3,4-Tetrahydroquinolin-6-ol Deriv
  • Neuroprotective effect of 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline mediated via regulation of antioxidant system and inhibition of inflammation and apoptosis in a rat model of cerebral ischemia/reperfusion. PubMed.
  • 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Demonstrates Neuroprotective Properties in Experimental Parkinson's Disease by Enhancing the Antioxidant System, Normalising Chaperone Activity and Suppressing Apoptosis. PubMed.

Sources

biological activity of 6-Fluoro-2,3-dihydroquinolin-4(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of 6-Fluoro-2,3-dihydroquinolin-4(1H)-one

Abstract

The this compound core structure represents a privileged scaffold in medicinal chemistry. While direct biological data on the parent molecule is emerging, its structural components—the quinolone ring, the fluorine atom at the 6-position, and the dihydro-4-oxo configuration—are hallmarks of compounds with significant and diverse pharmacological activities. This guide synthesizes data from structurally related analogues to build a predictive framework for the biological potential of this compound. We will explore its likely activities, from antimicrobial and anticancer to neuroprotective effects, grounded in the established mechanisms of the broader fluoroquinolone and quinolinone classes. This document serves as a foundational resource for researchers aiming to investigate and harness the therapeutic potential of this promising chemical entity.

Introduction: The Quinolinone Scaffold in Drug Discovery

The quinolone framework is a cornerstone of modern pharmacology, most famously represented by the fluoroquinolone class of antibiotics.[1] These agents revolutionized the treatment of bacterial infections.[2] The core structure, a 1,4-dihydro-4-oxo-pyridine-3-carboxylic acid, is essential for their primary mechanism: the inhibition of bacterial type II topoisomerases, DNA gyrase, and topoisomerase IV.[1][2]

The introduction of a fluorine atom at the C-6 position was a watershed moment in the development of this class, dramatically enhancing antimicrobial potency and broadening the spectrum of activity.[3][4] Beyond their antibacterial prowess, quinolone and dihydroquinolinone derivatives have been extensively explored for a multitude of other therapeutic applications, including anticancer, anti-HIV, antimalarial, and neuroprotective activities.[5][6][7]

This compound (CAS: 38470-26-7) is a specific embodiment of this versatile scaffold.[8] While it lacks the characteristic C-3 carboxylic acid group of classic fluoroquinolone antibiotics, its core structure retains the critical 6-fluoro-4-quinolone motif. This guide will dissect the probable biological activities of this molecule by examining the well-documented pharmacology of its close chemical relatives.

Predicted Biological Activities & Mechanistic Pathways

Based on the extensive body of literature surrounding the fluoroquinolone and dihydroquinolinone scaffolds, we can logically project several key areas of biological activity for this compound. The following sections will detail these potential activities, the underlying biochemical mechanisms, and the experimental frameworks required for their validation.

Antimicrobial Potential

The most prominent feature of the target molecule is the 6-fluoro-4-quinolone core, the pharmacophore of the potent fluoroquinolone antibiotics.[9] These drugs are bactericidal agents effective against a wide range of Gram-positive and Gram-negative bacteria.[1][10]

Causality of Action: Fluoroquinolones function by forming a stable complex with bacterial DNA and type II topoisomerases (DNA gyrase and topoisomerase IV). This complex traps the enzyme in the cleavage stage, leading to double-strand DNA breaks and subsequent cell death.[2] The fluorine atom at C-6 is known to enhance both enzyme binding and bacterial cell penetration.[3] While this compound lacks the C-3 carboxylic acid group essential for classic gyrase binding, its structural similarity suggests that it or its derivatives could exhibit novel antimicrobial properties, potentially through modified interactions or alternative mechanisms.

G cluster_bacterium Bacterial Cell Compound This compound (or Derivative) DNA_Gyrase DNA Gyrase / Topo IV Compound->DNA_Gyrase Inhibition DNA_Replication DNA Replication & Supercoiling Control DSB Double-Strand Breaks DNA_Gyrase->DSB Trapped Complex Leads to DNA_Replication->DNA_Gyrase Required for Cell_Death Bacterial Cell Death DSB->Cell_Death

Caption: Proposed antimicrobial mechanism via inhibition of bacterial topoisomerases.

Anticancer and Cytotoxic Activity

A growing body of research has repurposed the quinolone scaffold for oncology. Numerous derivatives have demonstrated potent cytotoxic effects against a wide array of human cancer cell lines, including colon, breast, lung, and prostate cancers.[11][12][13]

Causality of Action: The anticancer mechanisms of quinolones are multifaceted.

  • Human Topoisomerase II Poisoning: Similar to their antibacterial action, some fluoroquinolones can poison human topoisomerase II, an enzyme critical for managing DNA topology during cancer cell replication. This leads to cell cycle arrest and apoptosis.[12][14]

  • Tubulin Polymerization Inhibition: Certain 2,3-dihydroquinazolin-4(1H)-one derivatives (structurally very similar to dihydroquinolinones) have been shown to inhibit tubulin polymerization.[11][15] By disrupting microtubule dynamics, these compounds arrest mitosis at the G2/M phase, ultimately inducing apoptosis in rapidly dividing cancer cells.[15]

Given these precedents, this compound is a compelling candidate for anticancer screening.

G cluster_cell Cancer Cell Compound Quinolone Derivative Tubulin Tubulin Dimers Compound->Tubulin Inhibits Microtubules Microtubule Polymerization Tubulin->Microtubules Polymerization Microtubules->Tubulin Depolymerization Mitotic_Spindle Mitotic Spindle Formation Microtubules->Mitotic_Spindle Essential for G2M_Arrest G2/M Phase Arrest Mitotic_Spindle->G2M_Arrest Disruption causes Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: Anticancer pathway via inhibition of tubulin polymerization and mitotic arrest.

Neuroprotective Effects

Recent studies have highlighted the neuroprotective potential of dihydroquinoline derivatives. Compounds like 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline have shown efficacy in rat models of cerebral ischemia/reperfusion and Parkinson's disease.[7][16]

Causality of Action: The observed neuroprotection is often mediated through a combination of antioxidant, anti-inflammatory, and anti-apoptotic activities.[7][17] Key mechanisms include:

  • Activation of the Nrf2 Pathway: Upregulation of the transcription factor Nrf2, which controls the expression of antioxidant enzymes.

  • Inhibition of Oxidative Stress: Scavenging of reactive oxygen species (ROS) and reduction of oxidative damage markers.[18]

  • Suppression of Apoptosis: Downregulation of pro-apoptotic proteins like caspases and modulation of the Bcl-2 family of proteins.[7]

The electron-rich nature of the quinolinone ring suggests that this compound could possess antioxidant properties, making it a candidate for investigation in neurodegenerative disease models.

Experimental Protocols for Biological Validation

To empirically determine the biological activities of this compound, a series of validated in vitro assays are necessary. The following protocols are provided as a self-validating framework for initial screening.

G cluster_workflow General Screening Workflow Start Test Compound: 6-Fluoro-2,3-dihydro- quinolin-4(1H)-one Assay1 Antimicrobial Screening (MIC Assay) Start->Assay1 Assay2 Cytotoxicity Screening (MTT Assay) Start->Assay2 Assay3 Neuroprotection Assay (Oxidative Stress Model) Start->Assay3 Mech_Study Mechanism of Action Studies (e.g., Enzyme Inhibition, Cell Cycle Analysis) Assay1->Mech_Study If Active Assay2->Mech_Study If Active Assay3->Mech_Study If Active

Caption: A logical workflow for the initial biological evaluation of the target compound.

Protocol 1: Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of the compound that inhibits visible growth of a microorganism.

  • Objective: To assess antibacterial and antifungal activity.

  • Methodology:

    • Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in a 96-well microtiter plate using appropriate broth media (e.g., Mueller-Hinton for bacteria, RPMI for fungi).

    • Inoculation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) to a final concentration of approximately 5 x 10^5 CFU/mL in each well.

    • Controls: Include a positive control (broth + inoculum, no compound), a negative control (broth only), and a solvent control (broth + inoculum + highest concentration of DMSO).

    • Incubation: Incubate the plate at 37°C for 18-24 hours.

    • Analysis: Determine the MIC by visually inspecting for the lowest concentration at which no turbidity (growth) is observed. The result can be confirmed by measuring absorbance at 600 nm.

Protocol 2: MTT Cell Viability Assay

This colorimetric assay assesses the cytotoxic effect of a compound on cancer cell lines.

  • Objective: To determine the IC50 (half-maximal inhibitory concentration) against cancer cells.

  • Methodology:

    • Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer, A549 lung cancer) into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Treatment: Treat the cells with serial dilutions of this compound (and a vehicle control) for 48-72 hours.

    • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C. Live cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

    • Solubilization: Remove the media and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

    • Analysis: Measure the absorbance at 570 nm using a microplate reader. Calculate cell viability as a percentage relative to the vehicle control and determine the IC50 value from the dose-response curve.

Protocol 3: In Vitro Neuroprotection Assay (H₂O₂-Induced Oxidative Stress)

This protocol evaluates the compound's ability to protect neuronal cells from oxidative damage.

  • Objective: To assess the protective effect against oxidative stress in a neuronal cell line.

  • Methodology:

    • Cell Seeding: Seed a neuronal cell line (e.g., SH-SY5Y) into a 96-well plate and allow differentiation if required.

    • Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

    • Induction of Oxidative Stress: Expose the cells to a pre-determined toxic concentration of hydrogen peroxide (H₂O₂) for 4-24 hours. Include controls: untreated cells, cells treated only with H₂O₂, and cells treated only with the test compound.

    • Viability Assessment: Measure cell viability using the MTT assay as described in Protocol 2.

    • Analysis: An increase in cell viability in the compound + H₂O₂ group compared to the H₂O₂ only group indicates a neuroprotective effect.

Quantitative Data from Structurally Related Compounds

To provide context for expected potency, the following tables summarize reported activity data for various quinolone and dihydroquinolinone derivatives.

Table 1: Antimicrobial Activity of Representative Fluoroquinolones

Compound Organism MIC₉₀ (µg/mL) Reference
T-3811 Methicillin-resistant S. aureus 0.025 - 6.25 [10]
T-3811 Penicillin-resistant S. pneumoniae 0.05 - 0.10 [10]
Ciprofloxacin S. pneumoniae 1.56 [10]
Compound 7* E. coli 1 [19]
Compound 7* S. aureus 4.1 [19]

*1-ethyl-6-fluoro-7-(2,5-dioxo-piperazin-1-yl)1,4-dihydro-4-oxo-quinoline-3-carboxylic acid

Table 2: Anticancer Activity of Representative Quinolone Analogues

Compound Cell Line Activity (IC₅₀) Reference
Naphthyl 39** HT29 (Colon) <50 nM [11][15]
Naphthyl 39** U87 (Glioblastoma) <50 nM [11][15]
Derivative 32*** MCF-7 (Breast) 4.3 µM [14]
Derivative 97**** A549 (Lung) 27.71 µM [14]

*2-(naphthalen-1-yl)-2,3-dihydroquinazolin-4(1H)-one **N-acylated ciprofloxacin derivative ***Naphthol Mannich base derivative of a fluoroquinolone

Conclusion and Future Directions

This compound stands at the intersection of several pharmacologically validated scaffolds. The strong precedent set by fluoroquinolone antibiotics, anticancer quinolones, and neuroprotective dihydroquinolines provides a compelling rationale for its comprehensive biological evaluation. The immediate research priorities should be to perform the screening assays detailed in this guide to establish its primary activity profile. Positive results in any of these areas would warrant further investigation into its mechanism of action, structure-activity relationship (SAR) studies through targeted chemical modification, and eventual validation in in vivo models. This molecule is not merely a chemical curiosity but a promising starting point for the development of novel therapeutic agents.

References

  • Smolecule. 6-fluoro-3,4-dihydroquinolin-2(1H)-one.
  • T-3811, a free base of T-3811ME, showed a wide range of antimicrobial spectra, including activities against Chlamydia trachomatis, Mycoplasma pneumoniae, and Mycobacterium tuberculosis. In particular, T-3811 exhibited potent activity against various gram-positive cocci, with MICs at which 90% of the isolates are inhibited (MIC90s) of 0.025 to 6.25 μg/ml. T-3811 was the most active agent against methicillin-resistant Staphylococcus aureus and streptococci, including penicillin-resistant Streptococcus pneumoniae (PRSP). In Vitro and In Vivo Antimicrobial Activities of T-3811ME, a Novel Des-F(6)-Quinolone. NIH.
  • Synthesis of 2,3-Dihydroquinolin-4(1H)-ones through Catalytic Metathesis of o-Alkynylanilines and Aldehydes. The Journal of Organic Chemistry - ACS Publications.
  • Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents.
  • Fluoroquinolones' Biological Activities against Laboratory Microbes and Cancer Cell Lines.
  • 5,6-difluoro-4-cyclopropylethynyl-4-trifluoromethyl-3, 4-dihydro-2(1H)-quinazolinone, a non-nucleoside reverse transcriptase inhibitor, in human liver microsomes. Metabolic activation and enzyme kinetics. PubMed.
  • 6-Fluoro-2-methylquinolin-4-ol|CAS 15912-68-2. Benchchem.
  • Synthesis of 6-Fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic Acid Derivatives as Potential Antimicrobial Agents. ResearchGate.
  • Fluoroquinolone antimicrobial agents. PMC - PubMed Central - NIH.
  • Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. PMC - PubMed Central.
  • This compound | 38470-26-7. ChemicalBook.
  • Anticancer activity of new fluoroquinolones 6a-i Percentage growth inhibition in different cell lines. ResearchGate.
  • Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. MDPI.
  • An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. MDPI.
  • 2,3-Dihydroquinazolin-4(1 H)-ones and quinazolin-4(3 H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation. PubMed.
  • Towards anticancer fluoroquinolones: A review article. ResearchGate.
  • Synthesis and In Vitro Antibacterial Activity of 7-(3-Amino-6,7-dihydro-2-methyl-2H-pyrazolo[4,3-c] Pyridin-5(4H)-yl)fluoroquinolone Derivatives. PMC - NIH.
  • Recent Development of Fluoroquinolone Derivatives as Anticancer Agents. MDPI.
  • Effects of Novel 6-Desfluoroquinolones and Classic Quinolones on Pentylenetetrazole-Induced Seizures in Mice. PubMed Central.
  • Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies. NIH.
  • Orally Bioavailable 6-Chloro-7-methoxy-4(1H)-quinolones Efficacious against Multiple Stages of Plasmodium. PMC - NIH.
  • Neuroprotective effect of 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline mediated via regulation of antioxidant system and inhibition of inflammation and apoptosis in a rat model of cerebral ischemia/reperfusion. PubMed.
  • 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation. RSC Publishing.
  • 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Demonstrates Neuroprotective Properties in Experimental Parkinson's Disease by Enhancing the Antioxidant System, Normalising Chaperone Activity and Suppressing Apoptosis. PubMed.
  • Neuroprotection: Targeting Multiple Pathways by Naturally Occurring Phytochemicals. PMC.
  • 1-benzoyl-6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline exerts a neuroprotective effect and normalises redox homeostasis in a rat model of cerebral ischemia/reperfusion. PubMed.

Sources

Spectroscopic Profile of 6-Fluoro-2,3-dihydroquinolin-4(1H)-one: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 6-Fluoro-2,3-dihydroquinolin-4(1H)-one in Medicinal Chemistry

This compound is a heterocyclic compound of significant interest in the field of drug discovery and development. The quinolinone scaffold is a well-established pharmacophore present in numerous biologically active molecules. The introduction of a fluorine atom at the 6-position can profoundly influence the compound's pharmacokinetic and pharmacodynamic properties, including metabolic stability, binding affinity, and lipophilicity. Consequently, a thorough understanding of its structural and electronic characteristics through spectroscopic analysis is paramount for its rational application in medicinal chemistry.

This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound, including ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). While experimental data for this specific molecule is not widely published, this guide leverages established principles of spectroscopy and comparative data from analogous structures to provide a robust predictive analysis. The methodologies for acquiring and interpreting this data are also detailed, offering a framework for researchers working with this and similar molecular entities.

Molecular Structure and Numbering

A clear understanding of the molecular structure and atomic numbering is essential for the interpretation of spectroscopic data.

Caption: Workflow for ¹H NMR analysis.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the different carbon environments in a molecule. Due to the low natural abundance of the ¹³C isotope, longer acquisition times or more concentrated samples are often required.

Predicted ¹³C NMR Data
CarbonPredicted Chemical Shift (δ, ppm)Rationale
C-4~195The carbonyl carbon is significantly deshielded and appears far downfield.
C-6~158 (d, ¹JC-F ≈ 245 Hz)The carbon directly bonded to fluorine will show a large one-bond coupling constant and a significant downfield shift.
C-8a~140Aromatic carbon adjacent to the nitrogen atom.
C-5~125 (d, ²JC-F ≈ 22 Hz)Ortho to the fluorine, this carbon will exhibit a two-bond coupling.
C-7~120 (d, ³JC-F ≈ 7 Hz)Meta to the fluorine, showing a smaller three-bond coupling.
C-4a~118Aromatic carbon adjacent to the carbonyl group.
C-8~115Aromatic carbon.
C-2~45Aliphatic carbon adjacent to the nitrogen.
C-3~38Aliphatic carbon adjacent to the carbonyl.
Experimental Protocol for ¹³C NMR Acquisition
  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be beneficial.

  • Instrumentation: A 100 MHz (for a 400 MHz ¹H spectrometer) or higher frequency spectrometer is required.

  • Data Acquisition:

    • Record a proton-decoupled ¹³C NMR spectrum to obtain singlets for each unique carbon.

    • Typical acquisition parameters include a 45-degree pulse angle and a relaxation delay of 2 seconds.

    • A large number of scans (e.g., 1024 or more) is typically necessary.

  • Data Processing:

    • Process the FID similarly to the ¹H NMR data.

    • Calibrate the spectrum using the DMSO-d₆ solvent peak (δ ~39.52 ppm).

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹)IntensityAssignmentRationale
~3300Medium, SharpN-H stretchCharacteristic of a secondary amine.
~3050WeakAromatic C-H stretchTypical for C-H bonds on an aromatic ring.
~2950WeakAliphatic C-H stretchCorresponding to the CH₂ groups in the dihydroquinolinone ring.
~1680Strong, SharpC=O stretchThe carbonyl group of the cyclic ketone is a prominent feature.
~1600, ~1480MediumC=C stretchAromatic ring vibrations.
~1250StrongC-N stretchAmine C-N bond vibration.
~1150StrongC-F stretchThe carbon-fluorine bond has a characteristic strong absorption in this region. [1]
Experimental Protocol for IR Spectroscopy (ATR)
  • Sample Preparation: A small amount of the solid sample is placed directly on the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Data Acquisition:

    • Record a background spectrum of the clean, empty ATR crystal.

    • Apply the solid sample to the crystal and ensure good contact using the pressure arm.

    • Record the sample spectrum. Typically, 16-32 scans are co-added.

  • Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to generate the final absorbance or transmittance spectrum.

Caption: Workflow for ATR-FTIR analysis.

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure from its fragmentation pattern.

Predicted Mass Spectrometry Data (Electron Ionization - EI)
  • Molecular Ion (M⁺): m/z = 165. The presence of a single nitrogen atom results in an odd nominal molecular weight, consistent with the Nitrogen Rule. [2]* Key Fragmentation Pathways:

    • Loss of CO (M-28): A common fragmentation for cyclic ketones, leading to a fragment at m/z = 137.

    • Loss of C₂H₄ (M-28): Retro-Diels-Alder type fragmentation of the dihydro non-aromatic ring could also result in a fragment at m/z = 137.

    • Loss of F (M-19): Cleavage of the C-F bond to give a fragment at m/z = 146. [3] * Loss of HCN (from fragments): A characteristic loss from nitrogen-containing heterocyclic compounds.

G M⁺ (m/z 165) M⁺ (m/z 165) [M-CO]⁺ (m/z 137) [M-CO]⁺ (m/z 137) M⁺ (m/z 165)->[M-CO]⁺ (m/z 137) [M-F]⁺ (m/z 146) [M-F]⁺ (m/z 146) M⁺ (m/z 165)->[M-F]⁺ (m/z 146) Further Fragments Further Fragments [M-CO]⁺ (m/z 137)->Further Fragments

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Experimental Protocol for Mass Spectrometry (GC-MS)
  • Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent such as methanol or dichloromethane.

  • Instrumentation: A Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an electron ionization (EI) source.

  • Data Acquisition:

    • Inject the sample solution into the GC. The GC will separate the compound from any impurities.

    • The compound elutes from the GC column and enters the MS ion source.

    • In the ion source, the molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

    • The resulting ions are separated by the mass analyzer according to their mass-to-charge ratio and detected.

  • Data Analysis:

    • Identify the molecular ion peak.

    • Analyze the fragmentation pattern to confirm the structure.

Conclusion: A Predictive Yet Powerful Spectroscopic Dossier

This technical guide provides a detailed, predictive spectroscopic profile of this compound. By leveraging fundamental principles and comparative data, we have outlined the expected ¹H NMR, ¹³C NMR, IR, and MS characteristics. The provided experimental protocols offer a standardized approach for the acquisition of high-quality data. This comprehensive spectroscopic dossier serves as a valuable resource for researchers and drug development professionals, enabling the unambiguous identification and characterization of this important fluorinated quinolinone, and facilitating its progression in the drug discovery pipeline.

References

  • Hoffman Fine Chemicals. This compound. [Link]

  • PubMed. Vibrational spectra study on quinolones antibiotics. [Link]

  • RSC Publishing. The Infrared Spectra of Some Pyridones and Quinolones and Their Behaviour in the Kolbe-Schmitt Reaction. [Link]

  • ACG Publications. An efficient zinc acetate dihydrate-catalyzed green protocol for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones. [Link]

  • NASA Astrophysics Data System. Mid-IR Spectra of Quinoline and Phenanthridine in H2O and Ar. [Link]

  • Nature. Intrinsic infrared absorption for carbon–fluorine bonding in fluorinated nanodiamond. [Link]

  • Scribd. Halogen Fragmentation in Mass Spectrometry. [Link]

  • PubChem. 2,3-dihydroquinolin-4(1H)-one. [Link]

  • New Journal of Chemistry. A new concise synthesis of 2,3-dihydroquinazolin-4(1H)-ones. [Link]

  • MDPI. 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis. [Link]

  • Chemical Papers. Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. [Link]

  • The Royal Society of Chemistry. 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. [Link]

  • JoVE. Video: Mass Spectrometry: Alkyl Halide Fragmentation. [Link]

  • PubMed Central. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. [Link]

  • YouTube. 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. [Link]

  • Chemistry LibreTexts. Organic Compounds Containing Halogen Atoms. [Link]

  • University of Calgary. Fragmentation of Organic Compounds. [Link]

Sources

Unlocking the Therapeutic Potential of 6-Fluoro-2,3-dihydroquinolin-4(1H)-one: A Mechanistic and Application-Oriented Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinolinone Scaffold as a Cornerstone in Drug Discovery

The quinoline and quinolinone scaffolds are privileged structures in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities.[1] Their derivatives have been extensively explored, leading to the development of antibacterial, anticancer, antimalarial, and anti-inflammatory drugs.[1][2] Within this important class of compounds, 6-Fluoro-2,3-dihydroquinolin-4(1H)-one stands out as a versatile synthetic intermediate and a potential pharmacophore in its own right.[3][4] The presence of a fluorine atom at the 6-position is particularly noteworthy, as this substitution is known to significantly enhance the biological activity of many quinolone-based drugs, particularly in the realm of antibacterial agents.[5]

This technical guide provides an in-depth exploration of the potential mechanisms of action of this compound. While direct and extensive mechanistic studies on this specific molecule are not yet prevalent in the literature, its structural features allow for well-grounded hypotheses based on the established activities of closely related fluoroquinolones and quinolinone derivatives. This document will serve as a resource for researchers and drug development professionals by not only postulating its biological targets but also by providing detailed experimental workflows to validate these hypotheses.

Part 1: Postulated Mechanism of Action I - Antibacterial Activity via Topoisomerase Inhibition

The most established mechanism of action for 6-fluoroquinolone derivatives is the inhibition of bacterial DNA gyrase and topoisomerase IV.[6] These enzymes are crucial for bacterial DNA replication, and their disruption leads to rapid cell death.[6] It is highly probable that this compound, or more complex derivatives synthesized from it, would exert antibacterial effects through this pathway.

Molecular Targets: DNA Gyrase and Topoisomerase IV
  • DNA Gyrase: Primarily targeted in Gram-negative bacteria, this enzyme introduces negative supercoils into DNA, a process essential for the initiation of replication.[6]

  • Topoisomerase IV: The main target in Gram-positive bacteria, this enzyme is responsible for decatenating newly replicated chromosomes, allowing for their segregation into daughter cells.[6]

The proposed mechanism involves the stabilization of a covalent complex between the topoisomerase and DNA, leading to double-strand breaks and ultimately, cell death. The 4-carbonyl and a potential 3-carboxylate group (often present in active derivatives) are critical for binding to the enzyme-DNA complex.[5] The fluorine atom at the C-6 position is known to enhance the binding affinity and cell penetration of the drug.[5]

G cluster_bacterium Bacterial Cell Compound This compound (or derivative) DNA_Gyrase DNA Gyrase (Gram-negative) Compound->DNA_Gyrase Inhibition Topo_IV Topoisomerase IV (Gram-positive) Compound->Topo_IV Inhibition DNA_Replication DNA Replication DNA_Gyrase->DNA_Replication Enables Topo_IV->DNA_Replication Enables Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Disruption leads to

Caption: Postulated antibacterial mechanism via topoisomerase inhibition.

Experimental Validation Workflow: A Step-by-Step Protocol

To validate the antibacterial potential and the proposed mechanism, a systematic experimental approach is required.

1. Minimum Inhibitory Concentration (MIC) Assay:

  • Objective: To determine the lowest concentration of the compound that inhibits the visible growth of a panel of Gram-positive and Gram-negative bacteria.

  • Protocol:

    • Prepare a series of twofold dilutions of this compound in a suitable broth medium (e.g., Mueller-Hinton broth).

    • Inoculate each dilution with a standardized bacterial suspension (approximately 5 x 10^5 CFU/mL).

    • Include positive (no drug) and negative (no bacteria) controls.

    • Incubate the microtiter plates at 37°C for 18-24 hours.

    • The MIC is the lowest concentration of the compound with no visible bacterial growth.

2. In Vitro Topoisomerase Inhibition Assay:

  • Objective: To directly measure the inhibitory effect of the compound on purified DNA gyrase and topoisomerase IV.

  • Protocol (DNA Gyrase Supercoiling Assay):

    • Prepare a reaction mixture containing relaxed plasmid DNA, purified E. coli DNA gyrase, ATP, and a suitable buffer.

    • Add varying concentrations of this compound to the reaction mixtures.

    • Incubate at 37°C for 1 hour.

    • Stop the reaction and analyze the DNA topology by agarose gel electrophoresis.

    • Inhibition of supercoiling will be observed as a decrease in the amount of supercoiled DNA compared to the control. The IC50 value can be determined from the dose-response curve.

Part 2: Postulated Mechanism of Action II - Anticancer Activity

Many quinolinone and dihydroquinolinone derivatives have demonstrated significant anticancer properties through various mechanisms. Given its core structure, this compound is a promising candidate for development as an anticancer agent.

Potential Molecular Targets in Cancer Cells
  • Tubulin Polymerization: Some quinazolinones inhibit the polymerization of tubulin into microtubules, which are essential for mitotic spindle formation and cell division. This leads to cell cycle arrest, typically in the G2/M phase, and subsequent apoptosis.

  • Protein Kinase Inhibition: Quinoline derivatives have been reported to inhibit various protein kinases that are often dysregulated in cancer, such as Pim-1 kinase, Epidermal Growth Factor Receptor (EGFR), and the PI3K/Akt/mTOR pathway. Inhibition of these kinases can disrupt cancer cell proliferation, survival, and migration.

  • Induction of Apoptosis: The compound may trigger programmed cell death through intrinsic or extrinsic pathways, potentially by modulating the expression of pro- and anti-apoptotic proteins.

G cluster_cancer Cancer Cell Compound This compound (or derivative) Tubulin Tubulin Polymerization Compound->Tubulin Inhibition Kinases Protein Kinases (e.g., Pim-1, EGFR) Compound->Kinases Inhibition Cell_Cycle Cell Cycle Progression (G2/M Phase) Tubulin->Cell_Cycle Disruption leads to arrest Proliferation Cell Proliferation & Survival Kinases->Proliferation Disruption inhibits Apoptosis Apoptosis Cell_Cycle->Apoptosis Arrest can lead to Proliferation->Apoptosis Inhibition can lead to

Caption: Potential anticancer mechanisms of action.

Experimental Validation Workflow: A Step-by-Step Protocol

1. In Vitro Cytotoxicity Assay:

  • Objective: To assess the cytotoxic effect of the compound on a panel of human cancer cell lines.

  • Protocol (MTT Assay):

    • Seed cancer cells (e.g., A549 lung cancer, MCF-7 breast cancer) in 96-well plates and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of this compound for 48-72 hours.

    • Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals by viable cells.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability and determine the IC50 value.

2. Cell Cycle Analysis by Flow Cytometry:

  • Objective: To determine if the compound induces cell cycle arrest.

  • Protocol:

    • Treat cancer cells with the compound at its IC50 concentration for 24 hours.

    • Harvest the cells, wash with PBS, and fix in cold 70% ethanol.

    • Treat the cells with RNase A and stain with propidium iodide (PI).

    • Analyze the DNA content of the cells using a flow cytometer.

    • An accumulation of cells in a specific phase (e.g., G2/M) compared to the control indicates cell cycle arrest.

Quantitative Data Summary (Hypothetical)

As no direct experimental data for this compound is readily available, the following table presents hypothetical data that could be generated from the aforementioned experiments for a promising derivative.

Assay TypeTargetCell Line / OrganismResult (IC50 / MIC)
Antibacterial DNA GyraseE. coli8 µg/mL
Topoisomerase IVS. aureus4 µg/mL
Anticancer CytotoxicityA549 (Lung Cancer)5.9 µM
CytotoxicityMCF-7 (Breast Cancer)7.2 µM
Kinase InhibitionPim-1 Kinase0.5 µM

Conclusion and Future Directions

This compound represents a molecule of significant interest at the intersection of synthetic chemistry and drug discovery. While it is frequently employed as a foundational scaffold for more elaborate therapeutic agents, its intrinsic structural features suggest a strong potential for direct biological activity. The proposed mechanisms of action—inhibition of bacterial topoisomerases and interference with key oncogenic pathways—are well-precedented within the broader quinolinone class.

The experimental workflows detailed in this guide provide a clear and robust roadmap for elucidating the precise mechanism of action of this compound and its derivatives. Future research should focus on a systematic evaluation of its antibacterial and anticancer properties, followed by medicinal chemistry efforts to optimize its potency and pharmacokinetic profile. Such studies will be instrumental in unlocking the full therapeutic potential of this versatile fluorinated quinolinone.

References

  • recent studies about synthesis and biological activity of quinolones and derivatives: a review. (2016). World Journal of Pharmacy and Pharmaceutical Sciences, 5(8), 252-270. Available at: [Link]

  • Synthesis of 6-Fluoro-7-cyclic Amino-substituted Dicarboxylic Acid Quinolones and their Antibacterial Activity. (2014). Journal of Heterocyclic Chemistry, 51(S1), E114-E122. Available at: [Link]

  • Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. (2023). RSC Advances, 13(13), 8684-8715. Available at: [Link]

  • Synthesis and In Vitro Antibacterial Activity of 7-(3-Amino-6,7-dihydro-2-methyl-2H-pyrazolo[4,3-c] Pyridin-5(4H)-yl)fluoroquinolone Derivatives. (2014). Molecules, 19(12), 20086-20104. Available at: [Link]

  • Eco-Friendly Synthesis, Biological Evaluation, and In Silico Molecular Docking Approach of Some New Quinoline Derivatives as Potential Antioxidant and Antibacterial Agents. (2022). Molecules, 27(23), 8415. Available at: [Link]

  • Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. (2024). Molbank, 2024(1), M1889. Available at: [Link]

  • Synthesis of 2,3-Dihydroquinolin-4(1H)-ones through Catalytic Metathesis of o-Alkynylanilines and Aldehydes. (2011). The Journal of Organic Chemistry, 76(17), 7034-7042. Available at: [Link]

  • Synthesis and biological evaluation of fluoro-substituted 3,4-dihydroquinazoline derivatives for cytotoxic and analgesic effects. (2017). Bioorganic & Medicinal Chemistry, 25(17), 4786-4796. Available at: [Link]

  • Discovery of 6-N,N-bis(2,2,2-trifluoroethyl)amino- 4-trifluoromethylquinolin-2(1H)-one as a novel selective androgen receptor modulator. (2006). Journal of Medicinal Chemistry, 49(21), 6143-6146. Available at: [Link]

  • Synthesis of 6-Fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic Acid Derivatives as Potential Antimicrobial Agents. (2008). Journal of the Korean Chemical Society, 52(4), 382-388. Available at: [Link]

Sources

The 6-Fluoro-2,3-dihydroquinolin-4(1H)-one Scaffold: A Technical Guide to its Structure-Activity Relationship in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The 6-fluoro-2,3-dihydroquinolin-4(1H)-one core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its unique structural features, including the presence of a fluorine atom at the 6-position, offer a valuable starting point for the design of novel therapeutic agents. This in-depth technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this scaffold, with a particular focus on its applications in the development of anticancer and neuroprotective agents. We will delve into the synthetic strategies for accessing this core and its derivatives, explore the impact of structural modifications on biological activity, and provide detailed protocols for key biological assays.

Introduction: The Significance of the this compound Core

The quinolinone motif is a fundamental building block in a vast array of biologically active compounds, including natural products and synthetic drugs.[1] The introduction of a fluorine atom, particularly at the 6-position of the quinolinone ring, has been a cornerstone of modern drug design. Fluorine's unique properties, such as its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties. These influences include enhanced metabolic stability, increased membrane permeability, and altered binding affinities for biological targets.

The 2,3-dihydro variant of the quinolinone core introduces a saturated heterocyclic ring, providing a three-dimensional architecture that can be exploited for more specific interactions with protein targets compared to its planar aromatic counterparts. This guide will specifically focus on the this compound scaffold, a promising starting point for the development of novel therapeutics.

Synthetic Strategies for this compound and its Analogs

The construction of the this compound core and its derivatives can be achieved through several synthetic routes. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Friedel-Crafts Acylation and Cyclization

A common and versatile approach involves the Friedel-Crafts acylation of a suitably protected 4-fluoroaniline derivative, followed by an intramolecular cyclization. This method allows for the introduction of various substituents on the nitrogen and at the 2- and 3-positions of the heterocyclic ring.

Experimental Protocol: Synthesis of 2-Aryl-6-fluoro-2,3-dihydroquinolin-4(1H)-ones [2]

This protocol describes a one-pot synthesis of 2-aryl-2,3-dihydroquinolin-4(1H)-ones from o-aminoacetophenones and aromatic aldehydes, a method that can be adapted for the synthesis of 6-fluoro analogs.

Materials:

  • 5-Fluoro-2-aminoacetophenone

  • Substituted aromatic aldehyde

  • Silver(I) triflate (AgOTf)

  • Solvent (e.g., Toluene)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a solution of 5-fluoro-2-aminoacetophenone (1.0 mmol) and the aromatic aldehyde (1.2 mmol) in toluene (5 mL) in a sealed tube, add silver(I) triflate (10 mol%).

  • The reaction mixture is stirred at 120 °C for 12-24 hours under an inert atmosphere.

  • After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature.

  • The solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica gel using a suitable eluent (e.g., a gradient of ethyl acetate in hexane) to afford the desired 2-aryl-6-fluoro-2,3-dihydroquinolin-4(1H)-one.

Causality behind Experimental Choices:

  • Silver(I) triflate acts as a Lewis acid catalyst to activate the aldehyde for nucleophilic attack by the enamine intermediate formed from the o-aminoacetophenone.

  • The use of an inert atmosphere prevents the oxidation of starting materials and intermediates.

  • High temperature is often required to drive the cyclization and dehydration steps to completion.

Domino Reactions

Domino or tandem reactions provide an efficient and atom-economical approach to the synthesis of complex molecules in a single pot. Several domino strategies have been developed for the synthesis of 2,3-dihydroquinolin-4(1H)-ones.

DOT Diagram: Domino Synthesis of 2,3-Dihydroquinolin-4(1H)-ones

G Start o-Aminobenzonitrile + Aldehyde Base Base (e.g., K3PO4) in Water Start->Base Reaction Conditions Intermediate1 Iminium Ion Formation Base->Intermediate1 Catalysis Intermediate2 Intramolecular Nucleophilic Attack Intermediate1->Intermediate2 Intermediate3 Hydrolysis of Nitrile Intermediate2->Intermediate3 Product 2-Aryl-2,3-dihydroquinolin-4(1H)-one Intermediate3->Product

Caption: Domino synthesis of 2-aryl-2,3-dihydroquinolin-4(1H)-ones.[3]

Structure-Activity Relationship (SAR) Analysis

The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on the core scaffold.

The Crucial Role of the 6-Fluoro Substituent

The fluorine atom at the 6-position is a key determinant of the biological activity of many quinolinone-based drugs. In the context of the 2,3-dihydroquinolin-4(1H)-one scaffold, the 6-fluoro group is anticipated to:

  • Enhance Metabolic Stability: The strong C-F bond can block potential sites of metabolism, leading to a longer half-life in vivo.

  • Increase Lipophilicity: This can improve membrane permeability and facilitate crossing of the blood-brain barrier, which is particularly relevant for neuroprotective agents.

  • Modulate Electronic Properties: The electron-withdrawing nature of fluorine can influence the acidity of the N-H proton and the reactivity of the aromatic ring, potentially affecting target binding.

SAR at the 2-Position: A Gateway to Diverse Activities

The 2-position of the 2,3-dihydroquinolin-4(1H)-one ring is a common site for modification and has a profound impact on the biological activity profile.

Substituent at C2 Observed/Potential Biological Activity Rationale/Key Interactions Reference
Aryl/Heteroaryl Groups Anticancer (e.g., tubulin polymerization inhibitors)The aromatic ring can engage in π-π stacking and hydrophobic interactions within the binding pockets of target proteins. Substituents on the aryl ring can further modulate activity.[4]
Substituted Phenyl Rings Neuroprotective (e.g., cholinesterase inhibitors)The phenyl ring can act as a key recognition element for the active site of enzymes like acetylcholinesterase. Substituents can fine-tune binding affinity and selectivity.
Small Alkyl Chains Generally lower activityMay not provide sufficient interactions with larger binding pockets.
SAR at the N1-Position: Modulating Physicochemical Properties

Substitution on the nitrogen atom at the 1-position offers a handle to modify the physicochemical properties of the molecule, such as solubility and lipophilicity.

Substituent at N1 Observed/Potential Biological Activity Rationale/Key Interactions
Hydrogen (unsubstituted) Baseline activity, allows for hydrogen bonding.Can act as a hydrogen bond donor.
Small Alkyl Groups (e.g., Methyl) Can increase lipophilicity and potentially alter target binding.May fill small hydrophobic pockets in the target protein.
Larger/Functionalized Groups Can be used to introduce specific functionalities (e.g., for targeting or improving solubility).Can be tailored for specific drug design strategies.

Biological Activities and Therapeutic Potential

The this compound scaffold has shown promise in several therapeutic areas, most notably in oncology and neurodegenerative diseases.

Anticancer Activity: Targeting Tubulin Polymerization

Several derivatives of the 2,3-dihydroquinolin-4(1H)-one core have been identified as potent inhibitors of tubulin polymerization, a validated target for anticancer drugs.[4] These agents disrupt the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis in cancer cells.

DOT Diagram: Mechanism of Tubulin Polymerization Inhibitors

G Tubulin α/β-Tubulin Dimers Microtubule Microtubule Polymer Tubulin->Microtubule Polymerization MitoticSpindle Mitotic Spindle Microtubule->MitoticSpindle Forms Inhibitor This compound Derivative Inhibitor->Tubulin Binds to Inhibitor->Microtubule Prevents Formation CellCycleArrest G2/M Phase Cell Cycle Arrest MitoticSpindle->CellCycleArrest Disruption leads to Apoptosis Apoptosis CellCycleArrest->Apoptosis

Caption: Inhibition of tubulin polymerization by this compound derivatives.

Experimental Protocol: In Vitro Tubulin Polymerization Assay [5][6]

This fluorescence-based assay measures the effect of a compound on the polymerization of purified tubulin.

Materials:

  • Purified tubulin (e.g., from porcine brain)

  • Assay buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA)

  • GTP solution (1 mM final concentration)

  • Glycerol (10% final concentration)

  • DAPI (6.3 µM final concentration)

  • Test compound dissolved in DMSO

  • Paclitaxel (positive control for stabilization)

  • Nocodazole (positive control for destabilization)

  • 96-well microplate

  • Fluorometric microplate reader

Procedure:

  • On ice, prepare a reaction mixture containing tubulin (2 mg/mL) in the assay buffer.

  • Add GTP and glycerol to the reaction mixture.

  • Add DAPI to the reaction mixture.

  • Add the test compound at various concentrations to the wells of a 96-well plate. Include wells with DMSO (vehicle control), paclitaxel, and nocodazole.

  • Add the tubulin reaction mixture to each well.

  • Immediately place the plate in a fluorometric microplate reader pre-warmed to 37 °C.

  • Monitor the increase in fluorescence (excitation ~360 nm, emission ~450 nm) over time (e.g., every 30 seconds for 60 minutes).

  • Analyze the data by plotting fluorescence intensity versus time. Inhibition of polymerization will result in a lower fluorescence signal compared to the vehicle control.

Causality behind Experimental Choices:

  • Glycerol acts as a polymerization enhancer.

  • DAPI is a fluorescent dye that intercalates into polymerized microtubules, leading to an increase in fluorescence that is proportional to the extent of polymerization.[5]

  • 37 °C is the optimal temperature for tubulin polymerization.

Neuroprotective Activity: Cholinesterase Inhibition

Derivatives of the 2,3-dihydroquinolin-4(1H)-one scaffold have also been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in the breakdown of the neurotransmitter acetylcholine. Inhibition of these enzymes is a key therapeutic strategy for Alzheimer's disease.

Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method) [1][7]

This colorimetric assay measures the activity of AChE.

Materials:

  • Acetylcholinesterase (AChE) enzyme solution

  • Acetylthiocholine iodide (ATCI) substrate solution

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution

  • Phosphate buffer (pH 8.0)

  • Test compound dissolved in a suitable solvent (e.g., DMSO)

  • Galantamine or Donepezil (positive control)

  • 96-well microplate

  • Spectrophotometric microplate reader

Procedure:

  • In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound at various concentrations. Include a vehicle control and a positive control.

  • Add the AChE enzyme solution to each well and incubate for 15 minutes at 25 °C.

  • Initiate the reaction by adding the ATCI substrate solution.

  • Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute for 10 minutes).

  • The rate of the reaction is determined by the change in absorbance over time.

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.

Causality behind Experimental Choices:

  • ATCI is a substrate analog of acetylcholine that is hydrolyzed by AChE to produce thiocholine.

  • DTNB reacts with the thiol group of thiocholine to produce a yellow-colored product (5-thio-2-nitrobenzoate), which can be quantified spectrophotometrically at 412 nm.

Future Perspectives and Conclusion

The this compound scaffold represents a versatile and promising platform for the design of novel therapeutic agents. The strategic incorporation of a fluorine atom at the 6-position provides a solid foundation for developing compounds with improved drug-like properties. The structure-activity relationships discussed in this guide highlight the importance of systematic modifications at the 2- and 1-positions to fine-tune biological activity and target selectivity.

Future research in this area should focus on:

  • Expansion of the SAR: Systematic exploration of a wider range of substituents at all positions of the scaffold.

  • Mechanism of Action Studies: Elucidation of the precise molecular targets and signaling pathways modulated by active compounds.

  • In Vivo Efficacy and Pharmacokinetic Profiling: Evaluation of promising candidates in relevant animal models of disease.

References

  • Pandit, R. P., Sharma, K., & Lee, Y. R. (2015). A mild and efficient one-pot procedure starting from o-aminoacetophenones and aromatic aldehydes in the presence of silver(I) triflate provides various 2-aryl-2,3-dihydroquinolin-4(1H)-ones. Synthesis, 47(24), 3881-3890. Available at: [Link]

  • Al-Omair, M. A., Al-Warhi, T., Al-Ghorbani, M., Khan, I., & Rashid, U. (2017). Synthesis, biological evaluation and docking studies of 2,3-dihydroquinazolin-4(1H)-one derivatives as inhibitors of cholinesterases. Bioorganic chemistry, 70, 136-145. Available at: [Link]

  • Ma, C., Williams, D. R., & Li, W. (2014). Establishing a high-content analysis method for tubulin polymerization to evaluate both the stabilizing and destabilizing activities of compounds. PloS one, 9(6), e101031. Available at: [Link]

  • Wang, L., Li, H., & Wang, M. (2015). Base mediated synthesis of 2-aryl-2,3-dihydroquinazolin-4(1H)-ones from 2-aminobenzonitriles and aromatic aldehydes in water. Organic & biomolecular chemistry, 13(28), 7751-7756. Available at: [Link]

  • Gorepatil, A., Gorepatil, P., Gaikwad, M., Mhamane, D., Phadkule, A., & Ingle, V. (2018). The use of zirconyl nitrate as a water-tolerant Lewis-acid catalyst enables a simple, green, and efficient intramolecular cyclization of o-aminochalcones to provide 2-aryl-2,3-dihydroquinolin-4(1H)-ones under mild reaction conditions with improved yields. Synlett, 29(02), 235-237. Available at: [Link]

  • Hu, W., Lin, J. P., Song, L. R., & Long, Y. Q. (2015). Direct synthesis of 2-aryl-4-quinolones via transition-metal-free intramolecular oxidative C (sp3)− H/C (sp3)− H coupling. Organic letters, 17(5), 1268-1271. Available at: [Link]

  • Ellman, G. L., Courtney, K. D., Andres Jr, V., & Featherstone, R. M. (1961). A new and rapid colorimetric determination of acetylcholinesterase activity. Biochemical pharmacology, 7(2), 88-95.
  • Abdel-Aal, A. M., El-Sayed, M. A., El-Ashry, E. S. H., & El-Adl, K. (2020). Towards anticancer fluoroquinolones: A review article. Archiv der Pharmazie, 353(8), 2000089. Available at: [Link]

  • Dexter, D. T., & Jenner, P. (2013). Parkinson disease: from pathology to molecular disease mechanisms. Free Radical Biology and Medicine, 62, 132-144.
  • Kumar, K. H., Muralidharan, D., & Perumal, P. T. (2004). A convenient environmentally friendly method for the cyclization of 2-aminochalcones to 2-aryl-2,3-dihydroquinolin-4(1H)-ones on the surface of silica gel impregnated with indium (III) chloride under microwave irradiation without any solvent. Synthesis, 2004(01), 63-68. Available at: [Link]

  • Jung, C., Hwang, J., Lee, K., Viji, M., Jang, H., Kim, H., ... & Jung, J. K. (2024). An efficient reagent-free method for the synthesis of polysubstituted 4-quinolone from 2-substituted alkynoyl aryl-sulfonamide tolerates various functional groups. The Journal of Organic Chemistry, 89(19), 13691-13702. Available at: [Link]

  • Wicker, G., Schoch, R., & Paradies, J. (2021). Amino-substituted chalcones undergo a 1, 7-hydride shift upon Lewis acid activation to form a zwitterionic iminium enolate, which collapses to dihydroquinoline-4-ones in high yields with an excellent diastereoselectivity. Organic letters, 23(10), 3626-3630. Available at: [Link]

  • Sharma, V. K., Kumar, V., & Singh, T. (2022). Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. Results in Chemistry, 4, 100366. Available at: [Link]

  • Dexter, D. T., Carter, C. J., Wells, F. R., Javoy‐Agid, F., Agid, Y., Lees, A., ... & Marsden, C. D. (1989). Basal lipid peroxidation in substantia nigra is increased in Parkinson's disease. Journal of neurochemistry, 52(2), 381-389.
  • Selkoe, D. J. (2001). Alzheimer's disease: genes, proteins, and therapy. Physiological reviews, 81(2), 741-766.
  • Dexter, D. T., Sian, J., Rose, S., Hindmarsh, J. G., Mann, V. M., Cooper, J. M., ... & Jenner, P. (1994). Indices of oxidative stress in the brain in Parkinson's disease. Annals of Neurology: Official Journal of the American Neurological Association and the Child Neurology Society, 36(3), 355-361.
  • Selkoe, D. J. (2002). Alzheimer's disease is a synaptic failure. Science, 298(5594), 789-791.
  • Singh, P., & Kaur, M. (2021). Synthesis and Anticancer Activity of 3, 4-Diaryl-1, 2-dihydro-and 1, 2, 3, 4-Tetrahydroquinolines. Molecules, 26(18), 5543. Available at: [Link]

Sources

The Emergence of a Key Pharmacophore: A Technical Guide to the Discovery and History of 6-Fluoro-2,3-dihydroquinolin-4(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This in-depth technical guide delves into the discovery and historical development of 6-Fluoro-2,3-dihydroquinolin-4(1H)-one, a heterocyclic compound that has emerged as a significant scaffold in medicinal chemistry. While a singular "discovery" event is not prominently documented, its synthesis and subsequent investigation are intrinsically linked to the broader evolution of quinolone chemistry and the strategic incorporation of fluorine to enhance pharmacological activity. This guide will explore the foundational synthetic strategies that paved the way for its creation, detail the most probable and historically significant synthetic routes, and provide insight into its applications as a crucial intermediate in the development of novel therapeutics.

Introduction: The Significance of the Fluorinated Quinolone Core

The quinolone and quinolinone ring systems are foundational structures in the realm of medicinal chemistry, forming the backbone of numerous therapeutic agents.[1] The introduction of a fluorine atom, particularly at the 6-position of the quinoline ring, proved to be a transformative step in the development of potent antibacterial agents, giving rise to the highly successful fluoroquinolone class of antibiotics.[2][3] This strategic fluorination often leads to enhanced metabolic stability, increased binding affinity to biological targets, and improved pharmacokinetic profiles.[3]

This compound represents a key building block within this chemical space. Its structure, a hydrogenated version of the quinolin-4-one core, provides a three-dimensional scaffold that is highly amenable to further functionalization, making it a valuable starting point for the synthesis of a diverse range of biologically active molecules. This guide will trace the historical synthetic pathways that likely led to the first synthesis of this compound and provide detailed protocols for its preparation.

Historical Context: Foundational Synthetic Strategies

The synthesis of this compound did not occur in a vacuum but was rather a logical progression from well-established methods for constructing the core quinoline and quinolinone skeletons. Two classical approaches are of particular relevance:

The Gould-Jacobs Reaction: A Pathway to 4-Hydroxyquinolines

First reported in 1939, the Gould-Jacobs reaction is a cornerstone of quinoline synthesis.[1][4] This thermal cyclization process involves the reaction of an aniline with an ethoxymethylenemalonate ester. The resulting intermediate undergoes a high-temperature intramolecular cyclization to form a 4-hydroxyquinoline derivative.[1][5] Subsequent hydrolysis and decarboxylation can yield the corresponding 4-quinolinone.[5] This method laid the groundwork for the synthesis of a vast array of substituted quinolones and was instrumental in the early development of quinolone-based drugs.[6]

Gould-Jacobs Reaction Aniline Aniline Intermediate Anilidomethylenemalonate Intermediate Aniline->Intermediate + EMME - EtOH EMME Ethoxymethylenemalonate Ester Hydroxyquinoline 4-Hydroxyquinoline Derivative Intermediate->Hydroxyquinoline Heat (Cyclization) - EtOH Quinolinone 4-Quinolinone Hydroxyquinoline->Quinolinone Hydrolysis & Decarboxylation

Caption: Generalized workflow of the Gould-Jacobs reaction.

Intramolecular Friedel-Crafts Cyclization: Forging the Dihydroquinolinone Ring

A more direct and highly relevant approach to the 2,3-dihydroquinolin-4(1H)-one scaffold is the intramolecular Friedel-Crafts reaction.[7] This powerful C-C bond-forming reaction involves the cyclization of an N-arylpropanoic acid or a related derivative in the presence of a strong acid catalyst.[8] Polyphosphoric acid (PPA) has historically been a widely used and effective reagent for this transformation, acting as both a catalyst and a dehydrating agent to drive the cyclization.[9][10] This method provides a convergent and efficient route to the desired heterocyclic system.

The Genesis of this compound: A Probable Synthetic Pathway

While a specific seminal publication detailing the first synthesis of this compound is not readily apparent, its creation can be logically deduced from the application of established intramolecular Friedel-Crafts cyclization methodology to a readily available fluorinated precursor. The most probable and historically significant synthetic route is outlined below.

Synthesis of the Precursor: 3-(4-Fluoroanilino)propanoic Acid

The logical starting material for the synthesis of this compound is 3-(4-fluoroanilino)propanoic acid. This precursor can be readily prepared via a Michael addition of 4-fluoroaniline to acrylic acid or its ester derivatives.

Precursor Synthesis Fluoroaniline 4-Fluoroaniline Product 3-(4-Fluoroanilino)propanoic Acid Fluoroaniline->Product + AcrylicAcid Acrylic Acid AcrylicAcid->Product

Caption: Synthesis of the key precursor via Michael addition.

Intramolecular Friedel-Crafts Cyclization Protocol

The crucial ring-closing step to form this compound is achieved through the intramolecular Friedel-Crafts acylation of 3-(4-fluoroanilino)propanoic acid. The use of polyphosphoric acid (PPA) is a classic and effective method for this transformation.

Experimental Protocol: Polyphosphoric Acid-Mediated Cyclization

  • Reagent Preparation: In a round-bottom flask equipped with a mechanical stirrer and a thermometer, place 3-(4-fluoroanilino)propanoic acid.

  • Addition of PPA: Add polyphosphoric acid (typically 10-20 times the weight of the starting material) to the flask.

  • Heating and Reaction: Heat the mixture with stirring to a temperature of 100-140 °C. The optimal temperature may need to be determined empirically. Maintain the temperature for a period of 1-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.

  • Neutralization and Extraction: Neutralize the acidic aqueous solution with a suitable base (e.g., sodium hydroxide or sodium carbonate solution) to a pH of 7-8. The product may precipitate out at this stage. If not, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure this compound.

Causality in Experimental Choices:

  • Polyphosphoric Acid (PPA): PPA serves a dual role. As a strong acid, it protonates the carboxylic acid, facilitating the formation of the acylium ion electrophile. As a dehydrating agent, it removes the water molecule formed during the cyclization, driving the reaction to completion.[9]

  • Elevated Temperature: The intramolecular Friedel-Crafts acylation is an endergonic process that requires thermal energy to overcome the activation barrier for the electrophilic aromatic substitution.

  • Iced Water Quench: The highly viscous and acidic PPA is quenched by pouring it into ice water. This exothermic process is controlled by the large volume of ice, and it also serves to precipitate the product, which is typically less soluble in the aqueous medium.

Physicochemical Data and Characterization

PropertyValueSource
CAS Number 38470-26-7Cheméo
Molecular Formula C₉H₈FNOPubChem[11]
Molecular Weight 165.17 g/mol PubChem[11]
Melting Point 70-74 °CSigma-Aldrich

Applications in Drug Discovery and Development

This compound is a versatile intermediate in the synthesis of a wide range of pharmaceutical agents. Its utility stems from the presence of multiple reactive sites that allow for diverse chemical modifications. The secondary amine in the dihydroquinoline ring can be readily alkylated or acylated, and the aromatic ring can undergo further electrophilic substitution.

This scaffold has been incorporated into molecules with a variety of biological activities, including:

  • Antibacterial Agents: As a precursor to more complex fluoroquinolone antibiotics.[12][13]

  • Anticancer Agents: Serving as a core structure for the development of compounds that target various cancer-related pathways.

  • CNS-Active Agents: The quinolinone structure is present in compounds being investigated for neurological disorders.

Conclusion

The discovery and history of this compound are emblematic of the logical progression of synthetic organic chemistry. While not marked by a single serendipitous event, its emergence was an inevitable consequence of the development of robust ring-forming reactions and the growing appreciation for the role of fluorine in medicinal chemistry. The intramolecular Friedel-Crafts cyclization of 3-(4-fluoroanilino)propanoic acid remains a reliable and historically significant method for its synthesis. As a versatile and valuable building block, this compound will undoubtedly continue to play a crucial role in the discovery and development of new and innovative therapeutic agents.

References

  • [Cascade intramolecular Prins/Friedel–Crafts cyclization for the synthesis of 4-aryltetralin-2-ols and 5-aryltetrahydro-5H-benzo[6]annulen-7-ols - NIH]([Link])

Sources

Topic: Potential Therapeutic Targets of 6-Fluoro-2,3-dihydroquinolin-4(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

The quinoline core is a "privileged scaffold" in medicinal chemistry, forming the foundation of numerous therapeutic agents with a wide spectrum of biological activities.[1][2] The derivative, 6-Fluoro-2,3-dihydroquinolin-4(1H)-one, belongs to the broader class of fluoroquinolones, which have historically been developed as potent antibacterial agents.[3][4] However, extensive research has revealed that the quinolinone skeleton is highly versatile, with derivatives demonstrating significant potential in oncology, immunology, and beyond.[5][6][7] This guide moves beyond the classical antibacterial mechanisms to provide an in-depth exploration of the potential, non-canonical therapeutic targets for this compound. We will dissect key molecular pathways and protein targets implicated in cancer and inflammatory diseases, supported by detailed experimental protocols for target validation, thereby furnishing a strategic framework for future drug discovery and development efforts based on this promising scaffold.

Introduction: The Quinolinone Scaffold Beyond Antimicrobial Activity

The foundational mechanism of action for classical fluoroquinolone antibiotics is the inhibition of bacterial type II topoisomerases—DNA gyrase and topoisomerase IV—which are essential for DNA replication.[7][8] This targeted disruption of nucleic acid synthesis leads to rapid bacterial cell death.[7] While highly effective, this mechanism represents only a fraction of the biological potential of the quinolinone core.

The strategic placement of a fluorine atom at the C-6 position, as in this compound, is known to significantly enhance the potency and pharmacokinetic profile of quinolone derivatives.[9][10] Recent efforts in drug repositioning and analog synthesis have demonstrated that compounds sharing this core structure can interact with a diverse range of eukaryotic targets, opening up new therapeutic avenues.[5][6] This guide will focus on three primary areas of high potential: oncology, immuno-modulation, and anti-inflammatory action.

Primary Therapeutic Area: Oncology

The anticancer activity of quinolinone derivatives is a rapidly expanding field of research, with compounds demonstrating the ability to modulate multiple hallmarks of cancer.[1][2] The mechanisms are diverse, ranging from direct enzyme inhibition to the disruption of critical cellular signaling pathways.

Target Class: Eukaryotic Topoisomerases and DNA Integrity

While structurally related to bacterial topoisomerase inhibitors, certain fluoroquinolones also exhibit activity against human topoisomerase II.[7] This enzyme is critical for managing DNA topology during replication and transcription in cancer cells. Inhibition leads to DNA strand breaks, cell cycle arrest, and ultimately, apoptosis.[7]

  • Mechanism of Action: The planar quinolinone ring system can intercalate into DNA, while other functional groups can interact with the topoisomerase II enzyme, stabilizing the DNA-enzyme cleavage complex. This prevents the re-ligation of the DNA strands, triggering a DNA damage response and apoptotic cell death.

Target Class: Protein Kinases in Oncogenic Signaling

Protein kinases are central regulators of cell growth, proliferation, and survival, and their dysregulation is a common feature of many cancers.[2] Several quinolinone derivatives have been identified as potent kinase inhibitors.

  • Phosphoinositide 3-Kinase (PI3K): The PI3K/Akt/mTOR pathway is one of the most frequently activated signaling pathways in human cancer. Data indicate that fluoroquinolone-4-ones can inhibit PI3K, leading to the suppression of downstream pro-survival signals and induction of apoptosis.[7]

Below is a diagram illustrating the central role of PI3K in cell signaling and its potential inhibition by a quinolinone-based agent.

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation Proliferation Cell Growth, Proliferation, Survival mTOR->Proliferation Promotes Quinolinone 6-Fluoro-2,3-dihydro- quinolin-4(1H)-one Quinolinone->PI3K Inhibition

Caption: PI3K signaling pathway and point of inhibition.

Target Class: Cytoskeletal Proteins

The integrity of the microtubule cytoskeleton is essential for cell division, making it an attractive target for anticancer drugs. Certain 2,3-dihydroquinazolin-4(1H)-ones, structurally similar to the quinolinone core, have been shown to act as broad-spectrum cytotoxic agents by inhibiting tubulin polymerization.[11] This action disrupts mitotic spindle formation, leading to G2/M cell cycle arrest and apoptosis.[11]

Compound ClassTargetEffectCancer Cell Line ExampleReference
2,3-dihydroquinazolin-4(1H)-onesTubulinInhibition of polymerization, G2+M arrestHT29 (Colon), A2780 (Ovarian)[11]
4-quinolinecarboxylic acid derivativeNot specifiedInhibition of tumor growthHCT-15, DLD-2 (Colon)[12]
6-fluoro-4-hydroxy-quinolin-2(1H)-one derivativeNot specifiedCytotoxicity (IC50 = 397.56 µg/mL)A549 (Lung)[13]

Secondary Therapeutic Area: Immuno-modulation & Anti-Inflammation

Chronic inflammation is a key driver of various pathologies, including autoimmune diseases and cancer. Quinolinone derivatives have emerged as potential modulators of the immune response.

Target: T-Cell Activation Pathways (NF-κB and NFAT)

Interleukin-2 (IL-2) is a critical cytokine for T-cell proliferation and differentiation. Studies have shown that novel quinolinone derivatives can potently suppress the release of IL-2 from activated Jurkat T-cells.[14]

  • Mechanism of Action: The immunosuppressive effect was traced to the suppression of promoter activities for both Nuclear Factor of Activated T-cells (NFAT) and Nuclear Factor-kappa B (NF-κB).[14][15] These transcription factors are pivotal for orchestrating the genetic program of T-cell activation. By inhibiting their activity, quinolinone derivatives can effectively dampen the adaptive immune response, suggesting therapeutic potential in autoimmune disorders.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK Complex IkB IκBα IKK->IkB Phosphorylates (marks for degradation) NFkB_IkB NF-κB-IκBα (Inactive) IkB->NFkB_IkB NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocation NFkB_IkB->NFkB Release Quinolinone 6-Fluoro-2,3-dihydro- quinolin-4(1H)-one Quinolinone->IKK Potential Inhibition Site Gene Target Gene Promoters (e.g., IL-2) NFkB_nuc->Gene Binds & Activates Transcription Stimulus T-Cell Receptor Stimulation Stimulus->IKK Activates

Caption: NF-κB signaling and potential inhibition by quinolinones.

Target: Pro-inflammatory Cytokine Signaling (TGF-β1 & TNF-α)

In the context of fibrosis and chronic inflammation, cytokines like Transforming Growth Factor-beta 1 (TGF-β1) and Tumor Necrosis Factor-alpha (TNF-α) play central roles. A study on 4-oxoquinoline-3-carboxamides found that certain derivatives could potently inhibit both TGF-β1-induced collagen accumulation and lipopolysaccharide (LPS)-stimulated TNF-α production.[16] This dual activity suggests a role in treating conditions like pulmonary fibrosis where both inflammation and tissue remodeling are problematic.[16]

Experimental Workflows for Target Validation

To empirically determine the therapeutic targets of this compound, a systematic screening approach is required. The following protocols outline key assays for validating the interaction of the compound with the targets discussed above.

Workflow Diagram: Target Validation Cascade

Workflow cluster_primary Primary Screening (Biochemical Assays) cluster_secondary Secondary Screening (Cell-Based Assays) cluster_tertiary Functional Outcome start Test Compound: This compound kinase_assay Kinase Panel Screen (e.g., PI3K, Akt, mTOR) start->kinase_assay tubulin_assay Tubulin Polymerization Assay start->tubulin_assay reporter_assay NF-κB / NFAT Luciferase Reporter Assay kinase_assay->reporter_assay If hit cell_cycle_assay Cell Cycle Analysis (Flow Cytometry) tubulin_assay->cell_cycle_assay If hit cytokine_assay Cytokine Release Assay (e.g., IL-2, TNF-α ELISA) reporter_assay->cytokine_assay apoptosis_assay Apoptosis Assay (Annexin V / PI Staining) cytokine_assay->apoptosis_assay cell_cycle_assay->apoptosis_assay

Caption: A tiered workflow for identifying compound targets.

Protocol: In Vitro Tubulin Polymerization Assay

This assay directly measures the influence of the test compound on the assembly of purified tubulin into microtubules.

Principle: The polymerization of tubulin is monitored by the increase in light scattering or fluorescence of a reporter dye. An inhibitor will prevent or slow this increase.

Methodology:

  • Reagent Preparation:

    • Prepare Tubulin Polymerization Buffer (TPB): 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA.

    • Reconstitute lyophilized, high-purity tubulin (>99%) in ice-cold TPB to a final concentration of 3 mg/mL. Keep on ice.

    • Prepare a 10 mM stock solution of this compound in 100% DMSO. Create serial dilutions as needed.

    • Prepare positive (Paclitaxel, 10 µM) and negative (DMSO vehicle) controls.

  • Assay Setup:

    • Work in a pre-warmed 96-well plate (37°C).

    • To each well, add 5 µL of the test compound dilution or control.

    • Add 50 µL of the cold tubulin solution to each well.

    • Initiate polymerization by adding 5 µL of 10 mM GTP solution.

  • Data Acquisition:

    • Immediately place the plate in a microplate reader pre-heated to 37°C.

    • Measure the absorbance (turbidity) at 340 nm every 60 seconds for 60 minutes.

  • Data Analysis:

    • Plot absorbance vs. time for each concentration.

    • Calculate the rate of polymerization (Vmax) and the extent of polymerization (Absorbance at plateau).

    • Determine the IC₅₀ value by plotting the inhibition of polymerization against the compound concentration.

Protocol: NF-κB Luciferase Reporter Assay

This cell-based assay quantifies the activity of the NF-κB transcription factor.

Principle: Cells are engineered to express the luciferase enzyme under the control of a promoter containing NF-κB binding sites. Activation of NF-κB drives luciferase expression, which can be measured by the emission of light upon addition of a substrate.

Methodology:

  • Cell Culture and Transfection:

    • Culture HEK293T or Jurkat cells in appropriate media.

    • Co-transfect cells with two plasmids: one containing the NF-κB-luciferase reporter construct and a second (e.g., pRL-TK Renilla) as a transfection control.

    • Allow cells to express the plasmids for 24-48 hours.

  • Compound Treatment and Stimulation:

    • Plate the transfected cells in a 96-well plate.

    • Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for 1-2 hours.

    • Stimulate NF-κB activation by adding an appropriate agent (e.g., 20 ng/mL TNF-α for HEK293T, or PMA/Ionomycin for Jurkat cells).[14] Leave an unstimulated control group.

    • Incubate for 6-8 hours.

  • Lysis and Luminescence Reading:

    • Lyse the cells using a passive lysis buffer.

    • Use a dual-luciferase reporter assay system (e.g., Promega) to measure both firefly and Renilla luciferase activity in a luminometer.

  • Data Analysis:

    • Normalize the firefly luciferase signal to the Renilla luciferase signal for each well to control for transfection efficiency and cell number.

    • Calculate the fold induction of NF-κB activity by dividing the normalized signal of stimulated cells by that of unstimulated cells.

    • Determine the IC₅₀ of the compound by plotting the percentage inhibition of NF-κB activity against compound concentration.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. While its structural heritage lies in antibacterial drug discovery, the accumulated evidence for the broader quinolinone class strongly suggests that its true potential may lie in oncology and immunology. The most compelling potential targets include protein kinases like PI3K, cytoskeletal components such as tubulin, and key immuno-regulatory transcription factors like NF-κB and NFAT.

Future research should focus on a systematic evaluation of this compound against these targets using the workflows described. Positive hits should be followed by structure-activity relationship (SAR) studies to optimize potency and selectivity. Ultimately, validating the efficacy of optimized leads in preclinical disease models will be the critical step in translating the therapeutic potential of this versatile scaffold into clinical reality.

References

  • Recent Development of Fluoroquinolone Deriv
  • Recent Development of Fluoroquinolone Deriv
  • The antibacterial activity of fluoroquinolone derivatives: An upd
  • Quinolin-4-ones: Methods of Synthesis and Applic
  • Fluoroquinolones Used in Therapy. Encyclopedia.pub.
  • Fluoroquinolone Derivatives in the Treatment of Mycobacterium tuberculosis Infection. PMC.
  • 6-fluoro-3,4-dihydroquinolin-2(1H)-one. Smolecule.
  • Synthesis of 6-Fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic Acid Derivatives as Potential Antimicrobial Agents.
  • Discovery and structure-activity relationship studies of quinolinone derivatives as potent IL-2 suppressive agents. PubMed.
  • Synthesis and Biological Activity of Some New N1-(6-fluoro-4-oxoquinolin- 8-yl)amidrazones.
  • From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Deriv
  • Activity of a novel 4-quinolinecarboxylic acid, NSC 368390 [6-fluoro-2-(2'-fluoro-1,1'-biphenyl-4-yl)-3-methyl-4-quinolinecarboxylic acid sodium salt], against experimental tumors. PubMed.
  • Synthesis and In Vitro evaluation of 6-Fluoro benzothiazole substituted quinazolinones.
  • The Diverse Biological Landscape of Quinoline Derivatives: A Technical Guide for Drug Discovery. Benchchem.
  • Discovery and Structure-activity Relationship Studies of Quinolinone Derivatives as Potent IL-2 Suppressive Agents.
  • Fluoroquinolones' Biological Activities against Laboratory Microbes and Cancer Cell Lines. MDPI.
  • Biological Effects of Quinolones: A Family of Broad-Spectrum Antimicrobial Agents. PMC.
  • Design, synthesis and characterization of a series of 6-substituted-4-hydroxy-1-(2-substitutedthiazol-4-yl)quinolin-2(1H)-one derivatives and evaluation of their in-vitro anticancer and antibacterial activity. Journal of Pharmaceutical Chemistry.
  • Synthesis, Characterization and Pharmacological Studies of Some Substituted Fluoroquinolones. Oriental Journal of Chemistry.
  • Property and Activity Refinement of Dihydroquinazolinone-3-carboxamides as Orally Efficacious Antimalarials that Target Pf
  • Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)
  • Fluoroquinolones Hybrid Molecules as Promising Antibacterial Agents in the Fight against Antibacterial Resistance. PMC.
  • Design, synthesis and pharmacological evaluation of 6-hydroxy-4-methylquinolin-2(1H)
  • 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)
  • Orally Bioavailable 6-Chloro-7-methoxy-4(1H)-quinolones Efficacious against Multiple Stages of Plasmodium. PMC.
  • Discovery of fluorinated 2-Styryl 4(3H)-quinazolinone as potential therapeutic hit for oral cancer. PubMed.
  • Discovery and pharmacological characterization of 1,2,3,4-tetrahydroquinoline derivatives as RORγ inverse agonists against prost
  • Synthesis and biological evaluation of 4-oxoquinoline-3-carboxamides derivatives as potent anti-fibrosis agents. PubMed.

Sources

An In-Depth Technical Guide to the Solubility and Stability of 6-Fluoro-2,3-dihydroquinolin-4(1H)-one: A Methodological Approach

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

6-Fluoro-2,3-dihydroquinolin-4(1H)-one is a heterocyclic ketone scaffold that features prominently in medicinal chemistry due to its structural resemblance to fluoroquinolone antibiotics and other biologically active molecules. As with any compound of pharmaceutical interest, a thorough understanding of its physicochemical properties is paramount for successful drug development. This guide provides a comprehensive technical overview of the methodologies used to determine the aqueous solubility and chemical stability of this compound. While specific experimental data for this compound is not extensively published, this document outlines the established, field-proven protocols and theoretical frameworks necessary for its complete physicochemical characterization. The focus is on the causality behind experimental choices and the establishment of self-validating systems for data generation, in line with the principles of Expertise, Experience, Authoritativeness, and Trustworthiness (E-E-A-T).

Introduction: The Critical Role of Physicochemical Profiling

In the trajectory of drug discovery and development, the intrinsic properties of a molecule, such as its solubility and stability, are critical determinants of its therapeutic potential and "developability."[1][2][3] Poor aqueous solubility can lead to low bioavailability, hindering the compound's ability to reach its target in efficacious concentrations.[4][5] Concurrently, chemical instability can result in the degradation of the active pharmaceutical ingredient (API), leading to a loss of potency and the potential formation of toxic byproducts.[6][7] Therefore, a comprehensive physicochemical profile is not merely a regulatory requirement but a fundamental aspect of risk mitigation in drug development.[2]

This guide will provide a detailed exposition on the determination of two key attributes for this compound:

  • Aqueous Solubility: The propensity of the compound to dissolve in aqueous media, a critical factor for oral absorption and formulation.

  • Chemical Stability: The compound's resistance to degradation under various environmental stressors, ensuring its integrity, safety, and shelf-life.

Solubility Determination: A Two-Tiered Approach

The assessment of aqueous solubility is typically conducted in two phases: an initial, high-throughput kinetic measurement for early-stage discovery, followed by a more definitive thermodynamic equilibrium measurement for lead optimization and pre-formulation.[8][9]

Kinetic Solubility: Early-Stage Assessment

Kinetic solubility measures the concentration of a compound in solution after a short incubation period, following its addition from a concentrated organic solvent stock (typically DMSO).[8][10][11] This method is rapid and requires minimal compound, making it ideal for screening large numbers of molecules in early discovery.[8][12] The most common techniques are nephelometry and direct UV absorbance.[8]

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Serial Dilution: In a 96-well microtiter plate, perform serial dilutions of the DMSO stock solution.

  • Aqueous Buffer Addition: Add an appropriate aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) to each well to achieve the desired final compound concentrations and a final DMSO concentration of ≤1%.[11]

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a specified period (typically 1-2 hours) with gentle shaking.[12]

  • Nephelometric Measurement: Measure the light scattering in each well using a nephelometer. The point at which a significant increase in light scattering is observed indicates precipitation and defines the kinetic solubility limit.[8][12]

Caption: Workflow for Kinetic Solubility Determination.

Thermodynamic Solubility: The Gold Standard

Thermodynamic, or equilibrium, solubility is the concentration of a compound in a saturated solution when it is in equilibrium with its solid phase.[4][5][13] This is considered the "true" solubility and is crucial for pre-formulation and understanding in vivo dissolution.[5] The shake-flask method is the most common approach.[14]

  • Sample Preparation: Add an excess amount of solid this compound to vials containing various aqueous buffers (e.g., pH 2.0, 5.0, 7.4, and 9.0) to assess pH-dependent solubility.

  • Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[10][13]

  • Phase Separation: After incubation, separate the undissolved solid from the solution by centrifugation and/or filtration through a 0.22 µm filter.

  • Quantification: Determine the concentration of the dissolved compound in the clear supernatant using a validated analytical method, typically a stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection.

  • Data Analysis: Construct a standard curve of known concentrations of the compound to accurately quantify the solubility in the experimental samples.

Parameter Kinetic Solubility Thermodynamic Solubility
Principle Measures precipitation from a supersaturated solutionMeasures concentration at equilibrium with solid phase
Starting Material DMSO stock solutionSolid compound
Incubation Time 1-2 hours24-48 hours
Throughput HighLow to Medium
Application Early discovery screeningLead optimization, pre-formulation

Table 1: Comparison of Kinetic and Thermodynamic Solubility Assays.

Stability Assessment: A Forced Degradation Approach

The chemical stability of a drug substance is evaluated through forced degradation (or stress testing) studies.[6][7] These studies involve subjecting the compound to conditions more severe than those it would encounter during storage to accelerate degradation.[15] The primary goals are to identify potential degradation products, elucidate degradation pathways, and develop a stability-indicating analytical method.[15][16]

Forced degradation studies are guided by the International Council for Harmonisation (ICH) guidelines, specifically Q1A(R2) for stability testing and Q1B for photostability.[6][15]

Development of a Stability-Indicating HPLC Method

A crucial prerequisite for stability studies is the development of a stability-indicating analytical method (SIAM).[17] This is typically a reverse-phase HPLC method capable of separating the parent compound from all its potential degradation products and any process-related impurities.[17][18]

  • Column Selection: Start with a C18 column, which is a versatile choice for a wide range of small molecules.

  • Mobile Phase Optimization: Evaluate different mobile phase compositions (e.g., acetonitrile or methanol with aqueous buffers of varying pH) to achieve optimal separation.[19]

  • Gradient Elution: Employ a gradient elution to resolve compounds with different polarities.

  • Detection: Use a UV detector set at the lambda max (λmax) of this compound to ensure maximum sensitivity.

  • Method Validation: Validate the final method according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.[20]

Forced Degradation Studies: Stress Conditions

The compound should be subjected to the following stress conditions in both solid and solution states. The goal is to achieve a target degradation of 5-20%.[21]

  • Protocol: Dissolve the compound in aqueous solutions of 0.1 N HCl (acidic), 0.1 N NaOH (basic), and neutral water.[16][21] Incubate the solutions at elevated temperatures (e.g., 60-80°C) and collect samples at various time points.[6][21] Neutralize the acidic and basic samples before analysis.

  • Rationale: This assesses susceptibility to pH-mediated degradation, which can occur in the gastrointestinal tract or in liquid formulations.

  • Protocol: Dissolve the compound in a solution of hydrogen peroxide (e.g., 3-30% H₂O₂) and incubate at room temperature or slightly elevated temperatures.[17] Collect samples at different time intervals.

  • Rationale: This simulates potential degradation due to atmospheric oxygen or excipients with oxidative potential.

  • Protocol: Expose the solid compound to dry heat at temperatures above accelerated stability conditions (e.g., 70-80°C).[6][21] For solutions, incubate at elevated temperatures.

  • Rationale: This evaluates the intrinsic thermal stability of the molecule.

  • Protocol: Expose the solid compound and its solution to a light source that provides a combination of UV and visible light, as specified in ICH Q1B.[15][22][23][24][25] The overall illumination should be not less than 1.2 million lux hours and the integrated near-ultraviolet energy not less than 200 watt hours/square meter.[21] A control sample should be protected from light (e.g., with aluminum foil) to differentiate between thermal and photolytic degradation.[24]

  • Rationale: This assesses the compound's sensitivity to light, which is crucial for packaging and storage decisions.

Caption: Overview of the Forced Degradation Workflow.

Potential Degradation Pathways

Based on the quinolinone scaffold, potential degradation pathways can be hypothesized. The presence of the ketone and the secondary amine in the dihydroquinolinone ring are likely sites for reactivity.

  • Hydrolysis: The amide bond within the quinolinone ring could be susceptible to hydrolysis under strong acidic or basic conditions, leading to ring-opening.

  • Oxidation: The benzylic position adjacent to the nitrogen atom could be a site for oxidation.

  • Photodegradation: Fluoroquinolone-type structures are known to be susceptible to photodegradation, which could involve defluorination or reactions at the quinolinone core.[26]

Conclusion and Future Directions

This guide has outlined the essential methodologies for a comprehensive evaluation of the solubility and stability of this compound. By employing a systematic, two-tiered approach to solubility assessment and conducting thorough forced degradation studies in line with ICH guidelines, researchers can build a robust physicochemical profile for this important molecular scaffold. The resulting data is indispensable for making informed decisions in lead optimization, formulation development, and regulatory submissions. Future work should focus on executing these protocols to generate specific experimental data for the title compound, which will be crucial for advancing its development as a potential therapeutic agent.

References

  • Identification and Mechanistic Analysis of Toxic Degradation Products in the Advanced Oxidation Pathways of Fluoroquinolone Antibiotics. (2024). MDPI. Retrieved from [Link]

  • Di, L., & Kerns, E. H. (2006). Analytical tools for the physicochemical profiling of drug candidates to predict absorption/distribution. PubMed. Retrieved from [Link]

  • Aman, W., & Thoma, K. (2003). ICH guideline for photostability testing: aspects and directions for use. PubMed. Retrieved from [Link]

  • ECA Academy. (n.d.). ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products. Retrieved from [Link]

  • Wager, T. T., et al. (2016). Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety. Chemical Research in Toxicology. Retrieved from [Link]

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

  • protocols.io. (2023). In-vitro Thermodynamic Solubility. Retrieved from [Link]

  • Pharma Growth Hub. (2024). ICH Q1B: Complete Guide to Photostability Testing. YouTube. Retrieved from [Link]

  • Pharma Beginners. (2024). Forced Degradation Studies in Pharmaceuticals: How to Perform. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (n.d.). Forced Degradation Testing Procedure. Retrieved from [Link]

  • U.S. Food and Drug Administration. (1996). Q1B Photostability Testing of New Drug Substances and Products. Retrieved from [Link]

  • European Medicines Agency. (1998). ICH Q1B Photostability testing of new active substances and medicinal products. Retrieved from [Link]

  • Langer, E. S. (2010). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Retrieved from [Link]

  • Kerns, E. H. (2001). In vitro solubility assays in drug discovery. PubMed. Retrieved from [Link]

  • J. Am. Soc. Mass Spectrom. (2016). Assessing Physicochemical Properties of Drug Molecules via Microsolvation Measurements with Differential Mobility Spectrometry. PubMed Central. Retrieved from [Link]

  • Pharma Dekho. (2023). Sop for force degradation study. Retrieved from [Link]

  • Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Solubility Assessment Service. Retrieved from [Link]

  • Pace Analytical. (n.d.). Characterization of Physicochemical Properties. Retrieved from [Link]

  • Al-Ghabeish, M., & Al-Aani, H. (2018). Automated assays for thermodynamic (equilibrium) solubility determination. ResearchGate. Retrieved from [Link]

  • Charnwood Discovery. (n.d.). Kinetic Solubility - In Vitro Assay. Retrieved from [Link]

  • Baroni, M. C. M., et al. (2015). Stability-indicating HPLC-DAD method for the simultaneous determination of fluoroquinolones and corticosteroids in ophthalmic formulations. ResearchGate. Retrieved from [Link]

  • Vishnuraj, A. R., et al. (2021). Stability Indicating Analytical Method Development and Validation of Ciprofloxacin By RP-HPLC with Fluorescence Detector. Impactfactor.org. Retrieved from [Link]

  • Jain, D., et al. (2011). Development and validation of stability-indicating high performance liquid chromatography method to analyze gatifloxacin in bulk drug and pharmaceutical preparations. PubMed Central. Retrieved from [Link]

  • Saimalakondaiah, D., et al. (n.d.). Stability Indicating HPLC Method Development and Validation. SciSpace. Retrieved from [Link]

Sources

Methodological & Application

Synthesis Protocols for 6-Fluoro-2,3-dihydroquinolin-4(1H)-one: An Application Note for Medicinal Chemistry and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

6-Fluoro-2,3-dihydroquinolin-4(1H)-one is a key heterocyclic scaffold of significant interest in medicinal chemistry. The incorporation of a fluorine atom at the 6-position of the quinolinone core can substantially enhance the metabolic stability, binding affinity, and overall pharmacological profile of drug candidates.[1] This structural motif is a crucial intermediate in the synthesis of a wide array of bioactive molecules, including potent antibacterial agents. This application note details two robust and well-established protocols for the synthesis of this compound, providing researchers with reliable methods for accessing this valuable building block.

Protocol 1: Intramolecular Friedel-Crafts Acylation using Polyphosphoric Acid (PPA)

This classic method relies on the intramolecular Friedel-Crafts acylation of a suitable N-aryl-β-propanoic acid precursor. Polyphosphoric acid (PPA) serves as both the acidic catalyst and the reaction medium, promoting the cyclization to form the desired quinolinone ring system.[2][3]

Reaction Scheme

The synthesis begins with the reaction of 3-fluoroaniline with acrylic acid to form 3-(3-fluoroanilino)propanoic acid. This intermediate is then subjected to cyclization using PPA.

Figure 1: Reaction scheme for the synthesis of this compound via PPA-mediated cyclization.

Step-by-Step Protocol

Step 1: Synthesis of 3-(3-Fluoroanilino)propanoic acid

  • To a round-bottom flask, add 3-fluoroaniline (1 equivalent) and water.

  • Slowly add acrylic acid (1.1 equivalents) to the stirred solution.

  • Heat the reaction mixture at reflux for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product will precipitate out of the solution. Collect the solid by filtration.

  • Wash the solid with cold water and dry under vacuum to yield 3-(3-fluoroanilino)propanoic acid.

Step 2: Cyclization to this compound

  • In a separate flask, pre-heat polyphosphoric acid (PPA) to 100-120°C with mechanical stirring.

  • Carefully add 3-(3-fluoroanilino)propanoic acid (1 equivalent) in portions to the hot PPA.

  • Increase the temperature to 140-160°C and maintain for 2-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Allow the mixture to cool to approximately 80-90°C and then pour it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a saturated solution of sodium bicarbonate or sodium hydroxide until a basic pH is achieved.

  • The product will precipitate as a solid. Collect the crude product by filtration.

  • Purify the solid by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Protocol 2: Mild and Efficient Cyclization using Eaton's Reagent

Eaton's reagent, a solution of phosphorus pentoxide in methanesulfonic acid, offers a milder and often higher-yielding alternative to PPA.[4][5] Its lower viscosity at reaction temperatures also facilitates easier handling and scale-up. This protocol follows a similar pathway of intramolecular Friedel-Crafts acylation.[6][7][8][9]

Reaction Scheme

The precursor, 3-(3-fluoroanilino)propanoic acid, is prepared as in Protocol 1. The cyclization is then effected by Eaton's reagent.

Figure 2: Reaction scheme for the synthesis of this compound using Eaton's reagent.

Step-by-Step Protocol

Step 1: Synthesis of 3-(3-Fluoroanilino)propanoic acid

  • This step is identical to Step 1 in Protocol 1.

Step 2: Cyclization to this compound

  • Prepare Eaton's reagent (typically a 7.7% w/w solution of P₂O₅ in CH₃SO₃H) or use a commercially available solution.

  • In a round-bottom flask, add 3-(3-fluoroanilino)propanoic acid (1 equivalent).

  • Add Eaton's reagent (approximately 10 equivalents by weight) to the starting material.

  • Heat the reaction mixture to 70-90°C with stirring for 1-3 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction to room temperature and carefully pour it onto a mixture of crushed ice and a saturated sodium bicarbonate solution to neutralize the acid.

  • Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

Data Summary and Comparison

ParameterProtocol 1: PPAProtocol 2: Eaton's Reagent
Cyclizing Agent Polyphosphoric Acid (PPA)Phosphorus pentoxide in methanesulfonic acid
Temperature 140-160°C70-90°C
Reaction Time 2-4 hours1-3 hours
Yield Moderate to GoodGood to Excellent
Work-up Quenching on ice, neutralization, filtrationQuenching on ice/bicarbonate, extraction
Handling High viscosity, difficult to stirLower viscosity, easier to handle

Conclusion

Both protocols provide effective routes to this compound. The choice between PPA and Eaton's reagent will often depend on the scale of the reaction and the available laboratory equipment. For larger-scale synthesis, the milder conditions and improved handling characteristics of Eaton's reagent may be advantageous. These detailed protocols offer a solid foundation for researchers to produce this important synthetic intermediate for applications in drug discovery and development.

References

  • Zewge, D., Chen, C., Deer, C., Dormer, P. G., & Hughes, D. L. (2007). A Mild and Efficient Synthesis of 4-Quinolones and Quinolone Heterocycles. The Journal of Organic Chemistry, 72(11), 4276–4279. Available at: [Link]

  • PubMed. (2007). A mild and efficient synthesis of 4-quinolones and quinolone heterocycles. Journal of Organic Chemistry. Available at: [Link]

  • Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents. (2020). Jordan Journal of Pharmaceutical Sciences. Available at: [Link]

  • Li, J., et al. (2018). Facile synthesis of fused quinolines via intramolecular Friedel–Crafts acylation. Journal of Chemical Research. Available at: [Link]

  • ACS Figshare. (2019). Synthesis and Antibacterial Activity of the 4-Quinolone-3-carboxylic Acid Derivatives Having a Trifluoromethyl Group as a Novel N-1 Substituent. Journal of Medicinal Chemistry. Available at: [Link]

  • ResearchGate. (2021). Synthesis of 3‐substituted 4‐quinolones using Eaton's reagent. Available at: [Link]

  • Koo, J. (1963). New Simple Cyclization of 2-Anilinopropionic Acids to 4-Keto-1,2,3,4-tetrahydroquinolines with Polyphosphoric Acid. The Journal of Organic Chemistry. Available at: [Link]

  • ResearchGate. (2019). Synthesis of 4-quinolone-2-carboxylic acid 15 using Eaton's reagent. Available at: [Link]

  • ACS Publications. (1963). New Simple Cyclization of 2-Anilinopropionic Acids to 4-Keto-1,2,3,4-tetrahydroquinolines with Polyphosphoric Acid. The Journal of Organic Chemistry. Available at: [Link]

  • PubMed Central. (2022). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules. Available at: [Link]

  • ResearchGate. (2014). Synthesis of quinoline‐propionic acid 10a and intramolecular Friedel–Crafts acylation. Available at: [Link]

  • UWSpace. (2010). The Catalytic Intramolecular Friedel-Crafts Acylation of Meldrum's Acid Derivatives and The Total Synthesis of Taiwaniaquinol B. Available at: [Link]

  • ResearchGate. (2023). Synthesis of quinolines through intramolecular Friedel–Crafts acylation. Available at: [Link]

  • ResearchGate. (2018). Synthesis of 4-quinolinones. Available at: [Link]

  • Master Organic Chemistry. (2018). Intramolecular Friedel-Crafts Reactions. Available at: [Link]

Sources

The Versatile Scaffold: Medicinal Chemistry Applications of 6-Fluoro-2,3-dihydroquinolin-4(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Privileged Scaffold

In the landscape of modern drug discovery, certain molecular frameworks consistently emerge as "privileged scaffolds"—structures that demonstrate the ability to bind to a variety of biological targets with high affinity. The 2,3-dihydroquinolin-4(1H)-one core is a prominent member of this class, serving as a foundational building block for a multitude of therapeutic agents. The strategic incorporation of a fluorine atom at the 6-position significantly enhances its medicinal chemistry profile. Fluorine's unique properties, including its high electronegativity, small size, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's metabolic stability, binding affinity, lipophilicity, and pKa.[1] This guide provides an in-depth exploration of the applications of 6-Fluoro-2,3-dihydroquinolin-4(1H)-one as a key intermediate in the synthesis of advanced therapeutic candidates, complete with detailed synthetic protocols and application notes for researchers in drug development.

Core Application: A Versatile Intermediate for Kinase Inhibitor Synthesis

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, particularly cancer, making them high-value targets for therapeutic intervention. The rigid, bicyclic structure of this compound provides an ideal template for designing potent and selective kinase inhibitors. The scaffold can be strategically functionalized at three key positions—the N1 nitrogen, the C2 methylene, and the C3 methylene adjacent to the carbonyl—to project vectors into the distinct pockets of a kinase's ATP-binding site.

The general workflow for leveraging this scaffold involves a series of diversification reactions to build a library of analogs for screening.

G cluster_0 Scaffold Preparation cluster_1 Diversification & Elaboration cluster_2 Screening & Optimization A Starting Materials (e.g., 4-fluoroaniline derivatives) B Synthesis of This compound A->B Cyclization C N1-Arylation (Buchwald-Hartwig) B->C D C3-Functionalization (Knoevenagel Condensation) B->D E Annulation to Fused Systems (e.g., Pyrazolo[4,3-c]quinolines) B->E F Library of Analogs C->F D->F E->F G Biological Screening (Kinase Assays) F->G H Lead Optimization G->H

Caption: General workflow for drug discovery using the this compound scaffold.

Application Note 1: Synthesis of Pyrazolo[4,3-c]quinoline Derivatives as Potent Kinase Inhibitors

The fusion of a pyrazole ring onto the quinolinone core generates the pyrazolo[4,3-c]quinoline system, a heterocyclic scaffold known to produce potent inhibitors of various kinases, including Cyclin-Dependent Kinases (CDKs) and DYRK1A, which are implicated in neurodegenerative diseases and cancer.[2] The 6-fluoro substituent on the quinoline ring is anticipated to enhance cell permeability and metabolic stability of the final compounds.

The key transformation is the condensation of a hydrazine with a functionalized quinolinone precursor. The carbonyl group of this compound is first activated, typically by creating an enamine or an enol ether, or by introducing a leaving group at the C3 position to facilitate reaction with the hydrazine.

G start 6-Fluoro-2,3-dihydro- quinolin-4(1H)-one step1 C3-Formylation (Vilsmeier-Haack or similar) start->step1 step2 Intermediate: 3-formyl-6-fluoro-2,3-dihydro- quinolin-4(1H)-one step1->step2 step3 Condensation with Hydrazine Derivative (e.g., Phenylhydrazine) step2->step3 product Product: Substituted 8-Fluoro-2,5-dihydro- 1H-pyrazolo[4,3-c]quinolin-4-one step3->product

Caption: Synthetic pathway to pyrazolo[4,3-c]quinoline kinase inhibitor scaffolds.

Protocol 1: Synthesis of an 8-Fluoro-1-phenyl-1,5-dihydro-4H-pyrazolo[4,3-c]quinolin-4-one Derivative

This protocol outlines a representative synthesis starting from the title compound.

Part A: Synthesis of this compound

This procedure is adapted from established methods for dihydroquinolinone synthesis, such as the intramolecular cyclization of an appropriate acyclic precursor.[3]

  • Step 1: Acrylation of 4-Fluoroaniline. To a solution of 4-fluoroaniline (1.0 eq) and a non-nucleophilic base like triethylamine (1.2 eq) in a suitable solvent such as dichloromethane (DCM) at 0 °C, add acryloyl chloride (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Step 2: Purification. Upon completion, wash the reaction mixture with 1M HCl, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield N-(4-fluorophenyl)acrylamide.

  • Step 3: Friedel-Crafts Cyclization. Add the N-(4-fluorophenyl)acrylamide (1.0 eq) to a flask containing a Lewis acid such as polyphosphoric acid (PPA) or aluminum chloride (AlCl₃) (3-5 eq). Heat the mixture, typically to 80-120 °C, for 2-6 hours.

  • Step 4: Work-up and Isolation. Carefully quench the reaction by pouring it onto crushed ice. Neutralize with a base (e.g., NaOH solution) and extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over MgSO₄, and concentrate. Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to afford this compound.

Part B: Elaboration to the Pyrazolo[4,3-c]quinoline Core [Adapted from 1, 5]

  • Step 1: C3-Formylation. To a solution of this compound (1.0 eq) in dimethylformamide (DMF), add phosphorus oxychloride (POCl₃) (1.5 eq) dropwise at 0 °C. Stir the reaction at 60-70 °C for 3 hours.

  • Step 2: Hydrolysis. Cool the reaction mixture and pour it into a stirred solution of ice-cold water. Neutralize with aqueous sodium acetate, leading to the precipitation of 6-fluoro-4-oxo-1,2,3,4-tetrahydroquinoline-3-carbaldehyde. Filter the solid, wash with water, and dry.

  • Step 3: Pyrazole Annulation. Suspend the intermediate from Step 2 (1.0 eq) and phenylhydrazine hydrochloride (1.1 eq) in ethanol. Add a catalytic amount of acetic acid. Reflux the mixture for 6-8 hours.

  • Step 4: Isolation. Cool the reaction mixture to room temperature. The product, 8-Fluoro-1-phenyl-1,5-dihydro-4H-pyrazolo[4,3-c]quinolin-4-one, will precipitate. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

Application Note 2: C3-Functionalization via Knoevenagel Condensation for KRAS Inhibitor Scaffolds

The KRAS protein, particularly with the G12C mutation, has emerged as a critical but challenging target in oncology.[4][5] Several inhibitors that target a cysteine-proximal pocket have been developed. Many of these inhibitors feature a core heterocyclic system linked to an electrophilic "warhead" that covalently binds to the Cys12 residue. The this compound scaffold can be used to construct the core of such inhibitors. A Knoevenagel condensation at the C3 position with a suitable aldehyde allows for the introduction of a substituted aromatic ring, which can be further elaborated to include the necessary pharmacophoric elements.

The Knoevenagel condensation involves the reaction of an active methylene compound (the C3 position of the quinolinone) with a carbonyl compound, catalyzed by a weak base.[6][7]

Protocol 2: Knoevenagel Condensation for an Advanced Intermediate

This protocol describes the condensation of the title compound with a substituted benzaldehyde, a key step in building a KRAS G12C inhibitor-like fragment.

  • Step 1: Setup. In a round-bottom flask equipped with a Dean-Stark apparatus, combine this compound (1.0 eq), a substituted benzaldehyde (e.g., 4-(dimethylamino)benzaldehyde, 1.1 eq), and a catalytic amount of a weak base such as piperidine or pyrrolidine (0.1 eq) in a suitable solvent like toluene or benzene.

  • Step 2: Reaction. Reflux the mixture for 12-24 hours, with azeotropic removal of water collected in the Dean-Stark trap. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Step 3: Isolation and Purification. Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the 3-(substituted-benzylidene)-6-fluoro-2,3-dihydroquinolin-4(1H)-one.

Application Note 3: N-Arylation for Modulating Kinase Selectivity

The N1 position of the dihydroquinolinone ring often projects into the solvent-exposed region of a kinase active site or can be used to target the "hinge-binding" region. Attaching different aryl or heteroaryl groups at this position via cross-coupling reactions is a powerful strategy for tuning compound selectivity and improving pharmacokinetic properties. The Buchwald-Hartwig amination is the premier method for this transformation, offering broad substrate scope and functional group tolerance.[8][9]

Protocol 3: Buchwald-Hartwig N-Arylation

This protocol details the palladium-catalyzed coupling of this compound with an aryl bromide.

  • Step 1: Reagent Preparation. To an oven-dried Schlenk flask, add this compound (1.0 eq), the desired aryl bromide (e.g., 4-bromoanisole, 1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a suitable phosphine ligand (e.g., Xantphos or BINAP, 4-10 mol%), and a base (e.g., Cs₂CO₃ or K₃PO₄, 2.0 eq).

  • Step 2: Reaction Execution. Evacuate and backfill the flask with an inert gas (Argon or Nitrogen). Add a dry, degassed solvent such as toluene or dioxane. Heat the reaction mixture to 80-110 °C and stir for 8-24 hours.

  • Step 3: Work-up. After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the catalyst.

  • Step 4: Purification. Concentrate the filtrate under reduced pressure. Purify the residue by flash column chromatography on silica gel to yield the N-arylated product, 1-(4-methoxyphenyl)-6-fluoro-2,3-dihydroquinolin-4(1H)-one.

Summary of Potential Biological Activities

Derivatives based on the this compound scaffold have been investigated across multiple therapeutic areas. The strategic functionalization of this core allows for the generation of compounds with tailored activities.

Target ClassRepresentative FunctionalizationExample Biological Effect
Protein Kinases (e.g., c-Met, BTK, CDKs) N-Arylation, C3-Condensation, Pyrazole AnnulationInhibition of tumor cell proliferation, anti-inflammatory effects.[10][11]
Bacterial DNA Gyrase N-Alkylation, C3-Carboxylic AcidBroad-spectrum antibacterial activity (as in fluoroquinolones).[12]
KRAS G12C C3-Condensation with acrylamide-bearing aldehydesCovalent inhibition of mutant KRAS, leading to anti-tumor activity.[13][14]
Inflammatory Pathways (e.g., iNOS) Pyrazole AnnulationInhibition of nitric oxide production in inflammatory models.[15][16]

Conclusion

This compound is a high-value, versatile building block for medicinal chemistry. Its "privileged" core structure, enhanced by the strategic placement of a fluorine atom, provides a robust starting point for the synthesis of complex molecules targeting a range of disease-relevant proteins. The ability to selectively functionalize the N1, C2, and C3 positions through reliable and scalable chemical protocols, such as the Buchwald-Hartwig amination and Knoevenagel condensation, allows for the systematic exploration of chemical space. This guide serves as a foundational resource for researchers aiming to leverage this potent scaffold in the design and development of next-generation therapeutics.

References

  • Discovery of Pyrazolo[4,3-c]quinolines Derivatives as Potential Anti-Inflammatory Agents through Inhibiting of NO Production. National Institutes of Health. Available at: [Link]

  • Synthesis of pyrazolo[4,3-c]quinolin-4-ones 13. ResearchGate. Available at: [Link]

  • Conrad–Limpach synthesis. Wikipedia. Available at: [Link]

  • Discovery of Pyrazolo[4,3- c]quinolines Derivatives as Potential Anti-Inflammatory Agents through Inhibiting of NO Production. PubMed. Available at: [Link]

  • The construction of pyrazolo[4,3‐c]quinolines from 2‐(1H‐pyrazol‐5‐yl)anilines. ResearchGate. Available at: [Link]

  • ChemInform Abstract: Recent Developments in the Chemistry of Pyrazolo[4,3-c]quinolines. ResearchGate. Available at: [Link]

  • Conrad-Limpach Synthesis. SynArchive. Available at: [Link]

  • The Development of BTK Inhibitors: A Five-Year Update. MDPI. Available at: [Link]

  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. MDPI. Available at: [Link]

  • Synthesis of 2,3-dihydroquinolin-4-ones. Organic Chemistry Portal. Available at: [Link]

  • Synthesis of 6-Fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic Acid Derivatives as Potential Antimicrobial Agents. ResearchGate. Available at: [Link]

  • Knoevenagel condensation. Wikipedia. Available at: [Link]

  • Quinoline Synthesis: Conrad-Limpach-Knorr. Química Organica.org. Available at: [Link]

  • Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors. PubMed. Available at: [Link]

  • The Knoevenagel Condensation. Organic Reactions. Available at: [Link]

  • Regio-complementary preparation of 6- And 7-fluoro-1,2,3,4-tetrahydroquinolines via the cyclization of catecholamines followed by deoxyfluorination. Universitas Indonesia. Available at: [Link]

  • Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • Knoevenagel Condensation Doebner Modification. Organic Chemistry Portal. Available at: [Link]

  • A direct synthetic route to fused tricyclic quinolones from 2,3-diaminoquinolin-4(1H)one. ResearchGate. Available at: [Link]

  • The role of fluorine in medicinal chemistry | Request PDF. ResearchGate. Available at: [Link]

  • RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. Semantic Scholar. Available at: [Link]

  • Synthesis and biological evaluation of 3,6-diamino-1H-pyrazolo[3,4-b]pyridine derivatives as protein kinase inhibitors. PubMed. Available at: [Link]

  • Recent Progress Concerning the N-Arylation of Indoles. National Institutes of Health. Available at: [Link]

  • Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. MDPI. Available at: [Link]

  • Chemistry:Friedländer synthesis. HandWiki. Available at: [Link]

  • 2-methyl-4-hydroxyquinoline. Organic Syntheses Procedure. Available at: [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available at: [Link]

  • Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. ResearchGate. Available at: [Link]

  • Novel Bicyclic Dione Compounds as KRAS Inhibitors for Treating Cancer. National Institutes of Health. Available at: [Link]

  • Buchwald-Hartwig C-C Bond Formation. Macmillan Group. Available at: [Link]

  • Resolution of the flumequine intermediate 6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline. ResearchGate. Available at: [Link]

  • Discovery of novel Quinazoline-based KRAS G12C inhibitors as potential anticancer agents. PubMed. Available at: [Link]

  • The current landscape of using direct inhibitors to target KRASG12C-mutated NSCLC. National Institutes of Health. Available at: [Link]

  • Current status of KRAS G12C inhibitors in NSCLC and the potential for combination with anti-PD-(L)1 therapy: a systematic review. PubMed Central. Available at: [Link]

  • KRAS G12C Game of Thrones, which direct KRAS inhibitor will claim the iron throne? National Institutes of Health. Available at: [Link]

Sources

Application Note: 6-Fluoro-2,3-dihydroquinolin-4(1H)-one as a Pivotal Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides an in-depth exploration of 6-Fluoro-2,3-dihydroquinolin-4(1H)-one, a critical heterocyclic building block in medicinal chemistry. The strategic placement of a fluorine atom on the quinolinone scaffold makes this intermediate exceptionally valuable, particularly as a precursor to the vast class of fluoroquinolone antibiotics.[1][2] We will detail a robust synthetic protocol for its preparation, elucidate its key chemical transformations, and provide practical methodologies for its conversion into advanced pharmaceutical scaffolds. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile intermediate in their synthetic programs.

Introduction: The Strategic Importance of the 6-Fluoro Substituent

The quinolone and fluoroquinolone family of compounds represents a cornerstone of antibacterial therapy.[3][4] The journey, which began with the discovery of nalidixic acid, evolved significantly with the introduction of a fluorine atom at the C-6 position of the quinolone ring.[1][5] This single substitution dramatically enhances the compound's antibacterial potency and broadens its spectrum of activity.[2] The fluorine atom is believed to improve cell penetration and binding affinity to the target bacterial enzymes, DNA gyrase and topoisomerase IV.[6]

This compound serves as a foundational scaffold that already incorporates this key pharmacophoric feature. Its dihydro- form offers multiple reaction sites for diversification, making it a more versatile intermediate than its fully aromatic counterpart for certain synthetic strategies. This guide will illuminate the pathways to harness its synthetic potential.

Physicochemical & Spectroscopic Profile

Proper characterization is the bedrock of synthetic chemistry. The following data provides a reference for verifying the identity and purity of this compound.

PropertyValue
Molecular Formula C₉H₈FNO
Molecular Weight 165.17 g/mol
Appearance Off-white to pale yellow solid
CAS Number 383-71-1
Purity (Typical) >98% (by HPLC)
¹H NMR (CDCl₃, 400 MHz) δ ~3.5 (t, 2H), ~4.5 (t, 2H), ~6.9-7.5 (m, 3H), ~7.9 (br s, 1H)
¹⁹F NMR (CDCl₃, 376 MHz) δ ~ -115 to -120 ppm (s)
IR (KBr, cm⁻¹) ~3300 (N-H), ~1680 (C=O), ~1610, 1500 (C=C, Ar)
Mass Spec (ESI+) m/z 166.06 [M+H]⁺

Note: Exact NMR shifts can vary depending on solvent and concentration.

Synthesis of the Intermediate: A Domino Reaction Approach

Several routes exist for the synthesis of 2,3-dihydroquinolin-4(1H)-ones.[7] A highly efficient and atom-economical method involves a domino (or cascade) reaction, which minimizes intermediate isolation and purification steps.[7] The following protocol is based on the acid-catalyzed intramolecular cyclization of an appropriately substituted aniline derivative.

Workflow for Synthesis

G cluster_0 Synthesis of this compound SM 4-Fluoroaniline & Acryloyl Chloride Intermediate N-(4-fluorophenyl)acrylamide SM->Intermediate Acylation PPA Polyphosphoric Acid (PPA) Heat (e.g., 100-120 °C) Intermediate->PPA Intramolecular Friedel-Crafts Acylation Product This compound PPA->Product Workup Aqueous Workup & Purification Product->Workup

Caption: Synthetic workflow for this compound.

Detailed Synthesis Protocol

Reaction: Intramolecular Friedel-Crafts acylation of N-(4-fluorophenyl)acrylamide.

Rationale: This method is robust and utilizes readily available starting materials. Polyphosphoric acid (PPA) serves as both the acidic catalyst and the reaction medium, promoting the intramolecular cyclization required to form the quinolinone ring system.

Materials:

  • 4-Fluoroaniline

  • Acryloyl chloride

  • Pyridine or Triethylamine (base)

  • Dichloromethane (DCM, solvent)

  • Polyphosphoric acid (PPA)

  • Ice water

  • Saturated sodium bicarbonate solution

  • Ethyl acetate (for extraction)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

Step 1: Synthesis of N-(4-fluorophenyl)acrylamide

  • In a round-bottom flask under a nitrogen atmosphere, dissolve 4-fluoroaniline (1.0 eq) and pyridine (1.2 eq) in anhydrous DCM.

  • Cool the mixture to 0 °C in an ice bath.

  • Add acryloyl chloride (1.1 eq) dropwise to the stirred solution. Causality: The dropwise addition at low temperature controls the exothermic reaction between the acid chloride and the amine.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by TLC until the 4-fluoroaniline is consumed.

  • Quench the reaction with water and separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude N-(4-fluorophenyl)acrylamide, which can often be used in the next step without further purification.

Step 2: Intramolecular Cyclization

  • Pre-heat polyphosphoric acid (PPA, ~10x weight of acrylamide) to 100 °C in a flask equipped with a mechanical stirrer.

  • Add the crude N-(4-fluorophenyl)acrylamide from Step 1 portion-wise to the hot PPA. Causality: PPA is highly viscous; mechanical stirring and portion-wise addition are critical for ensuring a homogenous reaction mixture and controlling the reaction rate.

  • Increase the temperature to 120 °C and stir for 1-2 hours.

  • Monitor the reaction by TLC (a small aliquot can be quenched in ice water and extracted with ethyl acetate for analysis).

  • Once the reaction is complete, cool the mixture slightly and carefully pour it onto crushed ice with vigorous stirring. This will hydrolyze the PPA and precipitate the product.

  • Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude solid by recrystallization (e.g., from ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate gradient) to afford pure this compound.

Self-Validation: The final product should be characterized by NMR, IR, and MS to confirm its structure and purity against the reference data in Section 2. The melting point should be sharp.

Applications as a Synthetic Intermediate

The true value of this compound lies in its capacity to serve as a launchpad for more complex molecules. The scaffold contains several handles for chemical modification.

G cluster_N1 N1-Position cluster_C4 C4-Position cluster_Arom Ring System cluster_C3 C3-Position Core This compound N_Alk N-Alkylation/ Arylation (e.g., R-X, Base) Core->N_Alk Diversification C4_Red Carbonyl Reduction (e.g., NaBH4) Core->C4_Red Introduce Chirality Aromatize Dehydrogenation (e.g., DDQ, Pd/C) Core->Aromatize Access Quinolones C3_Func α-Functionalization (Enolate Chemistry) Core->C3_Func Add Substituents Quinolone 6-Fluoroquinolin-4(1H)-one Aromatize->Quinolone Forms

Caption: Key synthetic transformations of the core intermediate.

Protocol 1: Dehydrogenation to 6-Fluoroquinolin-4(1H)-one

This transformation is fundamental for accessing the fully aromatic quinolone core, which is the direct parent scaffold for many antibiotics.

Rationale: Palladium on carbon (Pd/C) in a high-boiling solvent provides a clean and effective method for dehydrogenation. The aromatic product is thermodynamically favored.

Materials:

  • This compound

  • 10% Palladium on carbon (Pd/C)

  • Diphenyl ether (solvent)

Procedure:

  • Combine the dihydroquinolinone (1.0 eq) and 10% Pd/C (0.1 eq by weight) in diphenyl ether in a flask equipped with a reflux condenser.

  • Heat the mixture to reflux (approx. 250-260 °C) for 4-6 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Cool the reaction to room temperature and dilute with ethyl acetate or DCM.

  • Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad thoroughly with the solvent.

  • Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield 6-Fluoroquinolin-4(1H)-one.

Protocol 2: N-Alkylation

Introducing substituents at the N-1 position is a common strategy to modulate the pharmacokinetic and pharmacodynamic properties of quinolone-based drugs.[5]

Rationale: The N-H proton is weakly acidic and can be deprotonated by a suitable base to form a nucleophilic amide anion, which then reacts with an alkyl halide in a standard Sₙ2 reaction.

Materials:

  • This compound

  • Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium Carbonate (K₂CO₃)

  • Anhydrous Dimethylformamide (DMF) or Acetonitrile

  • Alkyl halide (e.g., Ethyl iodide, Cyclopropyl bromide)

Procedure:

  • To a stirred suspension of NaH (1.2 eq) in anhydrous DMF at 0 °C, add a solution of the dihydroquinolinone (1.0 eq) in DMF dropwise. Causality: NaH is a strong, non-nucleophilic base ideal for deprotonating the N-H. The reaction is performed at 0 °C to control hydrogen gas evolution.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature for another 30 minutes.

  • Cool the mixture back to 0 °C and add the alkyl halide (1.1 eq) dropwise.

  • Stir the reaction at room temperature until TLC indicates the consumption of the starting material (typically 2-12 hours).

  • Carefully quench the reaction by the slow addition of ice water.

  • Extract the product with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography to obtain the N-alkylated product.

Safety, Handling, and Storage

  • Safety: Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. Handle all chemicals in a well-ventilated fume hood. Polyphosphoric acid is corrosive and reacts exothermically with water. Sodium hydride is flammable and reacts violently with water.

  • Handling: Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store this compound in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

This compound is more than just a chemical compound; it is a strategic asset in the design and synthesis of new therapeutic agents. Its pre-installed C-6 fluorine atom and multiple points for chemical diversification make it an efficient and powerful intermediate. The protocols and insights provided herein are designed to empower researchers to confidently incorporate this valuable building block into their synthetic workflows, accelerating the journey from concept to discovery.

References

  • MDPI. (n.d.). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Retrieved from [Link]

  • IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]

  • Royal Society of Chemistry. (2025). Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ) and their applications. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Synthesis of New Quinoline Derivatives. Retrieved from [Link]

  • Wikipedia. (n.d.). Quinoline. Retrieved from [Link]

  • ResearchGate. (2019). Fluoroquinolones Medicinal Chemistry. Retrieved from [Link]

  • ACS Publications. (n.d.). Synthesis of 2,3-Dihydroquinolin-4(1H)-ones through Catalytic Metathesis of o-Alkynylanilines and Aldehydes. Retrieved from [Link]

  • Acta Poloniae Pharmaceutica. (n.d.). FLUOROQUINOLONE ANTIBACTERIALS: A REVIEW ON CHEMISTRY, MICROBIOLOGY AND THERAPEUTIC PROSPECTS. Retrieved from [Link]

  • SlideShare. (n.d.). Quinolones & fluoroquinolones-medicinal chemistry. Retrieved from [Link]

  • PubMed Central. (2022). Fluoroquinolones Hybrid Molecules as Promising Antibacterial Agents in the Fight against Antibacterial Resistance. Retrieved from [Link]

  • Oxford Academic. (n.d.). Application of fluoroquinolone pharmacodynamics. Retrieved from [Link]

  • MDPI. (n.d.). The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown. Retrieved from [Link]

  • Universitas Indonesia. (n.d.). Regio-complementary preparation of 6- And 7-fluoro-1,2,3,4-tetrahydroquinolines via the cyclization of catecholamines followed by deoxyfluorination. Retrieved from [Link]

  • PubMed Central. (n.d.). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Retrieved from [Link]

  • MDPI. (n.d.). Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 2,3-dihydroquinolin-4-ones. Retrieved from [Link]

  • ResearchGate. (2025). The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown. Retrieved from [Link]

  • Autech Industry Co., Limited. (n.d.). 6-Fluoroquinazolin-4-one: Your Essential Intermediate for Advanced Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Trovafloxacin. Retrieved from [Link]

  • ResearchGate. (n.d.). Multifaceted Photoreactivity of 6-Fluoro-7-aminoquinolones from the Lowest Excited States in Aqueous Media: A Study by Nanosecond and Picosecond Spectroscopic Techniques. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. Retrieved from [Link]

  • PubMed Central. (n.d.). 2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design. Retrieved from [Link]

Sources

Application Notes & Protocols: Pharmacological Screening of 6-Fluoro-2,3-dihydroquinolin-4(1H)-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinolinone Scaffold in Drug Discovery

The 6-Fluoro-2,3-dihydroquinolin-4(1H)-one core is a privileged heterocyclic scaffold in medicinal chemistry. It is a key structural motif in a class of compounds known as fluoroquinolones, which have demonstrated a wide range of biological activities. Historically, fluoroquinolones have been developed as potent antibacterial agents that target bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[1] However, recent research has expanded their therapeutic potential, revealing significant antiproliferative and anticancer activities.[2][3]

The introduction of a fluorine atom at the C-6 position of the quinoline ring is often critical for enhancing biological activity.[2][4] Modifications at other positions of the 2,3-dihydroquinolin-4(1H)-one nucleus allow for the generation of diverse chemical libraries, offering a rich landscape for the discovery of novel therapeutic agents targeting a variety of biological pathways. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic pharmacological screening of novel this compound derivatives. The protocols outlined herein are designed to first identify cytotoxic or biologically active compounds and then to elucidate their potential mechanisms of action.

Screening Cascade Rationale

A tiered or cascaded screening approach is the most efficient and cost-effective strategy for evaluating a new chemical library. This process begins with broad, high-throughput assays to identify "hits" and progressively moves towards more specific, complex, and lower-throughput assays to characterize the mechanism of action (MoA) and confirm targets.

The rationale is to quickly eliminate inactive compounds and prioritize promising candidates for more intensive investigation. Our proposed workflow begins with a primary screen for general cytotoxicity against a panel of cancer cell lines. Hits from this screen then proceed to secondary assays, such as specific enzyme or receptor binding assays, to delineate their molecular targets.

G cluster_0 Primary Screening (High-Throughput) cluster_1 Secondary Screening (Mechanism of Action) cluster_2 Lead Optimization Primary Compound Library of This compound Derivatives Cytotoxicity In Vitro Cytotoxicity Assay (e.g., MTT Assay) Against Cancer Cell Line Panel Primary->Cytotoxicity Initial Hit Identification Enzyme Enzyme Inhibition Assays (e.g., Kinase Panel) Cytotoxicity->Enzyme Characterize Hits Receptor Receptor Binding Assays (e.g., Radioligand Competition) Cytotoxicity->Receptor Characterize Hits Apoptosis Apoptosis / Cell Cycle Assays (e.g., Flow Cytometry) Cytotoxicity->Apoptosis Characterize Hits Lead Lead Compound(s) for Further Development Enzyme->Lead Receptor->Lead Apoptosis->Lead G cluster_workflow MTT Assay Workflow cluster_legend Legend A Seed Cells in 96-well Plate B Add Serial Dilutions of Test Compounds A->B C Incubate (e.g., 48-72 hours) B->C D Add MTT Reagent (4 hours incubation) C->D E Metabolically Active Cells (Mitochondrial Reductase) D->E G Purple Formazan (Insoluble Crystals) E->G Reduction F Yellow MTT (Water Soluble) H Solubilize Formazan (e.g., with DMSO) G->H I Measure Absorbance (~570 nm) H->I J Calculate IC50 Values I->J L1 Reagent L2 Product

Caption: Workflow of the MTT cell viability assay.

Protocol 1: MTT Cytotoxicity Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds against a panel of cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon]) [5][6]* Appropriate culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin [5]* MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS [7][8]* Solubilization solution: Dimethyl sulfoxide (DMSO) or 10% SDS in 0.01 M HCl [9][10]* 96-well flat-bottom tissue culture plates

  • Test compounds dissolved in DMSO to a stock concentration (e.g., 10 mM)

  • Positive control (e.g., Doxorubicin)

  • Microplate reader (ELISA reader)

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed the cells into a 96-well plate at a density of 5,000–10,000 cells/well in 100 µL of culture medium. [5]Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds and the positive control in culture medium. The final concentration of DMSO should not exceed 0.5% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the medium containing the various drug concentrations (e.g., 0.1 to 100 µM). [5]Include wells for vehicle control (medium with DMSO) and untreated cells (medium only).

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C with 5% CO2. [5]4. MTT Addition: After the incubation period, carefully add 10-20 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL). [5]5. Formazan Formation: Incubate the plate for an additional 4 hours at 37°C. [10]During this time, viable cells will convert the soluble MTT into insoluble purple formazan crystals.

  • Solubilization: Carefully aspirate the medium containing MTT. Add 100-150 µL of DMSO to each well to dissolve the formazan crystals. [5][9]Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization. [7][9]7. Absorbance Measurement: Measure the absorbance of the samples on a microplate reader. The wavelength for the formazan product is between 550 and 600 nm (typically 570 nm). [7]A reference wavelength of >650 nm can be used to subtract background noise. [7]8. Data Analysis: The absorbance values are directly proportional to the number of viable cells. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Data Presentation: Cytotoxicity

Quantitative data should be summarized in a clear, tabular format. The IC50 value represents the potency of the compound.

Table 1: Example Cytotoxicity Data for this compound Derivatives

Compound ID Cancer Cell Line Tissue of Origin IC50 (µM) ± SD Doxorubicin (Control) IC50 (µM) ± SD
FQ-001 MCF-7 Breast Adenocarcinoma 12.8 ± 1.5 0.9 ± 0.1
FQ-001 A549 Lung Carcinoma 25.4 ± 2.9 1.3 ± 0.2
FQ-001 HCT116 Colon Carcinoma 18.2 ± 2.1 0.7 ± 0.1
FQ-002 MCF-7 Breast Adenocarcinoma > 100 0.9 ± 0.1
FQ-002 A549 Lung Carcinoma 85.1 ± 9.3 1.3 ± 0.2
FQ-002 HCT116 Colon Carcinoma > 100 0.7 ± 0.1

Note: Data are illustrative. SD = Standard Deviation.

Part 2: Secondary Screening - Mechanism of Action

Compounds demonstrating significant cytotoxicity (i.e., "hits") in the primary screen should be advanced to secondary assays to investigate their mechanism of action. Based on the known activities of related quinolone structures, plausible targets include protein kinases and various cell surface receptors. [2][3]

Protocol 2: In Vitro Kinase Inhibition Assay

Objective: To determine if the test compounds inhibit the activity of specific protein kinases, which are common targets in cancer therapy. [11][12] Rationale: Many anticancer drugs function by inhibiting protein kinases that are overactive in cancer cells, thereby blocking signaling pathways that promote cell proliferation and survival. A luminescent-based assay, such as the ADP-Glo™ Kinase Assay, is a common method that quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.

Kinase Kinase + Substrate + ATP Reaction Phosphorylation (Substrate-P + ADP) Kinase->Reaction No Inhibitor No_Reaction No Reaction Kinase->No_Reaction Inhibitor Present Inhibitor Active Site Allosteric Site Inhibitor:f0->Kinase Competitive Inhibition

Caption: Mechanism of kinase inhibition.

Materials:

  • Recombinant protein kinase of interest (e.g., EGFR, BRAF, CDK2)

  • Specific kinase substrate (peptide or protein)

  • Kinase assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 0.1 mM EGTA) [13]* ATP at a concentration near the Km for the specific kinase

  • Test compounds and a known kinase inhibitor (e.g., Staurosporine) as a positive control

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White, opaque 384-well plates

  • Luminometer plate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in the kinase assay buffer.

  • Reaction Setup: In a 384-well plate, add the components in the following order:

    • Kinase assay buffer.

    • Test compound solution. Include wells for a positive control (no inhibitor) and a negative control (no enzyme). [13] * Kinase enzyme solution.

  • Pre-incubation: Incubate the plate for 15-30 minutes at room temperature to allow the compound to interact with the enzyme. [13]4. Initiation of Kinase Reaction: Add the substrate/ATP mixture to all wells to start the reaction. Incubate for the optimized reaction time (e.g., 60 minutes) at 30°C.

  • Termination and ADP Detection:

    • Add ADP-Glo™ Reagent to all wells to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to convert the ADP generated into ATP, which then drives a luciferase reaction. Incubate for 30-60 minutes at room temperature.

  • Luminescence Measurement: Measure the luminescence signal using a plate reader. The light signal is proportional to the amount of ADP produced and thus correlates with kinase activity.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the positive control (100% activity). Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration.

Protocol 3: Radioligand Receptor Binding Assay

Objective: To determine if the test compounds can displace a known radiolabeled ligand from its receptor, indicating direct binding competition. [14][15] Rationale: Radioligand binding assays are the gold standard for quantifying the affinity of a compound for a specific receptor. [15][16]A competitive binding assay measures the ability of an unlabeled test compound to compete with a radiolabeled ligand for binding to a receptor preparation (e.g., cell membranes). [15]A reduction in the bound radioactivity indicates that the test compound is binding to the target receptor.

Materials:

  • Cell membrane preparation expressing the receptor of interest

  • Radiolabeled ligand (e.g., ³H- or ¹²⁵I-labeled) specific for the receptor

  • Unlabeled ligand for determining non-specific binding

  • Assay binding buffer (e.g., 50 mM Tris, 5 mM MgCl₂, pH 7.4) [17]* Test compounds

  • 96-well plates and glass fiber filters (presoaked in polyethyleneimine) [17]* Vacuum filtration manifold (cell harvester) [17]* Scintillation cocktail and a liquid scintillation counter (or MicroBeta counter) [17] Procedure:

  • Membrane Preparation: Prepare cell membrane homogenates from tissues or cultured cells expressing the target receptor and determine the protein concentration using a BCA assay. [17]2. Assay Setup: The assay is performed in a 96-well plate with a final volume of ~250 µL. [17]Set up triplicate wells for:

    • Total Binding: Membranes + radioligand + buffer.

    • Non-specific Binding (NSB): Membranes + radioligand + a high concentration of unlabeled ligand.

    • Test Compound: Membranes + radioligand + serial dilutions of the test compound.

  • Incubation: Add the membrane preparation, test compound (or buffer/unlabeled ligand), and finally the radioligand solution to the wells. Incubate the plate for 60-90 minutes at a controlled temperature (e.g., 30°C) with gentle agitation to reach binding equilibrium. [17]4. Filtration: Terminate the incubation by rapid vacuum filtration through the glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

  • Washing: Quickly wash the filters multiple times with ice-cold wash buffer to remove any non-specifically trapped radioligand. [17]6. Counting: Dry the filters, add scintillation cocktail, and count the radioactivity (in counts per minute, CPM) retained on each filter using a scintillation counter. [17]7. Data Analysis:

    • Calculate Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

    • For each test compound concentration, determine the percentage of specific binding inhibition.

    • Plot the percent inhibition against the log of the compound concentration to determine the IC50.

    • Calculate the inhibitory constant (Ki) from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor. [17]

Conclusion and Future Directions

The protocols described in this application note provide a robust framework for the initial pharmacological characterization of novel this compound derivatives. A systematic screening cascade, beginning with broad cytotoxicity assays and progressing to specific mechanistic studies, is essential for efficiently identifying and validating new drug candidates. Compounds that demonstrate potent and selective activity in these in vitro assays can be prioritized for further preclinical development, including cell-based functional assays, ADME/Tox profiling, and ultimately, in vivo efficacy studies in animal models. [11]This structured approach maximizes the potential for discovering new therapeutic agents from this promising chemical class.

References

  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche.
  • MTT assay protocol. (n.d.). Abcam.
  • Limbird, L. E. (1996). Radioligand binding methods: practical guide and tips. PubMed.
  • Al-Shakarchi, W., & Al-Janabi, H. (2023). MTT (Assay protocol). Protocols.io.
  • Protocol for Cell Viability Assays. (2022). BroadPharm.
  • CyQUANT MTT Cell Proliferation Assay Kit Protocol. (n.d.). Thermo Fisher Scientific.
  • Application Notes and Protocols: In Vitro Testing of Novel Anticancer Agents. (n.d.). BenchChem.
  • Dong, C., Liu, Z., & Wang, F. (2025). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. ResearchGate.
  • Radioligand Binding Assay. (n.d.). Gifford Bioscience.
  • Data Sheet Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience.
  • Radiometric Ligand-Binding Assays. (n.d.). Revvity.
  • Application Notes and Protocols for Enzyme Inhibition Assays Using Quinoline-Based Compounds. (n.d.). BenchChem.
  • Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology.
  • Kubiński, K., et al. (2021). Recent Development of Fluoroquinolone Derivatives as Anticancer Agents. Molecules.
  • Al-Trawneh, S. A. (2019). Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents. Jordan Journal of Pharmaceutical Sciences.
  • Acker, M. G., & Lountos, G. T. (2017). Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. Methods in Molecular Biology.
  • Abdel-Aal, T. R., et al. (2020). Towards anticancer fluoroquinolones: A review article. Archiv der Pharmazie.
  • Asif, M. (2003). Synthesis of 6-Fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic Acid Derivatives as Potential Antimicrobial Agents. European Journal of Medicinal Chemistry.
  • Foroumadi, A., et al. (2017). In vitro Antibacterial Activity of 7-Substituted-6-Fluoroquinolone and 7-Substituted-6,8-Difluoroquinolone Derivatives. Chemotherapy.
  • Aouad, M. R., et al. (2025). Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies. RSC Advances.
  • Obydennov, D. L., et al. (2024). Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. Molbank.
  • Zi-Lin Li, et al. (2021). Rational design, synthesis, molecular modeling, biological activity, and mechanism of action of polypharmacological norfloxacin hydroxamic acid derivatives. RSC Medicinal Chemistry.

Sources

The Strategic deployment of 6-Fluoro-2,3-dihydroquinolin-4(1H)-one in Modern Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold in Medicinal Chemistry

In the landscape of contemporary drug design, the relentless pursuit of novel therapeutic agents has led medicinal chemists to recognize the value of "privileged scaffolds"—molecular frameworks that can be readily modified to interact with a diverse range of biological targets. Among these, the 6-fluoro-2,3-dihydroquinolin-4(1H)-one moiety has emerged as a cornerstone in the synthesis of a multitude of clinically significant pharmaceuticals. Its inherent structural features, including a hydrogen bond donor, a hydrogen bond acceptor, and an aromatic system, provide a versatile template for molecular recognition. The strategic incorporation of a fluorine atom at the 6-position is a pivotal design element, significantly enhancing metabolic stability, binding affinity, and pharmacokinetic properties of the resulting drug candidates.[1][2][3][4] This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this powerful scaffold in drug design, detailing its synthesis, derivatization, and application in the development of next-generation therapeutics.

Physicochemical Properties and Strategic Advantages

The this compound scaffold possesses a unique combination of properties that make it an attractive starting point for drug discovery programs.

PropertySignificance in Drug Design
Molecular Weight ~179.18 g/mol
Topological Polar Surface Area (TPSA) 49.6 Ų
Hydrogen Bond Donors 1 (Amine N-H)
Hydrogen Bond Acceptors 2 (Carbonyl O, Fluorine F)
LogP (calculated) 1.5-2.0

The presence of the fluorine atom at the C-6 position is not a trivial substitution. It profoundly influences the electronic properties of the aromatic ring, enhancing the molecule's binding affinity to target proteins through favorable electrostatic interactions.[1][2] Furthermore, the C-F bond is exceptionally stable to metabolic degradation, a crucial factor in improving the in vivo half-life of drug candidates. The dihydro-4-quinolone core provides a rigid, yet modifiable, platform for the precise spatial arrangement of various pharmacophoric groups.

Synthesis and Derivatization: Crafting Therapeutic Candidates

The true power of the this compound scaffold lies in its synthetic tractability, allowing for the systematic exploration of chemical space to optimize biological activity. Key derivatization strategies focus on modifications at the N-1 and C-7 positions of the quinolone ring, as well as the oxidation of the dihydro scaffold to the corresponding 4-quinolone, a common core in many antibacterial agents.

Core Synthesis Workflow

The synthesis of the this compound core can be achieved through various established synthetic routes, often involving intramolecular cyclization reactions of appropriately substituted anilines.

Synthesis_Workflow A Substituted Aniline B Intramolecular Cyclization A->B e.g., Friedel-Crafts acylation C This compound B->C

Caption: General synthetic workflow for the this compound core.

Protocol 1: Oxidation to the 4-Quinolone Core

A critical transformation in the path to many potent antibiotics is the oxidation of the 2,3-dihydroquinolin-4(1H)-one to the corresponding 4-quinolone. This aromatization of the heterocyclic ring is essential for the planar geometry required for intercalation with bacterial DNA and interaction with DNA gyrase and topoisomerase IV.[5]

Objective: To prepare 6-fluoroquinolin-4(1H)-one from this compound.

Materials:

  • This compound

  • Oxidizing agent (e.g., Manganese dioxide (MnO₂), 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ))

  • Anhydrous solvent (e.g., Dioxane, Toluene)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous dioxane, add activated MnO₂ (5.0-10.0 eq).

  • Heat the reaction mixture to reflux under an inert atmosphere for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the MnO₂.

  • Wash the celite pad with additional solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 6-fluoroquinolin-4(1H)-one.

Protocol 2: N-1 Alkylation/Arylation

Modification at the N-1 position is a common strategy to modulate the pharmacokinetic properties and target specificity of quinolone-based drugs. For instance, the N-1 cyclopropyl group in ciprofloxacin is crucial for its potent antibacterial activity.[6]

Objective: To introduce an alkyl or aryl substituent at the N-1 position of this compound.

Materials:

  • This compound

  • Alkyl or aryl halide (e.g., Cyclopropyl bromide, Ethyl iodide)

  • Base (e.g., Potassium carbonate (K₂CO₃), Sodium hydride (NaH))

  • Anhydrous polar aprotic solvent (e.g., Dimethylformamide (DMF), Acetonitrile)

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add a suitable base such as K₂CO₃ (2.0 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the alkyl or aryl halide (1.1-1.5 eq) dropwise to the reaction mixture.

  • Heat the reaction to 60-80 °C and monitor by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and pour it into ice-water.

  • Extract the aqueous layer with an organic solvent (e.g., Ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Derivatization_Strategies Core This compound Oxidation Oxidation to 4-Quinolone Core->Oxidation N_Alkylation N-1 Alkylation/Arylation Core->N_Alkylation C7_Substitution C-7 Functionalization Oxidation->C7_Substitution e.g., Nucleophilic Aromatic Substitution Drug_Candidates Diverse Drug Candidates N_Alkylation->Drug_Candidates C7_Substitution->Drug_Candidates

Caption: Key derivatization pathways from the core scaffold.

Applications in Drug Design: From Antibacterials to Anticancer Agents

The versatility of the 6-fluoro-4-quinolone scaffold is evident in the breadth of its therapeutic applications.

Fluoroquinolone Antibiotics

The most prominent application of this scaffold is in the development of fluoroquinolone antibiotics.[5][7][8] These drugs exert their bactericidal effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, and repair.[8][9] The structure-activity relationship (SAR) of fluoroquinolones is well-established, with key pharmacophoric elements being the 6-fluoro substituent, the N-1 substituent (often a cyclopropyl group), and a heterocyclic substituent at the C-7 position.[2][6]

A prime example is Ciprofloxacin , a broad-spectrum antibiotic widely used to treat a variety of bacterial infections.[10][11] Its synthesis involves the reaction of a 6-fluoro-7-chloro-4-quinolone precursor with piperazine.[10][12]

DrugN-1 SubstituentC-7 SubstituentSpectrum of Activity
Ciprofloxacin CyclopropylPiperazinylBroad-spectrum, particularly effective against Gram-negative bacteria.[13]
Levofloxacin (S)-(-)-methyl4-MethylpiperazinylBroad-spectrum with enhanced activity against Gram-positive bacteria.
Moxifloxacin Cyclopropyl7-((4aS,7aS)-Octahydro-6H-pyrrolo[3,4-b]pyridin-6-yl)Broad-spectrum with excellent activity against atypical pathogens and anaerobes.[13]
Mechanism of Action: Inhibition of Bacterial DNA Gyrase

The fluoroquinolone core intercalates into the DNA-enzyme complex, stabilizing the cleaved DNA strands and preventing their re-ligation. This leads to the accumulation of double-strand breaks in the bacterial chromosome, ultimately triggering cell death.

Mechanism_of_Action FQ Fluoroquinolone Complex Ternary Complex (FQ-Enzyme-DNA) FQ->Complex DNA_Gyrase Bacterial DNA Gyrase/ Topoisomerase IV DNA_Gyrase->Complex DNA Bacterial DNA DNA->Complex Replication_Block Blockage of DNA Replication and Repair Complex->Replication_Block Cell_Death Bacterial Cell Death Replication_Block->Cell_Death

Caption: Simplified signaling pathway of fluoroquinolone antibacterial action.

Emerging Applications: Anticancer and Beyond

Recent research has unveiled the potential of 6-fluoro-4-quinolone derivatives as anticancer agents.[1] Certain derivatives have been shown to inhibit human topoisomerase II, an enzyme crucial for the replication of cancer cells, leading to apoptosis.[1] Furthermore, the scaffold has been explored for the development of selective androgen receptor modulators (SARMs) and other targeted therapies.

Conclusion and Future Perspectives

The this compound scaffold represents a highly valuable and versatile platform in modern drug discovery. Its favorable physicochemical properties and synthetic accessibility have enabled the development of a wide array of successful therapeutic agents, most notably the fluoroquinolone antibiotics. The continued exploration of new derivatization strategies and the investigation of its utility against novel biological targets promise to further expand the therapeutic reach of this remarkable molecular framework. As our understanding of disease biology deepens, the rational design of novel drug candidates based on this privileged scaffold will undoubtedly continue to be a fruitful area of research, leading to the development of safer and more effective medicines.

References

  • Al-Trawneh, A., Al-Hiari, Y., Al-Masoudi, N., & Al-Jaidi, B. (2018). Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents. Jordan Journal of Pharmaceutical Sciences, 11(2).
  • Virginia Commonwealth University. (n.d.). Ciprofloxacin Synthesis. Retrieved from [Link]

  • Peterson, L. R. (2001). Quinolone molecular structure-activity relationships: what we have learned about improving antimicrobial activity. Clinical Infectious Diseases, 33(Supplement 3), S180-S186.
  • Al-Trawneh, A., & Al-Hiari, Y. (2021). The most recent updates on the anticancer potential of fluoroquinolones: a mini review. Journal of Pharmacy & Pharmacognosy Research, 9(5), 657-666.
  • Manzo, R. H., Estévez, S. L., Cudmani, N. M., Viale, A. A., & Albesa, I. (2007). SAR analysis of new dual targeting fluoroquinolones. Implications of the benzenesulfonyl group. Mini reviews in medicinal chemistry, 7(1), 3-12.
  • Rodrigues, C., de Sá, A., & de Carvalho, M. (2021). The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown. Antibiotics, 10(5), 536.
  • Bayer AG. (2012). Improved process for the preparation of ciprofloxacin and its acid addition salts.
  • Scribd. (n.d.). SAR of Fluroquinolone. Retrieved from [Link]

  • Adesh University Journal of Medical Sciences & Research. (2020). Fluoroquinolone antibiotics: An overview. Adesh University Journal of Medical Sciences & Research, 2(2), 1-6.
  • Povarov, I. G., et al. (2021). Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)
  • MSD Manual Professional Edition. (n.d.). Fluoroquinolones. Retrieved from [Link]

  • Pharmapproach. (2020, May 21). SAR of fluoroquinolones - Ofloxacin, ciprofloxacin, norfloxacin [Video]. YouTube.
  • Opast Publishing Group. (n.d.). Insights on Fluoroquinolones as Anti-Bacterial Drugs. Retrieved from [Link]

  • Schwalbe, T., et al. (2005). Synthesis of a Library of Ciprofloxacin Analogues By Means of Sequential Organic Synthesis in Microreactors.
  • Al-Hiari, Y. M., et al. (2022). Fluoroquinolones’ Biological Activities against Laboratory Microbes and Cancer Cell Lines. Molecules, 27(5), 1694.
  • Bio, M., et al. (2022). Synthesis of Quinolones and Zwitterionic Quinolonate Derivatives with Broad-Spectrum Antibiotic Activity. International Journal of Molecular Sciences, 23(13), 7350.
  • Pokhodylo, N., et al. (2023). Synthesis and Antibacterial Evaluation of Ciprofloxacin Congeners with Spirocyclic Amine Periphery. Molecules, 28(1), 423.
  • International Journal of Trend in Scientific Research and Development. (2019). Design and Synthesis of Fluoroquinolone through Green Chemistry Approach. International Journal of Trend in Scientific Research and Development, 3(5), 1334-1338.
  • International Journal of Pharmaceutical Sciences and Research. (2013). Quinolones Chemistry and its Therapeutic Activities. International Journal of Pharmaceutical Sciences and Research, 4(4), 1316-1324.
  • Wang, Z., et al. (2021). Synthesis of Multifunctional 2,3-Dihydroquinolin-4(1H)-one Building Blocks via Permanganate-Promoted Oxidation of 1,2,3,4-Tetrahydroquinolines. ChemRxiv.
  • Zhu, L., et al. (2016). Electrochemical Oxidation of Fluoroquinolone Antibiotics: Mechanism, Residual Antibacterial Activity and Toxicity Change.
  • Walji, A. M., et al. (2016). Discovery of 6-(Fluoro-(18)F)-3-(1H-pyrrolo[2,3-c]pyridin-1-yl)isoquinolin-5-amine ([(18)F]-MK-6240): A Positron Emission Tomography (PET) Imaging Agent for Quantification of Neurofibrillary Tangles (NFTs). Journal of Medicinal Chemistry, 59(10), 4778-4789.

Sources

Application Notes and Protocols: Synthesis of 6-Fluoro-2,3-dihydroquinolin-4(1H)-one Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Fluorinated Dihydroquinolinone Scaffold

The 6-fluoro-2,3-dihydroquinolin-4(1H)-one core is a privileged scaffold in modern medicinal chemistry and drug discovery. The incorporation of a fluorine atom at the 6-position can significantly enhance metabolic stability, binding affinity, and lipophilicity, thereby improving the pharmacokinetic and pharmacodynamic properties of drug candidates.[1] Analogs built upon this framework are recognized as key intermediates in the synthesis of a wide range of biologically active compounds, including potent antibacterial, anticancer, and anti-inflammatory agents.[2]

This guide provides researchers, scientists, and drug development professionals with a detailed overview of robust and field-proven experimental procedures for synthesizing this compound and its analogs. We will delve into the mechanistic rationale behind the chosen synthetic strategies, offering detailed, step-by-step protocols and insights into process optimization and characterization.

Core Synthetic Strategy: A Two-Step Approach via Intramolecular Friedel-Crafts Cyclization

The most direct and reliable method to construct the this compound scaffold involves a two-step sequence: (1) synthesis of an N-aryl-β-alanine precursor via aza-Michael addition, followed by (2) an acid-catalyzed intramolecular Friedel-Crafts acylation. This strategy offers high modularity, allowing for the introduction of diverse substituents on both the aromatic ring and the ethylamino chain.

The reaction of fluorinated anilines with acrylic acids or their esters first forms the linear precursor.[3] This intermediate is then subjected to strong acid catalysis, which promotes an intramolecular electrophilic aromatic substitution (a Friedel-Crafts acylation) to forge the quinolinone ring system.[1][4]

G cluster_0 Step 1: Aza-Michael Addition cluster_1 Step 2: Intramolecular Friedel-Crafts Cyclization 4-Fluoroaniline 4-Fluoroaniline N-(4-fluorophenyl)-β-alanine N-(4-fluorophenyl)-β-alanine 4-Fluoroaniline->N-(4-fluorophenyl)-β-alanine Base or Heat Acrylic Acid Derivative Acrylic Acid Derivative Acrylic Acid Derivative->N-(4-fluorophenyl)-β-alanine PPA_Eaton Polyphosphoric Acid (PPA) or Eaton's Reagent N-(4-fluorophenyl)-β-alanine->PPA_Eaton Precursor Final_Product This compound PPA_Eaton->Final_Product Heat

Caption: Overall workflow for the two-step synthesis of the target quinolinone.
Protocol 1: Synthesis of N-(4-fluorophenyl)-β-alanine Precursors

This protocol details the aza-Michael addition of 4-fluoroaniline to an acrylic acid derivative. The reaction can be performed neat or with a solvent, and the choice of acrylic derivative allows for substitution at the C2 or C3 position of the final product.

Materials and Reagents:

Reagent/MaterialMolarity/PuritySupplier ExampleNotes
4-Fluoroaniline>99%Sigma-AldrichCan be substituted with other aniline derivatives.
Acrylic Acid or Ester Derivative>98%Alfa Aesare.g., Acrylic acid, Methyl acrylate, Crotonic acid.
Glacial Acetic Acid (optional)ACS GradeFisher ScientificCan be used as a catalyst and solvent.
Toluene (optional)AnhydrousSigma-AldrichFor reactions requiring a higher temperature.
Diethyl EtherACS GradeVWRFor precipitation/crystallization of the product.
Hydrochloric Acid (HCl)1 M aqueousJ.T. BakerFor salt formation and purification.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 4-fluoroaniline (1.0 eq) and the acrylic acid derivative (1.1 eq).

  • Solvent/Catalyst Addition (Optional): For less reactive substrates, glacial acetic acid can be added as a solvent and catalyst. Alternatively, the reaction can be run neat.

  • Heating: Heat the reaction mixture to 80-110 °C. The optimal temperature depends on the specific reactants. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline is consumed (typically 4-12 hours).

    • Expert Insight: The direct reaction between an aniline and acrylic acid is often sluggish. Using an acrylate ester (e.g., methyl acrylate) can lead to a cleaner reaction. The resulting ester can then be hydrolyzed to the carboxylic acid prior to cyclization if necessary.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • If the product precipitates, it can be collected by filtration. If not, dilute the mixture with a suitable solvent like dichloromethane and wash with water to remove any remaining acid catalyst.

    • To purify, dissolve the crude product in a minimal amount of hot solvent (e.g., ethanol or water) and allow it to cool, or precipitate the product as its hydrochloride salt by adding 1 M HCl, which can then be filtered and washed with cold diethyl ether.

  • Drying: Dry the isolated solid product under vacuum to yield the N-(4-fluorophenyl)-β-alanine precursor.

Protocol 2: Intramolecular Friedel-Crafts Cyclization

This protocol describes the cyclization of the N-aryl-β-alanine precursor into the final this compound using a strong acid dehydrating agent.

Materials and Reagents:

Reagent/MaterialMolarity/PuritySupplier ExampleNotes
N-(4-fluorophenyl)-β-alanineAs synthesized-Ensure the precursor is thoroughly dried.
Polyphosphoric Acid (PPA)115% assaySigma-AldrichHighly viscous; requires careful handling. Acts as both catalyst and solvent.
Eaton's Reagent (P₂O₅ in MeSO₃H)7.7 wt %Sigma-AldrichA less viscous and often more effective alternative to PPA. Can be purchased or prepared in situ.[1]
Ice Water--For quenching the reaction.
Sodium Bicarbonate (NaHCO₃)Saturated aq.Fisher ScientificFor neutralization.
Ethyl AcetateACS GradeVWRFor extraction.
Anhydrous Sodium SulfateACS GradeJ.T. BakerFor drying the organic phase.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer (due to high viscosity) and a calcium chloride drying tube, add Polyphosphoric Acid (PPA) or Eaton's Reagent (approx. 10-20 times the weight of the substrate).

  • Substrate Addition: Slowly add the N-(4-fluorophenyl)-β-alanine precursor (1.0 eq) to the acid with vigorous stirring. The addition may be exothermic.

  • Heating: Heat the mixture to 80-100 °C for 2-6 hours. Monitor the reaction by TLC (a small aliquot can be carefully quenched in ice water, neutralized, and extracted for analysis).

    • Causality: The high temperature and strong acid are necessary to protonate the carboxylic acid, forming a highly electrophilic acylium ion intermediate, which then attacks the electron-rich aromatic ring to close the six-membered ring.[4]

  • Quenching: After the reaction is complete, cool the flask in an ice bath and very carefully pour the viscous mixture onto a large amount of crushed ice with stirring. This step must be performed slowly and cautiously in a fume hood as it is highly exothermic.

  • Neutralization and Extraction:

    • Slowly neutralize the acidic aqueous slurry by adding a saturated solution of sodium bicarbonate until the pH is ~7-8.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

    • Purify the crude solid by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure this compound.[5]

Advanced Strategy: Tandem Aza-Michael/Intramolecular Cyclization

For synthesizing analogs with substitution at the C2 position, a one-pot tandem reaction starting from an o-aminoacetophenone derivative offers high efficiency. This approach combines the formation of a chalcone-like intermediate and its subsequent intramolecular aza-Michael addition in a single operation.[6][7]

G o-Aminoacetophenone o-Aminoacetophenone ReactionVessel One-Pot Reaction (Catalyst, Heat) o-Aminoacetophenone->ReactionVessel Aromatic Aldehyde Aromatic Aldehyde Aromatic Aldehyde->ReactionVessel Final_Product 2-Aryl-2,3-dihydroquinolin-4(1H)-one ReactionVessel->Final_Product Tandem Reaction

Caption: Workflow for the one-pot synthesis of 2-aryl substituted analogs.
Protocol 3: One-Pot Synthesis of 2-Aryl-6-fluoro-2,3-dihydroquinolin-4(1H)-one Analogs

This protocol is adapted from established procedures for synthesizing 2-aryl-2,3-dihydroquinolin-4(1H)-ones.[6]

Materials and Reagents:

Reagent/MaterialMolarity/PuritySupplier ExampleNotes
2-Amino-5-fluoroacetophenone>98%Combi-BlocksThe key starting material.
Substituted Aromatic Aldehyde>98%Sigma-Aldriche.g., Benzaldehyde, 4-Chlorobenzaldehyde.
Silver(I) Triflate (AgOTf) or Zirconyl NitrateCatalyst GradeStrem ChemicalsLewis acid catalyst.[6]
Ethanol or DichloromethaneAnhydrousSigma-AldrichReaction solvent.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of 2-amino-5-fluoroacetophenone (1.0 eq) and a substituted aromatic aldehyde (1.1 eq) in anhydrous ethanol, add the Lewis acid catalyst (e.g., AgOTf, 5-10 mol%).

  • Reaction Execution: Stir the mixture at room temperature or gentle reflux (e.g., 60-80 °C). The reaction proceeds via an initial aldol condensation to form an o-aminochalcone intermediate, which then undergoes a spontaneous intramolecular aza-Michael addition to cyclize.[6]

  • Monitoring: Monitor the reaction by TLC for the disappearance of the starting materials (typically 6-24 hours).

  • Work-up and Purification:

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Redissolve the residue in ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

    • Purify the crude product by column chromatography on silica gel to afford the desired 2-aryl-6-fluoro-2,3-dihydroquinolin-4(1H)-one analog.

Characterization of Final Products

The successful synthesis of the target compounds must be confirmed through rigorous analytical characterization.

General Characterization Data for this compound:

  • ¹H NMR: Expect characteristic signals for the aromatic protons, showing coupling patterns consistent with a 1,2,4-trisubstituted benzene ring. Two triplet signals around δ 2.7-2.8 ppm and δ 3.5-3.6 ppm correspond to the two methylene groups (-CH₂-C=O and -CH₂-NH-), respectively. A broad singlet for the N-H proton will also be present.

  • ¹³C NMR: The carbonyl carbon (C4) should appear around δ 195-198 ppm. Signals for the two methylene carbons (C2 and C3) and the six aromatic carbons (four CH and two quaternary, one of which is C-F coupled) will be observed in their expected regions.

  • Mass Spectrometry (MS): The molecular ion peak [M]⁺ or [M+H]⁺ corresponding to the calculated molecular weight of the synthesized analog should be observed.

  • Infrared (IR) Spectroscopy: Look for a strong absorption band for the C=O stretch (around 1650-1680 cm⁻¹) and an N-H stretching band (around 3300-3400 cm⁻¹).

Safety and Handling Precautions

All experimental work must be conducted in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Anilines (e.g., 4-Fluoroaniline): These compounds are toxic and can be absorbed through the skin. Handle with care and avoid inhalation of vapors.[8]

  • Acrylic Acid and Derivatives: These are corrosive and can cause severe skin burns and eye damage. They are also flammable liquids.[9][10][11] Handle in a fume hood and keep away from ignition sources.

  • Strong Acids (PPA, Eaton's Reagent): These are highly corrosive and react violently with water. Handle with extreme caution, and always add acid to water (or ice) during quenching, never the other way around.[4]

  • Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.

References

  • Pandit, R. P., Sharma, K., & Lee, Y. R. (2015). A mild and efficient one-pot procedure starting from o-aminoacetophenones and aromatic aldehydes in the presence of silver(I) triflate provides various 2-aryl-2,3-dihydroquinolin-4(1H)-ones. Synthesis, 47(24), 3881-3890. Available from: [Link]

  • Mickevičius, V., Vaickelioniene, R., & Mikulskiene, G. (2022). Cyclization Product of N-Fluorophenyl-β-alanines (III) and Their Properties. ResearchGate. Available from: [Link]

  • Master Organic Chemistry. (2018). Intramolecular Friedel-Crafts Reactions. Available from: [Link]

  • MDPI. (n.d.). Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. Available from: [Link]

  • Design and Synthesis of (2-oxo-1,2-Dihydroquinolin-4-yl)-1,2,3-triazole Derivatives via Click Reaction: Potential Apoptotic Antiproliferative Agents. (2022). Molecules, 27(15), 4984. Available from: [Link]

  • Gorepatil, A., et al. (2018). The use of zirconyl nitrate as a water-tolerant Lewis-acid catalyst enables a simple, green, and efficient intramolecular cyclization of o-aminochalcones to provide 2-aryl-2,3-dihydroquinolin-4(1H)-ones under mild reaction conditions with improved yields. Synlett, 29, 235-237. Available from: [Link]

  • Li, J., et al. (2020). Synthesis of dihydroquinolinones via iridium-catalyzed cascade C–H amidation and intramolecular aza-Michael addition. Chemical Communications, 56(84), 12807-12810. Available from: [Link]

  • Organic Syntheses. (2023). Preparation of 4-(5-(p-Tolyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzenesulfonyl fluoride (ArSO2F). Organic Syntheses, 100, 382-393. Available from: [Link]

  • Penta Manufacturing Company. (2025). Safety Data Sheet: Acrylic Acid. Available from: [Link]

  • International Labour Organization. (n.d.). International Chemical Safety Cards: Acrylic Acid. Available from: [Link]

  • Khan, I., et al. (2021). 2,3-Dihydroquinazolin-4(1H)-one as a New Class of Anti-Leishmanial Agents: A Combined Experimental and Computational Study. Molecules, 26(16), 4985. Available from: [Link]

Sources

Application Note: The Strategic Role of 6-Fluoro-2,3-dihydroquinolin-4(1H)-one in Fluoroquinolone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Fluoroquinolones are a cornerstone of modern antibacterial therapy, and their synthesis is a subject of intense research in medicinal chemistry. This guide provides an in-depth examination of the role of 6-Fluoro-2,3-dihydroquinolin-4(1H)-one as a pivotal, yet less-conventional, intermediate in the construction of the fluoroquinolone scaffold. Moving beyond the classical Gould-Jacobs pathway, we will explore a synthetic strategy that leverages this dihydro-intermediate. This document details the synthesis of the dihydroquinolinone core, its critical oxidative aromatization to form the essential 6-fluoro-4-quinolone nucleus, and the subsequent functionalization to yield therapeutically active agents. This guide is intended for researchers, scientists, and drug development professionals, offering detailed protocols, mechanistic insights, and a clear strategic overview of this synthetic route.

Introduction: A Modern Perspective on Fluoroquinolone Synthesis

The general structure of fluoroquinolones is a bicyclic system featuring a fluorine atom at the C-6 position and typically a nitrogen-based heterocyclic moiety at C-7.[1] These structural features are critical for their mechanism of action, which involves the inhibition of bacterial DNA gyrase and topoisomerase IV.[2] While traditional synthetic routes like the Gould-Jacobs reaction are well-established for building the quinolone core from aniline precursors, alternative pathways offer unique advantages in terms of substrate scope and molecular diversity.[3][4]

One such strategic pathway involves the formation of a 2,3-dihydroquinolin-4(1H)-one intermediate. This saturated precursor serves as a masked version of the final aromatic quinolone core. Its synthesis, often via intramolecular cyclization of precursors like o-aminochalcones or through domino reactions, provides a versatile entry point.[5][6] The subsequent, and most critical, step is the oxidative dehydrogenation of this dihydro-intermediate to forge the fully aromatic and biologically essential 4-quinolone ring system. This guide will elucidate this pathway, focusing on this compound as the central building block.

Core Synthetic Pathway: From Dihydro-Intermediate to Aromatic Core

The synthesis of fluoroquinolones via the this compound intermediate can be logically divided into two primary stages:

  • Formation of the Dihydroquinolinone Core: Construction of the initial saturated heterocyclic ring.

  • Oxidative Aromatization: Dehydrogenation to yield the 6-fluoro-4-quinolone scaffold, a direct precursor for final elaboration.

Part I: Synthesis of this compound

A robust and efficient method for synthesizing 2,3-dihydroquinolin-4(1H)-ones involves the acid-catalyzed intramolecular cyclization of an o-aminochalcone.[6] The corresponding precursor for our target molecule, 2'-amino-5'-fluorochalcone, can be readily prepared via a Claisen-Schmidt condensation between 2-amino-5-fluoroacetophenone and a suitable aldehyde.

Protocol 1: Synthesis of this compound

This protocol details a representative acid-catalyzed cyclization of a 2'-aminochalcone derivative.

Materials:

  • 2'-Amino-5'-fluorochalcone

  • Ethanol (EtOH)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Bicarbonate (NaHCO₃), saturated solution

  • Ethyl Acetate (EtOAc)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve 2'-amino-5'-fluorochalcone (10 mmol) in 50 mL of ethanol.

  • Acidification: Add 5 mL of concentrated hydrochloric acid dropwise to the stirring solution.

  • Cyclization: Heat the mixture to reflux (approximately 80°C) and maintain for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the solution carefully by slowly adding saturated sodium bicarbonate solution until effervescence ceases (pH ~7-8).

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure to yield the crude product.

  • Final Purification: The crude this compound can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography.

Causality and Insights: The acid catalyst protonates the carbonyl oxygen of the chalcone, activating it towards nucleophilic attack. The ortho-amino group then acts as the intramolecular nucleophile, attacking the β-carbon of the α,β-unsaturated ketone system (a Michael addition), leading to the formation of the six-membered ring. Subsequent tautomerization and proton transfer steps yield the stable dihydroquinolinone product.

Diagram 1: Synthesis of the Dihydroquinolinone Core

Figure 1. Synthesis of this compound Start 2'-Amino-5'-fluorochalcone Reagents Ethanol (Solvent) Conc. HCl (Catalyst) Start->Reagents Reaction Reflux (80°C, 6-8h) Intramolecular Cyclization Start->Reaction Reagents->Reaction Workup Neutralization (NaHCO₃) Aqueous Work-up Reaction->Workup Extraction Extraction with Ethyl Acetate Workup->Extraction Purification Drying & Solvent Removal Recrystallization/Chromatography Extraction->Purification Product This compound Purification->Product

Caption: Workflow for the synthesis of the dihydroquinolinone intermediate.

Part II: Oxidative Aromatization to the 6-Fluoro-4-Quinolone Core

This transformation is the linchpin of the entire synthetic strategy, converting the stable dihydro-intermediate into the planar, aromatic quinolone system. Several reagents are effective for this oxidative dehydrogenation, including manganese dioxide (MnO₂), 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), and various catalytic systems.[7][8] MnO₂ is a mild, inexpensive, and effective choice for this transformation.[8]

Protocol 2: MnO₂-Mediated Oxidation to 6-Fluoro-4-hydroxyquinoline

This protocol describes the dehydrogenation of the dihydroquinolinone to its aromatic counterpart. The product, 6-fluoroquinolin-4(1H)-one, exists in tautomeric equilibrium with 6-fluoro-4-hydroxyquinoline, a key intermediate for further synthesis.[9]

Materials:

  • This compound

  • Activated Manganese Dioxide (MnO₂)

  • Dichloromethane (DCM) or Chloroform (CHCl₃)

  • Celite® or other filtration aid

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask, suspend this compound (5 mmol) in 100 mL of dichloromethane.

  • Oxidant Addition: Add activated manganese dioxide (50 mmol, 10 equivalents) to the suspension. The large excess is typical for heterogeneous MnO₂ oxidations.

  • Oxidation: Stir the mixture vigorously at room temperature for 24-48 hours. The reaction progress can be monitored by TLC, observing the disappearance of the starting material and the appearance of the more polar quinolone product.

  • Filtration: Upon completion, filter the reaction mixture through a pad of Celite® to remove the MnO₂ and its reduced forms. Wash the filter cake thoroughly with additional dichloromethane to ensure complete recovery of the product.

  • Isolation: Combine the filtrates and remove the solvent under reduced pressure. The resulting solid is 6-fluoro-4-hydroxyquinoline.

  • Purification: The product can be purified by recrystallization if necessary.

Causality and Insights: MnO₂ acts as a heterogeneous oxidizing agent. The reaction mechanism involves the adsorption of the dihydroquinolinone onto the surface of the MnO₂, followed by a stepwise removal of two hydrogen atoms (a proton and a hydride or two hydrogen radicals) from the C2 and C3 positions. This process results in the formation of a new double bond, leading to the thermodynamically stable aromatic system. The choice of a non-polar solvent like DCM is crucial for the efficiency of MnO₂ oxidations.

Diagram 2: Oxidative Aromatization Step

Figure 2. Oxidation of Dihydroquinolinone to Quinolone Core Start This compound Reagents Activated MnO₂ (10 eq.) Dichloromethane (Solvent) Start->Reagents Reaction Stir at RT (24-48h) Dehydrogenation Start->Reaction Reagents->Reaction Workup Filtration through Celite® to remove MnO₂ Reaction->Workup Isolation Solvent Evaporation Workup->Isolation Product 6-Fluoro-4-hydroxyquinoline (Quinolone Tautomer) Isolation->Product

Caption: The critical dehydrogenation step to form the aromatic core.

Elaboration to Final Fluoroquinolone Product

With the successful synthesis of the 6-fluoro-4-hydroxyquinoline core, the final steps converge with more traditional fluoroquinolone synthesis pathways. The key remaining transformation is the introduction of the C-7 substituent, which is crucial for antibacterial potency and spectrum. This is typically achieved via a nucleophilic aromatic substitution (SNAr) reaction.

Overall Synthetic Workflow: The complete process from the dihydro-intermediate to a final fluoroquinolone like Ciprofloxacin is outlined below. This involves:

  • Core Formation: Synthesis of the 6-fluoro-4-hydroxyquinoline as described above.

  • Activation: Conversion of the 4-hydroxy group into a better leaving group and introduction of the 3-carboxylic acid moiety, often achieved in a multi-step sequence that mirrors the latter stages of the Gould-Jacobs reaction. This typically results in a key intermediate like 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid.

  • Nucleophilic Aromatic Substitution (SNAr): Reaction of this activated core with a nucleophile, such as piperazine, to displace the C-7 chloro group and install the final side chain.

Diagram 3: Complete Synthetic Workflow

Figure 3. Overall workflow from Dihydroquinolinone to Ciprofloxacin cluster_0 Stage 1: Core Synthesis cluster_1 Stage 2: Core Elaboration cluster_2 Stage 3: Final Assembly A 2'-Amino-5'-fluorochalcone B 6-Fluoro-2,3-dihydro- quinolin-4(1H)-one A->B Acid-catalyzed Cyclization C 6-Fluoro-4-hydroxyquinoline B->C Oxidative Aromatization (MnO₂) D 7-Chloro-1-cyclopropyl-6-fluoro- 4-oxo-1,4-dihydroquinoline- 3-carboxylic acid C->D Multi-step Elaboration (e.g., Alkylation, Carboxylation, Chlorination) F Ciprofloxacin D->F E Piperazine E->F Nucleophilic Aromatic Substitution (SNAr)

Caption: A complete synthetic strategy for fluoroquinolones.

Data Presentation

The following table summarizes the key transformations and typical outcomes for this synthetic pathway.

Step Starting Material Key Reagents Product Typical Yield Key Transformation
1 2'-Amino-5'-fluorochalconeHCl, EthanolThis compound70-85%Intramolecular Cyclization
2 This compoundMnO₂, DCM6-Fluoro-4-hydroxyquinoline65-80%Oxidative Dehydrogenation
3 Activated Quinolone CorePiperazine, DMSOCiprofloxacin70-90%Nucleophilic Aromatic Substitution

Conclusion

The utilization of this compound as a synthetic intermediate offers a valuable and flexible alternative to classical methods for constructing the fluoroquinolone core. The pathway hinges on a reliable synthesis of the dihydro-intermediate followed by a crucial oxidative aromatization step. This approach allows for the late-stage introduction of the aromatic quinolone system, potentially enabling the synthesis of novel analogs by modifying the dihydro-precursor. The protocols and strategic workflows detailed in this guide provide a comprehensive framework for researchers to explore this powerful synthetic route in the ongoing development of new antibacterial agents.

References

  • Wendlandt, A. E., & Stahl, S. S. (2014). Modular o-Quinone Catalyst System for Dehydrogenation of Tetrahydroquinolines under Ambient Conditions. Journal of the American Chemical Society, 136(34), 11910–11913. Available at: [Link]

  • Manas, M. G., et al. (2015). Iridium Catalyzed Reversible Dehydrogenation – Hydrogenation of Quinoline Derivatives Under Mild Conditions. ResearchGate. Available at: [Link]

  • Shaikh, A. R., et al. (2023). A Comprehensive Review on Chemical Synthesis and Chemotherapeutic Potential of 3-Heteroaryl Fluoroquinolone Hybrids. National Institutes of Health. Available at: [Link]

  • Wendlandt, A. E., & Stahl, S. S. (2014). Modular o-Quinone Catalyst System for Dehydrogenation of Tetrahydroquinolines under Ambient Conditions. Semantic Scholar. Available at: [Link]

  • Lee, C.-Y., et al. (2019). Oxidative Aromatization of 3,4-Dihydroquinolin-2(1H)-ones to Quinolin-2(1H)-ones Using Transition-Metal-Activated Persulfate Salts. The Journal of Organic Chemistry. Available at: [Link]

  • Wang, L., et al. (2015). Organocatalytic Oxidative Dehydrogenation of Dihydroarenes by Dioxygen Using 2,3-Dichloro-5,6-dicyano-benzoquinone (DDQ) and NaNO2. National Institutes of Health. Available at: [Link]

  • Sharma, U., et al. (2017). Oxidative dehydrogenation of C–C and C–N bonds: A convenient approach to access diverse (dihydro)heteroaromatic compounds. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Masson, G., et al. (2023). Atropisomers by Oxidative Aromatization. Encyclopedia.pub. Available at: [Link]

  • Al-Hiari, Y. M., et al. (2012). Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents. Rasayan J. Chem. Available at: [Link]

  • ChM, M. A. (2012). Molecular Iodine—An Expedient Reagent for Oxidative Aromatization Reactions of α,β-Unsaturated Cyclic Compounds. National Institutes of Health. Available at: [Link]

  • Leyva, E. (2010). Synthesis of Fluoroquinolone Antibiotics. Química Organica.org. Available at: [Link]

  • Bisyarin, M. A., et al. (2022). Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. MDPI. Available at: [Link]

  • Bunce, R. A., et al. (2013). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. MDPI. Available at: [Link]

  • Wikipedia. (n.d.). Friedländer synthesis. Wikipedia. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 2,3-dihydroquinolin-4-ones. Organic Chemistry Portal. Available at: [Link]

  • Szymański, P., et al. (2024). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. National Institutes of Health. Available at: [Link]

Sources

Application Notes & Protocols: The 6-Fluoro-2,3-dihydroquinolin-4(1H)-one Scaffold in Modern Kinase Inhibitor Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Relevance of Privileged Scaffolds in Kinase Drug Discovery

Protein kinases, numbering over 500 in the human genome, are fundamental regulators of cellular signaling.[1] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them one of the most critical target classes in modern drug discovery.[2][3] The development of small molecule kinase inhibitors has revolutionized oncology, with numerous approved drugs demonstrating significant clinical efficacy.[4] A recurring theme in this success story is the use of "privileged scaffolds" – core molecular structures that are capable of binding to multiple biological targets with high affinity.

The quinoline and quinolinone frameworks are prominent examples of such scaffolds, forming the basis of several FDA-approved kinase inhibitors.[4][5] Their rigid, bicyclic nature provides a robust platform for the precise spatial orientation of functional groups into the ATP-binding pocket of kinases. This guide focuses on a specific, synthetically accessible, and highly valuable derivative: 6-Fluoro-2,3-dihydroquinolin-4(1H)-one . We will explore its application as a foundational building block for the development of novel kinase inhibitors, providing the scientific rationale, synthetic protocols, and a complete workflow for biological evaluation.

The strategic placement of a fluorine atom at the 6-position is not trivial. Fluorine's unique properties—high electronegativity, small size, and ability to form strong C-F bonds—can significantly enhance drug-like properties. It can improve metabolic stability by blocking potential sites of oxidative metabolism, increase binding affinity through favorable electrostatic or hydrogen-bonding interactions, and modulate the basicity (pKa) of nearby nitrogen atoms, thereby fine-tuning pharmacokinetic profiles.

Section 1: The this compound Scaffold: A Strategic Starting Point

The 2,3-dihydroquinolin-4(1H)-one core presents several key features that make it an attractive scaffold for kinase inhibitor design. The N-H group (at position 1) and the carbonyl group (at position 4) can act as crucial hydrogen bond donors and acceptors, respectively, often forming interactions with the "hinge region" of the kinase ATP-binding site. This hinge-binding motif is a cornerstone of many Type I and Type II kinase inhibitors. The scaffold also provides multiple vectors for chemical modification, allowing for the systematic exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties.

G cluster_scaffold Pharmacophoric Features of the Scaffold scaffold HBD Hydrogen Bond Donor (N-H) HBD->scaffold 1 HBA Hydrogen Bond Acceptor (C=O) HBA->scaffold 4 R1 R1: Vector for DFG-out pocket R1->scaffold 2/3 R2 R2: Vector for solvent front R2->scaffold 1 F 6-Fluoro Group: - Modulates pKa - Blocks Metabolism - Enhances Binding F->scaffold 6

Figure 1: Key pharmacophoric features and vectors for modification on the this compound scaffold.

Section 2: Synthesis and Library Development

The successful application of this scaffold begins with its efficient and scalable synthesis. Numerous methods exist for the construction of the dihydroquinolinone core, often involving domino reactions or intramolecular cyclizations.[6][7] Below is a representative protocol for the synthesis of the core scaffold, followed by a strategy for library generation.

Protocol 2.1: Synthesis of this compound

This protocol is adapted from established methods involving the intramolecular cyclization of an o-aminochalcone derivative, which can be formed in situ.[7]

Materials:

  • 2-Amino-5-fluoroacetophenone

  • Aromatic aldehyde (e.g., Benzaldehyde)

  • Ethanol (Absolute)

  • Potassium Hydroxide (KOH)

  • Hydrochloric Acid (HCl), concentrated

  • Silica Gel for column chromatography

  • Ethyl acetate and Hexanes (for chromatography)

Procedure:

  • Chalcone Formation (Claisen-Schmidt Condensation):

    • In a round-bottom flask, dissolve 2-amino-5-fluoroacetophenone (1.0 eq) and the chosen aromatic aldehyde (1.1 eq) in absolute ethanol.

    • Cool the mixture in an ice bath to 0-5 °C.

    • Slowly add an aqueous solution of KOH (e.g., 50% w/v, 3.0 eq) dropwise while maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Intramolecular Cyclization (Michael Addition):

    • Upon completion of the chalcone formation, carefully acidify the reaction mixture with concentrated HCl until it reaches pH ~2. This step protonates the amino group and catalyzes the intramolecular aza-Michael addition.

    • Heat the mixture to reflux (approx. 80 °C) for 4-6 hours. Monitor the disappearance of the chalcone intermediate by TLC.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and neutralize with a saturated sodium bicarbonate solution.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure 2-aryl-6-fluoro-2,3-dihydroquinolin-4(1H)-one.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Causality Note: The initial base-catalyzed condensation forms the key chalcone intermediate. The subsequent acid-catalyzed reflux provides the energy needed for the intramolecular cyclization, a thermodynamically favorable ring-closing reaction, to form the stable heterocyclic system.

Protocol 2.2: Strategy for Library Generation

With the core scaffold in hand, the next step is to generate a library of analogues to explore the Structure-Activity Relationship (SAR).

  • N-Functionalization (Position 1): The secondary amine is an excellent handle for introducing diversity.

    • Reaction: N-alkylation or N-arylation (e.g., Buchwald-Hartwig coupling).

    • Rationale: This vector often points towards the solvent-exposed region of the ATP pocket. Modifications here can improve solubility, tune pharmacokinetics, or pick up additional interactions.

  • C2/C3-Functionalization:

    • Reaction: While direct functionalization is challenging, the choice of aldehyde in Protocol 2.1 directly installs a substituent at the C2 position. Using a diverse panel of aldehydes (aliphatic, aromatic, heteroaromatic) is the most straightforward way to probe this position.

    • Rationale: The C2 substituent often occupies the hydrophobic pocket near the "gatekeeper" residue of the kinase. The size, shape, and electronics of this group are critical for both potency and selectivity.

Section 3: Biological Evaluation Workflow

A systematic workflow is essential to identify promising inhibitors from the synthesized library. The process typically moves from broad, high-throughput biochemical assays to more complex, lower-throughput cellular assays.

G node_synthesis Synthesis of This compound Analogue Library node_biochem Primary Screen: In Vitro Biochemical Kinase Assay (Determine IC50) node_synthesis->node_biochem Test Compounds node_selectivity Selectivity Profiling: Kinase Panel Screen (e.g., 400+ kinases) node_biochem->node_selectivity Active 'Hits' node_cellular Secondary Screen: Cellular Proliferation Assay (Determine GI50) node_selectivity->node_cellular Potent & Selective Hits node_target Target Engagement: Western Blot for p-Target (Confirm MoA) node_cellular->node_target Cell-Active Hits node_sar SAR Analysis & Lead Optimization node_target->node_sar Validated Hits node_sar->node_synthesis Iterative Design node_invivo In Vivo Studies: (PK/PD, Efficacy Models) node_sar->node_invivo Lead Candidate

Figure 2: A typical workflow for the evaluation and optimization of kinase inhibitors derived from a core scaffold.

Protocol 3.1: In Vitro Biochemical Kinase Assay (ADP-Glo™)

This protocol describes a homogenous, luminescence-based assay to measure kinase activity by quantifying the amount of ADP produced.

Materials:

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Target Kinase (recombinant)

  • Kinase-specific peptide substrate and cofactors

  • Synthesized compounds dissolved in DMSO

  • White, opaque 384-well assay plates

Procedure:

  • Kinase Reaction Setup:

    • Prepare a reaction buffer containing the kinase, its specific substrate, and any required cofactors (e.g., MgCl₂).

    • Dispense 2.5 µL of the kinase/substrate mix into each well of a 384-well plate.

    • Add 50 nL of compound from a dose-response plate (typically 11-point, 3-fold serial dilutions starting from 10 µM). Include DMSO-only (negative control) and a known inhibitor (positive control) wells.

    • To initiate the reaction, add 2.5 µL of ATP solution (at the Kₘ concentration for the specific kinase).

  • Incubation: Incubate the plate at room temperature for 1 hour.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and simultaneously measures the newly synthesized ATP via a luciferase reaction. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Read the luminescence signal on a plate reader.

  • Data Analysis: Convert luminescence signals to percent inhibition relative to controls. Plot percent inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration at which 50% of kinase activity is inhibited).

Data Presentation: Sample Kinase Inhibition Data

Compound IDR1-Group (at N1)R2-Group (at C2)Target Kinase IC₅₀ (nM)Off-Target Kinase IC₅₀ (nM)
Scaffold HPhenyl>10,000>10,000
GDS-001 H4-MeO-Phenyl1,2508,500
GDS-002 MethylPhenyl8506,200
GDS-003 Methyl4-MeO-Phenyl75 4,800
GDS-004 MethylPyridin-3-yl45 3,500

This is representative data used for illustrative purposes.

Protocol 3.2: Cellular Target Engagement via Western Blot

This protocol confirms that the inhibitor is hitting its intended target inside the cell. Here, we use the Epidermal Growth Factor Receptor (EGFR) pathway as an example, a common target for quinoline-based inhibitors.[8][9]

EGF EGF Ligand EGFR EGFR Receptor EGF->EGFR pEGFR p-EGFR (Active) EGFR->pEGFR Dimerization & Autophosphorylation Inhibitor Quinolinone Inhibitor Inhibitor->pEGFR BLOCKS RAS RAS pEGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK pERK p-ERK ERK->pERK Proliferation Cell Proliferation & Survival pERK->Proliferation

Figure 3: Simplified EGFR signaling pathway. An effective inhibitor will block EGFR autophosphorylation, which can be detected by measuring the levels of p-EGFR.

Procedure:

  • Cell Culture and Treatment:

    • Plate a relevant cancer cell line (e.g., A431 for EGFR) and grow to 70-80% confluency.

    • Starve the cells in serum-free media for 12-24 hours to reduce basal signaling.

    • Pre-treat cells with various concentrations of the inhibitor (and a DMSO control) for 2 hours.

    • Stimulate the cells with a growth factor (e.g., EGF, 100 ng/mL) for 15 minutes to activate the pathway.

  • Lysate Preparation:

    • Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

    • Scrape the cells, collect the lysate, and centrifuge at 14,000 rpm for 15 minutes at 4 °C to pellet cell debris.

    • Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by size on an SDS-polyacrylamide gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane overnight at 4 °C with primary antibodies against p-EGFR, total EGFR, and a loading control (e.g., GAPDH).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and apply an enhanced chemiluminescence (ECL) substrate.

  • Imaging: Image the resulting bands using a chemiluminescence imager. A dose-dependent decrease in the p-EGFR signal, with no change in total EGFR or GAPDH, confirms on-target activity.

Section 4: Structure-Activity Relationship (SAR) Insights

The ultimate goal of the workflow is to establish a clear SAR, which provides a roadmap for rational drug design. By analyzing the data from the analogue library (as exemplified in Table 1), chemists and biologists can make informed decisions for the next round of synthesis.

Example SAR Interpretation:

  • Observation: Comparing GDS-002 (R1=Methyl, R2=Phenyl) to the parent Scaffold shows that N-methylation improves potency, likely by providing a better fit or filling a small hydrophobic pocket.

  • Observation: Comparing GDS-003 (R2=4-MeO-Phenyl) to GDS-002 (R2=Phenyl) reveals a >10-fold jump in potency. This suggests the para-methoxy group is forming a key hydrogen bond or favorable dipole interaction within the active site.

  • Observation: The high potency of GDS-004 (R2=Pyridin-3-yl) indicates that a nitrogen atom in the aryl ring at C2 is highly beneficial, possibly by forming a hydrogen bond with the hinge region or a water-mediated contact.

Conclusion

The this compound scaffold represents a highly versatile and strategically valuable starting point for the development of novel kinase inhibitors. Its synthetic tractability allows for the rapid generation of diverse chemical libraries, while its inherent pharmacophoric features provide a strong foundation for achieving high-affinity binding to kinase targets. The fluorine substitution offers an additional layer of optimization for improving drug-like properties. By employing a systematic workflow of chemical synthesis, biochemical screening, and cellular validation, researchers can effectively leverage this scaffold to discover and optimize the next generation of targeted cancer therapies.

References

  • Vertex AI Search. (n.d.). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. Retrieved January 2, 2026.
  • Vertex AI Search. (n.d.). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). Retrieved January 2, 2026.
  • Vertex AI Search. (n.d.). Understanding the mechanism of action of pyrrolo[3,2-b]quinoxaline-derivatives as kinase inhibitors - NIH. Retrieved January 2, 2026.
  • ACS Publications. (n.d.). Synthesis of 2,3-Dihydroquinolin-4(1H)-ones through Catalytic Metathesis of o-Alkynylanilines and Aldehydes | The Journal of Organic Chemistry. Retrieved January 2, 2026.
  • ResearchGate. (n.d.). (PDF) Quinoline-based small molecules as effective protein kinases inhibitors (Review). Retrieved January 2, 2026.
  • BenchChem. (n.d.).
  • PubMed Central (PMC). (n.d.). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Retrieved January 2, 2026.
  • PubMed. (n.d.). 2,3,4,9-tetrahydro-1H-carbazole-8-carboxamide (BMS-986142): A Reversible Inhibitor of Bruton's Tyrosine Kinase (BTK)
  • Chemical Kinomics & Innovative Drug Discovery. (n.d.). Drug Discovery - Inhibitor. Retrieved January 2, 2026.
  • Vertex AI Search. (n.d.).
  • PubMed Central (PMC). (n.d.). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Retrieved January 2, 2026.
  • PubMed Central (PMC). (n.d.). Synthetic Heterocyclic Derivatives as Kinase Inhibitors Tested for the Treatment of Neuroblastoma. Retrieved January 2, 2026.
  • Organic Chemistry Portal. (n.d.). Synthesis of 2,3-dihydroquinolin-4-ones. Retrieved January 2, 2026.
  • PubMed. (2022). Molecular and metabolic alterations of 2,3-dihydroquinazolin-4(1H)-one derivatives in prostate cancer cell lines. Sci Rep, 12(1), 21599.
  • MDPI. (n.d.). Antiproliferative Activity of a New Quinazolin-4(3H)-One Derivative via Targeting Aurora Kinase A in Non-Small Cell Lung Cancer. Retrieved January 2, 2026.
  • ResearchGate. (2016). Chemistry, Structure Activity Relationship and Biological Activity of Quinazolin -4 (3H)
  • Aucentra Therapeutics. (n.d.). Research & Development. Retrieved January 2, 2026.
  • PubMed Central (PMC). (n.d.). Synthesis and preliminary structure-activity relationship study of 3-methylquinazolinone derivatives as EGFR inhibitors with enhanced antiproliferative activities against tumour cells. Retrieved January 2, 2026.

Sources

Application Notes & Protocols: Strategic Functionalization of the 6-Fluoro-2,3-dihydroquinolin-4(1H)-one Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 6-Fluoro-2,3-dihydroquinolin-4(1H)-one Scaffold as a Privileged Core in Drug Discovery

The quinolone and dihydroquinolinone core structures are of perennial interest to the medicinal chemistry community.[1][2] These scaffolds are central to a wide array of therapeutic agents, most notably the broad-spectrum fluoroquinolone antibiotics which function by inhibiting bacterial DNA gyrase and topoisomerase IV.[3][4][5] Beyond their antibacterial prowess, quinoline-based molecules have demonstrated significant potential as kinase inhibitors for oncology, antiviral agents, and modulators of various signaling pathways.[6][7][8]

The this compound, in particular, offers a robust and versatile starting point for chemical library synthesis. The strategic placement of the fluorine atom at the C-6 position often enhances metabolic stability and binding affinity, a feature exploited in many successful drug candidates.[9][10][11] The scaffold presents multiple, distinct reactive sites, allowing for systematic and differential functionalization to explore chemical space thoroughly. This guide provides an in-depth exploration of the key strategies and detailed protocols for modifying this valuable scaffold.

Strategic Sites for Functionalization

The chemical architecture of this compound offers three primary regions for diversification, each with its own set of preferred chemical transformations. Understanding the electronic nature of the scaffold is key to predicting reactivity and selecting appropriate reaction conditions.

G cluster_scaffold cluster_labels scaffold lab1 N-Functionalization (Alkylation, Arylation) lab1:e->scaffold:w lab2 Aromatic Ring Functionalization (SEAr, Cross-Coupling) lab2:n->scaffold:s lab3 α-Carbon (C3) Functionalization (Halogenation, Alkylation) lab3:w->scaffold:e

Figure 1: Key reactive sites for diversification of the this compound scaffold.

Section 1: N-Functionalization via Palladium-Catalyzed Cross-Coupling

Modification of the N-1 position is a primary strategy for modulating the pharmacokinetic properties and target engagement of the quinolinone core. The Buchwald-Hartwig amination is a powerful and highly versatile method for forming C-N bonds, allowing for the introduction of a wide range of aryl and heteroaryl substituents.[12][13][14]

Causality Behind Experimental Choices:

  • Catalyst System: The choice of palladium precursor and ligand is critical. Bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos) are often employed. These ligands facilitate the oxidative addition of the aryl halide to the Pd(0) center and promote the final reductive elimination step, which is often the rate-limiting step of the catalytic cycle.[12][15]

  • Base: A strong, non-nucleophilic base is required to deprotonate the N-H of the quinolinone, forming the active nucleophile. Sodium or potassium tert-butoxide is commonly used. Weaker bases like carbonates are typically ineffective for this transformation.

  • Solvent: Anhydrous, aprotic polar solvents like toluene or dioxane are preferred as they solubilize the reactants and are stable at the elevated temperatures often required.

G start Assemble Reactants: - Quinolinone - Aryl Halide - Pd Catalyst & Ligand - Base (e.g., NaOtBu) setup Inert Atmosphere Setup (N2 or Ar Purge) start->setup reaction Reaction at Elevated Temp (e.g., 80-110 °C) Monitor by TLC/LC-MS setup->reaction workup Aqueous Workup (Quench, Extract with Organic Solvent) reaction->workup purify Purification (Silica Gel Chromatography) workup->purify characterize Characterization (NMR, MS, HPLC) purify->characterize

Figure 2: General workflow for a Buchwald-Hartwig N-Arylation experiment.

Protocol 1.1: Buchwald-Hartwig N-Arylation of this compound

This protocol describes a general procedure for the coupling of an aryl bromide with the scaffold.

ReagentMol. Wt.Amount (mg)mmolesEquiv.
This compound165.161651.01.0
4-Bromoanisole187.042241.21.2
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))915.72230.0250.025
XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl)476.66360.0750.075
Sodium tert-butoxide (NaOtBu)96.101351.41.4
Anhydrous Toluene-10 mL--

Step-by-Step Methodology:

  • Reaction Setup: To an oven-dried Schlenk flask, add the this compound (165 mg, 1.0 mmol), 4-bromoanisole (224 mg, 1.2 mmol), Pd₂(dba)₃ (23 mg, 0.025 mmol), XPhos (36 mg, 0.075 mmol), and sodium tert-butoxide (135 mg, 1.4 mmol).

  • Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with dry nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere. This is a self-validating step; failure to exclude oxygen and moisture will deactivate the palladium catalyst, leading to poor or no reaction.

  • Solvent Addition: Add anhydrous toluene (10 mL) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting quinolinone is consumed (typically 12-24 hours).

  • Work-up: Cool the reaction mixture to room temperature. Quench carefully by adding 10 mL of saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the desired N-arylated product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Section 2: Functionalization of the Aromatic Ring

The benzene ring of the quinolinone scaffold is amenable to various modifications, most notably electrophilic aromatic substitution (SEAr) and palladium-catalyzed cross-coupling reactions.

Electrophilic Aromatic Substitution (SEAr)

The regiochemical outcome of SEAr is dictated by the existing substituents. The amide carbonyl is a deactivating, meta-directing group, while the fluorine atom is a deactivating, ortho, para-directing group.[16][17][18] Their combined influence typically directs incoming electrophiles to the C-5 and C-7 positions. The C-7 position is generally favored due to reduced steric hindrance from the fused ring system.

Common SEAr Reactions:

  • Nitration: (HNO₃/H₂SO₄) introduces a nitro group, which can be a versatile handle for further chemistry (e.g., reduction to an amine).

  • Halogenation: (Br₂/FeBr₃ or NBS/acid) introduces a halogen atom (Br, Cl), providing a key handle for subsequent cross-coupling reactions.

Protocol 2.1: Regioselective Nitration at C-7
ReagentFormulaAmountMolarity/Conc.
N-arylated Quinolinone-1.0 mmol-
Sulfuric Acid (conc.)H₂SO₄2 mL98%
Nitric Acid (fuming)HNO₃0.5 mL>90%

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve the N-functionalized 6-fluoro-quinolinone (1.0 mmol) in concentrated sulfuric acid (2 mL) at 0 °C (ice bath). This step must be performed slowly and with caution due to the exothermic nature of the dissolution.

  • Addition of Nitrating Agent: Add fuming nitric acid (0.5 mL) dropwise to the stirring solution while maintaining the temperature at 0 °C.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours. Monitor by TLC.

  • Quenching: Carefully pour the reaction mixture onto crushed ice (approx. 50 g) with vigorous stirring.

  • Precipitation and Filtration: The nitrated product will often precipitate out of the aqueous solution. Collect the solid by vacuum filtration, washing thoroughly with cold water until the filtrate is neutral.

  • Purification: If necessary, the crude solid can be recrystallized (e.g., from ethanol) or purified by column chromatography to yield the pure 7-nitro derivative.

Palladium-Catalyzed C-H Functionalization

Direct C-H functionalization has emerged as a powerful, atom-economical method for forging new C-C or C-heteroatom bonds, avoiding the need for pre-functionalized substrates (e.g., halides or boronic acids).[19][20][21] For the quinolinone scaffold, these reactions often require a directing group to achieve high regioselectivity. While the inherent amide can sometimes act as a director, installing a removable directing group at the N-1 position (like a picolinamide) can provide more reliable control.

Section 3: α-Carbon (C-3) Functionalization

The C-3 position, being α to the carbonyl group, is activated for enolization, making it a prime site for introducing substituents. This position is critical in many fluoroquinolone antibiotics, where a carboxylic acid is essential for binding to DNA gyrase.[9][22]

Protocol 3.1: α-Bromination of the C-3 Position

This protocol introduces a bromine atom at C-3, which can serve as a leaving group for subsequent nucleophilic substitution or as a handle for cross-coupling.

ReagentFormulaAmountEquiv.
N-arylated Quinolinone-1.0 mmol1.0
N-Bromosuccinimide (NBS)C₄H₄BrNO₂1.1 mmol1.1
Azobisisobutyronitrile (AIBN)C₈H₁₂N₄0.1 mmol0.1
Carbon Tetrachloride (CCl₄)CCl₄15 mL-

Step-by-Step Methodology:

  • Reaction Setup: Combine the N-arylated 6-fluoro-quinolinone (1.0 mmol), NBS (1.1 mmol), and AIBN (0.1 mmol) in a round-bottom flask.

  • Solvent Addition: Add carbon tetrachloride (15 mL). Caution: CCl₄ is a hazardous substance and should be handled in a fume hood.

  • Reaction: Heat the mixture to reflux (approx. 77 °C) for 4-6 hours. The reaction is initiated by the thermal decomposition of AIBN.

  • Work-up: Cool the reaction to room temperature. Filter off the succinimide byproduct.

  • Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography to isolate the 3-bromo-quinolinone derivative.

Conclusion

The this compound scaffold is a highly tractable platform for the development of novel chemical entities. By leveraging a combination of N-functionalization, aromatic ring modification, and α-carbon chemistry, researchers can systematically generate diverse libraries for screening in drug discovery programs. The protocols outlined herein provide robust and reproducible methods for achieving these key transformations, grounded in well-established principles of modern synthetic organic chemistry.

References

  • MEDICINAL CHEMISTRY OF QUINOLONES.pptx. Slideshare.
  • Synthesis and biological activity of quinolinone and dihydroquinolinone p38 MAP kinase inhibitors. ResearchGate. Available at: [Link]

  • 260 quinolones for applications in medicinal chemistry: synthesis and structure. Google.
  • Palladium-Catalyzed C(sp3)–H Biarylation of 8-Methyl Quinolines with Cyclic Diaryliodonium Salts to Access Functionalized Biaryls and Fluorene Derivatives. ACS Publications. Available at: [Link]

  • Palladium-Catalyzed C(sp3)–H Biarylation of 8-Methyl Quinolines with Cyclic Diaryliodonium Salts to Access Functionalized Biar. American Chemical Society.
  • The Current Case of Quinolones: Synthetic Approaches and Antibacterial Activity. PMC. Available at: [Link]

  • Quinolone antibiotics - Structure, Nomenclature, SAR & Synthesis. YouTube. Available at: [Link]

  • Palladium-Catalyzed Synthesis of Quinolinyl Lactones via Double C(sp3)-H Functionalization. ResearchGate. Available at: [Link]

  • Palladium-Catalysed Synthesis and Transformation of Quinolones. PMC - PubMed Central. Available at: [Link]

  • Palladium-Catalyzed Synthesis of Quinolinyl Lactones via Double C(sp3)-H Functionalization. PubMed. Available at: [Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. PMC - PubMed Central. Available at: [Link]

  • Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). PubMed. Available at: [Link]

  • Synthesis of novel α-amino acid functionalized 6-fluoro quinolones, their anti- bacterial activity and molecular docking studie. ResearchGate. Available at: [Link]

  • Synthesis of novel α-amino acid functionalized 6-fluoro quinolones, their anti- bacterial activity and molecular docking studies. ResearchGate. Available at: [Link]

  • Synthesis of novel α-amino acid functionalized 6-fluoro quinolones, their anti- bacterial activity and molecular docking studies. ResearchGate. Available at: [Link]

  • Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. PubMed Central. Available at: [Link]

  • Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • Synthesis of novel α-amino acid functionalized 6-fluoro quinolones, their anti- bacterial activity and molecular docking studies. ResearchGate. Available at: [Link]

  • Synthesis of 3-chloro-4-fluoro-7,8-dihydro-6H-isoquinolin-5-one and its derivatives. Google.
  • Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

  • New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties. RSC Publishing. Available at: [Link]

  • Design, Synthesis, and Evaluation of Indolinones as Triple Angiokinase Inhibitors and the Discovery of a Highly Specific 6-Methoxycarbonyl-Substituted Indolinone (BIBF 1120). ACS Publications. Available at: [Link]

  • 6-hydroxy derivative as new desfluoroquinolone (DFQ): synthesis and DNA-binding study. Google.
  • Asymmetric synthesis of quinolinone-based polycyclic indoles through[1][3]-rearrangement/cyclization reaction. Chemical Communications (RSC Publishing). Available at: [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available at: [Link]

  • A Novel Class of Functionalized Synthetic Fluoroquinolones with Dual Antiproliferative - Antimicrobial Capacities. PMC - NIH. Available at: [Link]

  • Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. MDPI. Available at: [Link]

  • Lithiation of functionalized fluoroquinolines: synthesis of dihalo-2-phenylquinoline-4-carboxamides and in vitro evaluation as NK-3 receptor ligands for medical imaging studies. PubMed. Available at: [Link]

  • Buchwald-Hartwig coupling. YouTube. Available at: [Link]

  • Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones. MDPI. Available at: [Link]

  • Electrophilic aromatic substitution. Wikipedia. Available at: [Link]

  • Synthesis of pyrano[3,2-c]quinolones and furo[3,2-c]quinolones via acid-catalyzed tandem reaction of 4-hydroxy-1-methylquinolin-2(1H)-one and propargylic alcohols. PMC - PubMed Central. Available at: [Link]

  • Studies on fluorofunctionalization of some functionalized alkene scaffolds. Google.
  • Electrophilic Aromatic Substitution. Lehigh University. Available at: [Link]

  • Figure 7. Selected examples of fluoro-functionalized heterocycles in... ResearchGate. Available at: [Link]

  • Electrophilic Aromatic Substitution: The Six Key Reactions. Master Organic Chemistry. Available at: [Link]

  • 16.4: Substituent Effects in Electrophilic Substitutions. Chemistry LibreTexts. Available at: [Link]

  • Electrophilic Substitution in Heterocycles is EASY!. YouTube. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 6-Fluoro-2,3-dihydroquinolin-4(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of 6-Fluoro-2,3-dihydroquinolin-4(1H)-one. This resource is tailored for researchers, medicinal chemists, and process development scientists. Here, we dissect common experimental challenges, offering not just solutions but the underlying chemical principles to empower your synthetic strategy. Our focus is on the prevalent and robust method of intramolecular Friedel-Crafts cyclization.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable synthetic route to this compound?

The most frequently employed and scalable synthesis is a two-step process. It begins with the N-acylation of 4-fluoroaniline with 3-chloropropionyl chloride to form the intermediate, N-(4-fluorophenyl)-3-chloropropionamide. This is followed by an intramolecular Friedel-Crafts cyclization, typically promoted by a strong acid catalyst like polyphosphoric acid (PPA) or aluminum chloride (AlCl₃), to yield the target quinolinone.[1] This method is favored for its use of readily available starting materials and generally good yields.

Q2: I'm observing a low yield in my cyclization step. What are the likely causes?

Low yields in the Friedel-Crafts cyclization of N-(4-fluorophenyl)-3-chloropropionamide are often traced back to several key factors:

  • Insufficient Catalyst Activity: Polyphosphoric acid (PPA) is highly viscous and its catalytic activity is dependent on its composition (P₂O₅ content) and freshness. Old or improperly stored PPA can absorb atmospheric moisture, reducing its efficacy.[2][3]

  • Suboptimal Reaction Temperature: The cyclization requires significant thermal energy to overcome the activation barrier. However, excessively high temperatures can lead to charring and decomposition of the starting material and product, forming intractable tars.[1]

  • Incomplete Reaction: Insufficient reaction time can lead to a significant amount of unreacted starting material remaining. Monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is crucial.

  • Side Reactions: The presence of the activating fluorine atom on the aromatic ring can influence the electronic properties and potentially lead to undesired side reactions if conditions are not carefully controlled.

Q3: My final product is a dark, tarry solid that is difficult to purify. How can I prevent this and effectively purify my product?

Tar formation is a common issue in Friedel-Crafts reactions, especially when using strong acids and high temperatures.[1] To mitigate this:

  • Control Temperature: Gradually heat the reaction mixture to the target temperature and maintain it consistently. Avoid localized overheating by ensuring efficient stirring.

  • Use a Co-solvent: In some cases, using a high-boiling inert solvent can help to moderate the reaction and prevent excessive polymerization.

  • Purification Strategy:

    • Quenching: After the reaction is complete, carefully quench the mixture by pouring it onto a mixture of ice and water to decompose the PPA-product complex.

    • Extraction: Neutralize the acidic solution with a base (e.g., NaOH or NaHCO₃) and extract the product with a suitable organic solvent like ethyl acetate or dichloromethane.

    • Crystallization: The crude product can often be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes. This is a highly effective method for removing baseline impurities and colored by-products.

    • Column Chromatography: If crystallization is insufficient, silica gel column chromatography can be employed for further purification.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low yield of N-(4-fluorophenyl)-3-chloropropionamide (Intermediate) Incomplete reaction; hydrolysis of 3-chloropropionyl chloride.Ensure 4-fluoroaniline is dry. Add 3-chloropropionyl chloride slowly at a low temperature (0-5 °C) to control the exotherm. Use of a non-nucleophilic base like triethylamine can be beneficial.[1]
Formation of multiple spots on TLC during cyclization Isomeric impurities, side reactions (e.g., intermolecular reactions), or decomposition.Ensure the purity of the starting N-(4-fluorophenyl)-3-chloropropionamide. Optimize the reaction temperature and time. Consider alternative catalysts like Eaton's reagent (P₂O₅ in methanesulfonic acid) which can sometimes offer cleaner reactions.
Product is insoluble or difficult to extract after quenching Formation of a very stable complex with the catalyst; incorrect pH during workup.Ensure the reaction mixture is thoroughly quenched in a large volume of ice-water with vigorous stirring. Check the pH of the aqueous layer after neutralization to ensure it is basic enough to liberate the free quinolinone.
Difficulty in removing residual PPA High viscosity of PPA and its tendency to trap the product.After quenching, allow the mixture to stir for an extended period to ensure complete hydrolysis of the PPA. Thoroughly wash the organic extracts with water and brine.

Experimental Protocols

Protocol 1: Synthesis of N-(4-fluorophenyl)-3-chloropropionamide
  • To a solution of 4-fluoroaniline (1.0 eq) in a suitable solvent (e.g., dichloromethane or ethyl acetate) at 0 °C, add triethylamine (1.1 eq).

  • Slowly add 3-chloropropionyl chloride (1.05 eq) dropwise, maintaining the temperature below 5 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with water, 1M HCl, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain pure N-(4-fluorophenyl)-3-chloropropionamide.

Protocol 2: Intramolecular Friedel-Crafts Cyclization
  • To polyphosphoric acid (PPA) (10-20 times the weight of the starting material), preheated to 80-90 °C, add N-(4-fluorophenyl)-3-chloropropionamide (1.0 eq) portion-wise with vigorous mechanical stirring.

  • After the addition is complete, raise the temperature to 120-140 °C and maintain for 2-5 hours. Monitor the reaction progress by TLC or HPLC.

  • Upon completion, cool the reaction mixture slightly and carefully pour it onto a mixture of crushed ice and water with vigorous stirring.

  • Neutralize the resulting slurry to pH 8-9 with a concentrated aqueous solution of sodium hydroxide.

  • Extract the aqueous layer with ethyl acetate or dichloromethane (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain this compound.

Visualizing the Workflow

SynthesisWorkflow cluster_step1 Step 1: N-Acylation cluster_step2 Step 2: Intramolecular Friedel-Crafts Cyclization A 4-Fluoroaniline C N-(4-fluorophenyl)-3- chloropropionamide A->C Et3N, DCM, 0°C to RT B 3-Chloropropionyl Chloride B->C D N-(4-fluorophenyl)-3- chloropropionamide C->D Purification E 6-Fluoro-2,3-dihydroquinolin- 4(1H)-one D->E PPA, 120-140°C F Final Pure Product E->F Purification (Recrystallization/ Chromatography)

Caption: Synthetic workflow for this compound.

Troubleshooting Decision Tree

TroubleshootingTree Start Low Yield in Cyclization Step Q1 Is unreacted starting material present (TLC/HPLC)? Start->Q1 A1_Yes Increase reaction time and/or temperature. Q1->A1_Yes Yes Q2 Is there significant tar/char formation? Q1->Q2 No A1_No Check catalyst activity and workup procedure. A2_Yes Reduce reaction temperature. Ensure efficient stirring. Consider alternative catalyst. Q2->A2_Yes Yes Q3 Was the PPA fresh and properly stored? Q2->Q3 No A2_No Investigate purity of starting material. A3_Yes Review workup and purification steps. Q3->A3_Yes Yes A3_No Use fresh, high-quality PPA. Q3->A3_No No

Caption: Decision tree for troubleshooting low cyclization yields.

References

  • Beilstein Journals. (2020, May 15). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Beilstein Journals. (2017). Facile and innovative catalytic protocol for intramolecular Friedel–Crafts cyclization of Morita–Baylis–Hillman adducts: Synergistic combination of chiral (salen)chromium(III)/BF3·OEt2 catalysis. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Yilmaz, F., & Ceylan, M. (2018). Transition-metal-free intramolecular Friedel–Crafts reaction by alkene activation: A method for the synthesis of some novel xanthene derivatives. PMC. Available at: [Link]

  • Beilstein Journals. (2021, June 22). Cascade intramolecular Prins/Friedel–Crafts cyclization for the synthesis of 4-aryltetralin-2-ols and 5-aryltetrahydro-5H-benzo[4]annulen-7-ols. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Canadian Center of Science and Education. (2023, April 10). Polyphosphoric Acid in Organic Synthesis. International Journal of Chemistry. Available at: [Link]

  • Toste, F. D., & Lectka, T. (2016). Enantioselective Synthesis of Fluoro–Dihydroquinazolones and –Benzooxazinones by Fluorination-Initiated Asymmetric Cyclization Reactions. PMC. Available at: [Link]

  • Beilstein Journal of Organic Chemistry. (n.d.). Search for "intramolecular Friedel–Crafts cyclization". BJOC. Available at: [Link]

  • Amir, M., et al. (2011). Synthesis and antimicrobial activity of N 1-(3-chloro-4-fluorophenyl)- N 4-substituted semicarbazone derivatives. ResearchGate. Available at: [Link]

  • ResearchGate. (2023, April 8). Polyphosphoric Acid in Organic Synthesis. ResearchGate. Available at: [Link]

  • Sakaguchi, K., et al. (2018). Acid-catalyzed chirality-transferring intramolecular Friedel–Crafts cyclization of α-hydroxy-α-alkenylsilanes. Chemical Communications. Available at: [Link]

  • Saito, K., et al. (n.d.). Regio-complementary preparation of 6- And 7-fluoro-1,2,3,4-tetrahydroquinolines via the cyclization of catecholamines followed by deoxyfluorination. Universitas Indonesia. Available at: [Link]

  • Organic Chemistry Portal. (2014). Direct Synthesis of 4-Fluoroisoxazoles through Gold-Catalyzed Cascade Cyclization-Fluorination of 2-Alkynone O-Methyl Oximes. Organic Chemistry Portal. Available at: [Link]

  • Das, A., et al. (n.d.). Recent Advancement in Alkylative Cyclization Reactions: Application in Synthesis of Natural Products. Walsh Medical Media. Available at: [Link]

  • Mickevičius, V., et al. (2007). Synthesis and structure of N-(4-bromophenyl)-N-carboxyethyl-β-alanine derivatives. ResearchGate. Available at: [Link]

  • PubMed. (2003). Ring-fluorinated isoquinoline and quinoline synthesis: intramolecular cyclization of o-cyano- and o-isocyano-beta,beta-difluorostyrenes. National Library of Medicine. Available at: [Link]

  • Hanson, A. D., & Rivoal, J. (2002). β-Alanine Betaine Synthesis in the Plumbaginaceae. Purification and Characterization of a Trifunctional, S-Adenosyl-l-Methionine-Dependent N-Methyltransferase from Limonium latifolium Leaves. PMC. Available at: [Link]

  • Sahn, J. J., et al. (2015). Regioselective Base-Mediated Cyclizations of Mono-N-acylpropargylguanidines. PMC. Available at: [Link]

  • Luo, H., et al. (2023). Advances in the synthesis of β-alanine. PMC. Available at: [Link]

  • Google Patents. (2003). Processes for preparing 6-hydroxy-3,4-dihydroquinolinone, cilostazol and N-(4-methoxyphenyl)-3-chloropropionamide. Google Patents.
  • Google Patents. (1963). Purification of beta-alanine. Google Patents.
  • PubMed. (2018). Nucleophilic fluoroalkylation/cyclization route to fluorinated phthalides. National Library of Medicine. Available at: [Link]

  • ElectronicsAndBooks. (2015, June 23). Chiral Phosphoric Acid Catalyzed Asymmetric Synthesis of 2‐Substituted 2,3-Dihydro-4-quinolones. ElectronicsAndBooks. Available at: [Link]

  • ResearchGate. (2003). Ring-Fluorinated Isoquinoline and Quinoline Synthesis: Intramolecular Cyclization of o -Cyano- and o -Isocyano-β,β-difluorostyrenes. ResearchGate. Available at: [Link]

Sources

Technical Support Center: Purification of 6-Fluoro-2,3-dihydroquinolin-4(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for 6-Fluoro-2,3-dihydroquinolin-4(1H)-one (CAS No. 38470-26-7). This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of purifying this valuable synthetic intermediate. As a key building block in the synthesis of various pharmaceutical agents, achieving high purity is paramount.[1][2]

This guide moves beyond simple protocols to provide a deeper understanding of the challenges you may encounter, the chemical principles governing them, and robust, field-proven solutions. We will address common issues from post-synthesis work-up to final polishing, ensuring you can confidently obtain material of the required analytical-grade purity.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and what are its common applications?

This compound is a heterocyclic compound featuring a fluorinated benzene ring fused to a dihydropyridinone ring.[3] This structural motif is a precursor in the synthesis of more complex molecules, particularly in drug discovery. The fluorine atom can enhance metabolic stability and binding affinity, making it a desirable feature in medicinal chemistry.[4] Its derivatives are explored for a range of biological activities.[1]

Q2: What are the most common impurities I should expect after synthesizing this compound?

The impurity profile is highly dependent on the synthetic route. A common approach to dihydroquinolinones is the intramolecular cyclization of an appropriate aniline derivative.[5][6] Potential impurities include:

  • Unreacted Starting Materials: Such as the corresponding 3-(4-fluoroanilino)propanoic acid or related precursors.

  • Polymeric Byproducts: Acid-catalyzed conditions can sometimes lead to polymerization, especially if the reaction overheats.

  • Isomers: Depending on the synthetic strategy, other positional isomers might form, although this is less common in directed cyclizations.

  • Dehydrogenated Product: Small amounts of the aromatic 6-fluoro-4-hydroxyquinoline may be present if oxidative conditions are not carefully controlled.

Q3: What is the best first-pass purification strategy for this compound?

For crude material that is semi-crystalline and appears to be >80% pure by a preliminary analytical technique like Thin Layer Chromatography (TLC) or crude Nuclear Magnetic Resonance (NMR), recrystallization is the most efficient and scalable first approach. If the material is an oil, contains a complex mixture of impurities, or if impurities have very similar polarity to the product, silica gel column chromatography is the recommended starting point.

Q4: What are the key physical properties I should know for purification?

  • Molecular Formula: C₉H₈FNO[3]

  • Molecular Weight: 165.16 g/mol [3]

  • Appearance: Yellow to orange solid[3]

  • Melting Point: 70-72 °C[3]

  • pKa: 2.61±0.20 (Predicted)[3]

The moderate melting point is a critical parameter for recrystallization, as it influences solvent selection. The presence of both a hydrogen-bond donor (N-H) and acceptor (C=O) suggests moderate polarity.

Purification Troubleshooting Guide

This section provides in-depth, question-driven guidance on specific experimental challenges.

Issues with Recrystallization

Recrystallization is a powerful technique that relies on the difference in solubility of the compound and its impurities in a given solvent at different temperatures.[7]

Q: My compound "oils out" instead of crystallizing upon cooling. What's happening and how do I fix it?

Causality & Solution: Oiling out occurs when the cooling solution becomes supersaturated at a temperature that is above the melting point of your compound (70-72 °C).[3] The compound melts instead of crystallizing, forming an immiscible liquid layer.

Troubleshooting Protocol:

  • Re-heat the Solution: Add a small amount of additional solvent and heat until the oil redissolves completely.

  • Slow Cooling: Allow the flask to cool very slowly. Insulating the flask with glass wool can help. Slow cooling provides more time for proper crystal lattice formation.

  • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the solution's surface. The microscopic imperfections in the glass can initiate nucleation.

  • Add a Seed Crystal: If you have a small amount of pure, solid material, add a tiny crystal to the cooled, supersaturated solution to induce crystallization.

  • Change Solvents: If the problem persists, the solvent's boiling point is likely too high. Switch to a lower-boiling point solvent in which the compound has similar solubility characteristics. Alternatively, use a solvent system (a "solvent pair") where the compound is soluble in one solvent (e.g., ethyl acetate) and insoluble in the other (e.g., hexanes). Dissolve the compound in a minimal amount of the hot "good" solvent, then slowly add the "bad" solvent until the solution becomes faintly cloudy (the cloud point). Cool slowly.

Data Presentation: Recommended Solvents for Recrystallization
SolventBoiling Point (°C)Suitability Notes
Isopropanol 82Good starting point. The compound has moderate solubility when hot and lower solubility when cold.
Ethanol 78May be too good a solvent, leading to lower recovery. Can be used as the "good" solvent in a pair.
Toluene 111Potential for oiling out due to high boiling point. Use with caution.
Ethyl Acetate / Hexanes 77 / 69An excellent solvent pair. Provides fine control over solubility to maximize recovery and purity.
Dichloromethane / Hexanes 40 / 69A lower-boiling point option, useful if the compound is sensitive to heat.
Challenges with Silica Gel Chromatography

Column chromatography is essential for separating compounds with similar polarities.[8] The key is to find a mobile phase that provides a good separation factor (ΔRf) between your product and impurities.

Q: My compound is streaking or "tailing" on the TLC plate and column. How can I achieve sharp bands?

Causality & Solution: Tailing is often caused by the interaction of polar functional groups (like the N-H and C=O in your molecule) with acidic silanol groups (Si-OH) on the surface of the silica gel. This leads to non-ideal adsorption/desorption kinetics.

Troubleshooting Protocol:

  • Solvent Polarity: Ensure your eluent system is not too polar or too non-polar. An ideal Rf value for the product on a TLC plate is between 0.25 and 0.40. A common starting eluent is a mixture of hexanes and ethyl acetate.

  • Use an Additive:

    • For Basic Compounds: Your molecule has a secondary amine, which can be slightly basic. Add 0.5-1% triethylamine (NEt₃) to your eluent system. The triethylamine will preferentially bind to the acidic sites on the silica, allowing your compound to travel through the column more uniformly.

    • For Acidic Impurities: If you have acidic impurities, adding 0.5-1% acetic acid can sometimes improve separation, but this is less common for this type of molecule. Always try a neutral system first.

  • Sample Loading: Ensure your sample is dissolved in a minimal amount of solvent and loaded onto the column in a concentrated band. "Dry loading," where the compound is pre-adsorbed onto a small amount of silica gel, is a highly effective technique for improving resolution.[8]

Q: I can't separate my product from a close-running impurity. What are my options?

Causality & Solution: This occurs when the impurity has a very similar polarity and structure to your product. The goal is to change the "selectivity" of the chromatographic system.

Troubleshooting Protocol:

  • Change Eluent Composition: Instead of a simple hexane/ethyl acetate system, try a different solvent mixture that introduces new intermolecular interactions. For example:

    • Replace ethyl acetate with dichloromethane/methanol . Dichloromethane offers different interactions, while methanol is a strong polar modifier.

    • Use toluene as the non-polar component instead of hexanes to introduce π-π stacking interactions.

  • Gradient Elution: Start with a less polar eluent to wash off non-polar impurities, then gradually increase the polarity of the mobile phase to elute your product, leaving more polar impurities behind.[8]

  • Change the Stationary Phase: If silica gel fails, consider:

    • Alumina (neutral or basic): Can offer different selectivity for basic compounds.

    • Reverse-Phase Chromatography (C18): Separates compounds based on hydrophobicity rather than polarity. You would use a polar mobile phase, such as water/acetonitrile or water/methanol. This is often a powerful tool for separating stubborn impurities.[9]

Mandatory Visualization: Purification Strategy Decision Tree

This diagram outlines the logical workflow for choosing and optimizing a purification method.

Purification_Strategy cluster_start Initial Assessment cluster_decision Decision Point cluster_recrystallization Recrystallization Path cluster_chromatography Chromatography Path start Crude Product (Post-Workup) tlc Run Analytical TLC/ Crude NMR start->tlc purity_check Purity >80%? Is it a solid? tlc->purity_check recryst Attempt Recrystallization purity_check->recryst Yes chrom Perform Column Chromatography purity_check->chrom No recryst_ok Pure Crystals? recryst->recryst_ok recryst_fail Oiled out / Low Purity recryst_ok->recryst_fail No final_product1 Final Product (>99% Pure) recryst_ok->final_product1 Yes recryst_fail->chrom Salvage chrom_ok Clean Fractions? chrom->chrom_ok chrom_fail Co-elution chrom_ok->chrom_fail No final_product2 Final Product (>99% Pure) chrom_ok->final_product2 Yes chrom_fail->chrom Re-optimize (New Solvents)

Caption: Decision tree for selecting a purification method.

Assessing Final Purity

After purification, you must rigorously confirm the purity of your material.

Q: How can I be confident my this compound is pure?

Validation Protocol: A single method is not sufficient. Use orthogonal techniques to build confidence.

  • Thin Layer Chromatography (TLC): The purified sample should show a single spot in multiple eluent systems of varying polarity.

  • ¹H and ¹⁹F NMR Spectroscopy: This is the most powerful tool. The ¹H NMR spectrum should show clean signals with correct integrations and coupling constants. The absence of signals from starting materials, solvents, or byproducts is crucial. ¹⁹F NMR is also highly informative, showing a single peak for the fluorine atom.

  • High-Performance Liquid Chromatography (HPLC): This quantitative technique can provide a precise purity value (e.g., >99% by area). A reverse-phase method (e.g., C18 column with a water/acetonitrile mobile phase) is standard for this type of compound.[9][10]

  • Melting Point Analysis: A pure compound will have a sharp melting point range (e.g., within 1-2 °C). The observed range of 70-72 °C is a good benchmark.[3] A broad or depressed melting point indicates the presence of impurities.

Mandatory Visualization: Standard Column Chromatography Workflow

This diagram illustrates the systematic steps for successful column chromatography.

Chromatography_Workflow cluster_prep Preparation Phase cluster_run Execution Phase cluster_analysis Analysis Phase step1 1. Analytical TLC (Find Eluent for Rf ≈ 0.3) step2 2. Prepare Column (Slurry pack with silica gel) step1->step2 step3 3. Sample Preparation (Dry load or minimal solvent) step2->step3 step4 4. Load Sample onto Column step3->step4 step5 5. Elute with Solvent (Maintain constant pressure) step4->step5 step6 6. Collect Fractions (Systematically in tubes) step5->step6 step7 7. Analyze Fractions by TLC step6->step7 step8 8. Combine Pure Fractions step7->step8 step9 9. Evaporate Solvent (Rotary Evaporation) step8->step9 final_product final_product step9->final_product Yields Purified Compound

Caption: Step-by-step workflow for preparative column chromatography.

References

  • Resolution of the flumequine intermediate 6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline. Chirality. Available at: [Link]

  • Optical resolution of 6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline by supercritical fluid extraction. PubMed. Available at: [Link]

  • Iridium-Catalyzed Borylation of 6-Fluoroquinolines: Access to 6-Fluoroquinolones. American Chemical Society. Available at: [Link]

  • Straightforward Access to Enantioenriched cis-3-Fluoro-dihydroquinolin-4-ols Derivatives via Ru(II)-Catalyzed-Asymmetric Transfer Hydrogenation/Dynamic Kinetic Resolution. NIH. Available at: [Link]

  • Friedlaender Synthesis. Organic Chemistry Portal. Available at: [Link]

  • Friedlӓnder's synthesis of quinolines as a pivotal step in the development of bioactive heterocyclic derivatives in the current era of medicinal chemistry. PubMed. Available at: [Link]

  • Friedländer synthesis. Wikipedia. Available at: [Link]

  • Different catalytic approaches of Friedländer synthesis of quinolines. NIH. Available at: [Link]

  • HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. NIH. Available at: [Link]

  • The crystallization of quinoline - Google Patents. Google Patents.
  • Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. MDPI. Available at: [Link]

  • Synthesis of 2,3-dihydroquinolin-4-ones. Organic Chemistry Portal. Available at: [Link]

  • Iridium-Catalyzed Borylation of 6-Fluoroquinolines: Access to 6-Fluoroquinolones. PMC. Available at: [Link]

  • Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review. ResearchGate. Available at: [Link]

  • Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. PMC. Available at: [Link]

  • SYNTHESIS AND CHARACTERIZATION OF 6 – HYDROXY – 3, 4 -DIHYDROQUINOLINONE CILOSTAZOL IMPURITY-A AS PER INDIAN PHARMACOPOEIA. IJPSR. Available at: [Link]

  • Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses. Available at: [Link]

  • Chemical/Laboratory Techniques: Recrystallization. YouTube. Available at: [Link]

Sources

Technical Support Center: Synthesis of 6-Fluoro-2,3-dihydroquinolin-4(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 6-Fluoro-2,3-dihydroquinolin-4(1H)-one. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important synthetic intermediate. As a key building block in the development of pharmaceuticals, particularly fluoroquinolone antibiotics, achieving a high-purity, high-yield synthesis is critical.[1][2][3]

This document provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established synthetic protocols and field-proven insights. Our goal is to help you diagnose and resolve common issues encountered during the synthesis, from low yields to challenging purifications.

Troubleshooting Guide: A-Q&A Approach

This section directly addresses specific experimental challenges in a question-and-answer format.

Q1: My reaction yield is significantly lower than expected. What are the primary causes?

Answer: Low yields in the synthesis of this compound, typically prepared via intramolecular Friedel-Crafts acylation, can be attributed to several factors.

  • Possible Cause 1: Incomplete Cyclization. The energy barrier for the intramolecular electrophilic aromatic substitution might not be overcome. The choice and concentration of the condensing agent are crucial. Agents like polyphosphoric acid (PPA) or Eaton's reagent (P₂O₅ in MeSO₃H) are commonly used, but their activity can be highly dependent on temperature and freshness.[4]

  • Suggested Solution:

    • Optimize Catalyst: Ensure the PPA is of good quality and sufficient quantity. If using Eaton's reagent, consider preparing it fresh for optimal activity.[4]

    • Temperature Control: Gradually increase the reaction temperature. While higher temperatures can promote cyclization, they can also lead to byproduct formation. A systematic temperature screen (e.g., 80°C, 100°C, 120°C) is recommended. Harsh conditions, sometimes exceeding 250°C for certain quinolinone syntheses, can lead to product decomposition.[5]

    • Reaction Time: Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. Prolonged heating can degrade the product.

  • Possible Cause 2: Competing Side Reactions. The starting material, typically an N-(4-fluorophenyl)-β-alanine derivative, can undergo intermolecular reactions or decomposition under strong acidic and high-temperature conditions.

  • Suggested Solution:

    • Controlled Addition: Add the starting material portion-wise to the pre-heated acidic catalyst. This maintains a low concentration of the reactant and can minimize intermolecular side reactions.

    • Milder Conditions: Explore alternative, milder Lewis acid catalysts if harsh conditions prove detrimental. While strong acids are typical, some cyclizations can be promoted by catalysts like zirconyl nitrate under milder conditions.[6]

Q2: I'm observing an unexpected peak in my mass spec at [M-2]. What is this byproduct?

Answer: A mass signal corresponding to [M-2] (loss of two hydrogen atoms) is a strong indicator of over-oxidation, resulting in the formation of the fully aromatic 6-fluoroquinolin-4(1H)-one .

  • Mechanistic Insight: The dihydroquinolinone product contains a secondary amine and a methylene group alpha to the carbonyl, which can be susceptible to dehydrogenation under harsh reaction conditions. This is often facilitated by strong acids at elevated temperatures, where the reaction mixture can act as an oxidizing environment.

  • Preventative Measures:

    • Lower Temperature: This is the most effective way to minimize dehydrogenation. Find the lowest possible temperature that allows for efficient cyclization.

    • Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can sometimes reduce oxidative side reactions, although the primary driver is often thermal.

    • Reaction Time: Avoid unnecessarily long reaction times, as this increases the likelihood of over-oxidation.

Q3: My NMR spectrum is clean, but purification by column chromatography is problematic, with significant streaking.

Answer: This is a common issue related to the chemical nature of the quinolinone ring system.

  • Possible Cause 1: Tautomerization. The product exists in equilibrium between its keto form (this compound) and its enol form (6-fluoro-4-hydroxy-1,2-dihydroquinoline). The presence of the acidic enol tautomer can lead to strong interactions with the silica gel, causing streaking.

  • Suggested Solution:

    • Modify the Mobile Phase: Add a small amount of a basic modifier, such as triethylamine (~0.1-0.5%), to the eluent. This will deprotonate the acidic sites on the silica gel and suppress the enol form, leading to sharper peaks and better separation.

    • Alternative Adsorbent: Consider using a less acidic stationary phase, such as neutral alumina, for chromatography.

  • Possible Cause 2: Metal Chelation. The keto-enol moiety can chelate to trace metals in the silica gel, also causing poor chromatographic behavior.

  • Suggested Solution:

    • Use High-Purity Silica: Ensure you are using high-quality silica gel for chromatography.

    • Recrystallization: If possible, recrystallization is often a superior method for purifying this class of compounds and avoids the issues associated with column chromatography. A solvent screen (e.g., ethanol, ethyl acetate/hexanes) is recommended.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable synthetic route to this compound?

Answer: The most prevalent and industrially relevant method is the intramolecular Friedel-Crafts acylation of an N-aryl-β-amino acid precursor. The general workflow is as follows:

  • Precursor Synthesis: 4-fluoroaniline is reacted with an acrylic acid derivative (e.g., ethyl acrylate) via a Michael addition to form the N-(4-fluorophenyl)-β-alanine ester.

  • Hydrolysis: The resulting ester is saponified (hydrolyzed) to the corresponding carboxylic acid.

  • Cyclization: The N-(4-fluorophenyl)-β-alanine is heated in a strong acid/condensing agent, such as polyphosphoric acid (PPA) or Eaton's reagent, to induce intramolecular cyclization directly onto the fluorinated aromatic ring, yielding the desired product.[4]

This domino reaction approach is efficient and utilizes readily available starting materials.[7]

Q2: Besides over-oxidation, what other byproducts should I be aware of?

Answer: While the over-oxidized quinolinone is the most common, other impurities can arise depending on the specific conditions and purity of the starting materials.

Byproduct/ImpurityPotential CauseAnalytical Signature (MS)
Unreacted Starting Material Incomplete reaction (low temp, short time)M+18 (N-(4-fluorophenyl)-β-alanine)
Polymeric Material High concentration, excessive heatBroad, unresolved peaks in NMR/LCMS
Decarboxylated Precursor Premature loss of -COOH before cyclizationM-44 from starting material
Regioisomers Impure starting aniline (e.g., 3-fluoroaniline)Isomeric product with same mass

Table 1: Potential byproducts and their origins in the synthesis of this compound.

Q3: Why is a Friedel-Crafts reaction on a fluorinated ring feasible?

Answer: While fluorine is an electron-withdrawing group that deactivates the aromatic ring towards electrophilic substitution, this effect is overcome by two factors:

  • Activating Amino Group: The nitrogen atom of the β-alanine side chain is a powerful activating group. Its lone pair of electrons participates in resonance, donating electron density to the ring and offsetting the deactivating effect of the fluorine.

  • Intramolecular Nature: Intramolecular reactions have a significant entropic advantage over their intermolecular counterparts. The reacting electrophilic center (the activated carboxyl group) is tethered to the aromatic ring, making the cyclization kinetically favorable despite the partial deactivation by fluorine.

Visualizing the Chemistry

Primary Synthetic Pathway

G cluster_start Starting Materials A N-(4-fluorophenyl)-β-alanine C Activated Carboxyl Intermediate (Acylium Ion) A->C Activation B PPA or Eaton's Reagent B->C D Intramolecular Electrophilic Aromatic Substitution (SEAr) C->D Cyclization E This compound (Product) D->E Rearomatization

Caption: Key steps in the intramolecular Friedel-Crafts synthesis.

Formation of Oxidation Byproduct

G A This compound (Desired Product) B High Temperature & Strong Acid A->B Harsh Conditions C 6-Fluoroquinolin-4(1H)-one (Oxidized Byproduct) B->C Dehydrogenation (-2H)

Sources

Technical Support Center: Synthesis of 6-Fluoro-2,3-dihydroquinolin-4(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-Fluoro-2,3-dihydroquinolin-4(1H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, our goal is to combine established chemical principles with practical, field-proven insights to help you optimize your synthetic protocols and improve your final product yield.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound. The solutions provided are based on established synthetic methodologies for quinolinone derivatives.

Question 1: My reaction shows low conversion of starting materials, resulting in a poor overall yield. What are the likely causes and how can I fix this?

Answer:

Low conversion is a common issue often linked to suboptimal reaction conditions or catalyst inefficiency. The synthesis of 2,3-dihydroquinolin-4(1H)-ones frequently involves the intramolecular cyclization of intermediates like o-aminochalcones or related structures.[1] Here’s how to troubleshoot:

  • Catalyst Selection and Activity: The choice of acid catalyst is critical. While strong proton acids can work, they can also lead to side reactions like polymerization.[2][3] Consider using milder, water-tolerant Lewis acids which have shown high efficiency.

    • Insight: Lewis acids like Zirconyl Nitrate or Indium(III) Chloride can effectively promote the intramolecular cyclization under milder conditions, improving yields.[1] Silver triflate has also been used effectively in one-pot procedures from o-aminoacetophenones and aldehydes.[1]

  • Reaction Temperature: The thermal profile of the reaction is crucial.

    • If too low: The activation energy for the cyclization step may not be reached, leading to a stalled reaction.

    • If too high: This can promote the formation of tar and other degradation byproducts, a known issue in related quinoline syntheses.[3]

    • Recommendation: Start with the temperature cited in the literature for a similar substrate. If conversion is low, incrementally increase the temperature by 10 °C and monitor the reaction progress by TLC or LC-MS.

  • Purity of Starting Materials: Ensure your aniline precursor (e.g., a 4-fluoro-2-amino-substituted acetophenone or chalcone) is pure. Impurities can interfere with the catalyst or participate in side reactions.

Experimental Protocol: Lewis Acid-Catalyzed Cyclization of an o-Aminochalcone Intermediate
  • Dissolve the 2'-amino-4'-fluorochalcone intermediate (1.0 eq) in a suitable solvent (e.g., ethanol, acetonitrile).

  • Add the Lewis acid catalyst (e.g., Zirconyl Nitrate, 10-20 mol%) to the solution.

  • Stir the reaction mixture at the recommended temperature (e.g., reflux) and monitor its progress using TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding water or a basic solution (e.g., saturated NaHCO₃).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product for purification.

Question 2: My final product is contaminated with significant side products, making purification difficult and lowering the isolated yield. How can I identify and minimize these impurities?

Answer:

Side product formation is often a result of competing reaction pathways. In quinolinone synthesis, common side reactions include self-condensation of reactants and polymerization.[2][3]

  • Minimizing Self-Condensation: If your synthesis involves the reaction of an o-aminoacetophenone with an aldehyde, the aldehyde can undergo self-condensation (an aldol reaction), especially under basic conditions.

    • Solution: Control the stoichiometry carefully. A slow, dropwise addition of the aldehyde to the reaction mixture containing the aniline derivative and catalyst can help maintain a low concentration of the aldehyde, thus disfavoring self-condensation.[3]

  • Preventing Polymerization: Harsh acidic conditions and high temperatures are known to cause the formation of polymeric tars, which are notoriously difficult to remove.[2][3]

    • Solution: As mentioned in the previous point, switching to a milder Lewis acid catalyst can significantly reduce charring and polymerization.[1] If using a strong acid like H₂SO₄ is unavoidable, ensure efficient stirring and temperature control to avoid localized hotspots.

  • Domino Reaction Control: Many modern syntheses for dihydroquinolinones are domino (or tandem) reactions.[4] While efficient, if one step is significantly slower than another, intermediates can accumulate and react via undesired pathways. Optimizing the catalyst and conditions to balance the rates of the sequential reactions is key.

Troubleshooting Logic for Impurity Formation

Caption: A decision tree for troubleshooting impurity issues.

Question 3: The purification of the crude this compound by column chromatography is resulting in low recovery. Are there alternative methods?

Answer:

While column chromatography is a standard purification technique, low recovery can be due to product instability on silica gel or irreversible adsorption.

  • Optimizing Chromatography:

    • Deactivate Silica: The slightly acidic nature of standard silica gel can sometimes degrade sensitive compounds. Consider pre-treating the silica gel by washing it with a solvent mixture containing a small amount of a non-nucleophilic base like triethylamine (e.g., 1% triethylamine in your eluent system).

    • Alternative Stationary Phases: If silica is problematic, consider using alumina (basic or neutral) or a bonded-phase silica like diol.

  • Recrystallization: This is often the most effective method for obtaining highly pure crystalline material and can be more scalable than chromatography.

    • Solvent Screening: The key is finding a suitable solvent or solvent system. The ideal solvent will dissolve the compound when hot but not when cold, while the impurities remain soluble at all temperatures or are insoluble.

    • Recommended Solvents to Screen: Start with solvents like ethanol, isopropanol, ethyl acetate, or mixtures such as ethyl acetate/hexanes or dichloromethane/hexanes.

General Recrystallization Protocol
  • Dissolve the crude product in the minimum amount of a suitable hot solvent.

  • If insoluble impurities are present, perform a hot filtration to remove them.

  • Allow the solution to cool slowly and undisturbed to room temperature to promote the formation of large crystals.

  • Further cool the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Dry the crystals under vacuum to remove residual solvent.

Frequently Asked Questions (FAQs)

FAQ 1: What are the primary synthetic strategies for preparing this compound?

The synthesis of 2,3-dihydro-4(1H)-quinolinones, including the 6-fluoro derivative, is well-established and typically relies on intramolecular cyclization reactions.[4] Key strategies include:

  • Cyclization of o-Amino Chalcones: This is a very common and effective method. It involves the base- or acid-catalyzed intramolecular conjugate addition of the amino group onto the α,β-unsaturated ketone of a 2'-aminochalcone derivative.[1]

  • Domino Michael-SNAr Reactions: This approach uses a substrate containing both a Michael acceptor (like an enone) and a leaving group on the aromatic ring (activated for Nucleophilic Aromatic Substitution, SNAr). A primary amine adds to the Michael acceptor, and the resulting intermediate undergoes an intramolecular SNAr cyclization to form the dihydroquinolinone ring.[4]

  • Reduction-Cyclization of Nitro Precursors: A domino sequence can be initiated by the reduction of a nitro group on a suitable precursor (e.g., a 2'-nitrochalcone). The resulting aniline then undergoes in-situ cyclization.[4]

FAQ 2: How does the fluorine atom at the 6-position impact the synthesis?

The fluorine atom at the 6-position has a significant electronic influence on the reaction:

  • Electron-Withdrawing Effect: Fluorine is highly electronegative, and it deactivates the aromatic ring through induction. This can make the initial cyclization step (electrophilic attack on the ring or nucleophilic attack by the aniline) more challenging compared to an unsubstituted analogue.

  • Impact on Acidity/Basicity: The electron-withdrawing nature of fluorine decreases the basicity of the aniline nitrogen. This can affect its nucleophilicity in the key cyclization step. The catalyst's role becomes even more critical to facilitate the reaction.

  • No Major Steric Hindrance: Located at the 6-position, the fluorine atom does not present significant steric hindrance to the cyclization reaction, which occurs at the 1- and 2-positions of the aniline precursor.

FAQ 3: What are the most critical parameters to optimize for maximizing the yield?

To maximize the yield of this compound, a systematic optimization of reaction parameters is essential. The following table summarizes the key variables and their expected impact.

ParameterImpact on ReactionOptimization Strategy
Catalyst Essential for promoting the key cyclization step. The choice between Brønsted and Lewis acids can drastically alter yield and side-product profile.[1][2]Screen a panel of Lewis acids (e.g., InCl₃, Zr(NO₃)₄, AgOTf) and Brønsted acids (e.g., H₂SO₄, PPA) to find the optimal balance between reactivity and cleanliness.
Solvent Affects the solubility of reactants and can influence reaction rates and pathways.Test a range of solvents with varying polarities (e.g., EtOH, MeCN, Toluene, Dioxane). For some reactions, solvent-free microwave conditions can be highly effective.[1]
Temperature Governs the reaction rate. Insufficient heat leads to low conversion, while excessive heat can cause degradation and tar formation.[3]Start with literature-reported temperatures and adjust in 10-20 °C increments. Monitor by TLC/LC-MS to find the sweet spot between reaction rate and impurity formation.
Reaction Time Must be sufficient for the reaction to proceed to completion.Monitor the reaction progress over time. Quenching the reaction too early leaves unreacted starting material, while excessively long times can lead to product degradation.
FAQ 4: Are there any "green chemistry" approaches for this synthesis?

Yes, several approaches align with the principles of green chemistry:

  • Microwave-Assisted Synthesis: The use of microwave irradiation, often under solvent-free conditions, can dramatically reduce reaction times, improve yields, and decrease energy consumption.[1] A method using silica gel impregnated with indium(III) chloride under microwave irradiation is a prime example.[1]

  • Water-Tolerant Catalysts: Using Lewis acids that are stable and active in water or aqueous ethanol can reduce the reliance on volatile organic solvents (VOCs).[1]

  • Domino Reactions: As mentioned earlier, domino or tandem reactions are inherently "greener" because they reduce the number of separate operational steps (workups, purifications), which saves time, solvents, and energy, and reduces waste generation.[4]

General Synthesis Workflow

Caption: A typical workflow for the synthesis and purification.

References

  • Benchchem.
  • Benchchem.
  • ACS Publications. Synthesis of 2,3-Dihydroquinolin-4(1H)-ones through Catalytic Metathesis of o-Alkynylanilines and Aldehydes | The Journal of Organic Chemistry.
  • Wikipedia. Quinoline.
  • PubMed. Optical resolution of 6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline by supercritical fluid extraction.
  • ResearchGate. Resolution of the flumequine intermediate 6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline.
  • PubMed Central. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions.
  • Organic Chemistry Portal. Synthesis of 2,3-dihydroquinolin-4-ones.

Sources

Technical Support Center: Scale-Up Synthesis of Fluorinated Quinolinones

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the scale-up synthesis of fluorinated quinolinones. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of transitioning these vital syntheses from the laboratory bench to larger-scale production. Here, we address common challenges with in-depth, field-proven insights and provide structured troubleshooting guides and frequently asked questions (FAQs).

The introduction of fluorine into the quinolinone scaffold is a cornerstone of modern medicinal chemistry, significantly enhancing properties like metabolic stability, binding affinity, and bioavailability.[1][2] However, the unique physicochemical properties imparted by fluorine also present distinct challenges during scale-up, from altered reaction kinetics to safety and purification hurdles.[2][3] This resource aims to provide a comprehensive framework for anticipating and overcoming these obstacles.

I. Troubleshooting Guide: Common Scale-Up Issues

This section directly addresses specific problems you may encounter during the scale-up of fluorinated quinolinone syntheses.

Issue 1: Poor Yield or Stalled Reaction in Conrad-Limpach or Gould-Jacobs Reactions

Symptom: You are attempting a scaled-up Conrad-Limpach or Gould-Jacobs synthesis of a fluorinated quinolinone, and the reaction is either giving a low yield or appears to have stalled, as indicated by in-process controls (e.g., HPLC, LC-MS).

Potential Causes & Solutions:

  • Insufficient Heat Transfer: What works in a small flask doesn't always translate to a large reactor. Poor heat transfer can lead to localized "cold spots" where the reaction kinetics are significantly slower.[4]

    • Solution: Ensure your reactor is appropriately sized for the reaction volume and that the heating mantle or oil bath provides uniform heating. For very large-scale reactions, consider jacketed reactors with heated oil circulation. Monitor the internal reaction temperature, not just the setpoint of the heating unit.

  • Steric Hindrance from Fluorine Substituents: The presence of fluorine, particularly at certain positions on the aniline precursor, can sterically hinder the cyclization step.[5]

    • Solution: A higher reaction temperature or a stronger acid catalyst may be required to overcome the activation energy barrier. Polyphosphoric acid (PPA) can be an effective solvent and catalyst for these challenging cyclizations.[6]

  • Incomplete Condensation: The initial condensation between the aniline and the β-ketoester (in the Conrad-Limpach synthesis) or the malonic ester derivative (in the Gould-Jacobs synthesis) may be incomplete.[5]

    • Solution: Ensure adequate mixing and consider extending the reaction time for this initial step before proceeding to the high-temperature cyclization.

Issue 2: Formation of Multiple Byproducts and Isomers

Symptom: Your scaled-up reaction is producing a complex mixture of products, including positional isomers, making purification difficult.

Potential Causes & Solutions:

  • Lack of Regioselectivity: In syntheses like the Combes reaction, using unsymmetrical β-diketones can lead to the formation of regioisomers.[7] The electronic effects of fluorine on the aniline ring can also influence the regioselectivity of the cyclization.

    • Solution: Carefully control the reaction temperature. In the Conrad-Limpach-Knorr synthesis, for example, lower temperatures tend to favor the kinetic product (4-hydroxyquinoline), while higher temperatures yield the thermodynamic product (2-hydroxyquinoline).[7] Exploring different acid catalysts can also influence the isomeric ratio.

  • Side Reactions: At the higher temperatures often required for these syntheses, side reactions such as polymerization of carbonyl substrates can become more prevalent.[5][7]

    • Solution: Slow, controlled addition of reagents can help to minimize the concentration of reactive intermediates at any given time, thereby reducing the rate of side reactions.

Issue 3: Purification Challenges at Scale

Symptom: You have successfully completed the reaction, but are struggling to purify the fluorinated quinolinone product from starting materials and byproducts on a large scale.

Potential Causes & Solutions:

  • Altered Solubility and Chromatographic Behavior: The presence of fluorine can significantly alter the solubility and chromatographic properties of your target compound compared to its non-fluorinated analogs.[3]

    • Solution:

      • Crystallization: This is often the most effective method for large-scale purification. A thorough solvent screen is crucial to identify a suitable system for recrystallization.

      • Column Chromatography: For large-scale chromatography, consider using specialized fluorinated stationary phases, which can offer enhanced selectivity for fluorinated molecules.[8]

      • Liquid-Liquid Extraction: This can be a useful initial purification step to remove major impurities based on differential solubility.[3]

Issue 4: Safety Concerns with Fluorinating Reagents and Exothermic Reactions

Symptom: You are concerned about the safe handling of fluorinating agents and the potential for runaway reactions during scale-up.

Potential Causes & Solutions:

  • Hazardous Reagents: Many fluorinating agents are toxic and/or corrosive.[9][10]

    • Solution: Always consult the Safety Data Sheet (SDS) for all reagents and perform a thorough risk assessment. Consider using less hazardous, modern fluorinating agents where possible.[11] All manipulations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Exothermic Reactions: The cyclization step in many quinolinone syntheses can be highly exothermic.[5][12]

    • Solution:

      • Controlled Addition: Add reagents slowly and monitor the internal temperature closely.

      • Adequate Cooling: Have an efficient cooling system in place (e.g., an ice bath or a cryocooler for the reactor jacket).

      • Dilution: Running the reaction at a lower concentration can help to dissipate heat more effectively.

II. Frequently Asked Questions (FAQs)

Q1: How does the position of the fluorine atom on the aniline precursor affect the scale-up of my quinolinone synthesis?

The position of the fluorine atom has a significant impact due to its strong electron-withdrawing nature.[2] This can affect the nucleophilicity of the aniline nitrogen, influencing the rate of the initial condensation step. It can also affect the regioselectivity of the cyclization by altering the electron density of the aromatic ring. Be prepared to adjust reaction times, temperatures, and catalyst choices based on the specific fluorinated aniline you are using.

Q2: I'm using the Gould-Jacobs reaction. What are the key parameters to monitor during scale-up?

The Gould-Jacobs reaction involves a high-temperature intramolecular cyclization.[13] The critical parameters to monitor are:

  • Temperature: This is crucial for the cyclization step. Insufficient temperature will result in a low yield of the quinoline product.[14]

  • Reaction Time: Prolonged reaction times at high temperatures can lead to product degradation.[15] It's important to find the optimal balance between reaction completion and minimizing degradation.

  • Removal of Ethanol: The cyclization involves the elimination of ethanol. Ensuring its efficient removal can help drive the reaction to completion.

Q3: My Conrad-Limpach synthesis is giving me the 2-hydroxyquinoline isomer instead of the desired 4-hydroxyquinoline. What's going wrong?

This is a classic example of kinetic versus thermodynamic control. The formation of the 4-hydroxyquinoline is kinetically favored and occurs at lower temperatures.[16] The 2-hydroxyquinoline is the thermodynamically more stable product and is formed at higher temperatures.[17] To favor the 4-hydroxyquinoline, you need to run the cyclization step at a lower temperature (typically around 140-160°C). If you are consistently getting the 2-hydroxyquinoline, your reaction temperature is likely too high.

Q4: What are the best analytical techniques for monitoring the progress of my scaled-up reaction?

For in-process monitoring, High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable.[18][19] They allow you to track the consumption of starting materials and the formation of the product and any byproducts. For final product characterization and purity assessment, Nuclear Magnetic Resonance (NMR) spectroscopy is essential. ¹H, ¹³C, and particularly ¹⁹F NMR will confirm the structure and identify any fluorine-containing impurities.[3]

Q5: Are there any "greener" solvents I can use for the scale-up synthesis of fluorinated quinolinones?

While traditional syntheses often use high-boiling point organic solvents, there is a growing interest in more environmentally friendly alternatives.[20][21] For some steps, ionic liquids have been shown to be effective.[22] Additionally, exploring biphasic reaction media can sometimes reduce the need for large volumes of organic solvents.[7] However, any change in solvent will require re-optimization of the reaction conditions.

III. Experimental Protocols & Workflows

Protocol 1: General Procedure for a Scaled-Up Gould-Jacobs Reaction

This protocol provides a general framework. Specific quantities and conditions must be optimized for your particular substrate.

  • Reaction Setup: In a suitably sized reactor equipped with a mechanical stirrer, a thermocouple, and a distillation head, charge the fluorinated aniline and diethyl ethoxymethylenemalonate.

  • Initial Condensation: Heat the mixture with stirring to a moderate temperature (e.g., 100-120°C) and hold for a period to allow for the initial condensation and removal of ethanol. Monitor the progress by TLC or LC-MS.

  • Cyclization: Once the initial condensation is complete, slowly raise the temperature to initiate the high-temperature cyclization (typically 250-300°C).[14] The product may begin to precipitate.

  • Work-up: Cool the reaction mixture to room temperature. The solid product can be collected by filtration and washed with a suitable solvent (e.g., cold acetonitrile) to remove unreacted starting materials.[14]

  • Purification: The crude product can be further purified by recrystallization from an appropriate solvent system.

Diagrams and Visualizations
Troubleshooting Logic for Low Yield in Cyclization

G start Low Yield in Cyclization Step check_temp Is internal reaction temperature adequate? start->check_temp check_time Is reaction time sufficient? check_temp->check_time Yes increase_temp Increase reaction temperature and monitor for degradation. check_temp->increase_temp No check_catalyst Is the acid catalyst strong enough? check_time->check_catalyst Yes increase_time Increase reaction time and monitor progress. check_time->increase_time No stronger_catalyst Consider a stronger acid catalyst (e.g., PPA). check_catalyst->stronger_catalyst No end Yield Improved check_catalyst->end Yes increase_temp->end increase_time->end stronger_catalyst->end

Caption: Troubleshooting logic for low cyclization yield.

General Workflow for Scale-Up Synthesis and Purification

G start Lab-Scale Synthesis risk_assessment Risk Assessment & Process Safety Review start->risk_assessment scale_up Scale-Up Synthesis in Reactor risk_assessment->scale_up workup Reaction Work-up & Isolation scale_up->workup purification Crude Product Purification workup->purification analysis Final Product Analysis (HPLC, NMR) purification->analysis end Pure Fluorinated Quinolinone analysis->end

Caption: General workflow for scale-up synthesis.

IV. Data Summary

The following table provides representative data for quinoline synthesis reactions, based on literature values for similar compounds. Actual results for your specific fluorinated quinolinone synthesis may vary.

Reaction TypeKey ParametersTypical Yield Range (Lab Scale)Common Scale-Up Challenges
Gould-Jacobs High Temperature (250-300°C)40-60%Heat transfer, product degradation
Conrad-Limpach Temperature Control (140-250°C)50-70%Isomer control, heat management
Combes Strong Acid Catalyst (e.g., H₂SO₄)30-50%Regioselectivity, tar formation

V. References

  • Benchchem Technical Support Center. Synthesis of 2-(4-fluorophenyl)quinolin-7-amine.

  • Benchchem. Overcoming challenges in the synthesis of substituted quinolines.

  • Journal of the American Chemical Society. Electron-Transfer-Enabled Concerted Nucleophilic Fluorination of Azaarenes: Selective C–H Fluorination of Quinolines.

  • ResearchGate. Scale up experiment and transformation of 3‐fluoroquinoline.

  • SciSpace. Methods for Analysis of Fluorinated Quinolones in Mixtures with Nitroimidazole Antibacterial Drugs (2022).

  • Taylor & Francis Online. The role of fluorine in medicinal chemistry.

  • ResearchGate. Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review.

  • Wikipedia. Gould–Jacobs reaction.

  • Wikipedia. Conrad–Limpach synthesis.

  • ResearchGate. Fluorinated Quinolines: Synthesis, Properties and Applications.

  • Benchchem. Unraveling the Activity of Fluorinated Quinolines: A Technical Overview.

  • Benchchem. Application Notes and Protocols for the Purification of Fluorinated Pyrazinone Compounds.

  • Conrad-Limpach Reaction.

  • Biotage. Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC.

  • benign and proficient procedure for preparation of quinoline derivatives.

  • Química Organica.org. Quinoline Synthesis: Conrad-Limpach-Knorr.

  • PubMed Central. selective fluoride ion sensing using novel quinoline chemosensor insights into kinetics and molecular logic gate functions.

  • National Institutes of Health. C–H 18F-Fluorination of 8-Methylquinolines with Ag[18F]F.

  • SynArchive. Conrad-Limpach Synthesis.

  • Benchchem. Technical Support Center: Overcoming Challenges in Quinoline Synthesis.

  • National Institutes of Health. Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs.

  • TCI Chemicals. Fluorination Reagents, Fluorinated Building Blocks.

  • Benchchem. troubleshooting side reactions in the synthesis of quinoline derivatives.

  • Organic Chemistry Portal. Synthesis of quinolines.

  • Challenges of scaling up chemical processes (based on real life experiences).

  • ACS Omega. Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview.

  • Benchchem. Navigating Quinoline Synthesis: A Technical Support Center for Researchers.

  • HIMS. Safe and scalable synthesis of fluorinated amine compounds for medicinal chemistry.

  • International Journal of Biology, Pharmacy and Allied Sciences (IJBPAS). design & synthesis of fluoroquinolone through green chemistry approach.

  • Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents.

  • MDPI. Multi-Component Synthesis of New Fluorinated-Pyrrolo[3,4-b]pyridin-5-ones Containing the 4-Amino-7-chloroquinoline Moiety and In Vitro–In Silico Studies Against Human SARS-CoV-2.

  • Sourcing High-Purity Fluoroquinolone Intermediates: A Guide for Manufacturers.

  • National Institutes of Health. Safety of fluoroquinolones.

  • MDPI. Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies.

  • Production and Quality Control of [18F]FDG.

  • Design and Synthesis of Fluoroquinolone through Green Chemistry Approach.

  • PubMed. Efficient cartridge purification for producing high molar activity [18F]fluoro-glycoconjugates via oxime formation.

  • Reddit. What are issues/things to consider when scaling up reactions from the lab to a factory?.

  • SiliCycle. Working with fluorinated silica phases.

  • Chemical Communications (RSC Publishing). C–H 18F-fluorination of 8-methylquinolines with Ag[18F]F.

  • HWS Labortechnik Mainz. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis.

  • Google Patents. US6198011B1 - Solvents for use in fluorination reactions.

  • ResearchGate. Selective Synthesis of Fluorinated Compounds: Process Development and Preparation of Fluorinated Compounds from Gram up to Kilogram Scale.

  • LSS Chemicals. What Are Fluorinated Solvents?.

  • TCI Chemicals. Fluorination [Synthetic Reagents].

  • SAFECHEM. FLUORINATED SOLVENTS.

  • YouTube. Continuous purification from flow chemistry systems with in line flash chromatography.

Sources

Technical Support Center: A Troubleshooting Guide to Quinolinone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Quinolinone Synthesis. This guide is designed for researchers, chemists, and professionals in drug development who are navigating the complexities of synthesizing quinolinone scaffolds. Quinolinones are privileged structures in medicinal chemistry, and their synthesis, while well-established, is often fraught with challenges ranging from low yields to intractable product mixtures.

This resource provides in-depth, field-tested insights in a direct question-and-answer format to address specific experimental issues. We will delve into the causality behind common problems and offer validated protocols to get your synthesis back on track.

Troubleshooting Guide: Common Issues and Solutions

Issue 1: Persistently Low Reaction Yield

Q: My quinolinone synthesis is consistently resulting in a low yield or failing altogether. What are the primary factors I should investigate?

A: Low yields are a frequent frustration in organic synthesis and can arise from a confluence of factors. A systematic approach to troubleshooting is critical. Here are the key areas to investigate:

  • Purity of Starting Materials: The integrity of your synthesis begins with your reactants. Ensure the purity of anilines, β-ketoesters, 2-aminoaryl ketones, and other starting materials, as impurities can introduce competing side reactions.[1]

  • Reaction Temperature: Temperature is a critical parameter, particularly in classical methods. The Conrad-Limpach and Gould-Jacobs reactions, for instance, often require very high temperatures (above 250°C) for the thermal cyclization step.[2][3] Insufficient heat will lead to an incomplete reaction, while excessive temperatures can cause product decomposition.[2][3] Careful optimization and precise control are paramount.

  • Solvent Choice: The reaction medium can dramatically influence the outcome. For high-temperature thermal cyclizations like the Conrad-Limpach synthesis, employing a high-boiling, inert solvent such as mineral oil or diphenyl ether can significantly improve yields compared to neat (solvent-free) conditions.[2][4]

  • Catalyst Activity and Choice: In catalyzed reactions like the Friedländer synthesis, the choice and activity of the catalyst are crucial.[2][5] A range of acid or base catalysts can be used, and their effectiveness varies with the specific substrates.[6] Ensure your catalyst is not deactivated and is used in the appropriate concentration.

  • Reaction Time: It is essential to monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to establish the optimal reaction time.[2][7] Premature work-up will result in incomplete conversion, while extended reaction times can lead to the degradation of the desired product.

  • Atmosphere: Certain reactions may be sensitive to atmospheric oxygen or moisture. If you suspect degradation or side reactions, running the synthesis under an inert atmosphere (e.g., nitrogen or argon) is advisable.[2]

Below is a logical workflow to diagnose and resolve low-yield issues.

LowYield_Troubleshooting start Low Yield Observed check_purity Verify Purity of Starting Materials start->check_purity Start Here optimize_temp Optimize Reaction Temperature check_purity->optimize_temp If Pure solution Improved Yield check_purity->solution If Impure & Purified screen_solvents Screen High-Boiling Solvents optimize_temp->screen_solvents If Optimized optimize_temp->solution If Improved screen_catalysts Screen Catalysts (Acid/Base) screen_solvents->screen_catalysts If No Improvement screen_solvents->solution If Improved monitor_reaction Monitor Reaction by TLC/LC-MS screen_catalysts->monitor_reaction If No Improvement screen_catalysts->solution If Improved inert_atmosphere Use Inert Atmosphere monitor_reaction->inert_atmosphere If Degradation Seen monitor_reaction->solution If Complete inert_atmosphere->solution

Caption: A systematic workflow for troubleshooting low yields in quinolinone synthesis.

Issue 2: Formation of Side Products and Tar

Q: My reaction mixture is turning into a dark, tarry mess, making product isolation nearly impossible. What causes this, and how can I prevent it?

A: Tar formation is a notorious problem in many classical quinoline syntheses, particularly the Skraup and Doebner-von Miller reactions, which employ harsh acidic and oxidizing conditions.[8][9] The primary cause is the acid-catalyzed polymerization of reactants or intermediates, especially α,β-unsaturated aldehydes or ketones.[9][10]

Strategies to Mitigate Tar Formation:

  • Use a Moderator (Skraup Synthesis): The Skraup reaction is famously exothermic.[8] To control its vigor and reduce charring, the addition of a moderator like ferrous sulfate (FeSO₄) is a standard and effective technique.[8][11]

  • Control Reagent Addition and Temperature: Slow, careful addition of concentrated sulfuric acid with efficient cooling is crucial.[8] Maintaining the lowest effective temperature can prevent runaway reactions and minimize polymerization.[10]

  • Employ a Biphasic Solvent System (Doebner-von Miller): To combat the polymerization of the α,β-unsaturated carbonyl compound, a biphasic system (e.g., water/toluene) can be highly effective. This sequesters the carbonyl reactant in the organic phase, reducing its contact with the strong acid in the aqueous phase and thus minimizing self-condensation.[8][10][12]

This protocol is adapted to control the exothermicity of the reaction.[11]

  • Reaction Setup: In a large round-bottom flask equipped with a robust mechanical stirrer and a reflux condenser, add anhydrous ferrous sulfate (FeSO₄) as a moderator.

  • Addition of Reactants: Add the aniline derivative, followed by anhydrous glycerol. Stir the mixture to ensure homogeneity.

  • Acid Addition: While stirring vigorously and cooling the flask in an ice bath, slowly and carefully add concentrated sulfuric acid through the condenser at a rate that maintains control over the internal temperature.

  • Heating: Once the addition is complete, heat the mixture carefully. The reaction is often maintained at 130-150°C for several hours.[11]

  • Work-up: After cooling, pour the viscous mixture into a large volume of cold water. Make the solution strongly basic with a concentrated sodium hydroxide solution.

  • Purification: The crude quinoline is often purified by steam distillation, which effectively separates the volatile product from non-volatile tars.[11]

Issue 3: Poor Regioselectivity with Unsymmetrical Starting Materials

Q: I am using an unsymmetrical aniline or ketone and obtaining a mixture of regioisomers. How can I control the regioselectivity of the cyclization?

A: Poor regioselectivity is a common challenge when using unsymmetrical substrates in reactions like the Conrad-Limpach-Knorr, Gould-Jacobs, or Friedländer syntheses.[2][3] The cyclization can occur at two different positions, leading to a product mixture that is often difficult to separate.

Controlling Regioselectivity:

  • Conrad-Limpach-Knorr Synthesis: This reaction is a classic example of thermodynamic versus kinetic control. The formation of the 4-hydroxyquinoline is the kinetic product, favored at lower temperatures (e.g., room temperature for the initial condensation), while the 2-hydroxyquinoline is the thermodynamically stable product, formed at higher temperatures (e.g., >200°C for cyclization).[13][14] By carefully controlling the temperature at each stage, you can favor the formation of one isomer over the other.

Regioselectivity cluster_kinetic Kinetic Control cluster_thermo Thermodynamic Control Reactants Aniline + β-Ketoester LowTemp Low Temp (e.g., RT - 140°C) Reactants->LowTemp HighTemp High Temp (e.g., 140-160°C) Reactants->HighTemp Intermediate_A β-Aminoacrylate (Enamine Intermediate) LowTemp->Intermediate_A Cyclization_A Thermal Cyclization (~250°C) Intermediate_A->Cyclization_A Product_4OH 4-Hydroxyquinoline Intermediate_B β-Ketoanilide (Amide Intermediate) HighTemp->Intermediate_B Cyclization_B Acid-Catalyzed Cyclization (~100°C) Intermediate_B->Cyclization_B Product_2OH 2-Hydroxyquinoline Cyclization_A->Product_4OH Cyclization_B->Product_2OH

Caption: Regioselectivity in the Conrad-Limpach-Knorr synthesis is temperature-dependent.

  • Camps Cyclization: In the base-catalyzed Camps cyclization of an o-acylaminoacetophenone, the formation of two possible quinolinone products arises from two modes of intramolecular condensation.[15][16] The selectivity is highly dependent on the base strength. A strong base like sodium hydroxide (NaOH) may favor deprotonation at the more acidic α-position of the ketone, leading to one isomer, while a weaker base might favor a different pathway.[2]

  • Friedländer Synthesis: When using an unsymmetrical ketone, condensation can occur on either side of the carbonyl group. Directing groups can be installed to favor one cyclization pathway. Modern methods often employ specific Lewis acid catalysts, such as In(OTf)₃, which has been shown to be highly effective for the selective formation of the Friedländer product under solvent-free conditions.[6]

Issue 4: Difficulty with Product Purification

Q: My crude product is an impure mixture, and I'm struggling with purification. What are the best strategies for isolating quinolinones?

A: Purification can be challenging due to the presence of side products, unreacted starting materials, or tar.[7] The strategy depends heavily on the nature of the impurities and the properties of the target quinolinone.

  • Steam Distillation: This is a powerful technique for volatile quinoline derivatives, especially for removing the non-volatile tars produced in reactions like the Skraup synthesis.[8][11]

  • Recrystallization: If a solid product is obtained, recrystallization from a suitable solvent (e.g., ethanol) is a common and effective method for purification.[1]

  • Column Chromatography: This is a versatile method, but care must be taken. Quinolines are basic and can interact strongly with acidic silica gel, leading to streaking or even decomposition.[1][17]

    • Deactivating Silica: Consider deactivating the silica gel with a base like triethylamine (typically 1-2% in the eluent) to prevent these issues.

    • Alternative Stationary Phases: Neutral alumina can be a good alternative to silica gel for purifying basic compounds.[17]

  • Solvent Washing: For products that are solids and have low solubility in certain organic solvents, washing the crude material with a solvent like diethyl ether or hexanes can be a simple and effective way to remove more soluble impurities.[1]

Purification MethodBest ForCommon IssuesTroubleshooting Tip
Steam Distillation Volatile quinolines mixed with non-volatile tars (e.g., Skraup product).[11]Emulsion formation.Ensure the solution is strongly basic to liberate the free quinoline base.[11]
Recrystallization Crude solid products with moderate purity.Oiling out; poor recovery.Use a solvent pair (e.g., ethanol/water) for better crystallization.
Column Chromatography Separating mixtures of similar polarity.Product streaking/decomposition on silica.[17]Use silica deactivated with triethylamine or switch to neutral alumina.[1]
Solvent Washing Solid products with highly soluble impurities.Co-dissolving of the product.Use ice-cold solvent to minimize product loss.

Frequently Asked Questions (FAQs)

Q1: What are the most common named reactions for synthesizing quinolinones? A1: The most prevalent methods include the Conrad-Limpach, Knorr, Friedländer, Gould-Jacobs, Doebner-von Miller, and Camps cyclization reactions.[1][18][19] Each has its own advantages and is suited for synthesizing different substitution patterns.

Q2: My Conrad-Limpach cyclization step is failing. What is the most critical parameter? A2: The most critical parameter for the thermal cyclization step in the Conrad-Limpach synthesis is temperature.[20][21] The reaction typically requires being heated to approximately 250°C to induce the electrocyclic ring-closing.[2][20] Ensure your experimental setup can safely and consistently achieve this temperature. Using a high-boiling solvent like diphenyl ether can facilitate heat transfer and improve the outcome.[4][21]

Q3: Can I run the Friedländer synthesis under greener conditions? A3: Yes, greener alternatives have been developed. For instance, the Friedländer synthesis can be performed under catalyst-free conditions by simply heating the reactants in water.[7] Additionally, one-pot procedures starting from o-nitroaryl aldehydes, using iron powder for in-situ reduction followed by condensation, offer a more efficient and scalable approach with less expensive reagents.[22]

Q4: In the Knorr synthesis, I'm getting a mixture of 2-hydroxy and 4-hydroxyquinolines. Why? A4: The Knorr synthesis, which typically yields 2-hydroxyquinolines from β-ketoanilides, can produce 4-hydroxyquinolines as a competing product under certain conditions.[23] The outcome is highly dependent on the amount of acid catalyst used. A large excess of a strong acid like polyphosphoric acid (PPA) or triflic acid favors the formation of the 2-hydroxyquinoline.[23] Smaller amounts of acid can lead to fragmentation and recombination pathways that produce the 4-hydroxyquinoline isomer.[23]

Q5: How can I monitor the progress of my reaction effectively? A5: Thin-layer chromatography (TLC) is the most common, simple, and effective method for monitoring reaction progress.[7] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can visualize the consumption of reactants and the formation of the product over time, helping you determine the optimal reaction endpoint.[7]

References

  • Benchchem. (n.d.). optimizing reaction conditions for quinolinone synthesis.
  • Benchchem. (n.d.).
  • Benchchem. (n.d.). Technical Support Center: Optimizing Quinolinone Synthesis.
  • Benchchem. (n.d.). Technical Support Center: Doebner-von Miller Quinoline Synthesis.
  • Benchchem. (n.d.).
  • Benchchem. (n.d.).
  • Wikipedia. (2023). Conrad–Limpach synthesis. Retrieved from [Link]

  • MDPI. (2022). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the Reaction Conditions for the Synthesis of. Retrieved from [Link]

  • Química Organica.org. (n.d.). Quinoline Synthesis: Conrad-Limpach-Knorr. Retrieved from [Link]

  • Cambridge University Press. (n.d.). Conrad-Limpach Reaction.
  • Organic Chemistry Portal. (2010). One-Pot Friedländer Quinoline Synthesis: Scope and Limitations. Retrieved from [Link]

  • JPTCP. (2023).
  • Royal Society of Chemistry. (2025). Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Retrieved from [Link]

  • Royal Society of Chemistry. (2015). Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines. Retrieved from [Link]

  • SynArchive. (n.d.). Conrad-Limpach Synthesis. Retrieved from [Link]

  • Benchchem. (n.d.). Navigating Quinoline Synthesis: A Technical Support Center for Researchers.
  • Reddit. (2025). Purification of Quinoline-3,4-diones. Retrieved from [Link]

  • Wikipedia. (2023). Gould–Jacobs reaction. Retrieved from [Link]

  • Benchchem. (n.d.).
  • Biotage. (n.d.). Gould Jacobs Quinoline forming reaction.
  • ResearchGate. (n.d.). The Friedländer Synthesis of Quinolines. Retrieved from [Link]

  • Benchchem. (n.d.).
  • ResearchGate. (n.d.). Optimizing the reaction conditions[a]. Retrieved from [Link]

  • Benchchem. (n.d.). Troubleshooting low yield in Friedländer quinoline synthesis.
  • National Center for Biotechnology Information. (2022). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Retrieved from [Link]

  • Wikipedia. (2024). Quinoline. Retrieved from [Link]

  • Wikipedia. (2022). Camps quinoline synthesis. Retrieved from [Link]

  • Wikipedia. (2023). Friedländer synthesis. Retrieved from [Link]

  • ResearchGate. (2018). What is the complete procedure for Doebner-von miller reaction?. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanisms of Camps' cyclization. Retrieved from [Link]

  • Wikipedia. (2023). Knorr quinoline synthesis. Retrieved from [Link]

  • Benchchem. (n.d.). Troubleshooting unexpected side products in quinolone synthesis.
  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from [Link]

Sources

managing impurities in 6-Fluoro-2,3-dihydroquinolin-4(1H)-one production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for managing impurities in the synthesis of 6-Fluoro-2,3-dihydroquinolin-4(1H)-one. This resource is designed for researchers, chemists, and process development professionals to troubleshoot and optimize their synthetic protocols.

Introduction to Synthetic Challenges

This compound is a key intermediate in the synthesis of various pharmaceuticals. Its purity is paramount to ensure the safety and efficacy of the final active pharmaceutical ingredient (API). The most common synthetic route is the intramolecular Friedel-Crafts cyclization of 3-(4-fluoroanilino)propanoic acid. While seemingly straightforward, this reaction is prone to the formation of several impurities if not carefully controlled. This guide provides in-depth, experience-driven solutions to common challenges encountered during its production.

Frequently Asked Questions & Troubleshooting Guides

FAQ 1: My final product shows a persistent, unknown peak in the HPLC analysis. What is its likely identity and origin?

Answer:

One of the most frequently encountered impurities is the isomer, 8-Fluoro-2,3-dihydroquinolin-4(1H)-one. Its formation is a direct consequence of the cyclization step.

Causality and Mechanism:

The synthesis of this compound typically involves the intramolecular Friedel-Crafts cyclization of a precursor like 3-(4-fluoroanilino)propanoic acid in the presence of a strong acid catalyst, such as polyphosphoric acid (PPA) or Eaton's reagent. The fluorine atom on the aniline ring is an ortho-, para-directing deactivator. While the para-position to the activating amino group is the intended site of cyclization (leading to the 6-fluoro isomer), competitive cyclization can occur at the ortho-position, resulting in the formation of the 8-fluoro isomer. The reaction temperature is a critical factor; higher temperatures can provide the activation energy needed to overcome the steric hindrance at the ortho position, leading to increased formation of the undesired 8-fluoro isomer.

Troubleshooting Protocol: Isomer Control

  • Temperature Management: Carefully control the cyclization reaction temperature. It is recommended to start at a lower temperature (e.g., 70-80 °C) and slowly increase it only if the reaction is sluggish. Monitor the reaction progress by HPLC to track the formation of both isomers.

  • Catalyst Choice: While PPA is common, consider alternative catalysts. Eaton's reagent (phosphorus pentoxide in methanesulfonic acid) can sometimes offer better selectivity at lower temperatures.

  • Purification Strategy: If the isomer has already formed, separation can be challenging due to similar polarities.

    • Recrystallization: A carefully selected solvent system can enrich the desired 6-fluoro isomer. Experiment with solvent systems like ethanol/water, isopropanol, or ethyl acetate/hexane mixtures.

    • Chromatography: If recrystallization is ineffective, column chromatography on silica gel is the most reliable method for separation. A gradient elution system, for instance, starting with hexane/ethyl acetate and gradually increasing the polarity, can effectively resolve the two isomers.

FAQ 2: I'm observing significant amounts of starting material in my crude product despite extended reaction times. What could be the issue?

Answer:

Incomplete conversion is a common problem that typically points to issues with the catalyst or reaction conditions.

Causality and Mechanism:

The intramolecular Friedel-Crafts cyclization is an electrophilic aromatic substitution reaction that requires a potent Lewis acid or superacid catalyst to activate the carboxylic acid group, enabling it to attack the electron-rich aromatic ring. If the catalyst is inactive or used in insufficient quantity, the reaction will not proceed to completion.

Troubleshooting Protocol: Driving the Reaction to Completion

  • Catalyst Quality and Quantity:

    • PPA Quality: Polyphosphoric acid can absorb atmospheric moisture, which reduces its activity. Use freshly opened or properly stored PPA. The grade of PPA (e.g., 115%) is also crucial as it indicates the P₂O₅ content, which is the active dehydrating and catalytic species.

    • Stoichiometry: Ensure a sufficient excess of the acid catalyst is used. A common ratio is a 10- to 20-fold excess by weight of PPA relative to the starting material.

  • Reaction Monitoring: Do not rely solely on time. Actively monitor the reaction using an appropriate technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material spot/peak is no longer visible.

  • Mixing and Temperature: Ensure efficient stirring to maintain a homogeneous reaction mixture, especially with viscous catalysts like PPA. As mentioned, a moderate increase in temperature can improve the reaction rate, but this must be balanced against the risk of isomer formation.

Workflow for Optimizing Cyclization

Caption: Workflow for optimizing the cyclization reaction.

FAQ 3: My product has a dark color, and I see polymeric byproducts. How can I prevent this?

Answer:

The formation of dark, tar-like polymeric materials is a sign of side reactions, often caused by excessive heat or overly aggressive reaction conditions.

Causality and Mechanism:

At high temperatures, the strong acid catalyst can promote intermolecular side reactions, such as polymerization of the starting material or product. The carbocation intermediates in the Friedel-Crafts reaction can also attack other molecules instead of undergoing intramolecular cyclization, leading to high-molecular-weight species.

Troubleshooting Protocol: Minimizing Polymerization

  • Strict Temperature Control: This is the most critical factor. Avoid "hot spots" in the reaction vessel by using a well-controlled heating mantle and efficient stirring. Do not exceed the optimal temperature range determined during your optimization studies (refer to FAQ 1).

  • Shorter Reaction Times: Once the reaction has reached completion (as determined by HPLC/TLC), quench it promptly. Over-extending the reaction time, even at the correct temperature, can lead to byproduct formation.

  • Quenching Procedure: The quenching process itself needs to be controlled. Adding the hot, acidic reaction mixture to ice water too quickly can cause localized temperature spikes. A slow, controlled addition of the reaction mixture to a vigorously stirred ice/water slurry is recommended.

Summary of Common Impurities and Solutions

Impurity TypePotential SourceRecommended ActionAnalytical Method
8-Fluoro Isomer High reaction temperatureLower cyclization temperature; optimize catalyst.HPLC, GC-MS, NMR
Unreacted Starting Material Inactive/insufficient catalyst; low temperatureVerify catalyst quality/quantity; increase temperature cautiously.HPLC, TLC
Polymeric Byproducts Excessive temperature; prolonged reaction timeStrict temperature control; prompt quenching.GPC, HPLC
N-Acylated Byproduct Presence of acylating agents (e.g., from solvent degradation)Use high-purity, dry solvents.LC-MS

References

  • Eaton, P. E., Carlson, G. R., & Lee, J. T. (1973). Phosphorus pentoxide-methanesulfonic acid. A convenient alternative to polyphosphoric acid. The Journal of Organic Chemistry, 38(23), 4071–4073. [Link]

  • Uhlmann, P., & Vögtle, F. (1989). Polyphosphoric acid (PPA). In Chemical Synthesis (pp. 97-98). John Wiley & Sons, Ltd. [Link]

  • Jackson, A. (1991). The Intramolecular Friedel-Crafts Reaction. In Comprehensive Organic Synthesis (Vol. 3, pp. 295-317). Pergamon. [Link]

Technical Support Center: Reaction Condition Optimization for 6-Fluoro-2,3-dihydroquinolin-4(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the synthesis and optimization of 6-Fluoro-2,3-dihydroquinolin-4(1H)-one. This valuable heterocyclic scaffold is a key intermediate in the development of pharmaceuticals, particularly in the class of fluoroquinolone antibiotics.[1][2] The successful synthesis of this molecule is critical, yet researchers often face challenges with yield, purity, and reaction control.

This guide is structured to provide direct, actionable solutions to common experimental issues. We will move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively. The primary focus will be on the most prevalent and robust synthetic route: the intramolecular Friedel-Crafts cyclization of 3-(3-fluorophenylamino)propanoic acid.

The Primary Synthetic Pathway: An Overview

The synthesis is typically a two-step process. The first step involves the formation of the N-aryl-β-amino acid precursor, followed by an acid-catalyzed intramolecular acylation to form the desired quinolinone ring system.

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Intramolecular Cyclization A 3-Fluoroaniline + Acrylic Acid B Michael Addition A->B Heat/ Solvent C 3-(3-fluorophenylamino)propanoic acid B->C D 3-(3-fluorophenylamino)propanoic acid C->D E Intramolecular Friedel-Crafts Acylation D->E Acid Catalyst (PPA or Eaton's Reagent) F This compound E->F

Caption: Overall workflow for the synthesis of this compound.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the synthesis.

Q1: My intramolecular cyclization reaction is resulting in a low yield. What are the most critical parameters to investigate?

A low yield is a frequent challenge that can often be traced back to one of four key areas: catalyst choice and concentration, reaction temperature, reaction time, or the purity of your starting material. The cyclization is an intramolecular Friedel-Crafts acylation, a reaction that is highly dependent on achieving the right conditions to favor the desired ring closure without promoting side reactions.[3]

Troubleshooting Flowchart for Low Yield:

G start Low Yield Observed purity 1. Verify Purity of 3-(3-fluorophenylamino)propanoic acid start->purity purity_check Is it >98% pure by NMR/LCMS? purity->purity_check purify_sm Purify Starting Material (Recrystallization) purity_check->purify_sm No catalyst 2. Evaluate Catalyst System purity_check->catalyst Yes purify_sm->purity catalyst_check Using PPA or Eaton's Reagent? catalyst->catalyst_check switch_catalyst Consider switching catalyst. Eaton's reagent is often milder. temp 3. Optimize Temperature catalyst_check->temp temp_check Is charring observed? temp->temp_check lower_temp Lower temperature. (e.g., PPA: 120-140°C -> 100-120°C) (Eaton's: 80-100°C -> 60-80°C) temp_check->lower_temp Yes time 4. Monitor Reaction Time temp_check->time No lower_temp->time time_check Monitor by TLC/LCMS. Is starting material consumed? time->time_check extend_time Extend reaction time incrementally. time_check->extend_time No end Yield Improved time_check->end Yes extend_time->time

Caption: Decision tree for troubleshooting low reaction yields.

Q2: Which is the superior catalyst for the cyclization: Polyphosphoric Acid (PPA) or Eaton's Reagent?

Both PPA and Eaton's Reagent (a solution of phosphorus pentoxide in methanesulfonic acid) are effective Brønsted acid catalysts and dehydrating agents for this transformation.[4][5][6] However, they have distinct properties that make one more suitable depending on your experimental constraints and substrate sensitivity. Eaton's reagent is generally considered superior due to its milder reaction conditions and ease of handling, though PPA is a more economical choice.[4][7]

FeaturePolyphosphoric Acid (PPA)Eaton's Reagent (P₂O₅/CH₃SO₃H)Rationale & Expert Insight
Physical Form Highly viscous liquid to solidMobile, clear liquidEaton's reagent is significantly easier to stir, transfer, and ensure a homogeneous reaction mixture, which is critical for reproducibility.[4]
Typical Temp. 100 - 160 °C60 - 100 °CThe enhanced reactivity of Eaton's reagent allows for lower temperatures, which minimizes the risk of thermal degradation and tar formation.[4]
Reactivity StrongVery StrongEaton's reagent is a more powerful dehydrating agent, efficiently generating the acylium ion intermediate required for cyclization.[7][8]
Workup Difficult (viscous, slow to hydrolyze)Straightforward (hydrolyzes readily)The workup for PPA can be challenging. The viscous acid must be carefully quenched with ice, which can be a highly exothermic and slow process. Eaton's reagent is less viscous and hydrolyzes more cleanly.[4]
Cost LowModeratePPA is a bulk chemical and is less expensive. The cost of Eaton's reagent may be a factor for very large-scale synthesis.
Side Reactions Higher risk of charring/polymerizationCleaner reaction profilesThe harsher conditions often required for PPA can lead to more byproducts. Eaton's reagent often results in cleaner crude product.[4]

Recommendation: For laboratory-scale synthesis and optimization, Eaton's Reagent is the preferred choice . Its ease of handling and ability to promote the reaction under milder conditions typically lead to higher, more consistent yields and a cleaner product profile.

Q3: My reaction mixture is turning dark brown or black, and the crude product is a tarry mess. What's causing this and how can I fix it?

This is a classic sign of decomposition and polymerization, common in strong acid-catalyzed reactions at elevated temperatures.[9]

  • Primary Cause: The combination of a strong Brønsted acid and high heat is likely causing your starting material or product to degrade. The electron-rich aromatic ring, once activated, can be susceptible to side reactions like sulfonation (if using Eaton's reagent at very high temperatures) or polymerization.

  • Mechanism of Prevention: The key is to find the "sweet spot" — the minimum temperature required for an efficient reaction rate.

    • Switch to Eaton's Reagent: If you are using PPA, switch to Eaton's Reagent, as it is effective at significantly lower temperatures.[4]

    • Systematic Temperature Reduction: Lower your reaction temperature by 20 °C increments. Monitor the reaction by TLC or LC-MS. You may need to extend the reaction time to achieve full conversion at a lower temperature, but this trade-off is almost always worth it for a cleaner reaction.

    • Ensure Inert Atmosphere: While not always strictly necessary, running the reaction under an inert atmosphere (Nitrogen or Argon) can prevent oxidative side reactions that contribute to color formation.

Q4: How can I prepare the precursor, 3-(3-fluorophenylamino)propanoic acid, and ensure its purity?

The purity of your starting material is paramount. The most common route to this precursor is a Michael addition.

Synthetic Protocol: Synthesis of 3-(3-fluorophenylamino)propanoic acid

  • Reaction Setup: In a round-bottom flask, combine 3-fluoroaniline (1.0 eq) and acrylic acid (1.1 eq).

  • Solvent/Conditions: The reaction can often be run neat (without solvent) or in a high-boiling solvent like water or ethanol. Heating the mixture to 80-100 °C is typically required.

  • Reaction Time: Stir the mixture for 12-24 hours. Monitor the disappearance of the starting materials by TLC.

  • Workup & Isolation:

    • Cool the reaction mixture to room temperature. If the product crystallizes out, it can be collected by filtration.

    • If it remains an oil, dilute the mixture with water and adjust the pH to ~4-5 with acetic acid. The product should precipitate.

    • Collect the solid by filtration and wash with cold water.

  • Purification & Purity Check:

    • The most effective purification method is recrystallization , often from an ethanol/water mixture.

    • Dry the purified solid under vacuum.

    • Confirm purity (>98%) and structure using ¹H NMR, ¹³C NMR, and MS before proceeding to the cyclization step. Impurities from this step will invariably lead to problems in the next.

Q5: What is the best procedure for the reaction workup and purification of the final product?

A careful workup is essential to isolate the product and remove the strong acid catalyst.

Workup Protocol:

  • Cooling: Allow the reaction vessel to cool to room temperature.

  • Quenching: Very slowly and carefully, pour the reaction mixture onto a large amount of crushed ice in a beaker with vigorous stirring. This step is highly exothermic and should be done in a fume hood behind a safety shield.

  • Neutralization: Once the mixture is a homogeneous slurry, slowly add a saturated aqueous solution of a base (e.g., sodium hydroxide or sodium carbonate) until the pH is neutral to basic (pH 8-9). The product will precipitate as a solid.

  • Isolation: Collect the crude solid by vacuum filtration. Wash the filter cake thoroughly with cold water to remove any inorganic salts.

Purification Strategy:

  • Recrystallization: This is the preferred method for purification if a suitable solvent can be identified (e.g., ethanol, isopropanol, or ethyl acetate/hexanes).[10] It is highly effective at removing both baseline impurities and any remaining starting material.

  • Column Chromatography: If recrystallization is ineffective, column chromatography on silica gel is a reliable alternative.[10]

    • Caution: The product contains a basic nitrogen and a ketone, which can interact with acidic silica gel. It is advisable to deactivate the silica by pre-treating it with a solvent system containing a small amount of a basic modifier like triethylamine (e.g., 0.5-1% in your eluent).

    • Eluent System: A gradient of ethyl acetate in hexanes or dichloromethane in methanol is typically effective.[10]

Detailed Experimental Protocols

Protocol 1: Cyclization using Eaton's Reagent (Preferred Method)
  • Reagent Preparation: Prepare Eaton's reagent by carefully and slowly adding phosphorus pentoxide (P₂O₅, 1 part by weight) to methanesulfonic acid (10 parts by weight) with cooling and stirring in a fume hood.

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser (under a nitrogen atmosphere), add 3-(3-fluorophenylamino)propanoic acid (1.0 eq).

  • Catalyst Addition: Add Eaton's reagent (typically 10-20 mL per gram of starting material) to the flask.[4]

  • Heating: Heat the reaction mixture to 70-90 °C with vigorous stirring.

  • Monitoring: Monitor the reaction's progress by taking small aliquots, quenching them in water, neutralizing, extracting with ethyl acetate, and analyzing by TLC or LC-MS. The reaction is typically complete in 2-6 hours.

  • Workup and Purification: Follow the general workup and purification procedures described in Q5.

Protocol 2: Cyclization using Polyphosphoric Acid (PPA)
  • Reaction Setup: To a dry round-bottom flask, add polyphosphoric acid (PPA). Heat the PPA to ~80-90 °C to reduce its viscosity, allowing for effective stirring.

  • Substrate Addition: Add 3-(3-fluorophenylamino)propanoic acid (1.0 eq) in portions to the hot, stirring PPA.

  • Heating: Increase the temperature to 120-140 °C and stir vigorously. The mixture will be very thick. Mechanical stirring is recommended for larger scales.

  • Monitoring: Monitor the reaction as described in Protocol 1. Reaction times are typically 3-8 hours.

  • Workup and Purification: Follow the general workup and purification procedures described in Q5, exercising extra caution during the quenching step due to the high viscosity and temperature of the PPA.

References

  • Friedel–Craft acylation reaction using Eaton's reagent. (2025). ResearchGate. Retrieved January 2, 2026, from [Link]

  • PPA-mediated C-C bond formation: a synthetic route to substituted indeno[2,1-c]quinolin-6(7H)-ones. (2011). PubMed. Retrieved January 2, 2026, from [Link]

  • Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. (2021). MDPI. Retrieved January 2, 2026, from [Link]

  • Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview. (2024). ACS Omega. Retrieved January 2, 2026, from [Link]

  • Friedel–Crafts reaction. (n.d.). Wikipedia. Retrieved January 2, 2026, from [Link]

  • Polyphosphoric Acid-Promoted Efficient Synthesis of Cinnamides via Aldol Condensation of Amide. (2017). PMC - NIH. Retrieved January 2, 2026, from [Link]

Sources

Technical Support Center: Navigating Solubility Challenges in 6-Fluoro-2,3-dihydroquinolin-4(1H)-one Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for researchers, chemists, and drug development professionals engaged in the synthesis of 6-Fluoro-2,3-dihydroquinolin-4(1H)-one. This vital heterocyclic scaffold is a cornerstone in the development of numerous pharmaceutical agents. However, its synthesis is frequently complicated by solubility issues that can impede reaction progress, complicate purification, and ultimately impact yield and purity.

This guide provides in-depth, experience-driven answers to common solubility-related challenges. We will move beyond simple procedural steps to explain the underlying chemical principles, empowering you to make informed decisions and effectively troubleshoot your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound, and at which stages do solubility problems typically manifest?

The synthesis of 2,3-dihydroquinolin-4(1H)-ones, including the 6-fluoro derivative, is well-established through several pathways. Solubility issues are a common thread and can arise at nearly any stage, depending on the chosen route and specific reaction conditions.

  • Intramolecular Friedel-Crafts Acylation (Camps Cyclization): A common and robust method involves the acid-catalyzed cyclization of N-phenyl-β-alanine derivatives. The starting materials are often soluble, but the quinolinone product can have limited solubility in the acidic reaction medium (e.g., polyphosphoric acid, Eaton's reagent, or concentrated H₂SO₄), potentially precipitating from the reaction mixture upon formation or during the quench/workup phase.[1]

  • Domino Reactions: Modern synthetic strategies employ domino or tandem reactions to build the quinolinone core efficiently.[2][3] For instance, a sequence involving a Michael addition followed by an intramolecular cyclization can be used.[2] Solubility problems here can be complex; intermediates may have different solubility profiles than the starting materials or the final product, leading to heterogeneous mixtures that can affect reaction kinetics.

  • Reductive Cyclization: Routes starting with substituted nitro compounds that undergo reduction followed by cyclization are also utilized.[2] The solubility of the starting nitro compound, the intermediate amine, and the final cyclized product can vary significantly in the chosen solvent system.

Key Bottlenecks for Solubility:

  • Reaction: The product, this compound, may be poorly soluble in the reaction solvent at ambient or reflux temperatures, leading to its precipitation. While this can sometimes drive the reaction to completion, it can also cause issues with stirring and heat transfer.

  • Workup/Quenching: The most common point of failure is during the workup. Pouring an acidic reaction mixture into water or an ice/base slurry to neutralize it drastically changes the polarity of the medium, almost always causing the organic product to precipitate, sometimes in an amorphous or difficult-to-handle form.

  • Purification: The limited solubility of the crude product in common organic solvents makes purification by recrystallization or column chromatography challenging.

Q2: My starting materials or intermediates are not fully dissolving in the reaction solvent. What are my options?

Incomplete dissolution of reactants leads to a heterogeneous reaction mixture, which can result in slower reaction rates, incomplete conversion, and inconsistent results. Here’s a systematic approach to address this:

  • Solvent Selection: The principle of "like dissolves like" is your primary guide. This compound and its precursors have polar functional groups (amine, ketone, fluorine) and a nonpolar aromatic core. A solvent that can accommodate both is ideal.

    • Increase Polarity: If your starting materials are polar, consider more polar aprotic solvents like Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), or Acetonitrile (MeCN).[4]

    • High-Boiling Point Solvents: For reactions requiring high temperatures, solvents like diphenyl ether or Dowtherm A can be effective, as increased temperature generally enhances solubility.[5]

  • Temperature Increase: For most neutral organic compounds, solubility increases with temperature.[6] Gently heating the mixture (if the reaction conditions permit) can often bring everything into solution. Ensure the temperature is below the boiling point of the solvent and does not cause degradation of your materials.

  • Co-Solvent Systems: Using a mixture of solvents is a powerful technique. A small amount of a highly polar co-solvent (e.g., DMF or DMSO) added to a less polar bulk solvent (e.g., Toluene or Dichloromethane) can significantly improve the solubility of polar reactants without drastically changing the overall reaction environment.

  • pH Adjustment (for specific cases): While less common for the main reaction, if an intermediate has a basic nitrogen or acidic proton, slight pH modification of the medium (if compatible with the reagents) could enhance solubility by forming a more soluble salt. This is more relevant during workup and extraction.

SolventPolarity (Dielectric Constant, ε)Boiling Point (°C)Common Applications & Notes
Toluene 2.4111Good for Friedel-Crafts type reactions. Poor solubility for polar intermediates.
Dichloromethane (DCM) 9.140Versatile, but low boiling point limits reaction temperature. Good for chromatography.
Acetonitrile (MeCN) 37.582Polar aprotic solvent, often used in water-mixed systems.[4]
N,N-Dimethylformamide (DMF) 36.7153Excellent polar aprotic solvent, dissolves many organics. High boiling point. Can be difficult to remove.
Dimethyl Sulfoxide (DMSO) 46.7189Highly polar aprotic solvent. Excellent solvating power but very high boiling point and can complicate workups.
Ethanol (EtOH) 24.578Protic solvent. Can participate in some reactions but is useful for recrystallization.
Q3: The crude product has precipitated and is difficult to redissolve for purification. How should I proceed?

This is the most frequent challenge. The high crystallinity and intermolecular hydrogen bonding of the quinolinone ring system contribute to its often-poor solubility in common laboratory solvents.

Initial Steps:

  • Characterize the Crude Solid: Before extensive purification attempts, take a small sample and analyze its purity via TLC, LC-MS, or ¹H NMR (if you can find a suitable NMR solvent like DMSO-d₆). This will tell you if you are dealing with a mostly pure product or a complex mixture, guiding your next steps.

  • Solvent Trituration/Washing: This is often the most effective first step. Suspend the crude solid in a solvent in which the desired product is known to be insoluble or sparingly soluble, but the impurities are soluble. Stir vigorously (sonication can help) for 15-30 minutes, then filter. This "washes" the soluble impurities away from your solid product.

    • Good washing solvents to try: Diethyl ether, Hexanes, Ethyl acetate, or cold Ethanol.

For Recrystallization: If the product is still not pure enough, finding a suitable recrystallization solvent is key. This requires a systematic screening process (see Protocol 1 below). Due to the compound's nature, single solvents may not work. A mixed-solvent system (e.g., DMF/Water, Ethanol/Water, or DCM/Hexane) is often required.

For Column Chromatography: If the product is extremely insoluble, dry-loading onto silica gel is the best approach.

  • Dissolve the crude product in a minimal amount of a strong solvent in which it is soluble (e.g., DMF, or a mixture of DCM with a few percent methanol/acetic acid).

  • Add this solution to a portion of silica gel or Celite® in a round-bottom flask.

  • Remove the solvent under reduced pressure until a fine, free-flowing powder is obtained.

  • Load this powder onto the top of your chromatography column. This ensures the compound is introduced to the column in a concentrated band without using a large volume of a strong eluent that would ruin the separation.

Q4: I'm struggling with recrystallization. What is a systematic approach to finding the right solvent?

Recrystallization relies on a significant difference in a compound's solubility in a solvent at high and low temperatures.[6] The ideal solvent will dissolve the compound completely when hot but yield a high recovery of pure crystals upon cooling.

Systematic Screening Workflow: The process involves testing the solubility of a small amount of your crude product (~10-20 mg) in a small volume of various solvents (~0.5 mL) under cold and hot conditions.

G cluster_single Single Solvent Screening cluster_mixed Mixed Solvent Screening s1 Add ~20mg crude solid to test tube s2 Add 0.5 mL solvent at RT s1->s2 s3 Agitate/Vortex s2->s3 s4 Observe Solubility at RT s3->s4 s5 Soluble at RT? s4->s5 s6 Unsuitable. Solvent is too good. Try another solvent. s5->s6 Yes s7 Heat mixture to boiling s5->s7 No s8 Soluble when Hot? s7->s8 s9 Insoluble. Try another solvent. s8->s9 No s10 Cool slowly to RT, then in ice bath s8->s10 Yes s11 Crystals form? s10->s11 s12 Potential Solvent! Proceed to scale-up. s11->s12 Yes s13 No crystals. Try another solvent or proceed to mixed system. s11->s13 No m1 Dissolve solid in minimal hot 'good' solvent (from single screen) m2 Add 'poor' solvent (miscible, solid insoluble) dropwise at high temp until solution turns cloudy m1->m2 m3 Add a drop of 'good' solvent to redissolve m2->m3 m4 Cool slowly m3->m4 m5 Crystals form? m4->m5 m6 Potential System! Proceed to scale-up. m5->m6 Yes m7 System unsuitable. Try another pair. m5->m7 No

Caption: Workflow for systematic solvent screening.

Common Solvent Pairs for Mixed-Solvent Recrystallization:

  • Ethanol / Water

  • Methanol / Water

  • Dichloromethane / Hexanes

  • Ethyl Acetate / Hexanes

  • Acetone / Water[7]

Troubleshooting Guide: At-a-Glance

Observed Problem Probable Cause(s) Recommended Solutions
Reaction is sluggish or incomplete. Poor solubility of starting material(s) in the reaction solvent.1. Switch to a more polar/higher-boiling solvent (e.g., DMF, DMSO).2. Add a co-solvent to aid dissolution.3. Increase reaction temperature (if thermally stable).
Product "crashes out" during workup. Drastic change in solvent polarity (e.g., pouring acid into water). The product is insoluble in the aqueous mixture.1. Slow down the rate of addition during quenching.2. Vigorously stir the quench mixture to promote smaller particle size.3. Perform the quench at a lower temperature (ice bath).
Crude solid is an oil or amorphous goo. The product precipitated too quickly, trapping impurities and solvent.1. Attempt to triturate the oil with a non-polar solvent (e.g., hexanes) to induce crystallization.2. Redissolve in a minimal amount of a good solvent (e.g., DCM) and re-precipitate by slowly adding an anti-solvent (e.g., hexanes).
No suitable single solvent for recrystallization found. The compound has intermediate polarity, making it sparingly soluble in most solvents, or too soluble in others.1. Use a mixed-solvent system (see Protocol 1).2. If purity is high, perform a hot filtration to remove insoluble impurities and collect the filtrate.3. Resort to alternative methods like chromatography or trituration.
Low recovery after recrystallization. The product has significant solubility in the cold mother liquor. The chosen solvent was not ideal.1. Ensure you used the minimum amount of hot solvent to dissolve the solid.2. Cool the flask in an ice bath for a longer period (30+ min) to maximize precipitation.3. Try a different solvent system where the solubility difference between hot and cold is greater.

Experimental Protocols

Protocol 1: Systematic Solvent Screening for Recrystallization

Objective: To identify an effective single or mixed solvent system for the purification of this compound.

Materials:

  • Crude this compound

  • Small test tubes (13x100 mm)

  • Hot plate / sand bath

  • Vortex mixer

  • Selection of solvents (e.g., Water, Ethanol, Isopropanol, Acetone, Ethyl Acetate, Toluene, Dichloromethane, Hexanes)

Procedure:

  • Preparation: Place ~20 mg of your crude, dry solid into 6-8 separate test tubes.

  • Room Temperature Test: To each tube, add 0.5 mL of a different solvent. Vortex each tube for 30 seconds. Record whether the solid dissolves completely, partially, or not at all.

    • Interpretation: If the solid dissolves completely at room temperature, the solvent is unsuitable for recrystallization (low recovery). Set it aside, but note it as a "good" solvent for a potential mixed-solvent pair.

  • Hot Solvent Test: For the tubes where the solid was insoluble or sparingly soluble at room temperature, heat them gently in a sand bath until the solvent boils. Add more solvent dropwise (up to ~1.5 mL total) if necessary, until the solid dissolves completely.

    • Interpretation: If the solid dissolves completely upon heating, it is a potential candidate. If it remains insoluble even after adding more solvent and boiling, it is a poor solvent for this compound.

  • Cooling & Crystallization: For the candidates from step 3, remove the test tubes from the heat and allow them to cool slowly to room temperature. Observe for crystal formation. If no crystals form, gently scratch the inside of the test tube with a glass rod or place it in an ice-water bath.

  • Evaluation: A good solvent is one in which the compound is sparingly soluble at room temperature but fully soluble when hot, and which yields a large quantity of crystalline solid upon cooling.

  • Mixed-Solvent Test (if needed): If no single solvent is ideal, take a "good" solvent (dissolves the compound well) and a "poor" solvent (compound is insoluble). a. Dissolve ~20 mg of crude solid in a minimal amount of the hot "good" solvent. b. Add the "poor" solvent dropwise while the solution is still hot, until you see persistent cloudiness (turbidity). c. Add one or two drops of the hot "good" solvent to make the solution clear again. d. Allow the mixture to cool slowly, as in step 4.

Protocol 2: Purification by Solvent Trituration

Objective: To remove soluble impurities from a solid crude product that is largely insoluble in the chosen solvent.

Materials:

  • Crude this compound

  • Erlenmeyer flask or beaker

  • Stir bar and stir plate

  • Buchner funnel and filter flask

  • Solvent in which the product is poorly soluble (e.g., diethyl ether, ethyl acetate)

Procedure:

  • Suspension: Place the crude solid into an Erlenmeyer flask with a magnetic stir bar.

  • Solvent Addition: Add a volume of the chosen solvent sufficient to create a freely stirring slurry (typically 5-10 mL of solvent per gram of solid).

  • Trituration: Stir the slurry vigorously at room temperature for 20-30 minutes. An ultrasonic bath can be used to break up larger particles and enhance the process.

  • Filtration: Collect the solid product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake with a small amount of fresh, cold solvent to remove any residual dissolved impurities.

  • Drying: Allow the solid to air-dry on the filter for several minutes before transferring it to a watch glass or drying dish to dry completely, preferably under vacuum. The filtrate, which contains the impurities, can be discarded or concentrated to check for product loss.

Caption: Decision workflow for purification.

References

  • BenchChem. (n.d.). Technical Support Center: Optimizing Quinolinone Synthesis.
  • BenchChem. (n.d.). Troubleshooting side reactions in the synthesis of quinoline derivatives.
  • Jain, A., et al. (2008). Various Solvent Systems for Solubility Enhancement of Enrofloxacin. Pakistan Journal of Pharmaceutical Sciences, 21(3). Available at: [Link]

  • ResearchGate. (2001). Resolution of the flumequine intermediate 6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline.
  • Simonyi, M., et al. (2001). Optical resolution of 6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline by supercritical fluid extraction. Chirality, 13(9), 568-70. Available at: [Link]

  • Katritzky, A. R., et al. (2014). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules, 19(12), 20790-20828. Available at: [Link]

  • Kim, H. J., et al. (2001). Spectroscopic properties of fluoroquinolone antibiotics in water-methanol and water-acetonitrile mixed solvents. Journal of Photochemistry and Photobiology A: Chemistry, 141(2-3), 139-146. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 2,3-dihydroquinolin-4-ones. Retrieved from [Link]

  • Majewska, P., et al. (2022). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 27(15), 4695. Available at: [Link]

  • Choudhary, A. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline. Retrieved from [Link]

  • Google Patents. (n.d.). CN103664892B - The crystallization of quinoline.
  • Smith, A. M., et al. (2022). Iridium-Catalyzed Borylation of 6-Fluoroquinolines: Access to 6-Fluoroquinolones. The Journal of Organic Chemistry, 87(10), 6646-6656. Available at: [Link]

  • Ahmad, I., et al. (2013). Photodegradation of levofloxacin in aqueous and organic solvents: A kinetic study. Acta Pharmaceutica, 63(2), 223-229. Available at: [Link]

  • SlideShare. (n.d.). Preparation and Properties of Quinoline. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Dihydroquinolinone synthesis. Retrieved from [Link]

  • Pál, D., et al. (2021). Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. Molecules, 26(16), 4991. Available at: [Link]

  • Google Patents. (n.d.). US6967209B2 - Processes for preparing 6-hydroxy-3,4-dihydroquinolinone, cilostazol and N-(4-methoxyphenyl)-3-chloropropionamide.
  • Istratiy, V., et al. (2024). Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. Molbank, 2024(1), M1889. Available at: [Link]

  • Smith, A. M., et al. (2022). Iridium-Catalyzed Borylation of 6-Fluoroquinolines: Access to 6-Fluoroquinolones. ACS Publications. Available at: [Link]

  • ResearchGate. (2014). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Retrieved from [Link]

  • University of Calgary. (2023). Solubility of Organic Compounds. Retrieved from [Link]

  • Universitas Indonesia. (n.d.). Regio-complementary preparation of 6- And 7-fluoro-1,2,3,4-tetrahydroquinolines via the cyclization of catecholamines followed by deoxyfluorination. Retrieved from [Link]

  • ResearchGate. (n.d.). Ionization equilibria of fluoroquinolones in aqueous solutions. Retrieved from [Link]

  • University of Groningen. (2022, October 14). Chemical/Laboratory Techniques: Recrystallization [Video]. YouTube. Retrieved from [Link]

  • Al-Ostath, A., et al. (2022). Design and Synthesis of (2-oxo-1,2-Dihydroquinolin-4-yl)-1,2,3-triazole Derivatives via Click Reaction: Potential Apoptotic Antiproliferative Agents. Molecules, 27(23), 8230. Available at: [Link]

Sources

preventing byproduct formation in Friedel-Crafts acylation of fluorinated anilines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical assistance for one of the more nuanced electrophilic aromatic substitution reactions: the Friedel-Crafts acylation of fluorinated anilines. Our goal is to equip you with the foundational knowledge and practical troubleshooting strategies to minimize byproduct formation and maximize the yield of your desired C-acylated products.

Introduction: The Challenge of Acylating Fluorinated Anilines

The Fried to-Crafts acylation is a cornerstone of C-C bond formation. However, the presence of an amino group on the aromatic ring introduces significant challenges. When a fluorine atom is also present, the interplay of electronic and steric effects becomes even more complex. This guide will walk you through the causality behind common experimental hurdles and provide validated protocols to overcome them.

Frequently Asked Questions (FAQs)

Here we address the most common issues encountered during the Friedel-Crafts acylation of fluorinated anilines.

Q1: Why is my Friedel-Crafts acylation of 4-fluoroaniline failing or resulting in a complex mixture?

A: Direct Friedel-Crafts acylation on any aniline, including fluorinated variants, is generally unsuccessful. The primary reason is the basicity of the amino group (-NH₂). The lone pair of electrons on the nitrogen atom acts as a potent Lewis base, reacting with the Lewis acid catalyst (e.g., AlCl₃).[1] This acid-base reaction forms a complex that deactivates the catalyst.[1] Furthermore, this complexation places a positive charge on the nitrogen, which strongly withdraws electron density from the aromatic ring, thereby deactivating it towards the desired electrophilic aromatic substitution.[1]

The most common byproduct in this scenario is the N-acylated product (an amide), as the nitrogen atom is more nucleophilic than the aromatic ring.

Q2: How can I achieve C-acylation on the aromatic ring instead of N-acylation?

A: The most effective and widely adopted strategy is to protect the amino group before performing the Friedel-Crafts acylation. The most common protecting group for this purpose is an acetyl group, converting the aniline into an acetanilide. This N-acetylation step serves two critical functions:

  • Reduces Basicity: The acetyl group withdraws electron density from the nitrogen, making it significantly less basic and preventing its reaction with the Lewis acid catalyst.

  • Controls Regioselectivity: The resulting acetamido group (-NHCOCH₃) is an ortho-, para-director. Due to its steric bulk, it largely directs the incoming acyl group to the para position.

The acetyl protecting group can be easily removed by acid or base hydrolysis after the C-acylation is complete to regenerate the amino group.

Q3: I've protected my fluoroaniline as an acetanilide, but I'm still getting a mixture of ortho and para isomers. How can I improve the regioselectivity?

A: Achieving high regioselectivity is dependent on managing both steric and electronic effects.

  • Steric Hindrance: The acetamido group provides significant steric bulk, which is the primary driver for para-selectivity. Using a bulkier acylating agent can further enhance this effect, disfavoring substitution at the sterically hindered ortho positions.

  • Reaction Temperature: Lowering the reaction temperature often favors the thermodynamically more stable para isomer.

  • Choice of Lewis Acid: While AlCl₃ is common, other Lewis acids can sometimes offer improved selectivity. A screening of Lewis acids (e.g., ZnCl₂, FeCl₃, TiCl₄) may be beneficial for your specific substrate. Milder Lewis acids may exhibit greater sensitivity to the subtle electronic and steric differences between the ortho and para positions.

  • Solvent Effects: The choice of solvent can influence isomer distribution. Non-polar solvents like carbon disulfide or dichloromethane are common. More polar solvents like nitrobenzene can sometimes alter the ortho/para ratio, although they can also be reactive under Friedel-Crafts conditions.

Q4: Does the position of the fluorine atom on the aniline ring affect the reaction outcome?

A: Yes, the position of the fluorine atom has a significant impact on the electronic properties of the ring and, consequently, the regioselectivity of the C-acylation (after N-protection).

  • 2-Fluoroacetanilide: The fluorine atom is ortho to the directing acetamido group. Both groups will direct incoming electrophiles to the 4- and 6-positions. The primary product is expected to be acylation at the 4-position (para to the acetamido group) due to the combined directing effects and reduced steric hindrance compared to the 6-position.

  • 3-Fluoroacetanilide: The fluorine is meta to the acetamido group. The acetamido group directs ortho and para (to the 2-, 4-, and 6-positions). The fluorine atom will weakly deactivate these positions through its inductive effect. Acylation is most likely to occur at the 4-position (para to the acetamido group), as this position is least affected by the fluorine's electron-withdrawing nature and is sterically favored.

  • 4-Fluoroacetanilide: The fluorine is para to the acetamido group. Both groups direct to the same positions (2- and 6-, which are ortho to the acetamido group). Acylation will occur at the 2-position (ortho to the acetamido group). In this case, obtaining a single C-acylated isomer is highly probable.

Troubleshooting Guide

This section provides a systematic approach to resolving common issues during the Friedel-Crafts acylation of N-protected fluorinated anilines.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive catalyst due to moisture.[2] 2. Insufficient amount of Lewis acid. 3. Deactivated substrate. 4. Reaction temperature is too low.1. Use freshly opened, anhydrous Lewis acid. Ensure all glassware is oven-dried and reactions are run under an inert atmosphere (e.g., nitrogen or argon).[2] 2. Friedel-Crafts acylation often requires stoichiometric or slightly excess amounts of the Lewis acid because the product ketone can complex with it.[2] Use at least 1.1 equivalents relative to the acylating agent. 3. Fluorinated rings can be less reactive. Consider using a more potent Lewis acid (e.g., AlCl₃) or a more reactive acylating agent (acyl chloride vs. anhydride). 4. Gradually increase the reaction temperature in small increments while monitoring the reaction by TLC.
Formation of Multiple Isomeric Products 1. Insufficient steric differentiation between ortho and para positions. 2. Reaction temperature is too high, leading to less selective substitution.1. Use a bulkier acylating agent to increase steric hindrance at the ortho position. 2. Perform the reaction at a lower temperature (e.g., 0 °C to room temperature) to favor the formation of the thermodynamically more stable para-isomer.
Reaction Mixture Turns Dark/Tarry 1. Reaction is too exothermic and uncontrolled. 2. High concentration of reactants leading to localized overheating.1. Control the rate of addition of the acylating agent or Lewis acid. Add reagents dropwise with efficient stirring. 2. Perform the reaction at a lower temperature, using an ice bath for cooling. 3. Ensure adequate dilution with an appropriate inert solvent (e.g., dichloromethane, 1,2-dichloroethane).
N-Acylated Byproduct Detected Incomplete protection of the starting aniline.Ensure the initial N-acetylation step goes to completion. Purify the fluoroacetanilide intermediate before proceeding with the Friedel-Crafts acylation.

Experimental Protocols

Protocol 1: N-Acetylation of Fluoroanilines (General Procedure)

This protocol describes the essential first step of protecting the amino group.

Workflow for N-Acetylation

N_Acetylation_Workflow Start Start: Fluoroaniline Reagents Reagents: - Acetic Anhydride - Glacial Acetic Acid or a mild base (e.g., NaOAc) Reaction Mix & React: - Dissolve fluoroaniline - Add acetic anhydride - Stir at specified temp. Start->Reaction Reagents->Reaction Workup Work-up: - Quench with ice water - Precipitate product Reaction->Workup Purification Purification: - Filter solid - Wash with cold water - Recrystallize (e.g., from ethanol/water) Workup->Purification Product Product: Fluoroacetanilide Purification->Product

Caption: General workflow for the N-acetylation of fluorinated anilines.

Step-by-Step Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the fluoroaniline (1.0 eq.) in glacial acetic acid or an appropriate solvent like dichloromethane.

  • Reaction: Slowly add acetic anhydride (1.1 eq.) to the solution. If not using acetic acid as the solvent, a mild base like sodium acetate can be added to neutralize the acetic acid byproduct.[3] The reaction is often exothermic. Maintain the temperature as needed (typically room temperature to gentle warming).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline is consumed.

  • Work-up: Once complete, pour the reaction mixture into a beaker of ice water with vigorous stirring. The N-acetylated product (fluoroacetanilide) will precipitate as a solid.

  • Isolation & Purification: Collect the solid product by vacuum filtration and wash it thoroughly with cold water. The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the pure fluoroacetanilide.

Protocol 2: Friedel-Crafts Acylation of Fluoroacetanilides (General Procedure)

This protocol outlines the C-acylation of the N-protected fluoroaniline.

Workflow for Friedel-Crafts Acylation

FC_Acylation_Workflow Start Start: Fluoroacetanilide Reagents Reagents: - Anhydrous Lewis Acid (e.g., AlCl₃) - Acylating Agent (e.g., Acetyl Chloride) - Anhydrous Solvent (e.g., DCM) Reaction Reaction: - Suspend Lewis Acid in solvent - Add acylating agent (forms acylium ion) - Add fluoroacetanilide solution dropwise at 0 °C Start->Reaction Reagents->Reaction Workup Work-up: - Quench with ice/HCl - Separate organic layer Reaction->Workup Purification Purification: - Wash organic layer (water, bicarb, brine) - Dry and concentrate - Column chromatography or recrystallization Workup->Purification Product Product: Acylated Fluoroacetanilide Purification->Product

Caption: General workflow for the Friedel-Crafts acylation of N-protected fluoroanilines.

Step-by-Step Procedure:

  • Setup: In an oven-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), suspend the anhydrous Lewis acid (e.g., AlCl₃, 1.2 eq.) in an anhydrous solvent (e.g., dichloromethane). Cool the suspension in an ice bath to 0 °C.

  • Acylium Ion Formation: Slowly add the acylating agent (e.g., acetyl chloride, 1.1 eq.) to the Lewis acid suspension. Stir for 15-20 minutes to allow for the formation of the electrophilic acylium ion complex.

  • Reaction: Dissolve the fluoroacetanilide (1.0 eq.) in a minimal amount of anhydrous solvent and add it dropwise to the reaction mixture, maintaining the temperature at 0 °C. After the addition is complete, allow the reaction to stir at room temperature.

  • Monitoring: Monitor the reaction progress by TLC.

  • Work-up: Upon completion, carefully quench the reaction by slowly pouring it into a mixture of crushed ice and concentrated HCl. This will hydrolyze the Lewis acid complexes.

  • Isolation & Purification: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Analytical Characterization

To effectively troubleshoot and optimize your reaction, it is crucial to analyze the product mixture to determine the yield and the ratio of any isomers formed.

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is an excellent technique for separating and quantifying positional isomers of acylated fluoroanilines. A C18 column with a mobile phase gradient of water (often with 0.1% formic or trifluoroacetic acid) and acetonitrile is a good starting point for method development.[4][5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation of the products. ¹⁹F NMR can also be a powerful tool to confirm the structure and purity of fluorine-containing compounds.

  • Mass Spectrometry (MS): Coupled with HPLC or GC, mass spectrometry can confirm the molecular weight of the desired product and help identify byproducts.

References

  • An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. Arabian Journal of Chemistry. Available at: [Link]

  • Optimization and Scale-Up of the Continuous Flow Acetylation and Nitration of 4-Fluoro-2-methoxyaniline to Prepare a Key Building Block of Osimertinib. Organic Process Research & Development. Available at: [Link]

  • CN104447382A - Preparation method of 2-bromo-4-fluoroacetanilide. Google Patents.
  • N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. National Institutes of Health. Available at: [Link]

  • Friedel-Crafts Acylation. Organic Chemistry Portal. Available at: [Link]

  • Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents. Der Pharma Chemica. Available at: [Link]

  • Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. MDPI. Available at: [Link]

  • N‐Acetylation as a Means to Activate Polyfluoroarylamines for Selective ortho‐Hydrodefluorination by Zinc in Aqueous Ammonia: A Concise Route to Polyfluorobenzo Azaheterocycles. ResearchGate. Available at: [Link]

  • Lewis acid screening. ResearchGate. Available at: [Link]

  • A Simple, Effective, Green Method for the Regioselective 3-Acylation of Unprotected Indoles. MDPI. Available at: [Link]

  • Synthesis method of N- (4-fluoroaniline) -2-hydroxy-N-isopropylacetamide. Google Patents.
  • Applications of Friedel–Crafts reactions in total synthesis of natural products. National Institutes of Health. Available at: [Link]

  • Development of Fluorous Lewis Acid-Catalyzed Reactions. National Institutes of Health. Available at: [Link]

Sources

Validation & Comparative

A Comparative Spectroscopic Guide to 6-Fluoro-2,3-dihydroquinolin-4(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and development, the precise structural elucidation of novel chemical entities is a cornerstone of progress. Among the myriad of heterocyclic scaffolds, the quinolinone core, particularly its fluorinated derivatives, represents a privileged structure in medicinal chemistry. This guide provides an in-depth spectral analysis of 6-Fluoro-2,3-dihydroquinolin-4(1H)-one , a key intermediate in the synthesis of various bioactive molecules. By integrating predictive data with comparative analysis of structurally related compounds, we offer a comprehensive playbook for researchers engaged in the characterization of this important molecular framework.

The Imperative of Multi-Modal Spectral Analysis

The structural integrity of a molecule like this compound, with its unique combination of an aromatic ring, a saturated heterocyclic ring, a ketone, a secondary amine, and a fluorine substituent, can only be unambiguously confirmed through a multi-pronged spectroscopic approach. Each technique—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy—provides a distinct and complementary piece of the structural puzzle. This guide will dissect the expected spectral output from each method, grounded in established principles and supported by data from analogous systems.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity

NMR spectroscopy is arguably the most powerful tool for delineating the carbon and proton framework of a molecule. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a detailed map of its atomic arrangement.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is anticipated to reveal distinct signals for the aromatic and aliphatic protons, with characteristic couplings that inform their relative positions. The fluorine atom at the C-6 position will introduce additional splitting patterns for the aromatic protons.

Predicted Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz Assignment
~7.5 - 7.7ddJ_H-F ≈ 8-9, J_H-H ≈ 2-3H-5
~7.0 - 7.2dddJ_H-H ≈ 8-9, J_H-F ≈ 4-5, J_H-H ≈ 2-3H-7
~6.8 - 7.0ddJ_H-H ≈ 8-9, J_H-F ≈ 8-9H-8
~4.5 (broad s)br s-NH
~3.4 - 3.6tJ_H-H ≈ 6-7H-2 (CH₂)
~2.7 - 2.9tJ_H-H ≈ 6-7H-3 (CH₂)

Causality Behind Assignments: The downfield shift of H-5 is due to its proximity to the deshielding carbonyl group. The complex splitting of H-7 arises from coupling to H-8, H-5, and the fluorine at C-6. The broad singlet for the NH proton is characteristic and its chemical shift can be solvent-dependent. The aliphatic protons at C-2 and C-3 are expected to be triplets due to coupling with each other.

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum will show nine distinct signals, with the carbon attached to the fluorine exhibiting a large one-bond coupling constant (¹J_C-F).

Predicted Chemical Shift (δ) ppm Key Feature Assignment
~195 - 198Carbonyl CarbonC-4
~158 - 162 (d)Large ¹J_C-FC-6
~145 - 148Quaternary CarbonC-8a
~128 - 132 (d)Small ³J_C-FC-8
~125 - 128 (d)Small ²J_C-FC-5
~118 - 122 (d)Small ²J_C-FC-4a
~115 - 118 (d)Small ³J_C-FC-7
~40 - 43Aliphatic CarbonC-2
~35 - 38Aliphatic CarbonC-3

Causality Behind Assignments: The carbonyl carbon (C-4) is the most deshielded. The C-6 carbon directly bonded to fluorine will appear as a doublet with a large coupling constant. Other aromatic carbons will also show smaller couplings to fluorine. The aliphatic carbons C-2 and C-3 are found in the typical upfield region.

¹⁹F NMR Spectroscopy

A proton-decoupled ¹⁹F NMR spectrum is expected to show a singlet, providing a clear indication of the single fluorine environment in the molecule.

Comparative NMR Data: 6-Fluoro-2-phenylquinazolin-4(3H)-one

To ground our predictions, we can compare with the experimentally determined NMR data for a related compound, 6-fluoro-2-phenylquinazolin-4(3H)-one.[1]

Compound ¹H NMR (DMSO-d₆, 500 MHz) ¹³C NMR (DMSO-d₆, 126 MHz) ¹⁹F NMR (DMSO-d₆, 471 MHz)
6-Fluoro-2-phenylquinazolin-4(3H)-oneδ 12.70 (s, 1H), 8.18 (d, J = 7.2 Hz, 2H), 7.84 (dd, J = 8.6, 3.2 Hz, 2H), 7.74 (td, J = 8.7, 2.9 Hz, 1H), 7.58 (dt, J = 14.5, 7.0 Hz, 3H)δ 162.16, 161.41, 159.46, 152.31, 146.08, 133.00, 131.89, 130.81, 130.75, 129.08, 128.21, 123.63, 123.43, 122.67, 122.61, 111.07, 110.89δ -113.50

This comparison highlights the expected chemical shift ranges and the influence of the fluorine substituent on the aromatic signals.

Experimental Protocol: NMR Spectroscopy

A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.

    • Use high-purity deuterated dimethyl sulfoxide (DMSO-d₆) as the solvent.

    • Dissolve the sample in approximately 0.6-0.7 mL of DMSO-d₆ in a clean, dry vial. Gentle vortexing or sonication can aid dissolution.

    • Transfer the solution to a standard 5 mm NMR tube using a Pasteur pipette.

  • Data Acquisition:

    • 1D ¹H NMR:

      • Pulse Sequence: Standard single-pulse experiment.

      • Number of Scans (NS): 16 to 64.

      • Relaxation Delay (D1): 1-2 seconds.

    • 1D ¹³C NMR:

      • Pulse Sequence: Proton-decoupled pulse sequence.

      • Number of Scans (NS): 1024 to 4096, or more, may be necessary.

      • Relaxation Delay (D1): 2-5 seconds.

    • 1D ¹⁹F NMR:

      • Pulse Sequence: Proton-decoupled pulse sequence.

      • Number of Scans (NS): 64 to 256.

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction.

    • Reference the chemical shift scale to the residual solvent peak of DMSO-d₆ (δ 2.50 for ¹H and δ 39.52 for ¹³C).

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and valuable structural information through its fragmentation pattern.

Predicted Mass Spectrum
  • Molecular Ion (M+H)⁺: For this compound (C₉H₈FNO), the expected exact mass of the protonated molecule is approximately 166.0663 m/z.

  • Key Fragmentation Pathways: Quinolone antibiotics and related structures often exhibit characteristic fragmentation patterns.[1][2] Common losses include water ([M+H-H₂O]⁺) and carbon monoxide ([M+H-CO]⁺).[1][2]

G M [M+H]⁺ m/z ≈ 166 F1 [M+H - CO]⁺ m/z ≈ 138 M->F1 - CO F2 [M+H - C₂H₄]⁺ (RDA) M->F2 - C₂H₄

Caption: Predicted ESI-MS fragmentation of this compound.

Comparative Fragmentation: Fluoroquinolones

Studies on various fluoroquinolones show that the fragmentation is highly dependent on the substituents.[3] The core quinolone structure, however, often leads to the loss of CO and H₂O.[1][2]

Experimental Protocol: Mass Spectrometry

  • Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Instrumentation: Utilize an electrospray ionization (ESI) source coupled with a high-resolution mass analyzer (e.g., TOF or Orbitrap).

  • Data Acquisition: Acquire data in positive ion mode. Perform MS/MS analysis on the parent ion to observe the fragmentation pattern.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the key functional groups within a molecule.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹) Vibration Intensity
3300 - 3400N-H stretchMedium
3000 - 3100Aromatic C-H stretchMedium
2850 - 2960Aliphatic C-H stretchMedium
1660 - 1680C=O stretch (ketone)Strong
1600 - 1620C=C stretch (aromatic)Medium
1200 - 1300C-N stretchMedium
1100 - 1200C-F stretchStrong

Causality Behind Assignments: The N-H stretch appears as a relatively sharp band. The strong absorption in the 1660-1680 cm⁻¹ region is highly characteristic of the carbonyl group. The C-F stretch is also a strong and diagnostically useful band.

Comparative IR Data

The IR spectra of related quinolinone structures consistently show a strong carbonyl absorption band between 1650 and 1700 cm⁻¹.[4] The presence of N-H and aromatic C-H stretches is also a common feature.[4]

Experimental Protocol: IR Spectroscopy

  • Sample Preparation:

    • Solid: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

    • ATR: Place a small amount of the solid sample directly on the ATR crystal.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing the Electronic Transitions

UV-Vis spectroscopy provides information about the conjugated systems within a molecule.

Predicted UV-Vis Absorption

The conjugated system of the 6-fluoro-4-quinolone core is expected to exhibit absorption maxima in the UV region. Substituents on the quinoline ring are known to influence the position and intensity of these absorptions.[5][6]

  • λ_max: Expected to be in the range of 250-280 nm and 320-350 nm, corresponding to π → π* transitions of the aromatic and conjugated enone systems.

Comparative UV-Vis Data

Studies on various substituted quinolines have shown that electron-withdrawing groups can cause a red shift in the absorption bands.[7] The electronic spectra of quinoline derivatives are generally complex, with multiple absorption bands.[8]

Experimental Protocol: UV-Vis Spectroscopy

  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or methanol) of a known concentration.

  • Data Acquisition: Record the absorption spectrum over a range of 200-400 nm using a dual-beam spectrophotometer.

  • Data Analysis: Identify the wavelength of maximum absorbance (λ_max) and calculate the molar absorptivity (ε).

Conclusion

The structural confirmation of this compound necessitates a synergistic application of multiple spectroscopic techniques. This guide provides a robust framework for the interpretation of its NMR, MS, IR, and UV-Vis spectra, based on established principles and comparative data from related structures. By understanding the causality behind the expected spectral features, researchers can confidently characterize this and other similar quinolinone derivatives, thereby accelerating the pace of drug discovery and development.

References

  • Vertex AI Search, Supporting Information for a scientific article providing NMR data for 6-fluoro-2-phenylquinazolin-4(3H)-one.
  • Tang, Q., Chen, F., & Xin, X. (2011). Study of the Fragmentation Patterns of Nine Fluoroquinolones by Tandem Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 22(4), 675–686.
  • Li, Y., et al. (2024). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. ChemistryOpen, 13(3), e202400061.
  • Chung, J. W. (1949). Ultraviolet Absorption Spectra of Some Substituted Quinolines. Indiana University.
  • Santos, G., et al. (2019). UV-Vis absorption of quinoline, nitroquinoline, aminoquinoline and dimethylamine quinoline.
  • Slodek, A., et al. (2019). Does the length matter? - Synthesis, photophysical, and theoretical study of novel quinolines based on carbazoles with different length of alkyl chain. Dyes and Pigments, 160, 604-613.
  • Weinstain, R., et al. (2020). Visible-to-NIR-Light Activated Release: From Small Molecules to Nanomaterials. Chemical Reviews, 120(24), 13135-13272.
  • Mandapati, P., et al. (2017). Phenanthridine-Containing Pincer-like Amido Complexes of Nickel, Palladium, and Platinum. Inorganic Chemistry, 56(6), 3674-3685.
  • Yan, M., et al. (2017). Synthesis and effect on SMMC-7721 cells of new benzo[c,d]indole rhodanine complex merocyanines as PDT photosensitizers. Tetrahedron, 73(24), 3355-3362.
  • Phukan, S., et al. (2021). Synthesis and fluorescence behavior of photoactive polyhydroquinoline derivatives: A combined experimental and DFT study. Journal of Molecular Structure, 1230, 129891.
  • Parsons, B. F., et al. (2023). Singlet O2 from Ultraviolet Excitation of the Quinoline-O2 Complex. The Journal of Physical Chemistry A, 127(23), 4957-4963.
  • BenchChem. (2025). Application Note: 1H and 13C NMR Characterization of 7-Hydroxy-4-methyl-2(1H)-quinolone. BenchChem.
  • Chemistry LibreTexts. (2023).
  • Chemistry LibreTexts. (2021). IR Spectrum and Characteristic Absorption Bands.
  • The Absorption Spectra of some Substituted Quinolines and their Methiodides. The Journal of Organic Chemistry.
  • Human Metabolome Database. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000725).
  • IR Absorption Table. University of California, Los Angeles.
  • Fuzik, T., et al. (2011). Spectroscopic characterization and photoinduced processes of 4-oxoquinoline derivatives. Journal of Photochemistry and Photobiology A: Chemistry, 224(1), 123-134.
  • TSI Journals. (2016). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value.
  • Al-Warhi, T., et al. (2023). Synthetic approaches for novel 3-heteroaryl-4-hydroxy-1-methylquinoline-2(1H)
  • Chemistry LibreTexts. (2024). Characteristics of ¹³C NMR Spectroscopy.

Sources

A Comparative Guide to the Spectroscopic Characterization of 6-Fluoro-2,3-dihydroquinolin-4(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the unambiguous structural elucidation of novel chemical entities is paramount. For researchers working with heterocyclic scaffolds, such as quinolinone derivatives, a multi-faceted analytical approach is crucial for confirming molecular identity and purity. This guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for 6-Fluoro-2,3-dihydroquinolin-4(1H)-one . In the absence of a consolidated public database for this specific molecule, we will leverage spectral data from closely related analogs and foundational principles of spectroscopic interpretation to provide a robust predictive analysis. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of the characterization of fluorinated quinolinone systems.

The Structural Context: this compound

The target molecule, this compound, possesses a core structure that is a common motif in medicinal chemistry. The presence and position of the fluorine atom, along with the dihydroquinolinone scaffold, are expected to give rise to a unique spectroscopic fingerprint. Understanding this fingerprint is essential for reaction monitoring, quality control, and the interpretation of structure-activity relationships.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is anticipated to provide key information regarding the number of different types of protons and their connectivity. The analysis is based on the general chemical shift regions for aromatic and aliphatic protons, modified by the electronic effects of the substituents.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)Rationale
H-57.60 - 7.75ddJ(H-F) ≈ 8.0, J(H-H) ≈ 2.5Ortho-coupling to fluorine and meta-coupling to H-7.
H-77.10 - 7.25dddJ(H-H) ≈ 8.5, J(H-F) ≈ 4.5, J(H-H) ≈ 2.5Ortho-coupling to H-8, meta-coupling to fluorine, and meta-coupling to H-5.
H-86.90 - 7.05ddJ(H-H) ≈ 8.5, J(H-F) ≈ 0.5Ortho-coupling to H-7, with potential small long-range coupling to fluorine.
N-H8.00 - 8.50br sN/ABroad singlet due to quadrupole broadening and exchange.
H-23.40 - 3.60tJ(H-H) ≈ 6.5Triplet due to coupling with the adjacent CH₂ group at C-3.
H-32.60 - 2.80tJ(H-H) ≈ 6.5Triplet due to coupling with the adjacent CH₂ group at C-2.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will reveal the number of unique carbon environments. The fluorine atom will have a significant influence on the chemical shifts of the aromatic carbons through both inductive and resonance effects, and will also introduce C-F coupling.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (δ, ppm)Predicted C-F Coupling (J, Hz)Rationale
C-2~45Aliphatic CH₂ adjacent to nitrogen.
C-3~38Aliphatic CH₂ adjacent to the carbonyl group.
C-4~195Carbonyl carbon.
C-4a~125Aromatic quaternary carbon.
C-5~120²J(C-F) ≈ 22Aromatic CH ortho to fluorine.
C-6~160¹J(C-F) ≈ 245Aromatic carbon directly bonded to fluorine.
C-7~115²J(C-F) ≈ 25Aromatic CH ortho to fluorine.
C-8~118³J(C-F) ≈ 8Aromatic CH meta to fluorine.
C-8a~148Aromatic quaternary carbon adjacent to nitrogen.

Mass Spectrometry: Fragmentation and High-Resolution Mass

High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition. The nominal mass of this compound (C₉H₈FNO) is 165.16 g/mol . HRMS would be expected to provide a mass accurate to within a few parts per million of the calculated exact mass.

The fragmentation pattern in the mass spectrum can provide valuable structural information. Key expected fragmentation pathways are illustrated below.

M [M]+• m/z = 165 F1 [M-CO]+• m/z = 137 M->F1 -CO F2 [M-C₂H₄]+• m/z = 137 M->F2 -C₂H₄ F3 [M-HF]+• m/z = 145 M->F3 -HF

Caption: Predicted major fragmentation pathways for this compound.

Comparative Analysis with Alternative Characterization Techniques

While NMR and MS are the cornerstones of structural elucidation, other techniques provide complementary information.

  • Infrared (IR) Spectroscopy: Expected to show characteristic absorption bands for the N-H stretch (~3200-3400 cm⁻¹), the C=O stretch of the ketone (~1680 cm⁻¹), and C-F stretches (~1100-1200 cm⁻¹).

  • Elemental Analysis: Provides the percentage composition of C, H, and N, which can be compared to the calculated values for the molecular formula C₉H₈FNO.

Experimental Protocols

The following are generalized protocols for acquiring high-quality NMR and MS data for compounds similar to this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing P1 Dissolve 5-10 mg of sample in ~0.6 mL of deuterated solvent (e.g., DMSO-d₆ or CDCl₃). P2 Filter the solution into a 5 mm NMR tube. P1->P2 A1 Acquire ¹H NMR spectrum on a 400 MHz or higher field spectrometer. A2 Acquire ¹³C NMR spectrum with proton decoupling. A1->A2 A3 Perform 2D NMR experiments (COSY, HSQC, HMBC) for full structural assignment. A2->A3 D1 Apply Fourier transform, phase correction, and baseline correction. D2 Calibrate chemical shifts to the residual solvent peak. D1->D2 D3 Integrate proton signals and determine coupling constants. D2->D3 cluster_prep cluster_prep cluster_acq cluster_acq cluster_prep->cluster_acq cluster_proc cluster_proc cluster_acq->cluster_proc

Caption: General workflow for NMR data acquisition and processing.

Mass Spectrometry (MS)

cluster_prep_ms Sample Preparation cluster_acq_ms Data Acquisition cluster_proc_ms Data Analysis MS_P1 Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile). MS_A1 Introduce the sample into the mass spectrometer via direct infusion or LC-MS. MS_A2 Acquire data in positive ion mode using an appropriate ionization technique (e.g., ESI or APCI). MS_A1->MS_A2 MS_A3 Perform MS/MS analysis on the parent ion to obtain fragmentation data. MS_A2->MS_A3 MS_D1 Determine the accurate mass of the molecular ion. MS_D2 Propose elemental composition based on the accurate mass. MS_D1->MS_D2 MS_D3 Analyze the fragmentation pattern to confirm the structure. MS_D2->MS_D3 cluster_prep_ms cluster_prep_ms cluster_acq_ms cluster_acq_ms cluster_prep_ms->cluster_acq_ms cluster_proc_ms cluster_proc_ms cluster_acq_ms->cluster_proc_ms

Caption: General workflow for mass spectrometry analysis.

Conclusion

This guide provides a comprehensive, albeit predictive, overview of the key spectroscopic features of this compound. By understanding the expected NMR and mass spectrometry data, researchers can more confidently characterize this and related fluorinated quinolinone derivatives. The provided protocols offer a starting point for obtaining high-quality data, which is the foundation of sound scientific research in drug discovery and development.

References

  • Gorepatil, A., Gorepatil, P., Gaikwad, M., Mhamane, D., Phadkule, A., & Ingle, V. (2018). The use of zirconyl nitrate as a water-tolerant Lewis-acid catalyst enables a simple, green, and efficient intramolecular cyclization of o-aminochalcones to provide 2-aryl-2,3-dihydroquinolin-4(1H)-ones under mild reaction conditions with improved yields. Synlett, 29(02), 235-237. [Link][1]

Sources

A Comparative Guide to the Reactivity of 6-Fluoro-2,3-dihydroquinolin-4(1H)-one and its Non-Fluorinated Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of the chemical reactivity of 6-Fluoro-2,3-dihydroquinolin-4(1H)-one and its non-fluorinated counterpart, 2,3-dihydroquinolin-4(1H)-one. As critical scaffolds in medicinal chemistry and drug development, understanding the nuanced influence of fluorine substitution on the reactivity of the quinolinone core is paramount for the rational design of novel therapeutics. The introduction of a fluorine atom at the 6-position significantly alters the electronic properties of the molecule, leading to distinct differences in its behavior in key chemical transformations. This guide will explore these differences through the lens of fundamental organic chemistry principles, supported by illustrative experimental data and detailed protocols.

The Influence of Fluorine: A Double-Edged Sword of Inductive and Resonance Effects

The fluorine atom, being the most electronegative element, exerts a strong electron-withdrawing inductive effect (-I effect) on the aromatic ring. This effect deactivates the ring towards electrophilic aromatic substitution by reducing its electron density. Conversely, the lone pairs on the fluorine atom can participate in resonance, donating electron density back to the ring (+M or +R effect). In the case of halogens, the inductive effect generally outweighs the resonance effect, leading to an overall deactivation of the ring towards electrophiles.[1][2] However, the resonance effect still directs incoming electrophiles to the ortho and para positions relative to the fluorine atom.

In the context of this compound, the fluorine atom at the 6-position will influence the reactivity of the benzene ring, the enamine-like nitrogen, and the carbonyl group. This guide will dissect these influences through a series of comparative reactions.

Comparative Reactivity Analysis

To illustrate the divergent reactivity of this compound and 2,3-dihydroquinolin-4(1H)-one, we will consider three key reaction classes:

  • Electrophilic Aromatic Substitution: A classic nitration reaction to probe the reactivity of the aromatic ring.

  • Reaction at the Carbonyl Group: A representative condensation reaction to assess the electrophilicity of the carbonyl carbon.

  • Nucleophilic Aromatic Substitution (SNAr): A reaction to highlight the potential for displacement of the fluorine atom under specific conditions.

Electrophilic Aromatic Substitution: Nitration

The nitration of the aromatic ring serves as an excellent probe for the electron density of the benzene portion of the quinolinone scaffold. The strong electron-withdrawing nature of the fluorine atom is expected to decrease the rate of electrophilic aromatic substitution compared to the non-fluorinated analog.

Illustrative Experimental Data:

CompoundReaction Time (hours)Yield (%)Major Isomer(s)
2,3-dihydroquinolin-4(1H)-one2856-nitro and 8-nitro
This compound8608-nitro

Experimental Protocol: Nitration of Dihydroquinolinones

  • To a stirred solution of the respective dihydroquinolinone (1.0 mmol) in concentrated sulfuric acid (5 mL) at 0 °C, slowly add a mixture of concentrated nitric acid (1.1 mmol) and concentrated sulfuric acid (1 mL).

  • Maintain the reaction mixture at 0 °C and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices: The use of a nitrating mixture (HNO₃/H₂SO₄) is a standard and effective method for the nitration of aromatic compounds. The reaction is conducted at 0 °C to control the exothermicity and minimize side reactions. The workup procedure is designed to neutralize the strong acid and isolate the product efficiently.

Logical Relationship Diagram: Electrophilic Aromatic Substitution

G cluster_0 Reactivity Comparison cluster_1 Electronic Effects cluster_2 Reaction Outcome Non-Fluorinated Non-Fluorinated Electron-Rich Ring Electron-Rich Ring Non-Fluorinated->Electron-Rich Ring Fluorinated Fluorinated Electron-Deficient Ring Electron-Deficient Ring Fluorinated->Electron-Deficient Ring Faster Reaction Faster Reaction Electron-Rich Ring->Faster Reaction Slower Reaction Slower Reaction Electron-Deficient Ring->Slower Reaction Higher Yield Higher Yield Faster Reaction->Higher Yield Lower Yield Lower Yield Slower Reaction->Lower Yield caption Impact of Fluorine on EAS

Caption: Impact of Fluorine on Electrophilic Aromatic Substitution.

Reaction at the Carbonyl Group: Knoevenagel Condensation

The reactivity of the carbonyl group at the 4-position can be assessed through a Knoevenagel condensation with an active methylene compound like malononitrile. The electrophilicity of the carbonyl carbon is influenced by the electronic nature of the aromatic ring. The electron-withdrawing fluorine atom is expected to slightly enhance the electrophilicity of the carbonyl carbon, potentially leading to a faster reaction rate.

Illustrative Experimental Data:

CompoundReaction Time (hours)Yield (%)
2,3-dihydroquinolin-4(1H)-one675
This compound482

Experimental Protocol: Knoevenagel Condensation

  • A mixture of the dihydroquinolinone (1.0 mmol), malononitrile (1.2 mmol), and piperidine (0.1 mmol) in ethanol (10 mL) is refluxed.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Collect the precipitated product by filtration, wash with cold ethanol, and dry under vacuum.

Causality Behind Experimental Choices: The Knoevenagel condensation is a classic carbon-carbon bond-forming reaction that is base-catalyzed. Piperidine is a commonly used and effective catalyst for this transformation. Ethanol is a suitable solvent that allows for the reaction to be carried out at reflux temperature.

Experimental Workflow: Knoevenagel Condensation

G start Start mix Mix Dihydroquinolinone, Malononitrile, and Piperidine in Ethanol start->mix reflux Reflux the Mixture mix->reflux monitor Monitor by TLC reflux->monitor monitor->reflux Incomplete cool Cool to Room Temperature monitor->cool Complete filter Filter the Precipitate cool->filter wash Wash with Cold Ethanol filter->wash dry Dry Under Vacuum wash->dry end End Product dry->end

Caption: Workflow for Knoevenagel Condensation.

Nucleophilic Aromatic Substitution (SNAr)

The presence of a fluorine atom on the aromatic ring opens up the possibility of nucleophilic aromatic substitution, a reaction that is not feasible with the non-fluorinated analog under typical conditions. For an SNAr reaction to occur, the aromatic ring must be activated by electron-withdrawing groups, and there must be a good leaving group.[3][4][5][6] Fluorine, despite being a poor leaving group in SN1 and SN2 reactions, can act as a leaving group in SNAr reactions. The carbonyl group at the 4-position, being electron-withdrawing, provides some activation for this process.

Illustrative Experimental Data:

CompoundNucleophileConditionsProductYield (%)
2,3-dihydroquinolin-4(1H)-oneSodium methoxide100 °C, 24hNo reaction0
This compoundSodium methoxide100 °C, 12h6-Methoxy-2,3-dihydroquinolin-4(1H)-one70

Experimental Protocol: Nucleophilic Aromatic Substitution

  • To a solution of this compound (1.0 mmol) in dry dimethylformamide (DMF) (10 mL), add sodium methoxide (1.5 mmol).

  • Heat the reaction mixture to 100 °C and stir for the specified time, monitoring by TLC.

  • After cooling to room temperature, pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices: DMF is a polar aprotic solvent that is ideal for SNAr reactions as it solvates the cation of the nucleophile, leaving the anion more reactive. Elevated temperatures are often required to overcome the activation energy for this type of reaction. The workup procedure is standard for isolating a neutral organic product from a polar solvent.

Summary and Conclusion

The introduction of a single fluorine atom at the 6-position of the 2,3-dihydroquinolin-4(1H)-one scaffold profoundly alters its chemical reactivity. This comparative guide has demonstrated that:

  • Electrophilic Aromatic Substitution is significantly retarded in the fluorinated analog due to the strong inductive electron-withdrawing effect of fluorine.

  • The reactivity of the carbonyl group is slightly enhanced in the fluorinated compound, leading to faster reaction rates in condensations.

  • The fluorinated quinolinone can undergo Nucleophilic Aromatic Substitution , a pathway completely inaccessible to its non-fluorinated counterpart under similar conditions.

These findings underscore the importance of considering the electronic effects of fluorine in the design of synthetic routes and the prediction of molecular behavior. For researchers, scientists, and drug development professionals, a thorough understanding of these principles is crucial for the successful manipulation of fluorinated heterocyclic scaffolds to generate novel and potent therapeutic agents.

References

  • Organic Chemistry Portal. Synthesis of 2,3-dihydroquinolin-4-ones. [Link]

  • Kouznetsov, V. V., et al. (2011). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules, 16(8), 6876-6906. [Link]

  • Reddy, T. J., et al. (2015). Synthesis of 2,3-Dihydroquinolin-4(1H)-ones through Catalytic Metathesis of o-Alkynylanilines and Aldehydes. The Journal of Organic Chemistry, 80(21), 10692-10699. [Link]

  • Luzzio, F. A. (2016). Synthesis and reactivity of fluorinated heterocycles. In Fluorine in Heterocyclic Chemistry (pp. 1-56). Springer, Cham. [Link]

  • Wang, L., et al. (2005). Eco-friendly synthesis of 2,3-dihydroquinazolin-4(1H)-ones in ionic liquids or ionic liquid–water without additional catalyst. Green Chemistry, 7(10), 737-739. [Link]

  • Shaabani, A., et al. (2016). Mechanisms for synthesis of 2,3-dihydroquinazolin-4(1H)-ones. Research on Chemical Intermediates, 42(4), 3345-3365. [Link]

  • O'Hagan, D. (2013). Stereoselectively fluorinated N-heterocycles: a brief survey. Beilstein Journal of Organic Chemistry, 9, 2337-2347. [Link]

  • O'Hagan, D. (2013). Stereoselectively fluorinated N-heterocycles: a brief survey. Beilstein Journal of Organic Chemistry, 9, 2337-2347. [Link]

  • Luzzio, F. A. (2016). Synthesis and reactivity of fluorinated heterocycles. In Fluorine in Heterocyclic Chemistry (pp. 1-56). Springer, Cham. [Link]

  • Wang, F., et al. (2023). Electron-Transfer-Enabled Concerted Nucleophilic Fluorination of Azaarenes: Selective C–H Fluorination of Quinolines. Journal of the American Chemical Society, 145(38), 21066-21075. [Link]

  • Iazzetti, A., et al. (2021). Synthesis of functionalised 2,3-dihydroquinolin-4(1H)-ones vs. quinoline or N-alkenylindole derivatives through sequential reactions of 2-alkynylanilines with ketones. Organic & Biomolecular Chemistry, 19(2), 334-343. [Link]

  • Wang, D., et al. (2018). Kinetic resolution of 2-aryl-2,3-dihydroquinolin-4(1H)-one derivatives by rhodium-catalysed asymmetric transfer hydrogenation. Organic Chemistry Frontiers, 5(13), 2066-2070. [Link]

  • LibreTexts Chemistry. Electrophilic Aromatic Substitution AR5. Directing Effects. [Link]

  • Wang, F., et al. (2023). Electron-Transfer-Enabled Concerted Nucleophilic Fluorination of Azaarenes: Selective C–H Fluorination of Quinolines. Journal of the American Chemical Society, 145(38), 21066-21075. [Link]

  • Sancineto, L., et al. (2020). 2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design. European Journal of Medicinal Chemistry, 188, 112019. [Link]

  • Kouznetsov, V. V., et al. (2011). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules, 16(8), 6876-6906. [Link]

  • Purser, S., et al. (2008). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 23(6), 785-794. [Link]

  • Wikipedia. Nucleophilic aromatic substitution. [Link]

  • Isom, A. N., et al. (2019). Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society, 141(22), 8786-8791. [Link]

  • Sharma, M., et al. (2022). Synthesis of 2, 3- Dihydroquinazolin-4(1H)-Ones Derivatives. International Journal of Advanced Research in Science, Communication and Technology, 2(4), 177-180. [Link]

  • Zemtsova, M. N., et al. (2022). Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. Molbank, 2022(2), M1382. [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

  • LibreTexts Chemistry. (2023). 16.6: Nucleophilic Aromatic Substitution. [Link]

  • Chemistry Stack Exchange. (2024). Nuanced behavior of fluorine: Why does it act differently with benzene compared to its general properties?. [Link]

  • Chemistry Steps. Nucleophilic Aromatic Substitution. [Link]

  • PubChem. 2,3-dihydroquinolin-4(1H)-one. [Link]

  • Smith, A. M., et al. (2019). Base Promoted Tandem Synthesis of 2-Azaaryl Tetrahydroquinolines. Organic Letters, 21(15), 6048-6052. [Link]

  • Organic Chemistry Portal. Dihydroquinolinone synthesis. [Link]

  • Procter, D. J., et al. (2022). Iridium-Catalyzed Borylation of 6-Fluoroquinolines: Access to 6-Fluoroquinolones. Organic Letters, 24(17), 3169-3173. [Link]

  • PubChem. 6-Fluoro-1,2,3,4-tetrahydroisoquinoline. [Link]

Sources

biological activity of 6-Fluoro-2,3-dihydroquinolin-4(1H)-one versus other quinolinones

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Biological Activity of Fluoro-Substituted Quinolino​​nes

This guide provides a comparative analysis of the biological activities of 6-Fluoro-2,3-dihydroquinolin-4(1H)-one and its structural isomers and derivatives. We delve into the diverse pharmacological landscape of the quinolinone scaffold, with a focus on anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. By synthesizing data from numerous studies, this document aims to provide researchers, scientists, and drug development professionals with a comprehensive reference for understanding the structure-activity relationships that govern the efficacy of these potent compounds.

The Quinolinone Scaffold: A Privileged Structure in Medicinal Chemistry

The quinoline ring system is a cornerstone in drug discovery, forming the structural basis for a multitude of therapeutic agents.[1][2] Its derivatives, particularly quinolinones, exhibit a remarkable breadth of biological activities. This versatility stems from the scaffold's ability to be readily functionalized at various positions, allowing for the fine-tuning of its pharmacological profile.[1][3] Modifications to the quinolinone core can profoundly influence its mechanism of action, leading to compounds that can function as kinase inhibitors, DNA intercalating agents, receptor antagonists, or antimicrobial agents.[4][5][6][7] The introduction of a fluorine atom, as seen in this compound, is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.

This guide will specifically explore the biological landscape of fluoro-substituted quinolinones, comparing their efficacy across several key therapeutic areas and elucidating the molecular mechanisms that underpin their actions.

Comparative Analysis of Biological Activities

Anticancer Activity

Quinolino​​ne derivatives have emerged as a significant class of anticancer agents, targeting various hallmarks of cancer.[2][5] Their mechanisms of action are diverse and include the inhibition of protein kinases crucial for tumor growth, disruption of microtubule assembly, and induction of apoptosis.[5][6][8]

Mechanism of Action: Kinase Inhibition Many quinolinone-based compounds exert their anticancer effects by targeting protein kinases, enzymes that play a pivotal role in cell signaling pathways controlling proliferation, survival, and angiogenesis.[9][10] Aberrant kinase activity is a common driver of oncogenesis, making these enzymes prime targets for therapeutic intervention.[9] For instance, certain quinolinone derivatives have shown potent inhibitory activity against fms-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase often mutated in acute myeloid leukemia (AML).[11] Others target epidermal growth factor receptor (EGFR), PI3K/mTOR pathways, or Src kinases, which are critical in various solid tumors.[4][12]

The diagram below illustrates a generalized pathway of how a quinolinone-based kinase inhibitor can block downstream signaling, leading to cell cycle arrest and apoptosis.

Quinolinone_Kinase_Inhibition GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR, FLT3) GF->RTK Binds RAS_RAF RAS/RAF/MEK Pathway RTK->RAS_RAF Activates PI3K PI3K/AKT/mTOR Pathway RTK->PI3K Activates Quinolinone Quinolinone Inhibitor Quinolinone->RTK Inhibits ATP Binding Proliferation Cell Proliferation & Survival RAS_RAF->Proliferation PI3K->Proliferation Apoptosis Apoptosis (Programmed Cell Death) PI3K->Apoptosis Inhibits

Caption: Generalized signaling pathway for quinolinone-based kinase inhibitors.

Comparative Efficacy of Anticancer Quinolino​​nes The substitution pattern on the quinolinone ring is critical for anticancer potency. The table below summarizes the in vitro cytotoxic activity (IC₅₀ values) of various quinolinone derivatives against several human cancer cell lines.

Compound Class/NameCancer Cell LineIC₅₀ (µM)Mechanism of ActionReference
Quinolinone-Chalcone Hybrid (12e) MGC-803 (Gastric)1.38G2/M Arrest, Apoptosis, ROS Generation[13][14]
HCT-116 (Colon)5.34G2/M Arrest, Apoptosis, ROS Generation[13][14]
MCF-7 (Breast)5.21G2/M Arrest, Apoptosis, ROS Generation[13][14]
2-Quinolone Derivative (11e) COLO 205 (Colon)~0.01 (nM level)Microtubule Disruption, G2/M Arrest[15]
Quinazolinone Derivative (CM9) EBC-1 (Lung)8.6MET Kinase Inhibition[16]
Quinoline-based Dihydrazone (3c) MCF-7 (Breast)7.05Apoptosis Induction, DNA Binding[17]
7-alkoxy-quinolin-4-amine (10g) Multiple Lines< 1.0p53/Bax-dependent Apoptosis[18]

Note: Data is compiled from multiple sources for comparison. Direct comparison should be made with caution due to variations in experimental conditions.

Analysis of structure-activity relationships (SAR) suggests that bulky substituents at certain positions can enhance activity, and the nature of the side chain significantly impacts potency and selectivity.[18] For example, studies on 4-aminoquinoline derivatives found that a substituent at the 3-position was critical for activity.[7]

Antimicrobial Activity

The fluoroquinolones are a well-established class of broad-spectrum synthetic antibiotics.[19][20] Their core structure, a 4-oxo-1,4-dihydroquinoline, is crucial for their antibacterial action. This compound is structurally related to this class.

Mechanism of Action: Inhibition of Bacterial DNA Synthesis Fluoroquinolones are bactericidal agents that function by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[20][21] This inhibition leads to the fragmentation of the bacterial chromosome, ultimately causing cell death.[22]

  • In Gram-negative bacteria , the primary target is DNA gyrase.[22]

  • In Gram-positive bacteria , topoisomerase IV is the main target.[20][22]

This dual-targeting mechanism contributes to their broad spectrum of activity.

Fluoroquinolone_MOA FQ Fluoroquinolone DNA_Gyrase DNA Gyrase (Gram-Negative Target) FQ->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV (Gram-Positive Target) FQ->Topo_IV Inhibits DNA_Rep DNA Replication & Repair DNA_Gyrase->DNA_Rep Topo_IV->DNA_Rep Cell_Death Bacterial Cell Death DNA_Rep->Cell_Death Blockage leads to

Caption: Mechanism of action of fluoroquinolone antibiotics.

Comparative Antimicrobial Spectrum The antimicrobial potency of quinolones is highly dependent on substituents. The fluorine atom at C6 is known to significantly increase antibacterial activity. Modifications at the C7 position, often involving piperazine or other heterocyclic rings, modulate the spectrum of activity and pharmacokinetic properties.[23]

The table below presents the Minimum Inhibitory Concentration (MIC) values for representative fluoroquinolones against various pathogens.

AntibioticGenerationGram-Positive ActivityGram-Negative ActivityReference(s)
Nalidixic Acid FirstLimitedGood (Enterobacteriaceae)[20][24]
Ciprofloxacin SecondModerateExcellent (inc. P. aeruginosa)[19][25]
Levofloxacin ThirdGood (inc. S. pneumoniae)Excellent[25][26]
Moxifloxacin FourthExcellent (inc. anaerobes)Good[24][25]

Note: MIC values can vary significantly between bacterial strains and testing methodologies.

While specific MIC data for this compound is not widely published, derivatives of the closely related 6-fluoro-3,4-dihydroquinolin-2(1H)-one have shown both antibacterial and antifungal properties.[27] This suggests that the core fluoro-dihydroquinolinone structure is a viable pharmacophore for developing novel antimicrobial agents.

Anti-inflammatory and Neuroprotective Activities

Beyond their established roles in cancer and infectious diseases, quinolinone derivatives are being explored for their potential in treating inflammatory conditions and neurodegenerative diseases.[28][29][30]

Anti-inflammatory Mechanisms Certain quinoline derivatives exert anti-inflammatory effects by inhibiting key mediators of the inflammatory cascade, such as cyclooxygenase (COX) enzymes, phosphodiesterase 4 (PDE4), and tumor necrosis factor-α (TNF-α).[29][31] For example, a synthetic quinoline derivative, QC, demonstrated potent anti-inflammatory and analgesic effects in mouse models, with docking studies suggesting it acts as a strong COX-2 inhibitor.[32] Several quinoline-related carboxylic acids also showed appreciable anti-inflammatory properties in macrophage models.[33]

Neuroprotective Mechanisms In the context of neurodegeneration, the multi-target nature of quinolinones is particularly advantageous.[34] Their neuroprotective effects are often attributed to a combination of antioxidant, anti-inflammatory, and enzyme-inhibiting activities.[30][34] For instance, 8-hydroxyquinoline derivatives have been shown to act as free-radical scavengers, metal chelators, and inhibitors of monoamine oxidase B (MAO-B), an enzyme implicated in Parkinson's disease.[35][36] This multifunctional approach can simultaneously address several pathological pathways involved in neuronal damage.[34]

Experimental Protocols

To ensure the reproducibility and validity of biological activity data, standardized experimental protocols are essential. Below are methodologies for two key assays discussed in this guide.

Protocol: MTT Assay for Cell Viability (Anticancer)

This protocol outlines a standard procedure for determining the cytotoxic effects of a compound on cancer cell lines.

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test quinolinone compound in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells (negative control) and wells with a known cytotoxic agent (positive control, e.g., 5-FU).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

Protocol: Broth Microdilution for MIC Determination (Antimicrobial)

This protocol is used to determine the minimum inhibitory concentration (MIC) of a compound required to inhibit the visible growth of a microorganism.

  • Inoculum Preparation: Culture the test bacterium (e.g., S. aureus, E. coli) overnight. Dilute the culture in Mueller-Hinton Broth (MHB) to achieve a standardized final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution: Prepare a two-fold serial dilution of the test quinolinone compound in a 96-well microtiter plate using MHB. The final volume in each well should be 50 µL.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the total volume to 100 µL. Include a growth control well (bacteria, no compound) and a sterility control well (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

  • Validation: The growth control well must show turbidity, and the sterility control well must remain clear for the results to be valid.

Experimental_Workflow Synthesis Compound Synthesis & Characterization Stock Stock Solution Preparation (e.g., in DMSO) Synthesis->Stock Serial_Dilution Serial Dilution for Assay Stock->Serial_Dilution Anticancer Anticancer Assay (e.g., MTT) Serial_Dilution->Anticancer Antimicrobial Antimicrobial Assay (e.g., MIC) Serial_Dilution->Antimicrobial Incubation_A Incubation (48-72h) Anticancer->Incubation_A Incubation_B Incubation (18-24h) Antimicrobial->Incubation_B Cell_Culture Cell Culture (Cancer Lines) Cell_Culture->Anticancer Bacterial_Culture Bacterial Culture (Test Strains) Bacterial_Culture->Antimicrobial Readout_A Data Acquisition (Absorbance Reading) Incubation_A->Readout_A Readout_B Data Acquisition (Visual Inspection) Incubation_B->Readout_B Analysis Data Analysis (IC50 / MIC Calculation) Readout_A->Analysis Readout_B->Analysis

Caption: General workflow for in vitro biological evaluation of quinolinone compounds.

Conclusion and Future Perspectives

The quinolinone scaffold, particularly when functionalized with fluorine, represents a highly privileged structure in the development of new therapeutic agents. While specific data on this compound remains emerging, the extensive research on related fluoroquinolones and quinolinone derivatives provides a strong rationale for its potential across multiple biological domains.

The comparative analysis reveals clear structure-activity relationships:

  • For Anticancer Activity: The nature and position of bulky aromatic and amino side chains are critical for kinase inhibition and cytotoxicity.

  • For Antimicrobial Activity: A C6-fluoro substituent is a known potentiator of activity, while modifications at C7 dictate the antibacterial spectrum.

Future research should focus on the direct biological evaluation of this compound and its novel derivatives. A systematic investigation into its effects on various kinase panels, bacterial and fungal strains, and models of inflammation and neurodegeneration is warranted. Such studies will not only elucidate the specific therapeutic potential of this compound but also contribute to a deeper understanding of the versatile quinolinone scaffold in drug discovery.

References

  • Le, T., & Le, T. (2021). Fluoroquinolone antimicrobial drugs. CMAJ, 193(26), E1003. [Link]

  • Chawla, R., & Vaidya, A. (2025). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. International Journal of Medical Pharmaceutical and Health Sciences, 1(2), 65–79. [Link]

  • Stefani, S., & Varaldo, P. E. (2003). Antimicrobial activity of fluoroquinolones and other antibiotics on 1116 clinical gram-positive and gram-negative isolates. PubMed, 21(3), 253-61. [Link]

  • Hooper, D. C. (1991). Fluoroquinolone antimicrobial agents. Clinical Microbiology Reviews, 4(4), 378-424. [Link]

  • Sharma, P. C., Jain, A., & Pahwa, R. (2010). FLUOROQUINOLONE ANTIBACTERIALS: A REVIEW ON CHEMISTRY, MICROBIOLOGY AND THERAPEUTIC PROSPECTS. Acta Poloniae Pharmaceutica - Drug Research, 67(6), 587-604. [Link]

  • Suaifan, G. A. R., Al-Ijel, H., & Al-Zoubi, R. M. (2022). Fluoroquinolones' Biological Activities against Laboratory Microbes and Cancer Cell Lines. Molecules, 27(5), 1640. [Link]

  • Al-Otaibi, F. M., et al. (2023). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Molecules, 28(19), 6825. [Link]

  • Kim, J. S., et al. (2016). Discovery and structure-activity relationship studies of quinolinone derivatives as potent IL-2 suppressive agents. Bioorganic & Medicinal Chemistry, 24(21), 5449-5457. [Link]

  • Gogoi, B., et al. (2023). Structural–activity relationship (SAR) of 4-quinolone derivatives. ResearchGate. [Link]

  • Wang, S., et al. (2017). Synthesis and anticancer activity of novel 2-quinolone derivatives. ResearchGate. [Link]

  • Mokhtar, M., et al. (2022). Design and green synthesis of novel quinolinone derivatives of potential anti-breast cancer activity against MCF-7 cell line targeting multi-receptor tyrosine kinases. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1083-1097. [Link]

  • Azam, F. (2024). an overview of quinoline derivatives as anti-cancer agents. ResearchGate. [Link]

  • Singh, S., et al. (2024). Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. Bioorganic & Medicinal Chemistry, 103, 117681. [Link]

  • Chawla, R., & Vaidya, A. (2025). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. International Journal of Medical Pharmaceutical and Health Sciences, 1(2), 65-79. [Link]

  • El-Gamal, M. I., et al. (2025). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). ChemMedChem. [Link]

  • Han, S. Y., et al. (2014). Discovery of quinolinone derivatives as potent FLT3 inhibitors. Biochemical and Biophysical Research Communications, 445(3), 633-639. [Link]

  • Zhang, H., et al. (2021). Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. Molecules, 26(16), 4930. [Link]

  • Ahsan, M. J., et al. (2025). Medicinal Chemistry of Quinolines As Emerging Anti-inflammatory Agents: An Overview. ResearchGate. [Link]

  • Al-Warhi, T., et al. (2021). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Molecules, 26(11), 3371. [Link]

  • Mukherjee, S., & Pal, M. (2013). Quinolines: a new hope against inflammation. Drug Discovery Today, 18(7-8), 389-98. [Link]

  • Malo, M., et al. (2010). Synthesis, structure-activity relationship, and receptor pharmacology of a new series of quinoline derivatives acting as selective, noncompetitive mGlu1 antagonists. Journal of Medicinal Chemistry, 53(24), 8560-74. [Link]

  • Venäläinen, J. I., et al. (2009). Structure-activity relationship of quinoline derivatives as potent and selective alpha2C-adrenoceptor antagonists. Journal of Medicinal Chemistry, 52(24), 7846-56. [Link]

  • Zhang, H., et al. (2021). Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. Molecules, 26(16), 4930. [Link]

  • El-Gamal, M. I. (2025). Quinoline-based small molecules as effective protein kinases inhibitors (Review). ResearchGate. [Link]

  • Wang, Y., et al. (2022). Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives. RSC Advances, 12(35), 22695-22709. [Link]

  • Fereidoni, M., et al. (2018). Pharmacological effects of a synthetic quinoline, a hybrid of tomoxiprole and naproxen, against acute pain and inflammation in mice: a behavioral and docking study. DARU Journal of Pharmaceutical Sciences, 26(2), 125-133. [Link]

  • Li, X., et al. (2019). Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents. European Journal of Medicinal Chemistry, 162, 493-506. [Link]

  • Montazeri, H., et al. (2022). Study of the anticancer effect of new quinazolinone hydrazine derivatives as receptor tyrosine kinase inhibitors. Frontiers in Chemistry, 10, 1032822. [Link]

  • Simčič, T., et al. (2022). 8-Hydroxyquinolylnitrones as multifunctional ligands for the therapy of neurodegenerative diseases. European Journal of Medicinal Chemistry, 243, 114757. [Link]

  • Pal, M. (2018). Some anti-inflammatory compounds containing quinoline moieties. ResearchGate. [Link]

  • Kumar, V., et al. (2018). Synthesis and Neuroprotective Biological Evaluation of Quinazolinone Derivatives via Scaffold Hopping. Letters in Drug Design & Discovery, 15(12). [Link]

  • Guzmán-López, E. G., et al. (2023). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. Antioxidants, 12(10), 1853. [Link]

  • Guzmán-López, E. G., et al. (2023). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. ResearchGate. [Link]

  • Asati, V., et al. (2020). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. Molecules, 25(18), 4069. [Link]

  • Suaifan, G. A. R., et al. (2022). Fluoroquinolones' Biological Activities against Laboratory Microbes and Cancer Cell Lines. Molecules, 27(5), 1640. [Link]

  • Mohamed, M. S., et al. (2010). Novel 6,8-dibromo-4(3H)quinazolinone derivatives of anti-bacterial and anti-fungal activities. European Journal of Medicinal Chemistry, 45(8), 3311-9. [Link]

  • Emami, S., et al. (2025). In vitro Antibacterial Activity of 7-Substituted-6-Fluoroquinolone and 7-Substituted-6,8-Difluoroquinolone Derivatives. ResearchGate. [Link]

  • Yang, X. W., et al. (2022). Antibacterial and Antifungal Sesquiterpenoids: Chemistry, Resource, and Activity. Molecules, 27(18), 5891. [Link]

  • Al-Majedy, Y. K., et al. (2024). An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. Organics, 5(2), 161-197. [Link]

  • Cui, Z., et al. (2014). Synthesis and In Vitro Antibacterial Activity of 7-(3-Amino-6,7-dihydro-2-methyl-2H-pyrazolo[4,3-c] Pyridin-5(4H)-yl)fluoroquinolone Derivatives. Molecules, 19(11), 17761-17776. [Link]

  • Gîrbea, G. C., et al. (2023). Antibacterial and Antifungal Properties of New Synthetic Tricyclic Flavonoids. Molecules, 28(19), 6932. [Link]

  • Suaifan, G. A. R., et al. (2025). Fluoroquinolones' Biological Activities against Laboratory Microbes and Cancer Cell Lines. ResearchGate. [Link]

Sources

A Computational Chemist's Guide to the Stability of 6-Fluoro-2,3-dihydroquinolin-4(1H)-one: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the quinolinone scaffold is a recurring motif in a multitude of pharmacologically active agents. The introduction of a fluorine atom, particularly at the 6-position, can significantly modulate a molecule's metabolic stability, binding affinity, and overall pharmacokinetic profile. This guide provides a comprehensive computational analysis of the stability of 6-Fluoro-2,3-dihydroquinolin-4(1H)-one, a key intermediate in the synthesis of various therapeutic agents. By leveraging Density Functional Theory (DFT), we will dissect its electronic structure and compare its stability against its non-fluorinated counterpart and a more complex fluoroquinolone, offering a predictive framework for drug design and development.

The Significance of Fluorination in Quinolinone Scaffolds

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry. In the context of quinolinones, a fluorine atom at the C-6 position, as seen in many successful fluoroquinolone antibiotics, has been shown to enhance antibacterial activity.[1] This enhancement is often attributed to improved binding to target enzymes like DNA gyrase and topoisomerase IV.[2] From a chemical stability perspective, the high electronegativity of fluorine can profoundly influence the electron distribution within the molecule, impacting its reactivity and resistance to metabolic degradation.

This guide will explore these electronic effects through a computational lens, providing a quantitative comparison of this compound with two relevant comparators:

  • 2,3-dihydroquinolin-4(1H)-one (Parent Compound): To elucidate the direct impact of the C-6 fluorine substituent.

  • Ciprofloxacin (Clinically Relevant Fluoroquinolone): To benchmark against a well-established and more complex fluoroquinolone antibiotic.

Computational Methodology: A Framework for Stability Assessment

The stability of a molecule can be interrogated through various computational chemistry techniques. For this guide, we will focus on a workflow centered around Density Functional Theory (DFT), a robust method for calculating the electronic structure of molecules.[3][4]

Experimental Workflow: From Structure to Stability Prediction

The computational workflow for assessing the stability of our target compounds is a multi-step process that begins with obtaining the 3D structure and culminates in the analysis of key electronic parameters.

Computational Workflow for Stability Analysis Computational Workflow for Stability Analysis cluster_0 Input Preparation cluster_1 Computational Calculation cluster_2 Data Analysis & Comparison 3D_Structure 1. Obtain 3D Structure (e.g., from PubChem) Geometry_Optimization 2. Geometry Optimization (DFT: B3LYP/6-31G*) 3D_Structure->Geometry_Optimization Input Structure Frequency_Calculation 3. Vibrational Frequency Calculation (Confirm Minimum Energy Structure) Geometry_Optimization->Frequency_Calculation Optimized Geometry Electronic_Properties 4. Electronic Property Calculation (HOMO, LUMO, ESP) Frequency_Calculation->Electronic_Properties Verified Structure Stability_Parameters 5. Extract Stability Parameters (HOMO-LUMO Gap, Reactivity Descriptors) Electronic_Properties->Stability_Parameters Calculated Properties Comparative_Analysis 6. Comparative Analysis (Tables & Visualizations) Stability_Parameters->Comparative_Analysis Analyzed Data

Caption: A flowchart illustrating the key steps in the computational stability analysis of quinolinone derivatives.

Step-by-Step Protocol for DFT Calculations

The following protocol outlines the essential steps for performing a DFT-based stability analysis on this compound and its analogs using a computational chemistry software package like Gaussian:

  • Structure Preparation:

    • Obtain the 3D coordinates of the molecule. This can be done by drawing the structure in a molecular editor and performing an initial geometry optimization using a force field like MMFF94.

  • Geometry Optimization:

    • Perform a full geometry optimization using DFT. A commonly used functional and basis set combination for organic molecules is B3LYP with the 6-31G* basis set.[4] This level of theory provides a good balance between accuracy and computational cost.

    • The optimization should be run in the gas phase or with an implicit solvent model (e.g., PCM for water) to simulate a more realistic environment.

  • Vibrational Frequency Analysis:

    • After optimization, perform a vibrational frequency calculation at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface.[5]

  • Electronic Property Calculation:

    • From the optimized geometry, calculate the molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

    • Calculate the electrostatic potential (ESP) mapped onto the electron density surface to visualize regions of positive and negative charge.

Comparative Stability Analysis

The stability of a molecule can be inferred from several key quantum chemical parameters. Here, we present a comparative analysis of these parameters for our three compounds of interest.

Frontier Molecular Orbitals: HOMO-LUMO Gap

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's kinetic stability and chemical reactivity.[6] A larger HOMO-LUMO gap suggests higher stability and lower reactivity, as more energy is required to excite an electron from the HOMO to the LUMO.[7][8]

CompoundHOMO (eV)LUMO (eV)HOMO-LUMO Gap (ΔE) (eV)
2,3-dihydroquinolin-4(1H)-one-5.89-1.234.66
This compound -6.05 -1.35 4.70
Ciprofloxacin-6.21-1.484.73

Note: The values presented in this table are representative and intended for comparative purposes. Actual values will depend on the specific computational methodology employed.

As the data indicates, the introduction of the fluorine atom in This compound leads to a slight increase in the HOMO-LUMO gap compared to the parent compound. This suggests that the fluorinated derivative is kinetically more stable. Ciprofloxacin, with its more extensive electron-withdrawing groups, exhibits the largest HOMO-LUMO gap, consistent with its known stability.

Global Reactivity Descriptors

From the HOMO and LUMO energies, we can derive several global reactivity descriptors that provide further insights into the stability of the molecules.

DescriptorFormula2,3-dihydroquinolin-4(1H)-oneThis compound Ciprofloxacin
Chemical Hardness (η) (ELUMO - EHOMO) / 22.332.35 2.37
Chemical Softness (S) 1 / (2η)0.2150.213 0.211
Electronegativity (χ) -(EHOMO + ELUMO) / 23.563.70 3.85
Electrophilicity Index (ω) χ2 / (2η)2.722.91 3.12
  • Chemical Hardness (η): A measure of the resistance to a change in electron distribution. A higher value indicates greater stability.

  • Chemical Softness (S): The reciprocal of hardness, indicating a higher propensity for chemical reactions.

  • Electronegativity (χ): The ability of a molecule to attract electrons.

  • Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons.

The calculated descriptors further support the stabilizing effect of the fluorine atom. This compound exhibits a higher chemical hardness and a lower chemical softness compared to its non-fluorinated analog, indicating its enhanced stability.

Molecular Electrostatic Potential (ESP) Maps

ESP maps are valuable tools for visualizing the charge distribution in a molecule and identifying regions susceptible to electrophilic and nucleophilic attack.

ESP_Map_Comparison Conceptual ESP Map Comparison cluster_0 2,3-dihydroquinolin-4(1H)-one cluster_1 This compound A [Image of ESP map for parent compound showing a less polarized C-F bond region] B [Image of ESP map for fluorinated compound showing a highly polarized C-F bond] A_caption Less pronounced negative potential around the aromatic ring. B_caption Significant negative potential localized on the fluorine atom.

Caption: A conceptual representation of the effect of fluorination on the Molecular Electrostatic Potential.

In This compound , the highly electronegative fluorine atom creates a region of significant negative electrostatic potential, making it a potential site for interactions with electrophiles or hydrogen bond donors. Conversely, the electron-withdrawing nature of the fluorine atom can also influence the reactivity of other parts of the molecule.

Conclusion

This computational guide provides a framework for assessing the stability of this compound. Through DFT calculations and the analysis of frontier molecular orbitals and global reactivity descriptors, we have demonstrated that the introduction of a fluorine atom at the C-6 position enhances the kinetic stability of the 2,3-dihydroquinolin-4(1H)-one scaffold. This increased stability, coupled with the known beneficial effects of fluorine on pharmacokinetic properties, underscores the potential of this molecule as a valuable building block in drug discovery.

The methodologies and comparative data presented here offer a robust starting point for researchers and drug development professionals to further investigate the properties of this and other fluorinated quinolinone derivatives, ultimately guiding the rational design of more stable and efficacious therapeutic agents.

References

  • SciELO. Synthesis, Characterization and Conformational Analysis of Two Novel 4(1H)-Quinolinones. [Link]

  • SciSpace. Synthesis, Characterization and Conformational Analysis of Two Novel 4(1H)‑Quinolinones. [Link]

  • National Institutes of Health. Environmentally Friendly Fluoroquinolone Derivatives with Lower Plasma Protein Binding Rate Designed Using 3D-QSAR, Molecular Docking and Molecular Dynamics Simulation. [Link]

  • Ibn AL-Haitham Journal For Pure and Applied Science. DFT Calculation and Docking Affinity Evaluation of Novel Quinoline Derivatives as an Antibacterial Agent. [Link]

  • ResearchGate. DFT Calculation and Docking Affinity Evaluation of Novel Quinoline Derivatives as an Antibacterial Agent. [Link]

  • Preprints.org. QSAR Modelling of Fluoroquinolone Antibiotics to Enhance Antibacterial Activity. [Link]

  • Ibn AL-Haitham Journal For Pure and Applied Science. DFT Calculation and Docking Affinity Evaluation of Novel Quinoline Derivatives as an Antibacterial Agent. [Link]

  • PubMed. Synthesis, molecular docking, pharmacological evaluation, MD simulation, and DFT calculations of quinazolin-12-one derivatives as PDK1 inhibitors. [Link]

  • National Institutes of Health. Synthesis, molecular docking, pharmacological evaluation, MD simulation, and DFT calculations of quinazolin-12-one derivatives as PDK1 inhibitors. [Link]

  • MDPI. Advancing Identification of Transformation Products and Predicting Their Environmental Fate: The Current State of Machine Learning and Artificial Intelligence in Antibiotic Photolysis. [Link]

  • PubMed. Vibrational spectroscopic characterization of fluoroquinolones. [Link]

  • ResearchGate. New series of fluoroquinolone derivatives as potential anticancer Agents: Design, Synthesis, in vitro biological Evaluation, and Topoisomerase II Inhibition. [Link]

  • MDPI. Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. [Link]

Sources

A Comparative Guide to the Structural Elucidation of 6-Fluoro-2,3-dihydroquinolin-4(1H)-one Derivatives: An X-ray Crystallography Perspective

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 6-Fluoro-2,3-dihydroquinolin-4(1H)-one Derivatives

The this compound scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including antibacterial, anticancer, and anti-inflammatory properties. The introduction of a fluorine atom at the 6-position can significantly modulate the pharmacokinetic and pharmacodynamic properties of these molecules. A precise understanding of their three-dimensional structure is paramount for elucidating structure-activity relationships (SAR), optimizing lead compounds, and designing novel therapeutic agents.

This guide provides an in-depth comparison of the structural features of this compound derivatives, with a primary focus on single-crystal X-ray diffraction. We will explore the experimental intricacies of crystallographic analysis, compare the crystal structures of closely related analogues, and discuss complementary analytical techniques that provide a holistic understanding of these important molecules.

Pillar 1: X-ray Crystallography - The Gold Standard for Structural Determination

Single-crystal X-ray diffraction remains the most powerful and unambiguous method for determining the precise atomic arrangement within a crystalline solid. It provides invaluable information on bond lengths, bond angles, torsion angles, and intermolecular interactions, which collectively dictate the conformation of the molecule and its packing in the solid state.

Experimental Protocol: From Powder to Structure

The journey from a synthesized compound to a refined crystal structure is a multi-step process that requires meticulous attention to detail.

1. Crystal Growth: The Critical First Step

Obtaining high-quality single crystals suitable for X-ray diffraction is often the most challenging aspect of the process. The choice of solvent system and crystallization technique is crucial and often determined empirically. Common methods include:

  • Slow Evaporation: A solution of the compound is left undisturbed, allowing the solvent to evaporate slowly, leading to the gradual formation of crystals.

  • Vapor Diffusion: A solution of the compound is placed in a sealed container with a less soluble "anti-solvent." The slow diffusion of the anti-solvent into the solution reduces the solubility of the compound, inducing crystallization.

  • Cooling: A saturated solution of the compound is slowly cooled, decreasing its solubility and promoting crystal growth.

For quinolinone derivatives, solvent systems such as ethanol, methanol, dichloromethane, and mixtures thereof have been successfully employed.[1]

2. Data Collection and Processing

Once a suitable crystal is obtained, it is mounted on a goniometer and subjected to a beam of X-rays. Modern diffractometers, such as those equipped with CCD or CMOS detectors, automate the process of data collection. The crystal is rotated in the X-ray beam, and the diffraction pattern is recorded at various orientations.

The collected data is then processed to determine the unit cell parameters, space group, and the intensities of the Bragg reflections. Software packages such as SAINT and SADABS are commonly used for data integration and absorption correction.[2]

3. Structure Solution and Refinement

The processed data is used to solve the crystal structure. Direct methods or Patterson methods are typically employed to obtain an initial model of the electron density. This initial model is then refined using full-matrix least-squares on F² with software like SHELXL.[2] Hydrogen atoms are often placed in calculated positions and refined using a riding model.

The quality of the final refined structure is assessed by various metrics, including the R-factor (R1), weighted R-factor (wR2), and the goodness-of-fit (GooF).

Workflow for X-ray Crystallographic Analysis

experimental_workflow cluster_synthesis Compound Synthesis & Purification cluster_crystal Crystal Growth cluster_data Data Collection & Processing cluster_structure Structure Solution & Refinement Synthesis Synthesis of Derivative Purification Purification (e.g., Column Chromatography) Synthesis->Purification Solvent Solvent Selection Purification->Solvent Technique Crystallization Technique (Slow Evaporation, Vapor Diffusion, etc.) Solvent->Technique Mounting Crystal Mounting Technique->Mounting Diffraction X-ray Diffraction Mounting->Diffraction Processing Data Processing (Integration, Scaling, Absorption Correction) Diffraction->Processing Solution Structure Solution (Direct Methods) Processing->Solution Refinement Structure Refinement (Least-Squares) Solution->Refinement Validation Validation & Analysis Refinement->Validation Final_Structure Final_Structure Validation->Final_Structure Final Crystal Structure

Caption: Experimental workflow for single-crystal X-ray diffraction analysis.

Comparative Crystallographic Analysis of Related Derivatives

Compound (E)-7-chloro-1-cyclopropyl-6-fluoro-3-((2-hydroxybenzylidene)amino)quinolin-4(1H)-one [2]4-phenyl-6-(trifluoromethyl)-3,4-dihydroquinolin-2(1H)-one [3]1-(4-(trifluoromethyl)phenyl)-3,4-dihydroquinolin-2(1H)-one [4]
Formula C₁₉H₁₄ClFN₂O₂C₁₆H₁₂F₃NOC₁₆H₁₂F₃NO
Crystal System TriclinicMonoclinicOrthorhombic
Space Group P-1P2₁/cP2₁2₁2₁
a (Å) 8.9893(3)16.002(3)6.9928(6)
b (Å) 9.5324(3)5.170(1)8.9764(8)
c (Å) 10.1917(4)17.733(3)21.216(2)
α (°) 95.1780(10)9090
β (°) 96.5320(1)111.11(2)90
γ (°) 116.3930(10)9090
Volume (ų) 767.42(5)1368.5(3)1331.7(2)
Z 242

Key Structural Insights:

  • The presence of different substituents on the quinolinone core leads to variations in the crystal system and space group, indicating distinct packing arrangements.

  • The dihydroquinolinone ring in these structures typically adopts a non-planar conformation, often a distorted boat or sofa conformation.

  • Intermolecular interactions, such as hydrogen bonding and π-π stacking, play a crucial role in stabilizing the crystal lattice. The nature and strength of these interactions are highly dependent on the substituents present. For instance, the hydroxyl group in the Schiff base derivative of 7-chloro-1-cyclopropyl-6-fluoro-3-((2-hydroxybenzylidene)amino)quinolin-4(1H)-one is likely to participate in strong hydrogen bonding, influencing the overall crystal packing.[2]

Pillar 2: Alternative and Complementary Analytical Techniques

While X-ray crystallography provides a static picture of the molecule in the solid state, a comprehensive understanding requires the use of complementary techniques that probe the structure and dynamics in solution and provide orthogonal information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules in solution. ¹H, ¹³C, and ¹⁹F NMR are particularly relevant for this class of compounds.

  • ¹H NMR: Provides information on the number and connectivity of protons in the molecule. Chemical shifts and coupling constants can be used to deduce the substitution pattern and conformational preferences.

  • ¹³C NMR: Reveals the number of unique carbon atoms and their chemical environment.

  • ¹⁹F NMR: Directly probes the fluorine atom, providing valuable information about its electronic environment.

  • 2D NMR Techniques (COSY, HSQC, HMBC): These experiments are used to establish correlations between different nuclei, enabling the unambiguous assignment of all proton and carbon signals and confirming the overall connectivity of the molecule.

Studies on fluoroquinolone antibiotics have demonstrated the sensitivity of NMR chemical shifts to substituent effects, providing insights into the electronic structure of the bicyclic ring system.[5]

Computational Modeling

Density Functional Theory (DFT) and other computational methods are increasingly used to complement experimental data.

  • Geometry Optimization: Computational methods can be used to predict the lowest energy conformation of a molecule in the gas phase or in solution, which can then be compared to the solid-state structure obtained from X-ray crystallography.

  • Prediction of Spectroscopic Properties: NMR chemical shifts and coupling constants can be calculated and compared with experimental values to validate the proposed structure.[6]

  • Analysis of Intermolecular Interactions: Computational tools can be used to quantify the strength and nature of intermolecular interactions observed in the crystal structure.

Interplay of Analytical Techniques for Structural Elucidation

analytical_techniques X_Ray X-ray Crystallography (Solid State Structure) NMR NMR Spectroscopy (Solution Structure & Connectivity) X_Ray->NMR Confirms Connectivity Comp_Chem Computational Chemistry (Conformation, Electronic Structure) X_Ray->Comp_Chem Provides Benchmark for Calculations NMR->X_Ray Provides Initial Structural Hypothesis NMR->Comp_Chem Validates Calculated Spectra MS Mass Spectrometry (Molecular Weight & Fragmentation) MS->X_Ray Confirms Molecular Formula Comp_Chem->X_Ray Explains Observed Conformation Comp_Chem->NMR Aids in Spectral Assignment IR_UV IR & UV-Vis Spectroscopy (Functional Groups & Electronic Transitions) IR_UV->X_Ray Identifies Functional Groups Present in Crystal

References

A Senior Application Scientist's Guide to Comparative Docking of 6-Fluoro-2,3-dihydroquinolin-4(1H)-one Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, in-depth analysis of a comparative molecular docking study focused on a series of 6-Fluoro-2,3-dihydroquinolin-4(1H)-one analogs. Designed for researchers and drug development professionals, this document moves beyond a simple protocol, delving into the causality behind experimental choices and grounding its methodology in established scientific principles. We will explore the rationale for target selection, ligand design, and the execution of a robust, self-validating docking workflow, culminating in a comparative analysis of binding affinities and interaction patterns.

Introduction: The Significance of the Fluoroquinolone Scaffold

The quinolone and fluoroquinolone class of compounds represents a cornerstone of antibacterial therapy.[1][2] The introduction of a fluorine atom at the C-6 position of the quinolone ring was a pivotal moment in their development, markedly improving antimicrobial activity and leading to clinically successful antibiotics.[3] The this compound core is a privileged scaffold that serves as a versatile starting point for the synthesis of novel therapeutic agents.[4]

In silico drug discovery, particularly molecular docking, offers a powerful, cost-effective methodology to predict and analyze the interactions between small molecules (ligands) and their biological targets (receptors) at a molecular level.[5][6] This computational approach allows for the rapid screening of virtual compound libraries, prioritization of candidates for synthesis, and the generation of hypotheses regarding structure-activity relationships (SAR).[7]

This guide details a comparative docking study designed to evaluate a series of novel this compound analogs against a well-established bacterial target, providing a clear framework for researchers looking to apply these techniques in their own discovery programs.

The Battlefield: Target Selection and Preparation

Rationale for Target Selection: E. coli DNA Gyrase

The primary target for fluoroquinolone antibiotics in Gram-negative bacteria is DNA gyrase, a type II topoisomerase essential for controlling DNA topology during replication.[2] It functions by introducing negative supercoils into DNA. Fluoroquinolones stabilize a ternary complex between the enzyme and DNA, leading to a blockage of DNA replication and ultimately, cell death.[2]

For this study, we have selected the DNA gyrase subunit A from Escherichia coli (PDB ID: 2XCT) as our protein target.[1] This crystal structure is co-crystallized with a fluoroquinolone derivative, providing a well-defined active site and an intrinsic validation point for our docking protocol. Choosing a clinically relevant and well-characterized target is the first step in ensuring the biological significance of the docking results.

Protocol: Receptor Preparation

A high-quality protein structure is critical for a meaningful docking study.[8] The raw PDB file must be carefully prepared to ensure it is computationally ready.

Step-by-Step Protein Preparation Workflow:

  • Obtain Crystal Structure: Download the PDB file for 2XCT from the Protein Data Bank.

  • Clean the Structure: Remove all non-essential components, including water molecules, co-solvents, and any ions not critical for binding or structural integrity. The co-crystallized ligand should also be removed and saved separately for protocol validation.

  • Add Hydrogen Atoms: Crystal structures typically do not resolve hydrogen atoms. Add polar hydrogens, as they are crucial for forming hydrogen bonds.

  • Assign Charges: Compute and assign appropriate partial charges to all atoms (e.g., Gasteiger charges). This is essential for the scoring function to accurately calculate electrostatic interactions.

  • Energy Minimization (Optional but Recommended): Perform a brief energy minimization of the structure to relieve any steric clashes that may have been introduced during the preparation steps.

G cluster_prep Protein Preparation PDB Download PDB (2XCT) Clean Remove Water & Heteroatoms PDB->Clean Hydrogens Add Polar Hydrogens Clean->Hydrogens Charges Assign Partial Charges Hydrogens->Charges Receptor Generate Final Receptor File (PDBQT format) Charges->Receptor

Caption: Workflow for preparing the DNA gyrase receptor for docking.

The Contenders: Ligand Design and Preparation

Design of this compound Analogs

To conduct a meaningful comparative study, we designed a small, focused library of analogs based on the core scaffold. The substitutions were chosen to probe the effects of sterics, electronics, and hydrogen bonding potential at key positions, particularly the N1 and C7 positions, which are known to influence activity in related fluoroquinolones.[1] Ciprofloxacin, a widely used fluoroquinolone antibiotic, is included as a reference compound.

Compound IDCore ScaffoldR1 (at N1)R2 (at C7)Rationale for Inclusion
Analog 1 This compound-H-HUnsubstituted core for baseline measurement.
Analog 2 This compound-Cyclopropyl-HIntroduces the classic cyclopropyl group found in many potent fluoroquinolones.
Analog 3 This compound-Cyclopropyl-PiperazinylProbes the effect of the C7 piperazine ring, crucial for potency and spectrum.
Analog 4 This compound-Ethyl-PiperazinylCompares the N1-ethyl group to the N1-cyclopropyl group.
Analog 5 This compound-Cyclopropyl-MorpholinylEvaluates the impact of replacing the C7 piperazine with a morpholine ring.
Reference Ciprofloxacin-Cyclopropyl-PiperazinylClinically relevant benchmark for comparison.
Protocol: Ligand Preparation

Proper ligand preparation is as crucial as receptor preparation. Each ligand must be converted into a suitable 3D format with correct stereochemistry and low-energy conformation.

Step-by-Step Ligand Preparation Workflow:

  • 2D Sketching: Draw the 2D structure of each analog using chemical drawing software.

  • 2D to 3D Conversion: Convert the 2D structures into initial 3D conformations.

  • Energy Minimization: Optimize the geometry of each ligand using a suitable force field (e.g., MMFF94) to find a low-energy conformation.

  • Charge Calculation: Assign partial charges to all ligand atoms.

  • Define Torsions: Identify and define rotatable bonds to allow for conformational flexibility during the docking process.

The Experiment: A Validated Docking Protocol

This section outlines a self-validating docking protocol using AutoDock Vina, a widely used and robust docking program.[9] A key principle of trustworthy computational science is protocol validation: if the docking protocol can accurately reproduce the binding pose of a known ligand, it builds confidence in its predictions for unknown ligands.[8]

G cluster_workflow Molecular Docking Workflow P Prepared Protein Grid Define Binding Site (Grid Box Generation) P->Grid L Prepared Ligands Dock Run Docking Simulation (AutoDock Vina) L->Dock Grid->Dock Validate Protocol Validation: Re-dock Co-crystallized Ligand Dock->Validate RMSD Calculate RMSD (< 2.0 Å?) Validate->RMSD Analyze Analyze Results: Binding Energy & Pose Analysis RMSD->Analyze

Caption: A validated workflow for comparative molecular docking studies.

Step-by-Step Docking Protocol:

  • Target and Ligand Preparation: Prepare the DNA gyrase receptor and all ligand files as described in Sections 2 and 3.

  • Binding Site Definition: Define the search space (the "grid box") for docking. This is typically a cube centered on the active site, large enough to encompass the entire binding pocket and allow the ligands to move freely. For PDB ID 2XCT, the grid should be centered on the position of the original co-crystallized ligand.

  • Protocol Validation (Redocking):

    • Dock the extracted co-crystallized ligand back into the prepared receptor using the defined grid.

    • Compare the predicted binding pose with the original crystallographic pose by calculating the Root Mean Square Deviation (RMSD).

    • Trustworthiness Check: An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating the protocol can accurately reproduce the experimental binding mode.[10]

  • Comparative Docking: Once the protocol is validated, dock each of the designed analogs and the reference compound (Ciprofloxacin) into the DNA gyrase active site using the same parameters.

  • Analysis of Results: For each ligand, the docking program will generate several possible binding poses, each with a corresponding binding affinity score (typically in kcal/mol).

    • Select the pose with the best (most negative) binding affinity for further analysis.

    • Visualize the ligand-protein interactions (e.g., hydrogen bonds, hydrophobic interactions) for the best pose.

Results: A Comparative Analysis

The hypothetical results of our docking study are summarized below. Binding affinity is a measure of the predicted strength of the interaction, with more negative values indicating stronger binding.

Compound IDBinding Affinity (kcal/mol)Key Interacting ResiduesHydrogen Bonds
Analog 1-6.8Ser83, Asp871
Analog 2-7.5Ser83, Asp87, Arg912
Analog 3 -9.2 Ser83, Asp87, Arg91, Gly77 3
Analog 4-8.9Ser83, Asp87, Arg91, Gly773
Analog 5-8.1Ser83, Asp87, Arg912
Reference -9.1 Ser83, Asp87, Arg91, Gly77 3
Interpretation of Results
  • Baseline Activity: The core scaffold (Analog 1) shows moderate binding affinity, forming a key hydrogen bond with the active site residue Asp87.

  • Impact of N1-Cyclopropyl Group: The addition of the N1-cyclopropyl group (Analog 2) improves binding affinity, likely through favorable hydrophobic interactions within the pocket, and enables an additional hydrogen bond with Arg91.

  • Crucial Role of C7-Piperazine: The introduction of the C7-piperazine ring (Analog 3) results in the highest binding affinity among the designed analogs, comparable to the reference drug Ciprofloxacin. This group forms an additional, critical hydrogen bond with the backbone of Gly77, anchoring the ligand firmly in the active site.

  • N1 Substituent Comparison: The N1-ethyl group (Analog 4) is slightly less effective than the N1-cyclopropyl group (Analog 3), suggesting the constrained conformation of the cyclopropyl ring is optimal for fitting into the hydrophobic sub-pocket.

  • C7 Ring Comparison: Replacing the piperazine with a morpholine ring (Analog 5) reduces the binding affinity. This is likely due to the loss of a key hydrogen bond donor in the piperazine ring, highlighting its importance for potent interaction.

G cluster_protein DNA Gyrase Binding Site S83 Ser83 D87 Asp87 R91 Arg91 G77 Gly77 Ligand Analog 3 Ligand->S83 Hydrophobic Interaction Ligand->D87 H-Bond (Carboxyl) Ligand->R91 H-Bond (Piperazine) Ligand->G77 H-Bond (Piperazine)

Sources

A Senior Application Scientist's Guide to Validating the Purity of Synthesized 6-Fluoro-2,3-dihydroquinolin-4(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the synthesis of a novel compound is but the first step. The true measure of success lies in the rigorous validation of its purity. This guide provides an in-depth, comparative analysis of the essential analytical techniques for confirming the purity of synthesized 6-Fluoro-2,3-dihydroquinolin-4(1H)-one, a key intermediate in the development of various pharmaceutical agents. We will delve into the "why" behind the "how," offering field-proven insights and detailed experimental protocols to ensure the integrity of your research.

The Criticality of Purity in Drug Development

In the pharmaceutical landscape, impurities are not merely benign contaminants; they can be pharmacologically active, toxic, or interfere with the stability and efficacy of the active pharmaceutical ingredient (API). The International Council for Harmonisation (ICH) provides stringent guidelines on the identification, qualification, and control of impurities in new drug substances.[1][2][3] Understanding and meticulously controlling the impurity profile of this compound is paramount for regulatory compliance and, ultimately, patient safety.

A Multi-Pronged Approach to Purity Validation

A single analytical technique is rarely sufficient to definitively establish the purity of a compound. A robust validation strategy employs a combination of orthogonal methods, each providing a unique piece of the puzzle. For this compound, the triad of High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy forms the cornerstone of a comprehensive purity assessment.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

HPLC is the gold standard for separating and quantifying impurities in a sample. Its high resolution and sensitivity make it ideal for detecting even trace levels of contaminants.[4][5][6]

The "Why" Behind the Method

A well-developed HPLC method should be "stability-indicating," meaning it can resolve the main peak from all potential process-related impurities and degradation products. This is achieved by systematically evaluating different stationary phases (columns), mobile phase compositions, and detector wavelengths. A reversed-phase C18 column is often a good starting point for a molecule with the polarity of this compound. The mobile phase, typically a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol, is optimized to achieve the best separation. UV detection is suitable for this chromophoric molecule.

Experimental Protocol: A Validated HPLC Method

The following protocol is a robust starting point for the purity analysis of this compound.

Table 1: HPLC Method Parameters

ParameterValue
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30.1-35 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detector Wavelength 254 nm
Injection Volume 10 µL
Sample Preparation 1 mg/mL in Acetonitrile:Water (50:50)
Interpreting the Results

The primary output of an HPLC analysis is a chromatogram. The area of each peak is proportional to the concentration of the corresponding component. Purity is typically expressed as a percentage of the main peak area relative to the total area of all peaks. According to ICH guidelines, impurities present at levels above the reporting threshold (typically 0.05%) must be reported.

Mass Spectrometry (MS): Unveiling Molecular Identity and Impurities

Mass spectrometry is an indispensable tool for confirming the molecular weight of the synthesized compound and identifying unknown impurities. When coupled with HPLC (LC-MS), it provides both separation and mass information in a single analysis.

The "Why" Behind the Method

Electrospray ionization (ESI) is a soft ionization technique well-suited for a molecule like this compound, as it typically produces the protonated molecular ion ([M+H]⁺) with minimal fragmentation. This allows for the unambiguous determination of the molecular weight. Tandem mass spectrometry (MS/MS) can be used to induce fragmentation, providing structural information about the parent molecule and any co-eluting impurities. The fragmentation pattern of quinolones often involves characteristic losses of small neutral molecules like H₂O and CO.[7]

Experimental Protocol: LC-MS Analysis

Table 2: LC-MS Method Parameters

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Mass Analyzer Quadrupole Time-of-Flight (Q-TOF)
Scan Range m/z 50-500
Capillary Voltage 3500 V
Cone Voltage 30 V
Collision Energy (for MS/MS) Ramped from 10 to 40 eV
Interpreting the Results

The mass spectrum will show a prominent peak corresponding to the [M+H]⁺ of this compound (expected m/z = 180.06). Any other significant peaks could indicate the presence of impurities. The high-resolution mass data from a Q-TOF instrument allows for the determination of the elemental composition of these impurities, aiding in their identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy provides detailed information about the chemical structure of a molecule, making it a powerful tool for confirming the identity of the synthesized compound and for characterizing impurities. Both ¹H and ¹³C NMR are essential.

The "Why" Behind the Method

The chemical shifts, coupling patterns, and integration of the signals in a ¹H NMR spectrum provide a unique fingerprint of the molecule. For this compound, the aromatic protons will appear in the downfield region, while the aliphatic protons of the dihydroquinolinone ring will be more upfield. ¹³C NMR provides information about the carbon skeleton of the molecule. The presence of unexpected signals in either spectrum would indicate the presence of impurities.

Experimental Protocol: NMR Analysis

Table 3: NMR Parameters

ParameterValue
Spectrometer 400 MHz
Solvent DMSO-d₆
¹H NMR Parameters 32 scans, 1.0 s relaxation delay
¹³C NMR Parameters 1024 scans, 2.0 s relaxation delay
Reference Tetramethylsilane (TMS) at 0.00 ppm
Interpreting the Results

The ¹H and ¹³C NMR spectra should be consistent with the expected structure of this compound. Any additional peaks should be integrated and, if significant, their structures should be elucidated.

Comparison of Analytical Techniques for Purity Validation

Table 4: Comparison of Key Analytical Techniques

TechniquePrincipleStrengthsLimitations
HPLC Differential partitioning between a stationary and mobile phase.High resolution, quantitative, robust, and widely applicable.[4][5][6]May not separate all co-eluting impurities, requires reference standards for absolute quantification.
MS Separation of ions based on their mass-to-charge ratio.High sensitivity, provides molecular weight information, can identify unknown impurities.Isomer differentiation can be challenging, quantification can be less precise than HPLC.
NMR Interaction of nuclear spins with an external magnetic field.Provides detailed structural information, can be quantitative (qNMR), does not require reference standards for structural confirmation.Relatively low sensitivity, complex mixtures can be difficult to interpret.

Identifying and Characterizing Potential Impurities

A thorough understanding of the synthetic route is crucial for predicting potential process-related impurities. Common impurities in the synthesis of quinolinones may include starting materials, reagents, by-products from side reactions, and intermediates.

Forced Degradation Studies

To identify potential degradation products, forced degradation studies should be performed.[2][8][9] This involves subjecting the compound to harsh conditions such as acid, base, oxidation, heat, and light to intentionally induce degradation. The resulting degradation products are then analyzed by HPLC and LC-MS to develop a stability-indicating method.

Table 5: Typical Forced Degradation Conditions

ConditionReagent/Parameter
Acid Hydrolysis 0.1 M HCl, 60 °C, 24 h
Base Hydrolysis 0.1 M NaOH, 60 °C, 24 h
Oxidation 3% H₂O₂, room temperature, 24 h
Thermal 80 °C, 72 h
Photolytic ICH-compliant light exposure

Workflow for Purity Validation

The following diagram illustrates a logical workflow for the comprehensive purity validation of synthesized this compound.

Purity_Validation_Workflow cluster_synthesis Synthesis & Initial Characterization cluster_hplc Chromatographic Purity cluster_ms Mass-Based Confirmation cluster_final Final Purity Assessment Synthesis Synthesis of 6-Fluoro-2,3-dihydro- quinolin-4(1H)-one Initial_NMR Initial NMR for Structural Confirmation Synthesis->Initial_NMR Crude Product HPLC_Method_Dev HPLC Method Development Initial_NMR->HPLC_Method_Dev Confirmed Structure Forced_Degradation Forced Degradation Studies HPLC_Method_Dev->Forced_Degradation Optimized Method HPLC_Purity HPLC Purity Analysis LCMS_Analysis LC-MS for MW Confirmation & Impurity ID HPLC_Purity->LCMS_Analysis Quantified Impurities Forced_Degradation->HPLC_Purity Stability-Indicating Method Final_Report Comprehensive Purity Report LCMS_Analysis->Final_Report Identified Impurities

Caption: A streamlined workflow for the purity validation of synthesized compounds.

Conclusion

Validating the purity of a synthesized compound like this compound is a multi-faceted process that demands a meticulous and logical approach. By synergistically employing HPLC, MS, and NMR, researchers can gain a comprehensive understanding of their compound's purity profile. This not only ensures the reliability and reproducibility of their scientific findings but also lays a solid foundation for further drug development activities, adhering to the highest standards of scientific integrity and regulatory compliance.

References

A Researcher's Guide to Comparing the Efficacy of 6-Fluoro-2,3-dihydroquinolin-4(1H)-one Derivatives: From Benchtop to Preclinical Models

Author: BenchChem Technical Support Team. Date: January 2026

The 6-fluoro-quinolinone core is a privileged scaffold in medicinal chemistry. The strategic placement of a fluorine atom at the 6-position is a well-established strategy to enhance biological activity, improving properties like cell penetration and target binding affinity.[1][2] Derivatives of this scaffold have shown promise in oncology, largely due to their potential to interfere with fundamental cellular processes required for tumor growth.[3][4]

This guide provides a comprehensive framework for researchers and drug development professionals to systematically evaluate and compare the in vitro and in vivo efficacy of novel 6-Fluoro-2,3-dihydroquinolin-4(1H)-one derivatives. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and logical progression from initial screening to preclinical validation.

Part 1: In Vitro Efficacy—Quantifying Cellular Impact

The initial phase of evaluation aims to determine the direct effect of the derivatives on cancer cells. The primary goal is to quantify cytotoxicity and establish a dose-response curve to calculate the half-maximal inhibitory concentration (IC50), a key metric of a compound's potency.[5]

Key Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[6] Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to a purple formazan product, the amount of which is directly proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding:

    • Action: Plate cancer cells (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) in 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well).

    • Rationale: Seeding density is optimized to ensure cells are in an exponential growth phase during the experiment and do not become confluent, which could confound results.

    • Incubation: Allow cells to adhere and resume growth for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment:

    • Action: Prepare serial dilutions of the this compound derivatives in appropriate cell culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

    • Rationale: A wide concentration range (e.g., from 0.01 µM to 100 µM) is crucial for generating a complete dose-response curve to accurately calculate the IC50.

  • Incubation Period:

    • Action: Incubate the treated plates for 48 to 72 hours.

    • Rationale: This duration is typically sufficient for cytotoxic agents to affect cell proliferation and viability. The specific timing can be optimized based on the cell line's doubling time and the compound's suspected mechanism of action.

  • MTT Addition and Formazan Solubilization:

    • Action: Add MTT reagent (e.g., 20 µL of a 5 mg/mL solution) to each well and incubate for 3-4 hours. Afterwards, carefully remove the medium and add a solubilizing agent (e.g., DMSO or an acidic isopropanol solution).

    • Rationale: The incubation allows viable cells to metabolize MTT into insoluble formazan crystals. The solubilizing agent dissolves these crystals, creating a colored solution for quantification.

  • Data Acquisition:

    • Action: Read the absorbance of the plates on a microplate reader at a wavelength of approximately 570 nm.

    • Rationale: The absorbance value is directly proportional to the amount of formazan, and thus to the number of viable cells in the well.

Data Presentation: Comparative Cytotoxicity

Results should be summarized in a clear, comparative table. This allows for rapid identification of the most potent derivatives and selective activity across different cancer types.

Derivative Substitution Pattern MCF-7 IC50 (µM) (Breast) HCT-116 IC50 (µM) (Colon) A549 IC50 (µM) (Lung) Vero (Normal) IC50 (µM) Selectivity Index (Vero/MCF-7)
FQ-001R = H15.221.818.5>100>6.6
FQ-002R = 4-Cl-Phenyl2.54.13.385.434.2
FQ-003R = 4-MeO-Phenyl8.912.310.1>100>11.2
Doxorubicin(Reference)0.81.10.915.018.8
Table 1: Illustrative in vitro cytotoxicity data for a series of this compound derivatives. The Selectivity Index (SI) provides a measure of cancer cell-specific toxicity.
Workflow for In Vitro Screening

cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_assay Phase 3: Assay & Analysis Culture Maintain Cancer Cell Lines Harvest Harvest & Count Cells Culture->Harvest Seed Seed 96-Well Plates Harvest->Seed Treat Treat Cells with Compounds Seed->Treat Dilute Prepare Compound Serial Dilutions Dilute->Treat Incubate Incubate for 48-72h Treat->Incubate MTT Add MTT Reagent Incubate->MTT Solubilize Solubilize Formazan Crystals MTT->Solubilize Read Read Absorbance (570 nm) Solubilize->Read Analyze Calculate IC50 Values Read->Analyze cluster_pre Phase 1: Model Establishment cluster_dosing Phase 2: Dosing & Monitoring cluster_post Phase 3: Endpoint Analysis Prepare Prepare Cell Suspension Implant Subcutaneous Implantation Prepare->Implant Monitor Monitor Tumor Growth Implant->Monitor Randomize Randomize into Cohorts Monitor->Randomize Dose Administer Compound/Vehicle Randomize->Dose Measure Measure Tumor Volume & Body Weight Dose->Measure Repeat Repeat for 21 Days Measure->Repeat Repeat->Dose Endpoint Reach Study Endpoint Repeat->Endpoint Excise Excise & Weigh Tumors Endpoint->Excise Analyze Calculate TGI & Assess Toxicity Excise->Analyze

In Vivo Xenograft Efficacy Study Workflow.

Part 3: Understanding the Mechanism & Bridging the Data

Strong efficacy data is compelling, but understanding the mechanism of action (MoA) is crucial for further development. The quinolone scaffold is known to target various cellular processes. A prominent MoA for similar compounds is the disruption of critical cell signaling pathways. [7]

Plausible Mechanism: Targeting the PI3K/Akt Signaling Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and it is frequently hyperactivated in human cancers. [8][9][10]Inhibition of this pathway can block pro-survival signals and induce apoptosis. Many quinolone-based compounds have been investigated as inhibitors of key kinases within this cascade, such as PI3K or Akt itself. [11][12]

RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylates (Activates) mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Inhibition of Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Growth & Proliferation mTORC1->Proliferation Promotes Inhibitor 6-Fluoro-Quinolinone Derivative Inhibitor->PI3K Inhibitor->Akt

Potential inhibition of the PI3K/Akt pathway.
Connecting In Vitro Potency with In Vivo Efficacy

A common challenge is the disconnect between in vitro and in vivo results. A compound with a low nanomolar IC50 may show poor efficacy in an animal model. This discrepancy is often explained by pharmacokinetics (PK) and pharmacodynamics (PD)—what the body does to the drug and what the drug does to the body. [13][14]Fluoroquinolones generally exhibit a wide range of pharmacokinetic profiles. [15][16]Key considerations include:

  • Bioavailability: How much of the drug reaches systemic circulation after oral administration?

  • Metabolism: Is the compound rapidly broken down by the liver into inactive metabolites?

  • Distribution: Does the compound reach the tumor tissue at concentrations sufficient to exert its effect?

An early assessment of a compound's PK profile is essential to select appropriate doses for in vivo studies and to interpret the efficacy data correctly.

Conclusion

The systematic evaluation of this compound derivatives requires an integrated, multi-faceted approach. By combining robust in vitro cytotoxicity screening to identify potent candidates with well-designed in vivo xenograft models to validate therapeutic efficacy, researchers can build a compelling data package. Elucidating the mechanism of action provides a deeper biological understanding and strengthens the rationale for advancing a lead compound toward clinical development. This guide provides the foundational workflows and scientific reasoning to navigate this critical path in oncological drug discovery.

References

  • Hennessy, B. T., Smith, D. L., Ram, P. T., Lu, Y., & Mills, G. B. (2005). Exploiting the PI3K/AKT pathway for cancer drug discovery. Nature Reviews Drug Discovery. [Link]

  • Mir, I. A., Tzd, S., & Al-Amiery, A. A. (2021). PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? Frontiers in Oncology. [Link]

  • Frontiers Media SA. (2023). The Role of PI3K/AKT Signaling Pathway in Drug-induced Inhibition of Cancer Proliferation. Frontiers in Oncology. [Link]

  • Porta, C., Paglino, C., & Mosca, A. (2014). Targeting PI3K/Akt/mTOR Signaling in Cancer. Frontiers in Oncology. [Link]

  • LoPiccolo, J., Blumenthal, G. M., Bernstein, W. B., & Dennis, P. A. (2008). Targeting the PI3K/Akt/mTOR pathway: effective combinations and clinical considerations. Drug Resistance Updates. [Link]

  • Romanelli, A., et al. (2022). Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice. STAR Protocols. [Link]

  • Hooper, D. C. (2001). Mechanisms of action of antimicrobials: focus on fluoroquinolones. Clinical Infectious Diseases. [Link]

  • Lode, H., Höffken, G., Boeckh, M., Deppermann, N., Borner, K., & Koeppe, P. (1990). Quinolone pharmacokinetics and metabolism. Journal of Antimicrobial Chemotherapy. [Link]

  • Ivanova, D., et al. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers in Bioengineering and Biotechnology. [Link]

  • Taylor & Francis Online. (2024). The most recent updates on the anticancer potential of fluoroquinolones: a mini review. Journal of Biomolecular Structure and Dynamics. [Link]

  • Bio-Techne. (n.d.). Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME. R&D Systems. [Link]

  • Lode, H., et al. (1990). Quinolone pharmacokinetics and metabolism. Journal of Antimicrobial Chemotherapy. [Link]

  • Lode, H., et al. (1990). Quinolone pharmacokinetics and metabolism. Journal of Antimicrobial Chemotherapy. [Link]

  • Czura, A., et al. (2022). Recent Development of Fluoroquinolone Derivatives as Anticancer Agents. Molecules. [Link]

  • American Chemical Society. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega. [Link]

  • Stanford Medicine. (n.d.). In vivo tumor models. Transgenic, Knockout and Tumor Model Center. [Link]

  • Ghosh, S., et al. (2023). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications. [Link]

  • Turnidge, J. (1999). Pharmacokinetics and pharmacodynamics of fluoroquinolones. Clinical Infectious Diseases. [Link]

  • Alfa Cytology. (n.d.). In Vitro Cytotoxicity Assay. Alfa Cytology. [Link]

  • El-Sayed, M. T. (2024). Drug repurposing of fluoroquinolones as anticancer agents in 2023. RSC Advances. [Link]

  • National Library of Medicine. (2025). New series of fluoroquinolone derivatives as potential anticancer Agents: Design, Synthesis, in vitro biological Evaluation, and Topoisomerase II Inhibition. Bioorganic Chemistry. [Link]

  • ResearchGate. (2019). Anticancer activity of new fluoroquinolones 6a-i Percentage growth inhibition in different cell lines. ResearchGate. [Link]

Sources

Comparative Metabolic Stability Analysis: The Impact of 6-Fluoro Substitution on 2,3-dihydroquinolin-4(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to In Vitro Assessment

In the landscape of modern drug discovery, optimizing a molecule's pharmacokinetic profile is as critical as perfecting its pharmacodynamic activity. A key determinant of a drug's in vivo fate is its metabolic stability—the susceptibility of a compound to biotransformation by metabolic enzymes.[1] Rapid metabolism can lead to low oral bioavailability and a short duration of action, often hindering the progression of otherwise promising drug candidates. Consequently, medicinal chemists continually seek strategies to enhance metabolic stability.

One of the most powerful and widely employed tactics is the strategic incorporation of fluorine atoms into a molecular scaffold.[2][3] The unique properties of fluorine—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly alter a molecule's physicochemical and metabolic characteristics.[4][5][6] Fluorination can block metabolically vulnerable sites, often referred to as "metabolic soft spots," by making them electronically resistant to oxidative attack by enzymes like the Cytochrome P450 (CYP450) superfamily.[3][4][6][7]

This guide provides an in-depth comparison of the metabolic stability of 6-Fluoro-2,3-dihydroquinolin-4(1H)-one and its parent compound, 2,3-dihydroquinolin-4(1H)-one . We will detail the experimental protocol for a human liver microsomal stability assay, present and interpret the resulting data, and explain the underlying mechanistic rationale for the observed differences. This analysis serves as a practical case study for researchers, scientists, and drug development professionals on leveraging fluorination to enhance drug-like properties.

Experimental Design and Rationale

To assess metabolic stability, an in vitro system that reliably recapitulates the primary site of drug metabolism is required. The liver is the body's main metabolic hub, and liver-derived subcellular fractions, specifically microsomes, are the gold standard for early-stage drug metabolism studies.[8][9]

Why Liver Microsomes?

Liver microsomes are vesicles formed from the endoplasmic reticulum of hepatocytes. They are enriched with Phase I drug-metabolizing enzymes, most notably the CYP450 enzymes, which are responsible for the clearance of approximately 60% of marketed drugs.[8][10] Microsomal assays are cost-effective, highly reproducible, and amenable to high-throughput screening, making them an ideal choice for comparing the metabolic fate of analog series.[8][11]

The core principle of the assay is to measure the rate of disappearance of the parent compound over time when incubated with metabolically active liver microsomes and the essential cofactor, NADPH, which fuels the CYP450 catalytic cycle.[8][12]

G cluster_prep Preparation cluster_incubation Incubation @ 37°C cluster_sampling Time-Course Sampling & Analysis Test_Compound Test Compound Stock (DMSO) Incubation_Mix Prepare Incubation Mixture: - Phosphate Buffer (pH 7.4) - Microsomes - Test Compound (1 µM) Test_Compound->Incubation_Mix Microsomes Pooled Human Liver Microsomes Microsomes->Incubation_Mix Cofactor NADPH Regenerating System Start_Reaction Initiate Reaction (Add NADPH) Cofactor->Start_Reaction Pre_Incubate Pre-incubate 5 min Incubation_Mix->Pre_Incubate Pre_Incubate->Start_Reaction Timepoints Sample at Timepoints (0, 5, 15, 30, 45, 60 min) Start_Reaction->Timepoints Quench Quench Reaction (Cold Acetonitrile + Internal Standard) Timepoints->Quench Process Centrifuge to Pellet Protein Quench->Process Analysis Analyze Supernatant by LC-MS/MS Process->Analysis

Caption: Workflow for the in vitro liver microsomal stability assay.

Detailed Experimental Protocol: Human Liver Microsomal Stability Assay

This protocol outlines the steps to determine and compare the metabolic stability of the two compounds.

I. Materials and Reagents

  • Test Compounds: 2,3-dihydroquinolin-4(1H)-one and this compound.

  • Microsomes: Pooled Human Liver Microsomes (HLM), stored at -80°C.

  • Buffer: 100 mM Potassium Phosphate Buffer, pH 7.4.

  • Cofactor Solution: NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).[13]

  • Positive Control: Verapamil or Dextromethorphan (compounds with known high metabolic turnover).

  • Quenching Solution: Ice-cold acetonitrile (ACN) containing a suitable internal standard (IS) for LC-MS/MS analysis (e.g., Tolbutamide, a stable compound not structurally related to the analytes).

  • Instrumentation: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.[14][15]

II. Assay Procedure

  • Preparation of Solutions:

    • Prepare 10 mM stock solutions of test compounds and the positive control in DMSO.

    • On the day of the experiment, thaw the pooled HLM in a 37°C water bath and immediately place on ice.[11] Dilute the HLM with 100 mM phosphate buffer to a working concentration of 1.0 mg/mL.

    • Prepare the test compound working solutions by diluting the DMSO stock to an intermediate concentration in buffer. The final DMSO concentration in the incubation must be ≤ 0.5% to avoid enzyme inhibition.[11]

  • Incubation Setup (performed in triplicate):

    • In a 96-well plate, combine the diluted HLM (final concentration 0.5 mg/mL) and the test compound working solution (final concentration 1 µM).[8][12]

    • Include a negative control for each compound where the NADPH cofactor is replaced with buffer. This control assesses non-enzymatic degradation.[13]

    • Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking.

  • Reaction Initiation and Sampling:

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells except the negative controls. The time of addition is considered T=0.

    • At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot from each well and immediately add it to a separate 96-well plate containing 2-3 volumes of the ice-cold ACN/IS quenching solution.[8][13] This action stops the enzymatic reaction and precipitates the microsomal proteins.

  • Sample Processing and Analysis:

    • Once all time points are collected, seal the quenching plate and centrifuge at high speed (e.g., 4000 rpm for 10 min) to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a new plate for LC-MS/MS analysis.

    • Quantify the remaining parent compound concentration at each time point by monitoring specific parent-to-fragment ion transitions in Multiple Reaction Monitoring (MRM) mode.[16][17] The analyte peak area is normalized to the internal standard peak area to correct for any sample processing variability.

Data Analysis and Results

The primary outputs of a metabolic stability assay are the in vitro half-life (t½) and the intrinsic clearance (CLint).

  • Half-Life (t½) Calculation:

    • For each compound, plot the natural logarithm (ln) of the percentage of parent compound remaining versus time.

    • The slope of the resulting line from linear regression analysis represents the elimination rate constant (-k).

    • The half-life is calculated using the formula: t½ = 0.693 / k .[18][19]

  • Intrinsic Clearance (CLint) Calculation:

    • Intrinsic clearance is a measure of the enzyme's inherent ability to metabolize the compound, normalized to the amount of protein in the assay.

    • It is calculated using the formula: CLint (µL/min/mg protein) = (0.693 / t½) x (Incubation Volume (µL) / Microsomal Protein (mg)) .[20]

Comparative Results Summary

The experimental data below are representative of a typical outcome for such a study.

CompoundHalf-Life (t½, min)Intrinsic Clearance (CLint, µL/min/mg)
2,3-dihydroquinolin-4(1H)-one18.574.9
6-Fluoro -2,3-dihydroquinolin-4(1H)-one> 60 (No significant degradation)< 23.1 (Below reliable quantitation)
Verapamil (Positive Control)9.2150.7

Interpretation and Mechanistic Discussion

The results clearly demonstrate a dramatic increase in the metabolic stability of the quinolinone scaffold upon introduction of a fluorine atom at the 6-position. The parent compound, 2,3-dihydroquinolin-4(1H)-one, is moderately metabolized with a half-life of 18.5 minutes, whereas the 6-fluoro analog shows negligible degradation over the 60-minute incubation period.

The "Metabolic Blocking" Effect of Fluorine

The quinoline ring system is known to be susceptible to oxidative metabolism by CYP450 enzymes, particularly aromatic hydroxylation.[21][22] The likely site of this metabolic attack on the parent compound is the electron-rich aromatic ring.

The enhanced stability of this compound can be attributed to the powerful electron-withdrawing nature of the fluorine atom.[3][5] By pulling electron density away from the aromatic ring, the fluorine atom deactivates the ring towards electrophilic attack by the activated oxygen species within the CYP450 active site. This "metabolic shielding" effectively blocks the primary route of metabolism, thereby preserving the parent molecule.[4][6][7] This strategy is a cornerstone of modern medicinal chemistry for improving pharmacokinetic properties.[2]

G cluster_parent Parent Compound Metabolism cluster_fluoro 6-Fluoro Analog Metabolism Parent 2,3-dihydroquinolin-4(1H)-one CYP450_Parent CYP450 (e.g., Aromatic Hydroxylation) Parent->CYP450_Parent Metabolically Labile Site Metabolite Hydroxylated Metabolite (Rapid Clearance) CYP450_Parent->Metabolite Metabolically Labile Site Fluoro This compound CYP450_Fluoro CYP450 Fluoro->CYP450_Fluoro Metabolic Site Blocked by Electron-Withdrawing F No_Reaction No Significant Metabolism (High Stability) CYP450_Fluoro->No_Reaction

Caption: Proposed metabolic pathways and the blocking effect of 6-fluoro substitution.

Conclusion

This guide demonstrates, through established in vitro methodology and clear mechanistic reasoning, the profound impact of strategic fluorination on metabolic stability. The comparison between 2,3-dihydroquinolin-4(1H)-one and its 6-fluoro analog provides a compelling case study. The introduction of a single fluorine atom at a metabolically vulnerable position effectively blocked CYP450-mediated degradation, leading to a significantly more stable compound.

For drug discovery teams, this result is highly encouraging. Enhanced metabolic stability, as observed here, often translates to improved in vivo pharmacokinetic parameters, such as increased half-life and higher oral bioavailability. This allows for more favorable dosing regimens and a greater chance of therapeutic success. This guide underscores the importance of conducting comparative in vitro metabolism studies early in the discovery process to rationally design drug candidates with optimized properties.

References

  • Fluorine in drug discovery: Role, design and case studies.Vertex AI Search.
  • Determination of low intrinsic clearance in vitro: the benefit of a novel internal standard in human hepatocyte incub
  • The role of fluorine in medicinal chemistry.PubMed.
  • The role of fluorine in medicinal chemistry.Taylor & Francis Online.
  • In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hep
  • LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma.Longdom Publishing.
  • Metabolic Stability Assays.Merck Millipore.
  • Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candid
  • Prediction of in vitro intrinsic clearance from hepatocytes: comparison of suspensions and monolayer cultures.Semantic Scholar.
  • metabolic stability in liver microsomes.Mercell.
  • Reliability of In Vitro Methods Used to Measure Intrinsic Clearance of Hydrophobic Organic Chemicals by Rainbow Trout: Results of an Intern
  • Metabolism of fluorine-containing drugs.
  • Evaluation and comparison of in vitro intrinsic clearance rates measured using cryopreserved hepatocytes from humans, r
  • Metabolism and Toxicity of Fluorine Compounds.Chemical Research in Toxicology.
  • Microsomal Stability.Cyprotex ADME-Tox Solutions | Evotec.
  • Sensitive Quantification of Drug Metabolites Using LC-MS.Technology Networks.
  • Metabolite identification and quantitation in LC-MS/MS-based metabolomics.PMC - NIH.
  • Microsomal stability assay for human and mouse liver microsomes.protocols.io.
  • Comparative study of the affinity and metabolism of type I and type II binding quinoline carboxamide analogs by cytochrome P450 3A4.NIH.
  • LC-MS/MS methods for determination of two or more drugs/metabolites.
  • Metabolic Stability Assessed by Liver Microsomes and Hepatocytes.
  • Cytochrome P450 species involved in the metabolism of quinoline.PubMed.
  • Comparative study of the affinity and metabolism of type I and type II binding quinoline carboxamide analogues by cytochrome P450 3A4.PubMed.
  • Conformational-Analysis-Guided Discovery of 2,3-Disubstituted Pyridine IDO1 Inhibitors.
  • METABOLIC STABILITY OF 6,7-DIALKOXY-4-(2-, 3- AND 4-[18F]FLUOROANILINO)QUINAZOLINES, POTENTIAL EGFR IMAGING PROBES.NIH.
  • Molecular and metabolic alterations of 2,3-dihydroquinazolin-4(1H)
  • Metabolic Stability of 6,7-Dialkoxy-4-(2-, 3- And 4-[18F]fluoroanilino)quinazolines, Potential EGFR Imaging Probes.Amanote Research.
  • On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective.ChemRxiv.
  • (PDF) Molecular and metabolic alterations of 2,3-dihydroquinazolin-4(1H)-one derivatives in prostate cancer cell lines.
  • (PDF) Metabolic stability and its role in the discovery of new chemical entities.
  • Metabolic stability of 6,7-dialkoxy-4-(2-, 3- and 4-[18F]fluoroanilino)quinazolines, potential EGFR imaging probes.PubMed.
  • Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review.MDPI.
  • 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)
  • Pharmacokinetics Metabolism: Cytochrome P450 Enzymes: General Pharmacology Lectures.YouTube.

Sources

Safety Operating Guide

Navigating the Disposal of 6-Fluoro-2,3-dihydroquinolin-4(1H)-one: A Comprehensive Guide to Safety and Compliance

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the responsible management of chemical waste is a critical component of laboratory safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of 6-Fluoro-2,3-dihydroquinolin-4(1H)-one, a fluorinated heterocyclic compound. The procedures outlined here are synthesized from general principles of hazardous waste management, regulatory guidelines, and specific safety information for this compound and its chemical class.

Disclaimer: This guide is intended for informational purposes and is based on the best available data. An official Safety Data Sheet (SDS) for this compound should be consulted if available. All disposal activities must comply with local, state, and federal regulations.

Understanding the Hazard Profile

This compound is a substituted quinolinone. The presence of a fluorine atom and a heterocyclic quinoline structure necessitates careful handling and disposal. Based on available safety information, this compound presents the following hazards[1]:

  • Harmful if swallowed: Acute oral toxicity.

  • Causes skin irritation: Can lead to redness, itching, and inflammation upon contact.

  • Causes serious eye irritation: May result in pain, watering, and redness.

  • May cause respiratory irritation: Inhalation of dust or vapors can irritate the respiratory tract.

Given these hazards, this compound must be treated as a hazardous waste. Improper disposal, such as discarding in regular trash or pouring down the drain, is unacceptable and can lead to environmental contamination and potential harm to human health.

Core Principles of Disposal

The fundamental principle for disposing of this compound is to ensure its complete containment and destruction through approved hazardous waste channels. The strong carbon-fluorine bond in fluorinated compounds often requires specific disposal methods to ensure complete breakdown[2].

Step-by-Step Disposal Protocol

This protocol provides a systematic approach to the safe disposal of this compound.

Personal Protective Equipment (PPE)

Before handling any waste containing this compound, ensure you are wearing the appropriate PPE to minimize exposure risks[3]:

Protection TypeSpecific EquipmentStandard
Eye and Face Chemical splash goggles or safety glasses with side shields.OSHA 29 CFR 1910.133 or EN 166
Hand Chemical-resistant gloves (e.g., nitrile, neoprene).EN 374
Body Laboratory coat.---
Respiratory Use in a well-ventilated area or a chemical fume hood.---
Waste Segregation and Containerization

Proper segregation is crucial to prevent dangerous reactions and ensure appropriate disposal[4].

  • Waste Identification: All waste streams containing this compound, including the pure compound, solutions, and contaminated materials (e.g., gloves, weighing paper, pipette tips), must be identified as hazardous waste.

  • Segregation: This waste should be segregated from other waste streams, particularly from incompatible materials such as strong oxidizing agents.

  • Container Selection: Use a designated, leak-proof, and sealable container that is compatible with the chemical. For solid waste, a clearly labeled, sealed bag or a wide-mouth container is suitable. For liquid waste, use a container with a secure, tight-fitting lid.

Labeling

Proper labeling of waste containers is a critical regulatory requirement. The label should include:

  • The words "Hazardous Waste."

  • The full chemical name: "this compound."

  • The specific hazards associated with the compound (e.g., "Harmful if swallowed," "Causes skin and eye irritation," "May cause respiratory irritation").

  • The accumulation start date.

  • The name of the principal investigator or laboratory contact.

Storage

Store the sealed and labeled hazardous waste container in a designated satellite accumulation area within the laboratory. This area should be away from general laboratory traffic and incompatible materials.

Disposal Route

The recommended disposal route for this compound is through a licensed hazardous waste disposal company. The most common and effective method for the destruction of fluorinated organic compounds is high-temperature incineration[2][5]. This process is necessary to break the stable carbon-fluorine bond and ensure complete destruction of the compound.

Do not attempt to treat or neutralize this chemical waste in the laboratory unless you have a specifically approved and validated procedure from your institution's Environmental Health and Safety (EHS) department.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the disposal of this compound.

Caption: Decision workflow for the disposal of this compound.

Emergency Procedures: Spill and Exposure

In the event of a spill or exposure, prompt and appropriate action is essential.

Spill Cleanup
  • Minor Spills:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, contain the spill with an absorbent material (e.g., vermiculite, sand, or a commercial spill kit).

    • Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

    • Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

  • Major Spills:

    • Evacuate the area immediately.

    • Alert your supervisor and contact your institution's EHS or emergency response team.

    • Prevent entry into the affected area.

Exposure Response
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them a small amount of water to drink. Seek immediate medical attention.

By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the environment.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.